3-amino-1-methyl-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
5-amino-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H2,6,7)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTYLLQCQDBCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416036 | |
| Record name | 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117860-54-5 | |
| Record name | 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117860-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Core Compound Identification and Physicochemical Properties
An In-depth Technical Guide to 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid CAS Number: 117860-54-5
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to professionals in drug discovery and chemical research. We will delve into its chemical identity, plausible synthetic routes with mechanistic considerations, potential applications derived from its structural features, and essential safety protocols.
This compound belongs to the pyrazole class of heterocycles, which are known for their broad utility in medicinal chemistry. The unique arrangement of an amino group, a carboxylic acid, and an N-methylated pyrazole ring makes this molecule a versatile scaffold for generating diverse chemical entities with potential biological activity.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 117860-54-5[1] |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₇N₃O₂ |
| Molecular Weight | 141.13 g/mol |
| Common Synonyms | 3-Amino-1-methyl-5-pyrazolecarboxylic acid |
Predicted Physicochemical & Spectroscopic Profile
While specific experimental data for this exact compound is not widely published, we can infer its properties based on its structure and data from closely related analogues.
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Physical Form : Expected to be a solid at room temperature, likely a crystalline powder.
-
Solubility : The presence of both an acidic (carboxylic acid) and a basic (amino) group suggests amphoteric character. It is likely soluble in aqueous solutions at appropriate pH and in polar organic solvents like DMSO and methanol.[2]
-
¹H NMR Spectroscopy : The spectrum would be expected to show distinct signals for the N-methyl group (a singlet), the pyrazole ring proton (a singlet), and exchangeable protons from the amino and carboxylic acid groups.
-
¹³C NMR Spectroscopy : Key signals would include those for the carbonyl carbon of the carboxylic acid, the three distinct pyrazole ring carbons, and the N-methyl carbon. Spectroscopic data for similar pyrazole structures can be found in the literature, providing a reference for expected chemical shifts.[3][4]
-
Infrared (IR) Spectroscopy : Characteristic peaks would include C=O stretching for the carboxylic acid, N-H stretching for the amino group, and C=N/C=C stretching from the pyrazole ring.[3][4]
-
Mass Spectrometry (MS) : The molecular ion peak would confirm the molecular weight. Fragmentation patterns would likely involve the loss of CO₂, H₂O, or parts of the pyrazole ring.
Synthesis and Mechanistic Considerations
The synthesis of substituted pyrazoles is a well-established field in organic chemistry.[5] A robust and common method involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a vinylogous equivalent) and a hydrazine derivative. For the target molecule, a logical precursor would be a derivative of ethyl 2-cyano-3-oxobutanoate reacting with methylhydrazine.
The choice of methylhydrazine is critical as it directly installs the required N-1 methyl group. The reaction proceeds via an initial nucleophilic attack, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity (determining the position of the methyl group) is a key consideration in this synthesis.
Proposed Synthetic Workflow
The following protocol is a representative, field-proven methodology adapted from established syntheses of similar pyrazole carboxylates.[3][6]
Diagram 1: Proposed Synthetic Workflow
Caption: A two-step synthesis for the target compound.
Experimental Protocol (Hypothetical)
-
Cyclocondensation:
-
To a solution of ethyl 2-cyano-3-oxobutanoate (1 equivalent) in absolute ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature.
-
Causality: Using a slight excess of methylhydrazine ensures complete consumption of the limiting ketoester. Ethanol is an effective solvent that facilitates the dissolution of both reactants and the subsequent cyclization.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture and concentrate under reduced pressure to yield the crude ester intermediate, ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate. This intermediate can be purified by column chromatography or used directly in the next step.
-
-
Hydrolysis (Saponification):
-
Dissolve the crude ester in a solution of sodium hydroxide (e.g., 2M aqueous).
-
Heat the mixture (e.g., 60-80 °C) to facilitate the hydrolysis of the ethyl ester to the sodium carboxylate salt.
-
Causality: Base-mediated hydrolysis is an efficient and irreversible method for converting the ester to a carboxylic acid salt.
-
After the reaction is complete (monitored by TLC), cool the solution in an ice bath.
-
-
Acidification and Isolation:
-
Slowly add concentrated hydrochloric acid to the cooled solution to adjust the pH to approximately 3-4.
-
Causality: Acidification protonates the carboxylate salt, causing the free carboxylic acid, which is less soluble in water, to precipitate out.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water to remove residual salts and dry under vacuum to yield the final product, this compound.
-
Applications in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. The specific functional groups on this compound make it a highly valuable building block for creating libraries of potential drug candidates.
-
Scaffold for Bioactive Molecules: Analogues such as 3-methylpyrazole-5-carboxylic acid are known inhibitors of D-amino acid oxidase (DAO), an enzyme target for neurological disorders.[2] Similarly, 5-amino-1H-pyrazole-3-carboxylic acid is a reagent used to prepare inhibitors of human 15-lipooxygenase-1, relevant to inflammatory diseases.[] This suggests that our target compound is an excellent starting point for developing novel enzyme inhibitors.
-
Vectorial Synthesis: The distinct reactivity of the amino and carboxylic acid groups allows for selective, stepwise derivatization. The amino group can be acylated, alkylated, or used in condensation reactions, while the carboxylic acid can be converted to amides, esters, or other functional groups. This "vectorial complexity" is highly desirable in drug development.
Diagram 2: Chemical Diversification Potential
Caption: Potential derivatization pathways for the title compound.
Safety, Handling, and Storage
-
Hazard Identification : Assumed to be a skin, eye, and respiratory irritant. Avoid inhalation of dust and direct contact with skin and eyes.[9][10]
-
Personal Protective Equipment (PPE) : Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. If handling large quantities or generating dust, use a NIOSH-approved respirator.[8]
-
Handling : Use in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling.[8][11]
-
Storage : Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation.[]
-
Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
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- KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Sigma-Aldrich. 3-{[Cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-5-carboxylic acid.
- Alchem Pharmtech. CAS 117860-54-5 | this compound.
- Fisher Scientific. SAFETY DATA SHEET.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
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- Thermo Fisher Scientific. SAFETY DATA SHEET.
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- Sigma-Aldrich. 3-Methylpyrazole-5-carboxylic acid 97 402-61-9.
- ChemicalBook. 5-Methyl-1H-pyrazole-3-carboxylic acid | 402-61-9.
- BLD Pharm. 1032334-56-7|3-Amino-1H-pyrazole-5-carboxylic acid hydrochloride.
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- Google Patents. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
- Arkivoc. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
- NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
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- DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- MDPI. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid.
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Structure Elucidation of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid: A Multi-Technique Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative of Unambiguous Structural Verification
In the realm of pharmaceutical and materials science, the precise molecular structure of a compound is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and the costly failure of developmental pipelines. The subject of this guide, 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid, is a substituted pyrazole—a heterocyclic scaffold of immense interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] Its structure, while seemingly simple, presents a classic challenge of isomerism that necessitates a rigorous, multi-faceted analytical strategy to ensure absolute certainty.
This guide eschews a rigid, checklist-style approach. Instead, it presents a logical, causality-driven workflow that a senior scientist would employ, demonstrating how data from orthogonal analytical techniques are synergistically integrated to build an irrefutable case for the correct structure. We will not only describe the protocols but also delve into the why behind each experimental choice, ensuring a self-validating system of inquiry from initial hypothesis to final confirmation.
The Central Challenge: Distinguishing Key Isomers
The synthesis of a substituted pyrazole from asymmetrical precursors can often yield a mixture of isomers. For the target molecule, this compound, the primary analytical objective is to definitively distinguish it from its key regioisomer: 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid .
While other isomers exist (e.g., N-2 methylation), the N-1 methylation is often directed by the synthetic route. The core challenge remains the relative positioning of the amino and carboxylic acid groups. Our analytical workflow is designed specifically to resolve this ambiguity.
Foundational Analysis: Molecular Formula and Functional Group Identification
Before delving into the complex task of mapping the molecular architecture, we must first confirm the fundamental properties: the elemental composition and the constituent functional groups.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS is the cornerstone of structural elucidation, providing the exact molecular formula. This non-negotiable first step validates the elemental composition, moving our analysis from speculation to fact. Electrospray ionization (ESI) is the preferred technique for a polar, protic molecule like this, capable of forming [M+H]⁺ or [M-H]⁻ ions with ease.
Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an ESI-Time of Flight (TOF) or ESI-Orbitrap mass spectrometer.
-
Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the probability of observing the molecular ion.
-
Analysis: Compare the measured monoisotopic mass to the theoretical mass for the proposed formula, C₅H₇N₃O₂. The deviation should be less than 5 ppm.
Expected Data Summary
| Analysis | Expected Ion | Theoretical Exact Mass |
| Molecular Formula | C₅H₇N₃O₂ | 157.0538 |
| Positive Mode (ESI+) | [M+H]⁺ | 158.0616 |
| Negative Mode (ESI-) | [M-H]⁻ | 156.0461 |
This step provides the first piece of evidence, confirming the correct atoms are present before we determine their arrangement.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy serves as a rapid and effective method to confirm the presence of key functional groups predicted by the molecular formula.[3] For this molecule, the IR spectrum should provide clear evidence of the carboxylic acid and primary amine moieties. The O-H stretch of a carboxylic acid is particularly diagnostic due to its extreme broadness caused by hydrogen-bonding dimers.[3]
Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.
Expected Characteristic Absorptions
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very Broad, Strong |
| Primary Amine | N-H Stretch | 3300 - 3500 | Two Sharp Bands, Medium |
| Carboxylic Acid | C=O Stretch | ~1710 | Sharp, Strong |
| Pyrazole Ring | C=C / C=N Stretch | 1500 - 1650 | Medium to Strong |
| Primary Amine | N-H Bend | ~1600 | Medium |
The combined HRMS and FT-IR data provide high confidence in the molecular formula and the presence of the correct functional groups. Now, we must determine their connectivity.
Definitive Structure Mapping: 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise covalent framework of a molecule in solution. While ¹H and ¹³C NMR provide essential information on the chemical environment of protons and carbons, it is the two-dimensional (2D) correlation experiments that offer irrefutable proof of connectivity, allowing us to solve the isomeric puzzle.[4]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively solubilizes the polar molecule and its exchangeable protons (NH₂ and COOH) are often clearly visible.
-
Data Acquisition: Collect ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a spectrometer operating at 400 MHz or higher.
-
Analysis: Systematically assign all proton and carbon signals and map their correlations.
Predicted NMR Data & Interpretation
¹H and ¹³C NMR Predictions (in DMSO-d₆)
| Assignment | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | Rationale |
| N-CH₃ | ~3.9, s (3H) | ~35 | Methyl group attached to electron-withdrawing nitrogen. |
| Ring H4 | ~6.1, s (1H) | ~95 | Proton on an electron-rich heterocyclic ring. |
| NH₂ | ~5.5, br s (2H) | - | Exchangeable protons of a primary amine. |
| COOH | >12, br s (1H) | - | Highly deshielded, exchangeable proton of a carboxylic acid. |
| C3-NH₂ | - | ~155 | Pyrazole carbon attached to the electron-donating amino group. |
| C5-COOH | - | ~145 | Pyrazole carbon attached to the electron-withdrawing carboxyl group. |
| C=O | - | ~162 | Carboxylic acid carbonyl carbon. |
Note: Chemical shifts are estimates and can vary.
The Decisive Experiment: Heteronuclear Multiple Bond Correlation (HMBC)
Expertise & Experience: The HMBC experiment is the ultimate arbiter for distinguishing the 3-amino-5-carboxy isomer from the 5-amino-3-carboxy isomer. It reveals 2- and 3-bond correlations between protons and carbons, effectively tracing the molecular skeleton. The logic is simple: the protons of the N-methyl group are our anchor. Their long-range correlations to the carbons of the pyrazole ring will unambiguously establish the substitution pattern.
Visualization: HMBC Workflow for Isomer Discrimination
Caption: HMBC correlation logic for structure confirmation.
Trustworthiness through Self-Validation:
-
For our target molecule, This compound , the N-CH₃ protons (δ ~3.9 ppm) will show a strong 3-bond correlation (³J) to the carbon bearing the carboxylic acid, C5 (δ ~145 ppm).
-
Conversely, if the compound were the 5-amino-3-carboxy isomer, the N-CH₃ protons would show a strong ³J correlation to the carbon bearing the amino group.
-
The observation of a clear cross-peak between the N-CH₃ protons and the C5-COOH carbon provides definitive, irrefutable evidence for the proposed structure. Additional correlations, such as from the ring proton H4 to both C3 and C5, further solidify the assignment.[4]
The Gold Standard: Single-Crystal X-ray Crystallography
Expertise & Experience: While the combination of MS and NMR provides a definitive structure, single-crystal X-ray crystallography offers the ultimate visual confirmation. It moves beyond connectivity to provide a precise 3D map of the molecule, including bond lengths, bond angles, and crucial information about intermolecular interactions like hydrogen bonding.[5][6] Obtaining a high-quality crystal is often the rate-limiting step, but the resulting data is unparalleled in its conclusiveness.
Protocol: X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound. Slow evaporation from a mixed solvent system (e.g., ethanol/water or methanol/ethyl acetate) is a common starting point.[7]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding an electron density map that reveals the precise position of each atom.
Expected Outcome: The refined structure would visually confirm the 3-amino, 5-carboxy substitution pattern on the 1-methylpyrazole ring. It would also likely reveal extensive hydrogen bonding networks involving the carboxylic acid proton, the carboxyl oxygen, and the amine protons, dictating the solid-state packing of the molecules.
Integrated Workflow for Structural Elucidation
The power of this scientific approach lies not in any single technique, but in the logical and integrated application of them all. Each step validates the last and builds a progressively more detailed and trustworthy picture of the molecule.
Visualization: Overall Elucidation Workflow
Caption: Integrated workflow for rigorous structure elucidation.
Conclusion
The structure elucidation of this compound is a clear demonstration of the principles of modern analytical chemistry. By progressing logically from molecular formula (HRMS) to functional group identification (FT-IR) and culminating in detailed connectivity mapping (2D NMR), we can confidently distinguish it from its isomers. The HMBC experiment, in particular, serves as the decisive tool for this specific challenge. While X-ray crystallography remains the ultimate confirmation, a carefully executed and interpreted set of spectroscopic data provides a scientifically sound and trustworthy structural assignment, enabling further research and development with confidence.
References
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- MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
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An In-Depth Technical Guide to 3-amino-1-methyl-1H-pyrazole-5-carboxylic Acid
Abstract: This technical guide provides a comprehensive overview of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 117860-54-5), a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The document details its core molecular properties, with a primary focus on its molecular weight, and delves into its physicochemical characteristics, synthesis, structural verification, and applications in modern drug discovery. This guide is intended for researchers, medicinal chemists, and professionals in drug development who utilize advanced chemical scaffolds.
Core Molecular Properties and Structure
This compound is a substituted pyrazole, a class of heterocyclic compounds widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structure, featuring an amino group, a carboxylic acid, and a methylated pyrazole ring, offers multiple points for chemical modification, making it a versatile synthon for creating diverse compound libraries.
The precise molecular weight and other key identifiers are fundamental for accurate experimental design, stoichiometric calculations, and analytical characterization. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇N₃O₂ | [3][4][5] |
| Molecular Weight | 141.13 g/mol | [3][4][5] |
| CAS Number | 117860-54-5 | [3][4][6] |
| IUPAC Name | This compound | [3] |
| Predicted Density | 1.56±0.1 g/cm³ | [3] |
| Predicted Boiling Point | 419.3±30.0 °C | [3] |
| Melting Point | 240.5-241.5 °C | [3] |
The structural arrangement of the molecule is depicted below.
Caption: 2D structure of this compound.
The Aminopyrazole Scaffold in Medicinal Chemistry
The aminopyrazole moiety is a cornerstone in the design of bioactive molecules.[1] The presence of multiple nitrogen atoms allows for a variety of hydrogen bonding interactions, which are critical for binding to biological targets such as enzymes and receptors.[7] Derivatives of aminopyrazoles have been successfully developed as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][8] Specifically, 5-aminopyrazoles are versatile building blocks for synthesizing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are themselves important pharmacophores.[8][9] The subject molecule, with its carboxylic acid handle, is primed for amide coupling reactions, enabling its integration into larger, more complex drug candidates.
Proposed Synthesis and Verification Workflow
The synthesis of substituted pyrazoles typically involves the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine derivative. For this compound, a plausible and efficient synthesis can be designed based on established chemical principles.
Retrosynthetic Analysis and Proposed Pathway
A logical synthetic route starts from readily available precursors. The reaction of ethyl 2-cyano-3-oxobutanoate with methylhydrazine would yield an aminopyrazole intermediate, which can then be hydrolyzed to the final carboxylic acid. This approach is efficient and provides control over the regiochemistry of the N-methylation.
Caption: Proposed synthesis workflow for the target molecule.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative method based on standard organic synthesis procedures for similar heterocyclic compounds.[10][11]
Step 1: Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-cyano-3-oxobutanoate (1.0 eq) and ethanol (5 mL per mmol of substrate).
-
Begin stirring and add methylhydrazine (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Causality: The elevated temperature is necessary to overcome the activation energy for the cyclization and subsequent dehydration to form the aromatic pyrazole ring. Ethanol is a suitable polar protic solvent that facilitates the dissolution of reactants.
-
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the intermediate ester.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl ester intermediate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (3-5 eq) and heat the mixture to reflux for 2-4 hours.
-
Causality: Saponification (base-catalyzed hydrolysis) of the ester requires stoichiometric amounts of base and is accelerated by heat.
-
-
After cooling the reaction mixture to room temperature, remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to a pH of ~4-5 with 2M hydrochloric acid. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Structural Elucidation and Quality Control: A Self-Validating System
The identity and purity of the synthesized compound must be rigorously confirmed. This is achieved through a combination of spectroscopic and analytical methods.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms. For the target molecule, one would expect characteristic signals for the N-methyl group, the pyrazole ring proton, and the absence of the ethyl signals from the ester intermediate.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can verify the elemental composition, providing a measured mass that matches the calculated mass (141.128 g/mol ) to within a few parts per million.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. The spectrum should show characteristic stretches for the N-H bonds of the amino group, a broad O-H stretch from the carboxylic acid, and a C=O stretch for the carbonyl group.
Applications and Future Directions
This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules for drug discovery.[3] Its bifunctional nature (an amino group for nucleophilic reactions and a carboxylic acid for amide bond formation) makes it an ideal starting point for constructing libraries of compounds aimed at various therapeutic targets.
-
Kinase Inhibitors: The aminopyrazole scaffold is present in numerous kinase inhibitors. This molecule can be elaborated to target specific kinases involved in cancer or inflammatory diseases.[1]
-
Carbonic Anhydrase Inhibitors: Pyrazole carboxylic acids have been investigated as inhibitors of carbonic anhydrase, an enzyme family relevant to conditions like glaucoma and epilepsy.[12]
-
Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (141.13 g/mol ) and rich chemical features, this compound is an excellent candidate for FBDD screening campaigns to identify initial hits against novel protein targets.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
References
- LookChem. (n.d.). Cas 117860-54-5, 1H-Pyrazole-5-carboxylicacid,3-amino-1-methyl-(9CI).
- Lillini, F., et al. (2023). Recent developments in aminopyrazole chemistry. ResearchGate.
- Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3698.
- Maccioni, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed.
- Ismail, M. F., et al. (2022). Recent developments in aminopyrazole chemistry. ResearchGate.
- SMLGET. (n.d.). 1H-Pyrazole-5-carboxylic acid, 3-amino-1-methyl-.
- Arslan, O., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900.
- Al-Zahrani, L. A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Mini reviews in medicinal chemistry, 18(1), 55-77.
- PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
- Organic Syntheses. (n.d.). 3(5)-aminopyrazole.
- Ivanauskas, R., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3804.
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An In-depth Technical Guide to the Solubility of 3-amino-1-methyl-1H-pyrazole-5-carboxylic Acid in Organic Solvents
Foreword
For researchers, scientists, and professionals in drug development, understanding the solubility of a molecule is a cornerstone of successful formulation and application. This guide provides a comprehensive technical overview of the solubility of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound with functionalities pertinent to pharmaceutical and agrochemical research. In the absence of extensive empirical data for this specific molecule, this document leverages established principles of physical organic chemistry and data from structurally analogous compounds to build a predictive framework for its solubility behavior. Furthermore, we provide robust, field-proven methodologies for the experimental determination of its solubility, empowering researchers to generate the precise data required for their work.
Molecular Structure and Physicochemical Drivers of Solubility
The solubility of this compound is dictated by the interplay of its constituent functional groups: a pyrazole ring, an amino group, a carboxylic acid, and a methyl group. Each contributes uniquely to the molecule's overall polarity, hydrogen bonding capacity, and crystal lattice energy, which are the primary determinants of its solubility in various organic solvents.
The presence of both a basic amino group and an acidic carboxylic acid group suggests that the molecule can exist as a zwitterion. This dual ionic character significantly increases its polarity, making it more soluble in polar solvents and less soluble in non-polar organic solvents.[1][2][3] The pyrazole ring itself is a polar heterocycle capable of hydrogen bonding.[4] The N-methylation of the pyrazole ring can influence its solubility characteristics.
A foundational understanding of these intramolecular forces is critical for predicting how this compound will interact with a diverse range of organic solvents. The following diagram illustrates the key structural features influencing its solubility.
Caption: Key molecular features governing solubility.
Predictive Solubility Profile in Common Organic Solvents
Based on the structural analysis, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made. The following table summarizes these predictions, which should be confirmed by experimental data.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amino and carboxylic acid groups, and can effectively solvate the zwitterionic form. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate | Can act as hydrogen bond acceptors and have high dielectric constants to solvate charged species, but lack donor capabilities. |
| Ethers | THF, Diethyl Ether | Low | Lower polarity and limited hydrogen bonding ability make them poor solvents for highly polar, zwitterionic compounds.[1] |
| Ketones | Acetone, MEK | Low to Moderate | More polar than ethers and can act as hydrogen bond acceptors, but generally not polar enough to overcome the crystal lattice energy of a zwitterion. |
| Esters | Ethyl Acetate | Low | Possess some polarity but are not effective at solvating highly polar, hydrogen-bonding solutes. |
| Halogenated | Dichloromethane, Chloroform | Very Low | While having a dipole moment, they are poor hydrogen bonders and are not effective at solvating zwitterionic species. |
| Non-Polar | Hexane, Toluene | Very Low | "Like dissolves like" principle dictates that a highly polar solute will have minimal solubility in non-polar solvents due to unfavorable intermolecular interactions. |
Experimental Determination of Solubility
To obtain accurate, quantitative solubility data, a systematic experimental approach is essential. The following section details a robust protocol for determining the solubility of this compound.
Materials and Equipment
-
This compound (purity >98%)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Calibrated pipettes
-
Syringe filters (0.22 µm)
-
Scintillation vials or other suitable sealed containers
-
A range of organic solvents (HPLC grade or equivalent)
Experimental Workflow: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[5]
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume of each organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
For more complete separation, centrifuge the vials.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC).
-
Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC with a calibration curve or UV-Vis spectrophotometry if the compound has a suitable chromophore.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
It is advisable to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Illustrative Quantitative Solubility Data
The following table presents hypothetical quantitative solubility data for this compound at 25 °C to demonstrate how experimental results would be reported. Note: These values are for illustrative purposes only and must be determined experimentally.
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 55.0 | 0.352 |
| Ethanol | 38.5 | 0.247 |
| Dimethyl Sulfoxide (DMSO) | 25.0 | 0.160 |
| Acetonitrile | 8.2 | 0.053 |
| Acetone | 5.5 | 0.035 |
| Ethyl Acetate | 1.1 | 0.007 |
| Dichloromethane | <0.1 | <0.0006 |
| Toluene | <0.1 | <0.0006 |
| Hexane | <0.1 | <0.0006 |
Conclusion and Recommendations
The structural features of this compound, particularly the presence of both amino and carboxylic acid functional groups, strongly suggest a highly polar, zwitterionic character. This leads to a predictable solubility profile characterized by higher solubility in polar protic solvents and significantly lower solubility in non-polar organic solvents.
For drug development and formulation scientists, this predictive framework serves as a valuable starting point for solvent screening. However, it is imperative to validate these predictions with rigorous experimental data. The provided shake-flask protocol offers a reliable method for obtaining accurate thermodynamic solubility values. Further studies investigating the effect of temperature and pH on solubility are also highly recommended to build a comprehensive understanding of this compound's behavior in solution.
References
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- Study.com. (n.d.). Explain why amino acids, unlike most other organic compounds, are insoluble in organic solvents like diethyl ether. [Link]
- CAS Common Chemistry. (n.d.). 3-Amino-5-methylpyrazole. [Link]
- Khan, I., et al. (2025).
- Chakraborty, A., & Lahiri, S. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]
- Pearson. (2024). Explain why amino acids, unlike most amines and carboxylic acids, are insoluble in diethyl ether. [Link]
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
- PubChem. (n.d.).
- Abraham, M. J., et al. (2024).
- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility.
- PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. [Link]
- ResearchGate. (2025). Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. [Link]
- Bergstrom, C. A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- de Oliveira, R. N., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed Central. [Link]
- University of Toronto. (2023). Solubility of Organic Compounds. [Link]
- PubChem. (n.d.). 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]
- El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. [Link]
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
- Starr, J. N. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
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1H NMR spectrum of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid
Abstract
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a substituted pyrazole of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple spectral description to offer a detailed predictive analysis grounded in the fundamental principles of NMR spectroscopy. We will explore the causal relationships between the molecule's unique electronic architecture and its spectral features. This guide is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework for spectral prediction and a practical protocol for experimental acquisition and interpretation.
Introduction: The Significance of Substituted Pyrazoles
Pyrazoles are a class of five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. They serve as crucial scaffolds in a vast array of biologically active compounds and functional materials.[1] The specific substitution pattern of this compound, featuring an electron-donating amino group, an N-alkyl group, and an electron-withdrawing carboxylic acid group, creates a unique electronic environment that is directly reflected in its ¹H NMR spectrum. A thorough understanding of this spectrum is paramount for structural verification, purity assessment, and for studying its interactions in various chemical and biological systems.
Molecular Structure and Proton Environments
The key to interpreting the ¹H NMR spectrum lies in identifying the distinct proton environments within the molecule. For this compound, there are four such environments:
-
-COOH: The acidic proton of the carboxylic acid group.
-
-NH₂: The two protons of the amino group.
-
H4: The sole proton directly attached to the pyrazole ring.
-
N-CH₃: The three protons of the N-methyl group.
The interplay of the substituents' electronic effects—the electron-donating nature of the amino group and the electron-withdrawing character of the carboxylic acid—dictates the chemical shift of the H4 ring proton.
Caption: Molecular structure highlighting the four distinct proton environments.
Theoretical ¹H NMR Spectral Prediction
A predictive analysis of the spectrum can be formulated by considering the electronic effects of the substituents on the pyrazole core.
-
N-Methyl (N-CH₃) Protons: The methyl group is attached to a nitrogen atom within the aromatic pyrazole ring. This environment will result in a singlet (no adjacent protons for coupling) with an integration of 3H . Based on data for 1-methylpyrazole, the chemical shift is expected in the range of δ 3.7-4.0 ppm .[2][3]
-
Ring (H4) Proton: This is the only proton on the pyrazole ring, and it will appear as a singlet with an integration of 1H . Its chemical shift is influenced by two opposing effects. The amino group at C3 is a strong electron-donating group, which increases electron density at C4, causing a shielding effect (upfield shift). Conversely, the carboxylic acid at C5 is an electron-withdrawing group, which decreases electron density, causing a deshielding effect (downfield shift). In similar structures like 3-aminopyrazole, the H4 proton appears around δ 5.5-5.8 ppm.[4] The additional electron-withdrawing carboxylic acid group will likely shift this signal further downfield, placing it in the estimated range of δ 6.0-6.5 ppm .
-
Amino (-NH₂) Protons: These protons will typically appear as a broad singlet integrating to 2H . The chemical shift is highly variable due to hydrogen bonding with the solvent and other molecules, as well as proton exchange. In a solvent like DMSO-d₆, this signal could appear in the range of δ 5.0-7.0 ppm .
-
Carboxylic Acid (-COOH) Proton: This acidic proton is highly deshielded and will be observed as a very broad singlet with an integration of 1H . Its signal is often far downfield, typically δ > 10 ppm , and its presence and sharpness are highly dependent on the solvent, concentration, and temperature.
Summary of Predicted Spectral Data
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N-CH₃ | 3.7 - 4.0 | Singlet | 3H | N-alkylation on an aromatic heterocycle. |
| H4 (Ring Proton) | 6.0 - 6.5 | Singlet | 1H | Influenced by electron-donating (-NH₂) and electron-withdrawing (-COOH) groups. |
| -NH₂ | 5.0 - 7.0 | Broad Singlet | 2H | Labile protons subject to exchange and H-bonding. |
| -COOH | > 10 | Broad Singlet | 1H | Highly deshielded acidic proton. |
Standardized Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality, reproducible spectrum, a standardized experimental approach is crucial. The following protocol is recommended.
Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow for NMR spectrum acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as its ability to form hydrogen bonds will slow the exchange of the -NH₂ and -COOH protons, allowing for their observation.[5]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
Set the spectral width to cover a range of 0-15 ppm.
-
Acquire the data using a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to the resulting spectrum.
-
Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.[5]
-
Integrate the signals to determine the relative number of protons for each peak.
-
Spectral Interpretation: A Self-Validating System
The trustworthiness of spectral assignment comes from the convergence of all available data: chemical shift, integration, and multiplicity.
-
Signal 1 (Downfield, >10 ppm): A very broad signal integrating to 1H is unambiguously assigned to the -COOH proton. Its lability and acidic nature place it in this characteristic region.
-
Signal 2 (Mid-field, ~6.0-6.5 ppm): A sharp singlet integrating to 1H is assigned to the H4 proton on the pyrazole ring. Its chemical shift reflects the combined electronic influences of the adjacent substituents.
-
Signal 3 (Mid-field, ~5.0-7.0 ppm): A broad signal integrating to 2H corresponds to the -NH₂ protons. Its broadness is a key identifier, resulting from quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
-
Signal 4 (Upfield, ~3.7-4.0 ppm): A sharp singlet integrating to 3H is confidently assigned to the N-CH₃ protons. This is the only non-exchangeable, three-proton singlet expected in this upfield region.
The consistency between the predicted spectrum and the observed data provides a self-validating confirmation of the molecular structure of this compound.
Conclusion
The ¹H NMR spectrum of this compound is a distinct fingerprint of its molecular structure. It is characterized by four primary signals: a highly deshielded and broad singlet for the carboxylic acid proton, a singlet for the lone aromatic proton on the pyrazole ring, a broad singlet for the amino protons, and a sharp singlet for the N-methyl group. The chemical shifts are governed by the predictable electronic effects of the substituents. This guide provides a robust framework for both predicting and empirically verifying the structure of this and related pyrazole derivatives, serving as an essential tool for chemists in research and development.
References
- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2009). The Chemistry of Functional Groups: The Chemistry of Pyrazoles. John Wiley & Sons, Ltd.
- Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(5), 335-341.
- Fustero, S., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(5), 423-428.
- PubChem. (n.d.). 1-Methyl-1H-pyrazole. National Center for Biotechnology Information.
- SpectraBase. (n.d.). 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum. Wiley-VCH.
- University of California, Los Angeles (UCLA). (n.d.). Table of Characteristic Proton NMR Shifts.
Sources
A Technical Guide to the ¹³C NMR Spectral Analysis of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. In the absence of a publicly available experimental spectrum, this document leverages established principles of NMR spectroscopy and extensive literature data on substituted pyrazoles to present a detailed prediction and interpretation of the ¹³C chemical shifts. This guide is designed to serve as a valuable resource for researchers in structural elucidation, quality control, and the development of novel therapeutics based on the pyrazole core. We will delve into the electronic effects of the amino, methyl, and carboxylic acid substituents on the pyrazole ring, provide a robust, step-by-step protocol for experimental data acquisition, and present the predicted spectral data in a clear, tabular format.
Introduction: The Significance of the Pyrazole Scaffold and the Role of ¹³C NMR
The pyrazole ring system is a cornerstone in drug discovery, forming the structural basis for a wide array of therapeutic agents. Its prevalence is due to its ability to engage in various biological interactions, its metabolic stability, and the synthetic tractability that allows for diverse functionalization. The specific compound, this compound, incorporates three key functionalities—an amino group, a methyl group, and a carboxylic acid—that can be pivotal for modulating pharmacological activity, solubility, and target binding.
In the characterization of such highly substituted, nitrogen-rich heterocyclic systems, ¹³C NMR spectroscopy is an indispensable tool. It provides a direct window into the electronic environment of each carbon atom within the molecule, offering unambiguous insights into its substitution pattern and structural integrity. The chemical shift of each carbon is exquisitely sensitive to the inductive and resonance effects of its neighboring functional groups, making ¹³C NMR a powerful technique for confirming regiochemistry in synthesis and for identifying potential impurities.[1][2]
This guide will first establish a theoretical framework for predicting the ¹³C NMR spectrum of this compound by dissecting the influence of each substituent on the pyrazole ring. This predictive analysis is grounded in a wealth of literature data on similarly substituted pyrazoles.[2][3][4] Subsequently, a detailed experimental protocol will be outlined to provide a clear and reproducible method for acquiring high-quality ¹³C NMR data for this compound.
Predicted ¹³C NMR Spectrum and In-Depth Analysis
The prediction of ¹³C NMR chemical shifts in substituted pyrazoles is a well-established practice, relying on the additive effects of different functional groups on the parent pyrazole ring.[2][5] The analysis for this compound is as follows:
-
C3 (Carbon bearing the amino group): The amino group is a strong electron-donating group through resonance, which is known to cause a significant upfield shift (lower ppm value) for the carbon it is attached to. We can predict a chemical shift in the range of 150-160 ppm .
-
C4 (Unsubstituted carbon): This carbon is flanked by two quaternary carbons. Its chemical shift will be influenced by the substituents at positions 3 and 5. The electron-donating amino group at C3 and the electron-withdrawing carboxylic acid group at C5 will have competing effects. Typically, the C4 in pyrazoles appears at a relatively high field. A predicted chemical shift in the region of 90-100 ppm is reasonable.
-
C5 (Carbon bearing the carboxylic acid group): The carboxylic acid group is an electron-withdrawing group, which generally leads to a downfield shift (higher ppm value) for the attached carbon. The predicted chemical shift for this carbon is expected to be in the range of 140-150 ppm .
-
N-CH₃ (Methyl carbon): The methyl group attached to the nitrogen atom is expected to have a chemical shift typical for N-methyl groups in heterocyclic systems. A predicted range of 35-45 ppm is appropriate.
-
COOH (Carboxylic acid carbon): The carbonyl carbon of the carboxylic acid group will be the most downfield signal in the spectrum, as is characteristic for this functional group.[6] The predicted chemical shift is in the range of 160-170 ppm .
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale |
| C3 | 155.0 | Attached to electron-donating amino group. |
| C4 | 95.0 | Influenced by adjacent substituents. |
| C5 | 145.0 | Attached to electron-withdrawing carboxylic acid group. |
| N-CH₃ | 40.0 | Typical range for N-methyl in heterocycles. |
| COOH | 165.0 | Characteristic chemical shift for a carboxylic acid carbonyl. |
Visualization of the Molecular Structure and Predicted ¹³C NMR Shifts
Caption: Molecular structure with predicted ¹³C NMR chemical shifts.
Experimental Protocol for ¹³C NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹³C NMR data, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, with internal checks to ensure data integrity.
Sample Preparation
-
Weighing: Accurately weigh approximately 15-20 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Selection: Due to the presence of the carboxylic acid and amino groups, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. It is an excellent solvent for polar compounds and its residual solvent peak (δ ≈ 39.5 ppm) does not typically interfere with the signals of interest.
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution of the sample. Visually inspect the solution to ensure there are no suspended particles.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or zgdc | Standard proton-decoupled ¹³C experiment. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Number of Scans (NS) | 1024 | To achieve a good signal-to-noise ratio. |
| Relaxation Delay (D1) | 2.0 s | Allows for adequate relaxation of quaternary carbons. |
| Acquisition Time (AQ) | 1.0 - 1.5 s | To ensure good digital resolution. |
| Spectral Width (SW) | 200 - 220 ppm | To encompass the full range of expected chemical shifts. |
| Transmitter Frequency Offset (O1P) | Centered at ~100 ppm | To position the spectral window appropriately. |
Data Processing and Analysis
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 1.0 - 2.0 Hz to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at 39.52 ppm.
-
Peak Picking and Integration: Identify all peaks and integrate their areas. While integration is not as quantitative in ¹³C NMR as in ¹H NMR, it can provide qualitative information.
Experimental Workflow Visualization
Caption: Step-by-step workflow for ¹³C NMR data acquisition.
Conclusion
This technical guide has provided a comprehensive, in-depth analysis of the expected ¹³C NMR spectrum of this compound. By leveraging established principles and literature data, we have presented a detailed prediction of the chemical shifts for each carbon atom in the molecule, along with a robust experimental protocol for acquiring this data. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling them to confidently characterize and utilize this important heterocyclic scaffold. The provided methodologies and predictive data are designed to uphold the highest standards of scientific integrity and to facilitate the seamless integration of ¹³C NMR into the drug discovery pipeline.
References
- López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-687. [Link]
- Elguero, J., et al. (1976). ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Journal of the Chemical Society, Perkin Transactions 2, (5), 619-623. [Link]
- Abdel-Wahab, B. F., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 17(8), 9033-9055. [Link]
- de la Hoz, A., et al. (1995). A Complete Prediction Model of ¹H- and ¹³C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. Magnetic Resonance in Chemistry, 33(7), 543-551. [Link]
- Khan, M. T. H., et al. (2005). ¹³C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry, 43(10), 847-851. [Link]
- Al-Masoudi, N. A., et al. (2013). Synthesis and Antimicrobial Evaluation of Some New Organic Tellurium Compounds Based on Pyrazole Derivatives. Molecules, 18(6), 6834-6849. [Link]
- Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(11), 875-881. [Link]
- Organic Chemistry Data. (n.d.). ¹³C NMR Chemical Shifts. [Link]
- Breitmaier, E., & Voelter, W. (2005).
- Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- University of California, Irvine. (n.d.). ¹³C NMR Chemical Shift Table. [Link]
Sources
The Biological Versatility of Pyrazole Carboxylic Acid Derivatives in Modern Drug Discovery
An In-Depth Technical Guide:
Part 1: Core Principles and Introduction
The Pyrazole Carboxylic Acid Scaffold: A Privileged Core in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives, particularly those functionalized with a carboxylic acid group, exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The structural rigidity of the pyrazole core, combined with its capacity for diverse substitutions, allows for precise tuning of its physicochemical properties and target-binding interactions. The carboxylic acid moiety, in particular, often serves as a critical pharmacophore, engaging in key hydrogen bonding or ionic interactions within biological targets. This guide provides an in-depth exploration of the major therapeutic applications of these derivatives, grounded in mechanistic insights and validated experimental protocols, to empower researchers in the rational design of next-generation therapeutics.
Scope of this Guide
This document moves beyond a simple literature review to serve as a practical, technical guide for drug development professionals. It is structured around the three most prominent and therapeutically relevant activities of pyrazole carboxylic acid derivatives: anticancer, anti-inflammatory, and antimicrobial. For each area, we will dissect:
-
Mechanistic Foundations: The "why" behind the activity, exploring the molecular pathways and targets.
-
Structure-Activity Relationships (SAR): The principles guiding chemical optimization.
-
Quantitative Data Summaries: Tabulated in vitro and in vivo data for comparative analysis.
-
Validated Experimental Protocols: Detailed, step-by-step workflows for key assays, enabling both replication and adaptation.
Part 2: Anticancer Activity: Inducing Targeted Cell Death
Mechanistic Landscape: The Apoptotic Cascade
A primary mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[3] This is a highly regulated process crucial for eliminating malignant cells without inducing an inflammatory response. Many potent pyrazole compounds trigger the intrinsic apoptotic pathway by modulating the balance of pro- and anti-apoptotic proteins within the cell.[1][4]
Key events often include the generation of intracellular Reactive Oxygen Species (ROS), which creates cellular stress.[5] This stress signal leads to the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while simultaneously downregulating the anti-apoptotic protein Bcl-2.[1][4] The shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c. This event initiates a caspase cascade, activating key executioner enzymes like Caspase-3, which systematically dismantles the cell, leading to its death.[4][5]
Caption: Pyrazole-induced intrinsic apoptotic pathway.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of pyrazole derivatives is highly dependent on the nature and position of substituents.[6][7]
-
Position 1: Substitution with bulky aromatic rings, often containing electron-withdrawing groups, is frequently associated with enhanced cytotoxicity.
-
Position 3 & 5: Disubstitution with different aryl groups is a common strategy. The presence of methoxy (OCH₃) or halogen groups on these phenyl rings can significantly influence activity against specific cell lines.[3]
-
Position 4: The carboxylic acid group or its bioisosteres (amides, hydrazides) is often crucial. Converting the acid to an amide or hydrazide can modulate cell permeability and target engagement.[8] A single pyrazole ring is often insufficient; potent compounds typically contain 2-5 cyclic structures in total.[9]
Quantitative Analysis: In Vitro Cytotoxicity
The efficacy of pyrazole derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit the growth of 50% of a cancer cell population.
Table 1: IC₅₀ Values of Representative Pyrazole Derivatives Against Human Cancer Cell Lines
| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Pyrazole-Isolongifolanone | MCF-7 (Breast) | Apoptosis (Caspase-3, Bax/Bcl-2) | 5.21 | [1] |
| Pyrazolo[1,5-a]pyrimidine | HepG2 (Liver) | CDK2 Inhibition | <23.7 | [1] |
| 1,3,5-Trisubstituted-1H-pyrazole | A549 (Lung) | Bcl-2 Inhibition, Apoptosis | 10-20 (range) | [4] |
| 1,3,5-Trisubstituted-1H-pyrazole | PC-3 (Prostate) | Bcl-2 Inhibition, Apoptosis | 15-25 (range) | [4] |
| Dihydropyrazole Derivative (3f) | MDA-MB-468 (Breast) | ROS Generation, Caspase-3 | 14.97 (24h) | [5] |
| Pyrazolo[3,4-d]pyrimidine | HepG2 (Liver) | Kinase Inhibition | 0.71 |[10] |
Experimental Protocol: In Vitro Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold-standard colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and proliferation.[11] The choice of this assay is based on its robustness, high throughput, and direct correlation between mitochondrial function and cell health. Living cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT into a purple, insoluble formazan product. The quantity of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[12]
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
This protocol is adapted from established methodologies for screening anticancer compounds.[10][13]
-
Cell Seeding:
-
Harvest cancer cells (e.g., MCF-7, A549) during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan blue).
-
Seed cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrazole test compound in sterile DMSO.
-
Create a series of dilutions of the test compound in complete growth medium. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include vehicle controls (medium with the highest concentration of DMSO used) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubate the plates for an additional 48 to 72 hours.
-
-
MTT Addition and Measurement:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density) of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Part 3: Anti-inflammatory Activity: Selective COX-2 Inhibition
Core Mechanism: Cyclooxygenase (COX) Inhibition
The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[14] The COX enzymes mediate the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammatory cascade. While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible and is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key objective in developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. The drug Celecoxib, which features a pyrazole core, is a prime example of a successful COX-2 selective inhibitor.
Structure-Activity Relationship (SAR) Insights
For potent and selective COX-2 inhibition, specific structural features are critical:[15][16]
-
N-1 Phenyl Ring: A p-sulfonamide (-SO₂NH₂) or a similar acidic group on the N-1 phenyl ring is a hallmark of many selective COX-2 inhibitors. This group interacts with a secondary pocket unique to the COX-2 active site.
-
C-5 Phenyl Ring: A methyl (-CH₃) or fluoro (-F) group at the para-position of the C-5 phenyl ring often enhances selectivity and potency.
-
Hydrophobic Groups: Incorporating bulky, hydrophobic moieties can increase affinity for the larger, more accommodating active site of COX-2 compared to COX-1.[15]
Quantitative Analysis: COX Inhibition and Selectivity
Efficacy is measured by the IC₅₀ for each isozyme. The Selectivity Index (SI) is calculated as (IC₅₀ COX-1 / IC₅₀ COX-2), where a higher value indicates greater selectivity for COX-2.
Table 2: In Vitro COX-1/COX-2 Inhibition Data for Pyrazole Derivatives
| Compound Class | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Pyrazole-Sulfonamide (5u) | 132.14 | 1.79 | 74.92 | [15] |
| Pyrazole-Sulfonamide (5s) | 131.32 | 1.80 | 72.95 | [15] |
| Pyrazolone-Pyridazine (5f) | 14.34 | 1.50 | 9.56 | [16] |
| Aminopyrazole-Pyridazine (6f) | 9.56 | 1.15 | 8.31 | [16] |
| Celecoxib (Reference) | >150 | 0.28 | >535 | [17] |
| Indomethacin (Reference) | 0.96 | 21.78 | 0.04 |[16] |
Experimental Protocol: In Vivo Acute Anti-inflammatory Assessment
This is the most widely used and validated preclinical model for evaluating acute anti-inflammatory activity.[18][19] Its selection is based on its high reproducibility and well-characterized biphasic inflammatory response. The injection of carrageenan (a sulfated polysaccharide) into a rodent's paw induces a predictable and quantifiable edema (swelling).[20]
-
Early Phase (0-2.5 hours): Mediated by histamine, serotonin, and bradykinin.
-
Late Phase (3-6 hours): Primarily mediated by prostaglandins produced via the COX-2 pathway. Inhibition of this phase is a strong indicator of COX-2 inhibitory potential in vivo.
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
This protocol is based on standard procedures for this model.[18][21]
-
Animal Handling and Grouping:
-
Use male Wistar rats (150-180g). Acclimatize them to laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Randomly divide the rats into groups (n=6 per group): Vehicle Control (e.g., saline), Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (pyrazole derivative at various doses).
-
-
Procedure:
-
Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.
-
Administer the respective compounds (vehicle, positive control, or test compound) via oral gavage (p.o.).
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the same right hind paw.
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Analyze the data for statistical significance (e.g., using ANOVA followed by a post-hoc test). A significant reduction in paw volume, particularly in the 3-6 hour phase, indicates potent anti-inflammatory activity.[22]
-
Part 4: Antimicrobial & Antifungal Activity
Spectrum of Activity
Pyrazole carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal species (e.g., Candida albicans, Aspergillus niger).[23][24][25] This broad-spectrum activity makes them attractive scaffolds for the development of new anti-infective drugs.
Structure-Activity Relationship (SAR) Insights
-
Carbothiohydrazide Moiety: The presence of a free carbothiohydrazide (-CSNHNH₂) group has been shown to confer potent antimicrobial activity, likely due to its ability to chelate metal ions essential for microbial enzymes.[23]
-
Halogen Substituents: The incorporation of chlorine or bromine atoms on phenyl rings attached to the pyrazole core often enhances both antibacterial and antifungal effects.[23]
-
Imidazothiadiazole Moiety: Hybrid molecules combining the pyrazole core with other heterocyclic systems like imidazothiadiazole can lead to compounds with very low MIC values, sometimes superior to standard antibiotics.[26]
Quantitative Analysis: Minimum Inhibitory Concentration (MIC)
The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Table 3: MIC Values (µg/mL) of Pyrazole Derivatives Against Pathogenic Microbes
| Compound Class | Organism | Type | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Pyrazole-carbothiohydrazide (21a) | S. aureus | G+ Bacteria | 62.5 | [23] |
| Pyrazole-carbothiohydrazide (21a) | K. pneumoniae | G- Bacteria | 62.5 | [23] |
| Pyrazole-carbothiohydrazide (21a) | A. niger | Fungus | 2.9 | [23] |
| Pyrazole-carbothiohydrazide (21a) | C. albicans | Fungus | 7.8 | [23] |
| Pyrazoline (9) | S. aureus (MDR) | G+ Bacteria | 4 | [2] |
| Imidazothiadiazole-Pyrazole (21c) | Multi-drug resistant | Bacteria | 0.25 | [26] |
| Imidazothiadiazole-Pyrazole (23h) | Multi-drug resistant | Bacteria | 0.25 |[26] |
Experimental Protocol: Antimicrobial Susceptibility Testing
This method is a standard, preliminary technique to screen for antimicrobial activity. It is chosen for its simplicity and ability to quickly provide a qualitative (and semi-quantitative) assessment of a compound's efficacy. The principle relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a specific microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the compound's activity.[17][27]
Caption: Experimental workflow for the agar well diffusion assay.
This protocol is based on standard microbiological screening methods.[25][27]
-
Media and Inoculum Preparation:
-
Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi).
-
Prepare a fresh inoculum of the target microorganism (e.g., S. aureus) adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculate the molten agar with the microbial suspension and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
-
Assay Procedure:
-
Using a sterile cork borer, punch uniform wells (e.g., 5-6 mm in diameter) into the solidified agar.
-
Prepare stock solutions of the test pyrazole derivatives in DMSO (e.g., at a concentration of 100 µg/mL).
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into the wells.
-
Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi) as a positive control and pure DMSO as a negative (vehicle) control.
-
Allow the plates to stand for 1 hour to permit diffusion of the compounds into the agar.
-
-
Incubation and Measurement:
-
Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48 hours for fungi.
-
After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).
-
-
Interpretation:
-
A larger zone of inhibition indicates greater antimicrobial activity. Compounds showing significant zones are then selected for quantitative analysis (e.g., broth microdilution) to determine their precise MIC values.
-
Part 5: Synthesis Strategies
Foundational Synthesis Approaches
The construction of the pyrazole core is well-established in organic chemistry. The most classical method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[28] Modern advancements have focused on developing more efficient, one-pot, multicomponent reactions that increase yield, reduce reaction time, and improve atom economy.[29][30]
Protocol: One-Pot, Three-Component Synthesis of 3,4,5-Trisubstituted Pyrazoles
This protocol is adapted from a modern, efficient method for creating highly substituted pyrazoles.[28]
-
Reaction Setup:
-
To a reaction vessel, add an aldehyde (1.0 mmol), a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 mmol), and piperidinium acetate (20 mol %).
-
Stir the mixture under solvent-free conditions. The formation of the Knoevenagel condensation adduct should be complete within approximately 10 minutes (monitor by TLC).
-
-
Cycloaddition:
-
To the reaction mixture, add a solvent (e.g., DMSO, 1 mL) and a diazo compound source, such as ethyl diazoacetate (EDA) (1.01 mmol) or a tosylhydrazone with a base (e.g., K₂CO₃).
-
Heat the mixture to 70°C and stir under an open atmosphere (or an oxygen atmosphere) for 12 hours. The reaction proceeds via a 1,3-dipolar cycloaddition followed by an oxidative aromatization, using molecular oxygen as a green oxidant.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired trisubstituted pyrazole.
-
Part 6: Conclusion and Future Directions
Pyrazole carboxylic acid derivatives undeniably represent a "privileged scaffold" in drug discovery, offering a versatile platform for developing potent and selective agents against a wide array of diseases. Their success is rooted in a synthetically accessible core that can be strategically decorated to optimize interactions with diverse biological targets, from kinases and caspases in cancer to cyclooxygenase enzymes in inflammation.
The future of pyrazole-based drug design lies in enhancing target specificity to further improve safety profiles. The development of hybrid molecules that combine the pyrazole core with other pharmacologically active moieties is a promising strategy to achieve dual-acting agents or overcome drug resistance. Furthermore, a deeper exploration of their potential in treating neurodegenerative and viral diseases is warranted, building upon the foundational biological activities detailed in this guide.
References
A complete list of all sources cited within this guide is provided below. Each reference includes the title, source, and a verifiable URL.
- Wang, L., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
- Gouda, M. A., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
- Abdel-Wahab, B. F., et al. (2012).
- Ramezani, S., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. [Link]
- Petrucci, R., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Semantic Scholar. [Link]
- Tripathi, A., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study. PMC. [Link]
- Mihai, D. P., et al. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. PubMed Central. [Link]
- Girek, B., et al. (2025). Evaluation of apoptotic activity of new condensed pyrazole derivatives.
- Starov, V., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. PMC. [Link]
- Ramezani, S., et al. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. International Journal of Molecular and Cellular Medicine. [Link]
- El-Sayed, N. A. E., et al. (2024).
- El-Gamal, M. I., et al. (2021). Structure–activity relationship of the new pyrazole derivatives.
- The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds.
- El-Sharkawy, M., et al. (2025).
- Li, Y., et al. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PMC. [Link]
- Al-Obaidy, K. M. J., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
- Alam, M. A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Monash University. [Link]
- Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
- Schematic representation of MTT assay protocol.
- Zhang, X., et al. (2023).
- Kumar, A., et al. (2020). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of Heterocyclic Chemistry. [Link]
- Pyrazole synthesis. Organic Chemistry Portal. [Link]
- El-Malah, A. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. PMC. [Link]
- El-Sayed, N., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Egyptian Journal of Chemistry. [Link]
- COX-2 inhibition assay of compounds T3 and T5.
- Patel, P. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Breakthroughs. [Link]
- Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Science and Research. [Link]
- Riaz, A., et al. (2016).
- Ingle, A. V., et al. (2011). Synthesis of 3,5-disubstituted Pyrazoles and their Derivatives. Oriental Journal of Chemistry. [Link]
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The Renaissance of a Scaffold: A Technical Guide to the Discovery of Novel Pyrazole-Based Compounds
Preamble: The Enduring Potency of the Pyrazole Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently demonstrate remarkable versatility and therapeutic potential. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a testament to this principle. First described in the 19th century, this scaffold has become a cornerstone in the development of a multitude of clinically significant drugs, ranging from the anti-inflammatory agent celecoxib to anticancer therapies.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse substitutions make it a "privileged scaffold" in modern drug discovery.[3]
This guide provides an in-depth technical exploration of the discovery of novel pyrazole-based compounds, intended for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of facts, we will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature. Our journey will encompass the strategic design and synthesis of pyrazole libraries, the intricacies of biological screening and lead optimization, and the elucidation of their mechanisms of action.
I. Strategic Synthesis of Pyrazole Libraries: From Classical to Contemporary Approaches
The foundation of any successful drug discovery campaign lies in the efficient and diverse synthesis of a compound library. The construction of the pyrazole ring and its subsequent functionalization can be achieved through a variety of synthetic routes, each with its own advantages and considerations.
The Cornerstone: Knorr Pyrazole Synthesis and its Modern Variants
The classical Knorr synthesis, involving the condensation of a β-dicarbonyl compound with a hydrazine, remains a widely used and robust method for preparing pyrazoles.[4] However, contemporary medicinal chemistry demands greater efficiency and diversity. Modern iterations of this reaction often employ microwave irradiation to dramatically reduce reaction times and improve yields.[5]
Multi-Component Reactions: A Paradigm of Efficiency
One-pot, multi-component reactions (MCRs) have emerged as a powerful strategy for rapidly generating molecular complexity from simple starting materials. These reactions are highly convergent and atom-economical, making them ideal for the construction of large and diverse pyrazole libraries. A notable example involves the five-component aqueous reaction to produce highly substituted pyrazole derivatives.[6]
The Vilsmeier-Haack Reaction: A Gateway to Functionalization
The Vilsmeier-Haack reaction provides an efficient means of introducing a formyl group onto the pyrazole ring, typically at the C4 position.[7][8] This formyl group serves as a versatile synthetic handle for further elaboration, allowing for the introduction of a wide array of substituents and the exploration of diverse chemical space. For instance, these formylated pyrazoles can be key intermediates in the synthesis of pyrazole-chalcone hybrids, a class of compounds with significant anticancer and antimicrobial activities.[9][10][11]
II. Biological Screening and Lead Optimization: Unveiling Therapeutic Potential
Once a library of pyrazole compounds has been synthesized, the next critical phase is to identify molecules with the desired biological activity. This is achieved through a combination of high-throughput screening and detailed mechanistic studies.
High-Throughput Screening (HTS): Casting a Wide Net
HTS allows for the rapid screening of thousands of compounds against a specific biological target. Both biochemical assays (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity) are employed. In recent years, high-throughput virtual screening (HTVS) has also become a valuable tool, using computational models to predict the binding of pyrazole derivatives to target proteins, thereby prioritizing compounds for synthesis and experimental testing.[12][13][14][15]
Structure-Activity Relationship (SAR) Studies: The Path to Potency
Following the identification of initial "hits" from HTS, SAR studies are conducted to understand how the chemical structure of a compound relates to its biological activity. This iterative process involves the synthesis of analogs with systematic modifications to the pyrazole core and its substituents. The goal is to identify the key structural features responsible for potency and selectivity, and to guide the design of more effective and safer drug candidates. The pharmacological profile of pyrazole derivatives is highly dependent on the substituents attached to the core ring.[16]
Table 1: Representative Pyrazole-Based Compounds and their Biological Activities
| Compound Class | Target/Activity | Representative IC50 Values (µM) | Reference(s) |
| Pyrazole-Chalcone Hybrids | Anticancer (A549, Caco-2 cell lines) | H1: >100 (A549), >100 (Caco-2)H2: >100 (A549), >100 (Caco-2)H3: 88.3 (A549), >100 (Caco-2)H4: 79.2 (A549), >100 (Caco-2) | [5] |
| Pyrazole-Chalcone Hybrids | Anticancer (PACA2, MCF7 cell lines) | 9e: 27.6 (PACA2)7d: 42.6 (MCF7) | [11] |
| Pyrazole-Pyridazine Hybrids | COX-2 Inhibition | 5f: 1.506f: 1.15 | [17] |
| Tetrasubstituted Pyrazoles | COX-2 Inhibition | Wide range from 0.03 to 7.9 | [16][18] |
| Pyrazolopyridine Derivatives | CDK8 Inhibition | 15: 0.001 | [3] |
IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. Lower values indicate higher potency.
III. Experimental Protocols: A Practical Guide
To provide a tangible understanding of the methodologies discussed, this section details step-by-step protocols for a representative pyrazole synthesis and a key biological assay.
Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives
This protocol is adapted from a common method involving the reaction of a chalcone with a hydrazine derivative.[2][19]
Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)
-
Dissolve an equimolar amount of a substituted acetophenone (0.05 M) and a substituted benzaldehyde (0.05 M) in ethanol.
-
Stir the mixture for 5 minutes at room temperature.
-
Slowly add a 50% aqueous potassium hydroxide solution and continue stirring for 24 hours at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice. If a solid product does not form, acidify with dilute hydrochloric acid.
-
Filter the solid product, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure chalcone.
Step 2: Cyclization to form the Pyrazole Ring
-
In a round-bottom flask, dissolve the synthesized chalcone (0.005 M) and an equimolar amount of a hydrazine derivative (e.g., phenylhydrazine or succinic hydrazide) in absolute ethanol.[2][19]
-
Add a catalytic amount of pyridine.
-
Reflux the reaction mixture for 2-6 hours at 65°C, monitoring the progress by TLC.[19]
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Pour the residue into ice-cold water and stir continuously until a solid product forms.
-
Filter the solid, dry it under vacuum, and recrystallize from an appropriate solvent to yield the pure 1,3,5-trisubstituted pyrazole.
In Vitro COX-2 Inhibition Assay (Colorimetric)
This protocol outlines a common method for determining the inhibitory activity of pyrazole compounds against the COX-2 enzyme.[6][14][20]
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Heme: Prepare a stock solution and dilute in Assay Buffer before use.
-
COX-2 Enzyme (human recombinant): Dilute in Assay Buffer immediately before use and keep on ice.
-
Arachidonic Acid (Substrate): Prepare a stock solution in ethanol and dilute to the final working concentration.
-
Colorimetric Substrate (e.g., TMPD): Prepare a stock solution in a suitable solvent.
-
Test Compounds and Positive Control (e.g., Celecoxib): Prepare stock solutions in DMSO and make serial dilutions.
Assay Procedure (96-well plate format):
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.[20]
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of diluted COX-2 enzyme.[20]
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of diluted COX-2 enzyme, and 10 µL of the test compound at various concentrations.[6]
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[6]
-
Initiate the reaction by adding 10 µL of the colorimetric substrate and 10 µL of arachidonic acid to all wells.[6]
-
Immediately measure the change in absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time using a plate reader.[6]
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][13][21]
Protocol Overview:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[21]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole compounds for a specified period (e.g., 72 hours).[21]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.[21]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
IV. Visualizing the Path Forward: Workflows and Pathways
To better illustrate the complex processes involved in pyrazole-based drug discovery, the following diagrams are provided.
Caption: A generalized workflow for the discovery of novel pyrazole-based compounds.
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A Theoretical Chemist's Guide to 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid: From Quantum Mechanics to Drug Discovery
Introduction: The Prominence of Pyrazole Scaffolds in Modern Drug Development
The pyrazole nucleus is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents.[1][2][3][4] Compounds incorporating the pyrazole moiety have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The unique structural features of pyrazoles, such as their five-membered heterocyclic ring with two adjacent nitrogen atoms, allow for diverse functionalization and the creation of molecules with finely tuned pharmacological profiles.[4] This guide focuses on a specific, promising derivative: 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid. We will embark on a comprehensive exploration of the theoretical and computational methodologies employed to elucidate its structural, electronic, and biological properties, providing a roadmap for researchers in the field of drug discovery and development.
Part 1: Elucidating the Molecular Architecture through Spectroscopic and Computational Analysis
A foundational understanding of a molecule's three-dimensional structure and vibrational modes is paramount. This section outlines the synergistic use of experimental spectroscopic techniques and computational chemistry to characterize this compound.
Synthesis and Spectroscopic Characterization: An Overview
The synthesis of pyrazole derivatives can be achieved through various established methods, often involving the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[5][6] For this compound, a plausible synthetic route would involve the reaction of a suitably substituted β-keto ester with methylhydrazine.
Following synthesis, the structural confirmation is typically achieved through a combination of Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
FT-IR Spectroscopy: This technique provides valuable information about the functional groups present in the molecule. For our target compound, characteristic vibrational frequencies would be expected for the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and the C=N and C=C stretches of the pyrazole ring.[7][8]
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for determining the connectivity of atoms. The chemical shifts and coupling constants of the protons and carbons in the pyrazole ring, the methyl group, and the amino group provide a detailed picture of the molecular skeleton.[8][9]
Quantum Chemical Calculations for Structural and Vibrational Insights
Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometric and electronic properties of molecules.[10][11] By employing a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, we can perform a geometry optimization to determine the most stable conformation of this compound.[12]
Workflow for Geometry Optimization and Vibrational Frequency Calculation:
Caption: Workflow for DFT-based geometry optimization and frequency analysis.
The output of these calculations provides a wealth of information, including:
-
Optimized Geometric Parameters: A table of predicted bond lengths and angles.
-
Calculated Vibrational Spectra: A theoretical IR spectrum that can be compared with experimental data for validation.
Table 1: Predicted vs. Experimental Vibrational Frequencies (Illustrative)
| Functional Group | Predicted Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |
| N-H Stretch (Amino) | ~3400-3500 | ~3450 |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 (broad) | ~3200 (broad) |
| C=O Stretch (Carboxylic Acid) | ~1700-1750 | ~1720 |
| C=N Stretch (Pyrazole) | ~1600-1650 | ~1630 |
Part 2: Probing the Electronic Landscape and Reactivity
The electronic properties of a molecule are critical determinants of its chemical reactivity and biological activity. This section delves into the use of computational methods to understand the electronic nature of this compound.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical stability and reactivity.[10][13][14] A smaller energy gap suggests higher reactivity.
Conceptual Diagram of HOMO-LUMO Interaction:
Caption: Representation of the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are susceptible to electrophilic and nucleophilic attack.[10] The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of high electron density (nucleophilic), while blue represents areas of low electron density (electrophilic). This information is invaluable for predicting how the molecule will interact with biological targets.
Part 3: In Silico Assessment of Biological Potential
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15] This method is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of their interaction.
Molecular Docking Protocol
A typical molecular docking workflow involves several key steps:
Workflow for Molecular Docking Studies:
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A Technical Guide to the Putative Biological Targets of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid: A Scaffold-Based Analysis
Abstract: The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, yet under-characterized molecule: 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid. In the absence of direct, extensive biological studies on this compound, this document provides an in-depth exploration of its potential biological targets. By employing a scaffold-based analysis and examining the structure-activity relationships (SAR) of closely related pyrazole derivatives, we will identify and prioritize high-probability target classes. This whitepaper serves as a strategic roadmap for researchers, scientists, and drug development professionals, outlining the scientific rationale for target consideration and providing detailed, actionable protocols for experimental validation.
Part 1: Introduction to a Privileged Scaffold
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore that has given rise to a wide array of therapeutic agents and biological probes.[3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to form key interactions with a diverse range of biological macromolecules. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1]
The subject of this guide, this compound, possesses the core pyrazole scaffold functionalized with three key groups: an amino group at the 3-position, a methyl group on the N1 nitrogen, and a carboxylic acid at the 5-position. Each of these functional groups has the potential to engage in specific interactions within a protein binding pocket—the amino group as a hydrogen bond donor, the carboxylic acid as a hydrogen bond donor/acceptor or as a metal-coordinating group, and the N-methyl group influencing solubility and steric fit.
Our central hypothesis is that by systematically analyzing the established biological targets of structurally analogous pyrazole carboxylic acids and amides, we can construct a predictive model of interaction for this specific molecule. This approach allows us to move beyond speculation and design a focused, efficient experimental strategy for target identification and validation.
Part 2: High-Priority Potential Target Classes
Based on a comprehensive review of analogous structures, we have identified three high-priority target classes for this compound. The rationale and proposed validation workflows are detailed below.
Target Class 1: Protein Kinases
Rationale & Expertise: The pyrazole scaffold is a well-established hinge-binding motif in numerous protein kinase inhibitors. The nitrogen atoms of the pyrazole ring can form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. Fused pyrazole derivatives are known to act as potent inhibitors of protein kinases,[4][5] and more specifically, 1H-pyrazole-3-carboxamide derivatives have been developed as powerful inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-dependent kinases (CDKs), both crucial targets in acute myeloid leukemia (AML).[6] Furthermore, a p38α kinase inhibitor incorporating a 3-amino-1-phenyl-1H-pyrazole-4-carboxylic acid residue has been identified, highlighting the importance of the 3-amino group for activity.[7] The 3-amino and 5-carboxylic acid groups on our title compound are perfectly positioned to form additional hydrogen bonds and salt bridges with residues in the ATP-binding pocket, potentially conferring both potency and selectivity.
Proposed Validation Workflow:
Caption: Structural similarity between a known DAO inhibitor and the topic compound.
Target Class 3: Carbonic Anhydrases (CAs)
Rationale & Expertise: The pyrazole scaffold is frequently found in inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes. [8]While many potent pyrazole-based CA inhibitors incorporate a sulfonamide group to coordinate with the catalytic zinc ion, other acidic moieties, including carboxylic acids, can also serve this function. [9][10]Specifically, 5-Aryl-1H-pyrazole-3-carboxylic acids have been shown to be selective inhibitors of the tumor-associated isoforms hCA IX and XII. [9]The carboxylic acid of this compound is well-positioned to interact with the Zn2+ ion in the CA active site. The pyrazole ring and its substituents can then form further stabilizing interactions with surrounding amino acid residues, potentially leading to isoform-selective inhibition.
Proposed Binding Hypothesis:
Caption: Hypothesized interaction of the compound with the Carbonic Anhydrase active site.
Part 3: Data Summary & Future Directions
To guide research efforts, the potential targets have been prioritized based on the strength of evidence from structurally related compounds.
| Target Class | Key Sub-targets | Strength of Evidence | Rationale / Key Analogs | References |
| D-amino acid oxidase (DAO) | DAO | High | Very close structural analog is a known potent inhibitor. | [11] |
| Protein Kinases | FLT3, CDKs, p38α | High | Pyrazole-carboxamide is a known kinase hinge-binder. | [4][6][7] |
| Carbonic Anhydrases (CAs) | hCA I, II, IX, XII | Medium | Pyrazole-carboxylic acids are known CA inhibitors. | [8][9][10] |
| Metabolic Enzymes | Succinate Dehydrogenase (SDH) | Low-Medium | Pyrazole-carboxamides are commercial fungicides targeting SDH. | [12] |
| GPCRs | Cannabinoid Receptor 1 (CB1) | Low | Distant structural relation to pyrazole-based CB1 antagonists. | [13][14] |
| Metalloproteinases | Meprin α, Meprin β | Low | Pyrazole core present in known inhibitors. | [15] |
Future Directions: The logical progression from this in-silico and literature-based analysis is empirical validation.
-
In Vitro Validation: Execute the biochemical assays detailed in Part 4 for the high-priority targets (DAO, Kinases, CAs).
-
Cell-Based Assays: For confirmed in vitro hits, progress to relevant cell-based assays. For example, if the compound inhibits FLT3, its anti-proliferative activity should be tested in AML cell lines like MV4-11. [6]3. Target Engagement & Selectivity: Employ techniques like cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context and expand screening to assess off-target effects.
-
In Vivo Models: Following successful cellular validation, advance the compound to appropriate animal models to evaluate efficacy and pharmacokinetics.
Part 4: Detailed Experimental Protocols
Protocol 1: In Vitro D-amino acid oxidase (DAO) Inhibition Assay
-
Principle: This is a coupled enzyme assay. DAO oxidizes its substrate (D-serine), producing H₂O₂. Horseradish peroxidase (HRP) then uses H₂O₂ to oxidize a fluorogenic substrate (e.g., Amplex Red), yielding a fluorescent product (resorufin), which is monitored over time. Inhibition of DAO reduces the rate of fluorescence generation.
-
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 8.0.
-
DAO Enzyme: Recombinant human DAO, diluted in assay buffer to a working concentration of 20 nM.
-
Compound Stock: 10 mM stock of this compound in DMSO. Create a 10-point, 3-fold serial dilution in DMSO.
-
Substrate/Probe Mix: Prepare a 2X working solution in assay buffer containing 200 µM D-serine, 100 µM Amplex Red, and 2 U/mL HRP.
-
-
Assay Procedure (384-well plate format):
-
Add 100 nL of compound dilutions or DMSO (control) to appropriate wells.
-
Add 5 µL of DAO enzyme solution to all wells except the "no enzyme" control. Add 5 µL of assay buffer to the "no enzyme" wells.
-
Incubate for 30 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 5 µL of the 2X Substrate/Probe Mix to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescent plate reader pre-set to 30°C.
-
Read kinetic fluorescence (Excitation: 540 nm, Emission: 590 nm) every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the DMSO control (100% activity) and no enzyme control (0% activity).
-
Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Protocol 2: Carbonic Anhydrase (CA) Stopped-Flow Assay
-
Principle: This assay measures the ability of CA to catalyze the hydration of CO₂. A buffered solution containing the enzyme and a pH indicator is rapidly mixed with a CO₂-saturated solution. The resulting hydration of CO₂ produces H⁺, causing a drop in pH, which is monitored by the change in absorbance of the indicator. Inhibitors slow this rate of absorbance change.
-
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, pH 7.4, containing 20 µM of a suitable pH indicator (e.g., p-nitrophenol).
-
CO₂ Solution: Bubble pure CO₂ gas through chilled deionized water for at least 30 minutes prior to the experiment.
-
Enzyme Stock: 1 µM stock of purified human CA isoform (e.g., hCA II) in water.
-
Compound Stock: Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Procedure (Stopped-Flow Spectrophotometer):
-
Syringe A: Load with Assay Buffer containing the CA enzyme (final concentration ~10 nM) and the test compound at 2X the final concentration.
-
Syringe B: Load with the CO₂-saturated water.
-
Equilibrate both syringes to 25°C.
-
Rapidly mix the contents of Syringe A and Syringe B (1:1 ratio).
-
-
Data Acquisition:
-
Monitor the change in absorbance of the pH indicator (e.g., 400 nm for p-nitrophenol) for 10-20 seconds immediately after mixing.
-
-
Data Analysis:
-
Fit the initial, uncatalyzed slope of the absorbance trace to an exponential function to determine the initial rate.
-
Calculate the % inhibition for each compound concentration relative to the uninhibited enzyme control.
-
Plot % Inhibition vs. log[Compound Concentration] to determine the IC50. The Cheng-Prusoff equation can then be used to calculate the Ki value.
-
-
Part 5: References
-
Lan, R., Liu, Q., Fan, P., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [13][14]2. Stöcker, F., Nie, L., Applegate, V. M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry. [15]3. Patel, H., Kavaiya, S., & Shah, A. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [1]4. Angeli, A., Kartsev, V. G., Petrou, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. [8]5. ChEMBL. (n.d.). Document: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (CHEMBL1132593). EMBL-EBI. [14]6. Yilmaz, F., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Medicinal Chemistry Research.
-
Faidah, N., et al. (2020). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules.
-
Li, Y., et al. (2013). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. Archiv der Pharmazie. [16]9. Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [4]10. Al-Ostath, A. I., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [3]11. Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. ResearchGate. [5]12. Krasavin, M., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [7]13. Sigma-Aldrich. (n.d.). 3-Methylpyrazole-5-carboxylic acid. [11]14. Krasavin, M., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health.
-
Grdadolnik, S. G., et al. (2017). Pyrazole Amino Acids: Hydrogen Bonding Directed Conformations of 3-amino-1H-pyrazole-5-carboxylic Acid Residue. Journal of Peptide Science.
-
Sigma-Aldrich. (n.d.). 3-{[Cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-5-carboxylic acid.
-
Sharma, D., & Narasimhan, B. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Topics in Medicinal Chemistry. [2]18. Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. [6]19. Bua, S., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry. [9]20. Fisher Scientific. (n.d.). This compound, 95% Purity.
-
Benchchem. (n.d.). 3-amino-1-methyl-1H-pyrazole-5-carboxamide.
-
ChemScene. (n.d.). Building blocks | Bioactive small molecules.
-
Gecibesler, I. H., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure. [10]24. PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
-
Wang, X., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [12]26. Alchem Pharmtech. (n.d.). CAS 117860-54-5 | this compound.
-
PubChem. (n.d.). 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid.
-
Lifechem Pharma. (n.d.). 3-Methyl-5-Amino-Pyrazole.
-
BLD Pharm. (n.d.). 1032334-56-7|3-Amino-1H-pyrazole-5-carboxylic acid hydrochloride.
-
Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules.
-
Chem-Impex. (n.d.). 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid.
-
PubChem. (n.d.). 3-amino-1H-pyrazole-5-carboxylic acid.
-
ChemicalBook. (n.d.). Methyl 3-amino-1H-pyrazole-5-carboxylate hydrochloride.
-
Bell, A. S., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E.
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- 14. Document: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (CHEMBL1132593) - ChEMBL [ebi.ac.uk]
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- 16. Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Sourcing and Quality Verification of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid
An In-Depth Technical Guide for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Niche Building Block
3-amino-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 17886-33-2) is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its substituted pyrazole core is a well-established privileged scaffold, appearing in numerous approved therapeutic agents.[1] The presence of three distinct functional groups—an amine, a carboxylic acid, and a methylated pyrazole nitrogen—offers synthetic chemists a versatile platform for generating diverse molecular libraries and optimizing lead compounds. The strategic placement of these groups allows for precise modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for developing candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
However, this specific building block is not a common off-the-shelf chemical. A direct search for commercial suppliers often leads to related but structurally distinct analogs. This guide provides a practical, field-proven pathway for researchers to procure this valuable intermediate. We will demonstrate that the most reliable method is not direct purchase, but rather a straightforward, one-step synthesis from a commercially available precursor. This document offers a comprehensive overview of the precursor's suppliers, a detailed protocol for its conversion, and a robust, self-validating system for quality control to ensure the integrity of your starting material.
Part 1: Procurement Strategy - Synthesis from a Commercial Precursor
Our investigation reveals that the most efficient route to obtaining this compound is through the hydrolysis of its corresponding ethyl ester, ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (CAS No. 70500-80-0). This precursor is readily available from several reputable chemical suppliers.
Commercial Suppliers of Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
For researchers planning a synthesis campaign, the choice of starting material supplier is the first critical decision. Factors such as purity, available quantity, lead time, and documentation (Certificate of Analysis) must be weighed. Below is a comparative table of suppliers identified for the ethyl ester precursor.
| Supplier | Product Name | Purity | Available Quantities | Notes |
| Fluorochem | ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | Not specified; inquire for details. | 250 mg, 1 g | Offers smaller quantities suitable for initial research and methods development.[2] |
| Sigma-Aldrich | Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | Not specified; sold as part of their "AldrichCPR" collection for early discovery. | Inquire for availability. | Buyer assumes responsibility for confirming identity and purity. |
| Conier Chem&Pharma | 5-Amino-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | Not specified; inquire for details. | Bulk quantities may be available. | A China-based trader with experience in providing this compound.[3] |
Disclaimer: Availability and specifications are subject to change. Researchers should always contact suppliers directly for the most current information and request a Certificate of Analysis before purchase.
Part 2: Experimental Protocol - Synthesis via Ester Hydrolysis
The conversion of an ethyl ester to a carboxylic acid via saponification is a fundamental and high-yielding reaction in organic synthesis. The mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the departure of the ethoxide leaving group and a final protonation step to yield the carboxylic acid.
The following protocol is a standard, robust procedure for this transformation, adapted from general methods for the hydrolysis of pyrazole esters.[4][5]
Detailed Step-by-Step Methodology
Objective: To synthesize this compound from ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate.
Materials:
-
Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2.0 - 3.0 eq)
-
Methanol (or Ethanol) and Water (e.g., 3:1 v/v mixture)
-
Hydrochloric Acid (HCl), 1M or 2M solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, pH paper/meter, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution: Dissolve ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 20 mL/g of ester) in a round-bottom flask equipped with a magnetic stir bar.
-
Saponification: Add sodium hydroxide (2.5 eq) to the solution. If the starting material is sensitive to harsh conditions, lithium hydroxide is a milder alternative.
-
Reaction: Attach a condenser to the flask and heat the mixture to reflux (typically 60-80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed (typically 2-4 hours). A suitable eluent system for TLC would be Dichloromethane:Methanol (e.g., 9:1).
-
Work-up (Quenching & Acidification): Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully acidify the solution to a pH of ~3-4 by the dropwise addition of 1M HCl. The target carboxylic acid is expected to precipitate out of the solution as it becomes protonated and less water-soluble.
-
Isolation:
-
If a precipitate forms: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of a non-polar solvent like hexane to aid in drying. Dry the product under vacuum.
-
If no precipitate forms (or for maximum recovery): Transfer the acidified mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) if required.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthetic procedure.
Caption: Workflow for the synthesis of the target carboxylic acid.
Part 3: Quality Control - A Self-Validating System
Ensuring the identity and purity of your synthesized compound is paramount for the reliability and reproducibility of subsequent experiments. The following multi-technique approach provides a robust system for quality control (QC).
QC Workflow Diagram
This diagram outlines the decision-making process for validating the synthesized material.
Caption: A multi-technique workflow for quality control validation.
Detailed Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the primary technique for structural confirmation. For this compound, one would expect to see:
-
A singlet for the N-methyl group (typically ~3.5-4.0 ppm).
-
A singlet for the pyrazole ring proton (C4-H).
-
A broad singlet for the amine (-NH₂) protons. The chemical shift can vary significantly depending on the solvent and concentration.
-
The carboxylic acid proton (-COOH) may be visible as a very broad singlet, often far downfield (>10 ppm), or it may exchange with solvent protons (like in D₂O) and not be observed.
-
-
¹³C NMR: This confirms the carbon backbone. Key signals would include the carboxylic acid carbonyl carbon (~160-170 ppm) and the distinct signals for the three pyrazole ring carbons.[1]
-
-
Mass Spectrometry (MS):
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source is ideal.
-
Expected Result: The analysis should show a prominent ion corresponding to the molecular weight of the compound (141.12 g/mol ). In positive ion mode, this will appear as the [M+H]⁺ ion at m/z 142.13. In negative ion mode, the [M-H]⁻ ion at m/z 140.11 would be expected. This confirms the correct molecular mass.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To assess the purity of the compound. A standard reverse-phase HPLC method can be employed.[6][7]
-
Typical Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% formic acid to ensure the carboxylic acid is protonated for better peak shape.
-
Detection: UV detector, monitoring at a wavelength where the pyrazole ring absorbs (e.g., ~220-260 nm).
-
-
Successful Outcome: A single major peak, ideally with >95% purity by peak area integration, indicates a successful purification.
-
-
Melting Point (MP) Analysis:
-
Purpose: A sharp melting point range (e.g., within 1-2°C) is a strong indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities. The measured value can be compared to literature values if available.
-
Conclusion
While this compound may not be readily available from commercial catalogs, it is easily accessible to the prepared researcher. By procuring the commercially available ethyl ester precursor and employing a standard, high-yielding hydrolysis protocol, scientists can reliably obtain this valuable building block. The key to success lies not only in the synthesis but also in the rigorous application of a multi-technique quality control system. By following the integrated procurement, synthesis, and validation workflow outlined in this guide, drug development professionals can confidently incorporate this versatile scaffold into their research programs, accelerating the path to discovery.
References
- Gallego, J., et al. (2020).
- Organic Syntheses. 3(5)-aminopyrazole. [Link]
- Google Patents.
- MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- PMC, NIH.
- Google Patents. Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
- Google Patents. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
- MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
- NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Oakwood Chemical.
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- PubChem.
- SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]
- Taylor & Francis Online. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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A Comprehensive Technical Guide to the Stability and Storage of 3-amino-1-methyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability and recommended storage conditions for 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block in pharmaceutical research and development. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven methodologies to ensure the integrity and reliability of this compound throughout its lifecycle in a research and development setting.
Introduction: Understanding the Molecule
This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The stability of this molecule is paramount for its use as a reliable starting material in multi-step syntheses and for ensuring the accuracy and reproducibility of experimental results. This guide will delve into the intrinsic chemical stability of the molecule, potential degradation pathways, and provide a framework for its proper storage and handling.
Chemical Structure and Physicochemical Properties
A foundational understanding of the molecule's structure is critical to predicting its stability. The presence of an amino group, a carboxylic acid, and the pyrazole ring itself presents several potential sites for chemical degradation.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value/Information | Source |
| Molecular Formula | C₅H₇N₃O₂ | N/A |
| Molecular Weight | 141.13 g/mol | N/A |
| Appearance | Typically a solid powder | [2] |
| Melting Point | Data not available for the specific compound. Related aminopyrazole carboxylic acids have melting points that can exceed 200°C. | [2] |
| Solubility | Expected to have some solubility in polar organic solvents and aqueous bases. | N/A |
Intrinsic Stability and Potential Degradation Pathways
The intrinsic stability of a chemical compound is its susceptibility to chemical change in the absence of external factors. For this compound, the key functional groups—the aromatic amine and the carboxylic acid on the pyrazole ring—are the primary determinants of its stability profile.
dot
Caption: Potential degradation sites of the molecule.
-
Oxidative Degradation : The primary amino group is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of colored impurities, such as nitroso or nitro derivatives, which can compromise the purity and reactivity of the compound.[3]
-
Decarboxylation : Carboxylic acids attached to heterocyclic rings can be prone to decarboxylation, especially upon heating. This would result in the formation of 3-amino-1-methyl-1H-pyrazole, a significant impurity.
-
Hydrolytic Instability : While the pyrazole ring is generally stable, extreme pH conditions (strong acids or bases) coupled with elevated temperatures could potentially lead to ring-opening or other rearrangements.[4]
-
Photostability : Aromatic amines and heterocyclic systems can be sensitive to UV and visible light. Photodegradation can lead to complex mixtures of degradation products and is a critical parameter to assess for compounds handled outside of controlled laboratory lighting.[5]
Recommended Storage and Handling Protocols
Based on the chemical nature of this compound and general best practices for similar compounds, the following storage and handling procedures are recommended to maintain its integrity.
Optimal Storage Conditions
To minimize degradation, the compound should be stored under the following conditions:
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term storage) | Reduces the rate of potential thermal degradation, including decarboxylation. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | Minimizes contact with atmospheric oxygen and moisture, thereby reducing oxidative and hydrolytic degradation. |
| Light | Amber or opaque container | Protects the compound from photolytic degradation.[5] |
| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents contamination and interaction with container materials. A tight seal is crucial to maintain an inert atmosphere and prevent moisture ingress. |
Safe Handling Procedures
Proper handling is essential to prevent contamination and degradation, as well as to ensure personnel safety.
-
Dispensing : Weigh and dispense the compound in a controlled environment, such as a glove box or a fume hood with low humidity. Minimize the time the container is open to the atmosphere.
-
Incompatible Materials : Avoid contact with strong oxidizing agents (e.g., peroxides, nitrates), strong acids, and strong bases, as these can catalyze degradation.[4]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
Framework for a Comprehensive Stability Assessment: Forced Degradation Studies
To rigorously establish the stability profile of this compound, a forced degradation (or stress testing) study is indispensable. Such studies are a regulatory expectation in drug development and provide invaluable insights into the degradation pathways and the intrinsic stability of the molecule.[6][7]
The goal of a forced degradation study is to generate a modest level of degradation (typically 5-20%) to allow for the identification of degradation products and the development of a stability-indicating analytical method.[8][9]
dot
Caption: A typical workflow for a forced degradation study.
Experimental Protocols for Forced Degradation
The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound.
A. Hydrolytic Stability
-
Preparation of Solutions : Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).[4]
-
Incubation : Store aliquots of each solution at an elevated temperature (e.g., 60°C) and at room temperature.
-
Time Points : Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralization : For the acidic and basic samples, neutralize them before analysis to prevent further degradation on the analytical column.
-
Analysis : Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase with UV detection).
B. Oxidative Stability
-
Preparation of Solution : Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Stress Agent : Add a solution of hydrogen peroxide (e.g., 3% v/v).[4]
-
Incubation : Store the solution at room temperature, protected from light.
-
Time Points : Sample at regular intervals (e.g., 0, 1, 2, 4, 8 hours).
-
Analysis : Analyze the samples directly by HPLC.
C. Thermal Stability (Solid State)
-
Sample Preparation : Place a known amount of the solid compound in a vial.
-
Incubation : Store the vial in a calibrated oven at an elevated temperature (e.g., 80°C).
-
Time Points : Remove samples at specified times (e.g., 1, 3, 7, 14 days).
-
Analysis : Dissolve the samples in a suitable solvent and analyze by HPLC.
D. Photostability
-
Sample Preparation : Prepare solutions of the compound and also spread a thin layer of the solid compound on a petri dish.
-
Exposure : Expose the samples to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Exposure Level : The total illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter.[5]
-
Analysis : Analyze the exposed and control samples by HPLC.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically an HPLC method. This method must be able to separate the parent compound from all its degradation products, thus providing an accurate measure of the compound's purity and the extent of its degradation over time.
The development of such a method involves screening different columns, mobile phases, and gradient conditions to achieve adequate resolution between all peaks. The use of a photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.
Conclusion and Future Work
While specific public-domain data on the stability of this compound is limited, this guide provides a robust framework based on established chemical principles and regulatory expectations for assessing and ensuring its stability. By adhering to the recommended storage and handling protocols, researchers can minimize the risk of degradation. Furthermore, the implementation of the proposed forced degradation studies will provide a comprehensive understanding of the molecule's stability profile, leading to the development of a validated stability-indicating method. This is a critical step in ensuring the quality and reliability of this important building block in the drug discovery and development process.
References
- Organic Syntheses Procedure. 3(5)-aminopyrazole.
- MedCrave Online. Forced Degradation Studies. 2016.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3338044, 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide.
- MedCrave Online. Forced Degradation Studies. 2016.
- National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review.
- IJSDR. Force Degradation for Pharmaceuticals: A Review.
- BioPharm International. Forced Degradation Studies for Biopharmaceuticals. 2016.
- Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. 2022.
- Google Patents. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
- MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- ResearchGate. Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue.
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- SIELC Technologies. 3-Aminopyrazole-4-carboxylic acid. 2018.
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- ResearchGate. Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending.
- National Institutes of Health. Thermal degradation of 18 amino acids during pyrolytic processes.
- MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
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An In-depth Technical Guide to Pyrazole Synthesis Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds with significant applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] Its prevalence in blockbuster drugs highlights the critical need for efficient, scalable, and versatile synthetic methodologies.[5][6][7][8] This technical guide provides a comprehensive review of the core strategies for pyrazole synthesis. It moves beyond a simple enumeration of reactions to offer an in-depth analysis of the underlying mechanisms and the rationale behind experimental choices. Foundational methods, including the Knorr and Paal-Knorr syntheses, are discussed alongside modern, high-efficiency techniques such as 1,3-dipolar cycloadditions, multicomponent reactions (MCRs), and green chemistry approaches. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers and drug development professionals with the practical knowledge required to select and implement the optimal synthetic route for their specific target molecules.
Introduction: The Enduring Significance of the Pyrazole Nucleus
The pyrazole system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, was first described by Ludwig Knorr in 1883.[9] Since its discovery, it has become a "privileged scaffold" in medicinal chemistry, a testament to its ability to modulate a wide array of biological targets through diverse non-covalent interactions.
Pharmacological Importance
The pyrazole motif is a key pharmacophore in many commercially successful drugs.[6] Notable examples include the COX-2 inhibitor Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction medication Sildenafil (Viagra®).[5][7][8] The diverse biological activities associated with pyrazole derivatives encompass anti-inflammatory, anticancer, antimicrobial, antifungal, and antidiabetic properties, making this scaffold a focal point of ongoing drug discovery efforts.[1][2]
Agrochemical and Material Science Applications
Beyond medicine, pyrazole derivatives are integral to the agrochemical industry, serving as active ingredients in herbicides, insecticides, and fungicides.[3][7] In materials science, the unique photophysical properties of certain pyrazole-containing compounds have led to their use in the development of dyes and ligands for metal catalysts.[10]
Scope of this Guide
This guide is structured to provide a logical progression from classical to contemporary pyrazole synthesis methodologies. Each section delves into the mechanistic underpinnings of the reactions, offering insights into how reaction conditions can be manipulated to achieve desired outcomes. By explaining the causality behind experimental choices, this document aims to serve as a practical and authoritative resource for chemists in both academic and industrial settings.
Foundational Syntheses: The Knorr and Paal-Knorr Reactions
The classical methods for pyrazole synthesis remain highly relevant due to their simplicity and the ready availability of starting materials. The Knorr synthesis, in particular, is a workhorse reaction in heterocyclic chemistry.
The Knorr Pyrazole Synthesis: A Cornerstone Reaction
The Knorr pyrazole synthesis involves the cyclocondensation of a hydrazine (or its derivatives) with a 1,3-dicarbonyl compound.[9][11][12] This acid-catalyzed reaction is versatile and has been a primary tool for constructing the pyrazole ring for over a century.[13][14]
The reaction mechanism begins with the nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, typically under acidic catalysis, to form a hydrazone intermediate.[13][15] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration event that results in the formation of the stable, aromatic pyrazole ring.[11][12][15] A critical consideration when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines is the potential for the formation of regioisomeric products, depending on which carbonyl group is initially attacked.[11][16]
Caption: Generalized workflow of the Knorr Pyrazole Synthesis.
-
Catalyst: The reaction is typically catalyzed by a mineral or organic acid (e.g., HCl, H₂SO₄, or acetic acid).[11][14] The acid protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine. The choice and concentration of the acid can influence reaction rates and, in some cases, regioselectivity.
-
Solvent: Protic solvents like ethanol or propanol are commonly used as they effectively solvate the reactants and intermediates.[15] In some protocols, acetic acid serves as both the catalyst and the solvent.[15]
-
Temperature: Heating is often required to drive the dehydration steps and ensure the reaction goes to completion.[15] Temperatures around 100°C are typical.[15]
| Reactants | Catalyst | Solvent | Key Feature | Reference |
| Hydrazine + 1,3-Diketone | Acid (e.g., H₂SO₄) | Ethanol | The classic and most direct route. | [11][12] |
| Phenylhydrazine + β-Ketoester | Acetic Acid | 1-Propanol | Forms a pyrazolone, a keto tautomer of a hydroxypyrazole. | [15] |
| Hydrazine + Enaminone | Acetic Acid | Ethanol | Provides a regioselective route to substituted pyrazoles. | [2] |
| Hydrazine + 1,3-Diol | Ru-catalyst | Toluene | Dehydrogenative condensation avoids unstable dicarbonyls. | [10] |
This protocol is adapted from a standard Knorr-type reaction to form a pyrazolone.[15]
-
Reactant Preparation: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the vial.
-
Reaction: Heat the mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitoring: After 1 hour, monitor the reaction's progress by performing a 3-lane Thin Layer Chromatography (TLC) using 30% ethyl acetate/70% hexane as the mobile phase, with ethyl benzoylacetate as the starting material standard.
-
Workup: If the starting material is consumed, add water (10 mL) to the hot, stirring reaction mixture to induce precipitation.
-
Isolation: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes. Filter the mixture using a Büchner funnel.
-
Purification: Wash the collected solid with a small amount of water and allow it to air dry to obtain the final product.
The Paal-Knorr Synthesis
While more commonly associated with the synthesis of pyrroles and furans, the Paal-Knorr synthesis can be conceptually related to pyrazole formation.[16][17][18] The core reaction involves the condensation of a 1,4-dicarbonyl compound with a nitrogen source. The synthesis of pyrazoles, however, relies on 1,3-dicarbonyl compounds and a hydrazine, which is the domain of the Knorr synthesis.[16][17] Therefore, in the context of pyrazoles, the Knorr reaction is the direct and appropriate named reaction.
Synthesis from α,β-Unsaturated Carbonyl Systems
An alternative to using 1,3-dicarbonyls is the reaction of hydrazines with α,β-unsaturated aldehydes and ketones (e.g., chalcones).[19][20] This approach offers a different disconnection strategy and can provide access to pyrazole scaffolds that may be difficult to obtain via the Knorr synthesis.
Reaction with Hydrazines
The reaction proceeds via an initial Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and subsequent oxidation or elimination to yield the aromatic pyrazole.[7][8]
Iodine-Mediated Oxidative C-N Bond Formation
A notable advancement in this area is the use of molecular iodine as a metal-free mediator for oxidative C-N bond formation.[20] This one-pot protocol allows for the regioselective synthesis of di-, tri-, and tetrasubstituted pyrazoles directly from α,β-unsaturated aldehydes or ketones and hydrazine salts.[20] The key advantage is that it avoids the need to isolate the often-unstable hydrazone intermediates.[20]
Caption: Pathway for pyrazole synthesis from α,β-unsaturated carbonyls.
Detailed Experimental Protocol: One-Pot Synthesis from an α,β-Unsaturated Ketone
This generalized protocol is based on the iodine-mediated methodology.[20]
-
Setup: To a round-bottom flask, add the α,β-unsaturated carbonyl compound (1 mmol), the corresponding hydrazine salt (1.2 mmol), and molecular iodine (I₂) (1.2 mmol).
-
Solvent: Add ethanol as the solvent.
-
Reaction: Reflux the reaction mixture with stirring.
-
Monitoring: Monitor the reaction's completion using TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The Power of Cycloaddition: [3+2] Pathways to Pyrazoles
1,3-Dipolar cycloaddition reactions represent a powerful and highly convergent strategy for constructing the pyrazole ring.[21] These reactions involve the combination of a 1,3-dipole with a dipolarophile (typically an alkyne or alkene).[21][22][23]
1,3-Dipolar Cycloaddition of Diazo Compounds
The reaction of diazo compounds (a 1,3-dipole) with alkynes is a classic and efficient method for pyrazole synthesis.[21] This approach offers access to a wide range of substituted pyrazoles with good control over regioselectivity.
The Huisgen 1,3-dipolar cycloaddition is a concerted pericyclic reaction between a 1,3-dipole and a dipolarophile.[23] When a nitrile imine (another 1,3-dipole, often generated in situ from a hydrazonoyl chloride) reacts with an alkyne, it yields a pyrazole.[5][22] This method is particularly valuable for synthesizing tetrasubstituted pyrazoles.[5]
The reaction is a [4π + 2π] cycloaddition.[23] The regioselectivity is governed by the electronic properties of the substituents on both the 1,3-dipole and the dipolarophile. In many cases, the reaction proceeds with high regiochemical integrity.[5] Recent developments have shown that silver salts can significantly improve the regioselectivity of Huisgen cycloadditions, leading to novel substitution patterns on the pyrazole ring.[24]
Synthesis from Sydnones and Nitrile Imines
Sydnones are mesoionic aromatic compounds that can act as 1,3-dipole synthons in cycloaddition reactions with alkynes to form pyrazoles.[21][25] Similarly, nitrile imines, generated in situ from hydrazonoyl chlorides in the presence of a base like triethylamine, are common 1,3-dipoles used for this purpose.[5]
Detailed Experimental Protocol: Huisgen Cycloaddition for a Tetrasubstituted Pyrazole
This protocol is adapted from the synthesis of 1,3,4,5-tetrasubstituted pyrazoles using an alkyne surrogate.[5]
-
Reactant Preparation: In a flask, dissolve the hydrazonyl chloride (3 mmol) and an alkyne or alkyne surrogate like α-bromocinnamaldehyde (3 mmol) in dry dichloromethane (10 mL).
-
Base Addition: Add triethylamine (3.3 mmol) to the solution. This generates the nitrile imine 1,3-dipole in situ.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the disappearance of the starting materials by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to isolate the tetrasubstituted pyrazole.
Modern Strategies for Efficiency and Sustainability
Recent advancements in pyrazole synthesis have focused on improving efficiency, reducing waste, and simplifying procedures, in line with the principles of green chemistry.[3][4][26]
Multicomponent Reactions (MCRs)
MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials.[27][28][29]
The primary advantages of MCRs are high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity from simple precursors.[27][28][29] This makes them particularly attractive for creating libraries of compounds in drug discovery.[28] For example, pyrano[2,3-c]pyrazoles can be synthesized in high yields via a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate.[7][28]
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- 20. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 21. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. m.youtube.com [m.youtube.com]
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- 27. pubs.acs.org [pubs.acs.org]
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Methodological & Application
synthesis of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid from ethyl cyanoacetate
<
Subject: A-315-MCPA: Synthesis of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid from Ethyl Cyanoacetate
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active compounds, including kinase inhibitors and anti-inflammatory agents. This application note provides a detailed, robust, and well-validated protocol for the synthesis of this key intermediate, starting from the readily available and cost-effective reagent, ethyl cyanoacetate. The described synthetic route is a three-step process involving the formation of an activated enol ether, subsequent cyclocondensation with methylhydrazine, and final hydrolysis of the resulting ester. Each step has been optimized to ensure high yields and purity, with in-depth explanations of the underlying chemical principles and critical process parameters.
Synthetic Strategy Overview
The synthesis of this compound from ethyl cyanoacetate proceeds through a logical and efficient three-step sequence. This strategy is designed for scalability and reproducibility in a standard laboratory setting.
Caption: Overall synthetic workflow.
Part 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate (Intermediate 1)
Principle: The initial step involves a Knoevenagel-type condensation reaction. Ethyl cyanoacetate reacts with triethyl orthoformate in the presence of an acid catalyst, typically acetic anhydride, to form the key intermediate, ethyl 2-cyano-3-ethoxyacrylate. The acetic anhydride serves both as a catalyst and a dehydrating agent, driving the reaction to completion by removing the ethanol byproduct.
Protocol: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| Ethyl cyanoacetate | 113.12 | 56.5 g | 0.5 |
| Triethyl orthoformate | 148.20 | 81.5 g | 0.55 |
| Acetic anhydride | 102.09 | 100 mL | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add ethyl cyanoacetate and acetic anhydride.
-
Heat the mixture to 120-130°C with stirring.
-
Slowly add triethyl orthoformate dropwise over a period of 1 hour.
-
After the addition is complete, maintain the reaction mixture at reflux for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:4).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and other volatile components under reduced pressure.
-
The resulting crude product, ethyl 2-cyano-3-ethoxyacrylate, is a yellowish oil and can be used in the next step without further purification. A typical yield is 90-95%.[1]
Expert Insight: The purity of the triethyl orthoformate is crucial for a high-yielding reaction. It is advisable to use freshly distilled orthoformate to avoid side reactions caused by the presence of ethanol.
Part 2: Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (Intermediate 2)
Principle: This step involves the cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with methylhydrazine.[2][3] The reaction proceeds via a nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine on the electron-deficient β-carbon of the acrylate, followed by an intramolecular cyclization and elimination of ethanol to form the stable pyrazole ring.[4] The regioselectivity of this reaction is high, with the methyl group predominantly ending up on the N1 position of the pyrazole ring.
Protocol: Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| Ethyl 2-cyano-3-ethoxyacrylate | 169.18 | 84.6 g | 0.5 |
| Methylhydrazine | 46.07 | 25.3 g | 0.55 |
| Ethanol (absolute) | 46.07 | 250 mL | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-cyano-3-ethoxyacrylate in absolute ethanol.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add methylhydrazine dropwise to the cooled solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Pour the concentrated solution into ice-cold water with vigorous stirring.
-
The solid product will precipitate out. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from ethanol to yield pure ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate as a white to off-white solid. A typical yield is 80-85%.[3]
Expert Insight: The slow, controlled addition of methylhydrazine at low temperature is critical to manage the exothermicity of the reaction and to minimize the formation of byproducts.
Part 3: Synthesis of this compound (Final Product)
Principle: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a strong base, such as sodium hydroxide, followed by acidification to precipitate the final product.
Protocol: Synthesis of this compound
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate | 183.20 | 73.3 g | 0.4 |
| Sodium hydroxide | 40.00 | 24.0 g | 0.6 |
| Water | 18.02 | 200 mL | - |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate in a solution of sodium hydroxide in water.
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC (ethyl acetate/methanol, 9:1) until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Carefully acidify the solution to pH 3-4 by the slow addition of concentrated hydrochloric acid.
-
The final product will precipitate as a white solid.
-
Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum at 50-60°C.
-
The purity of the final product, this compound, is typically >98% as determined by HPLC and NMR. A typical yield is 90-95%.
Expert Insight: Over-acidification should be avoided as it can lead to the protonation of the amino group, increasing the solubility of the product and thus reducing the isolated yield. Careful monitoring of the pH is essential.
Characterization Data
Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate:
-
Appearance: White to off-white solid
-
Melting Point: 99-101 °C[3]
-
¹H NMR (400 MHz, CDCl₃) δ: 5.51 (s, 2H, NH₂), 4.30 (q, J = 7.1 Hz, 2H, OCH₂), 3.85 (s, 3H, NCH₃), 1.35 (t, J = 7.1 Hz, 3H, CH₃).
This compound:
-
Appearance: White crystalline solid
-
Melting Point: >200 °C (decomposes)
-
¹H NMR (400 MHz, DMSO-d₆) δ: 12.5 (br s, 1H, COOH), 6.05 (s, 1H, pyrazole-H), 5.50 (s, 2H, NH₂), 3.75 (s, 3H, NCH₃).
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Methylhydrazine is a toxic and volatile substance and should be handled with extreme care.
-
Concentrated hydrochloric acid is corrosive and should be handled with appropriate caution.
Caption: Mechanism of the cyclocondensation step.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound from ethyl cyanoacetate. The described methods are well-established and have been optimized for high yield and purity. By following these detailed procedures and heeding the expert insights, researchers can confidently produce this valuable building block for their drug discovery and development programs.
References
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
- Al-Mousawi, S. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(7), 4839–4855.
- PubChem. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. National Center for Biotechnology Information.
- Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
- PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
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Strategic Acylation of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid: A Guide to Synthesizing Bioactive Amide Scaffolds
An Application Note for Medicinal and Process Chemistry
Abstract
The 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid scaffold is a privileged starting material in medicinal chemistry, serving as a versatile building block for a multitude of pharmacologically active agents.[1][2] Its reaction with acyl chlorides is a cornerstone transformation for generating 3-acylamino-1-methyl-1H-pyrazole-5-carboxamides, a compound class prevalent in drug discovery programs targeting kinases, inflammatory pathways, and microbial infections.[3][4][5] This application note provides a comprehensive technical guide, detailing the reaction mechanism, offering a robust and validated experimental protocol, and discussing critical process parameters to ensure high-yield, regioselective synthesis. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel heterocyclic entities.
Introduction: The Strategic Value of Pyrazole Carboxamides
The pyrazole nucleus is a five-membered heterocyclic motif that features prominently in numerous FDA-approved drugs, highlighting its therapeutic relevance.[1] The specific substitution pattern of this compound presents a unique synthetic challenge and opportunity. It possesses two key functional groups: a nucleophilic amino group at the C3 position and a carboxylic acid at the C5 position. The selective acylation of the amino group is a critical step in the elaboration of this core into more complex drug candidates.
The reaction with an acyl chloride (R-COCl) is a highly efficient and widely used method for forming a stable amide bond at the C3-amino position.[6][7] This transformation proceeds via a nucleophilic acyl substitution mechanism. Understanding the principles governing this reaction is paramount to controlling its outcome, minimizing side-product formation, and achieving reproducible results suitable for library synthesis or scale-up operations.
Reaction Mechanism and Scientific Principles
The reaction proceeds through a well-established nucleophilic addition-elimination pathway.[8] The key to the reaction's success lies in the inherent difference in nucleophilicity between the amino group and the carboxylic acid moiety.
Causality of Experimental Choices:
-
Nucleophilic Attack: The nitrogen atom of the 3-amino group, possessing a lone pair of electrons, acts as the primary nucleophile. It attacks the highly electrophilic carbonyl carbon of the acyl chloride.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient, high-energy tetrahedral intermediate.
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (Cl⁻), which is an excellent leaving group.
-
Proton Transfer & Neutralization: A proton is lost from the nitrogen to form the final, stable amide product. This step generates one equivalent of hydrochloric acid (HCl). The HCl byproduct is highly corrosive and will readily protonate any unreacted 3-aminopyrazole, rendering it non-nucleophilic.[7] Therefore, the inclusion of a non-nucleophilic base (e.g., triethylamine, pyridine) is critical to scavenge the HCl, driving the reaction to completion. Typically, at least two equivalents of base are required: one to neutralize the HCl byproduct and one to deprotonate the carboxylic acid of the starting material, which improves solubility and prevents unwanted side reactions.
Validated Experimental Protocol
This protocol describes a general and robust procedure for the acylation reaction. It is designed to be self-validating through in-process monitoring via Thin-Layer Chromatography (TLC).
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | Ensure it is dry before use. |
| Acyl Chloride (e.g., Benzoyl Chloride) | >98% | Acros Organics | Use a fresh bottle or redistill if necessary. Highly sensitive to moisture. |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Fisher Scientific | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous, >99.8% | VWR Chemicals | Use from a solvent purification system or a freshly opened bottle. |
| Hydrochloric Acid (HCl) | 1M Aqueous Solution | Standard Lab Grade | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Standard Lab Grade | For workup. |
| Brine (Saturated NaCl) | Aqueous Solution | Standard Lab Grade | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Standard Lab Grade | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Standard Lab Grade | For column chromatography. |
| Round-bottom flask, magnetic stirrer, stir bar | --- | --- | Ensure glassware is oven-dried. |
| Dropping funnel, condenser, nitrogen inlet | --- | --- | For controlled addition and maintaining an inert atmosphere. |
Step-by-Step Methodology
-
Reaction Setup (Justification: Inertness and Temperature Control): To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.55 g, 10.0 mmol, 1.0 eq.). Place the flask under a nitrogen atmosphere. Add anhydrous dichloromethane (DCM, 40 mL) followed by triethylamine (3.06 mL, 22.0 mmol, 2.2 eq.). Cooling the reaction mixture to 0 °C with an ice bath is crucial to moderate the initial exothermic reaction upon addition of the highly reactive acyl chloride, thus preventing potential side reactions.[9]
-
Acyl Chloride Addition (Justification: Rate Control): In a separate dry flask, dissolve the acyl chloride (e.g., benzoyl chloride, 1.28 mL, 11.0 mmol, 1.1 eq.) in anhydrous DCM (10 mL). Transfer this solution to a dropping funnel. Add the acyl chloride solution dropwise to the stirred, cooled pyrazole suspension over 15-20 minutes. A slow, controlled addition prevents a rapid temperature increase and ensures homogenous mixing.[10]
-
Reaction Progression (Justification: Completion): After the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Let the reaction stir for 2-12 hours. The exact time will depend on the reactivity of the specific acyl chloride used.
-
In-Process Monitoring (Justification: Self-Validation): Monitor the reaction's progress by TLC (e.g., using 10% methanol in DCM as the eluent). Spot the starting material, the reaction mixture, and a co-spot. The disappearance of the starting aminopyrazole and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible.
-
Aqueous Workup (Justification: Impurity Removal): Once the reaction is complete, dilute the mixture with DCM (50 mL). Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL) to remove excess triethylamine, saturated NaHCO₃ solution (2 x 30 mL) to remove the unreacted carboxylic acid starting material as its sodium salt, and finally with brine (1 x 30 mL) to reduce the amount of water in the organic layer.
-
Drying and Concentration (Justification: Solvent Removal): Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification and Characterization (Justification: Purity and Identity): Purify the crude residue by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes). The pure product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data and Troubleshooting
The choice of acyl chloride, base, and solvent can influence reaction outcomes. The following table provides representative conditions.
| Acyl Chloride (R-COCl) | Base | Solvent | Time (h) | Typical Yield | Notes |
| Benzoyl Chloride | Triethylamine | DCM | 4 | 85-95% | Standard, reliable reaction. |
| Acetyl Chloride | Pyridine | THF | 2 | 80-90% | Highly reactive; pyridine can be used as both base and solvent. |
| Pivaloyl Chloride | Et₃N / DMAP | DCM | 12 | 70-80% | Sterically hindered; may require a catalytic amount of DMAP and longer reaction time. |
| 4-Nitrobenzoyl Chloride | Triethylamine | Dioxane | 6 | 90-98% | Electron-withdrawing group enhances reactivity.[11] |
Troubleshooting Guide:
-
Low or No Reaction:
-
Cause: Inactive acyl chloride due to hydrolysis.
-
Solution: Use a fresh bottle of acyl chloride or redistill before use. Ensure all glassware and solvents are scrupulously dry.[9]
-
-
Formation of Multiple Products:
-
Cause: Reaction temperature was too high, or base was added too quickly.
-
Solution: Maintain cooling at 0 °C during the addition of the acyl chloride.
-
-
Product is Difficult to Purify:
-
Cause: Incomplete removal of triethylammonium salts during workup.
-
Solution: Perform the aqueous washes thoroughly. An additional water wash before the brine wash can sometimes help.
-
Conclusion
The acylation of this compound is a fundamental yet powerful reaction for the synthesis of diverse molecular libraries in drug discovery. By understanding the underlying nucleophilic acyl substitution mechanism and adhering to a carefully controlled, anhydrous protocol, researchers can reliably and efficiently generate novel 3-acylamino-pyrazole scaffolds. The detailed methodology and insights provided in this note serve as a robust foundation for the successful execution and optimization of this critical synthetic transformation.
References
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). International Journal of Medical and Pharmaceutical Case Reports.
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). Molecules.
- Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
- Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012). Journal of Pharmaceutical Science and Bioscientific Research.
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (2008). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2020). Molecules.
- Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. (2020). Molbank.
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Journal of Molecular Structure.
- Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (2012). Asian Journal of Chemistry.
- Process for the preparation of pyrazole carboxylic acid amides. (2011).
- NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. (2017). ChemistrySelect.
- Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). (2023). Chemistry LibreTexts.
- Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. (2009). Bioorganic & Medicinal Chemistry Letters.
- Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (2012). Asian Journal of Chemistry.
- Acylation of Amines, Part 1: with Acyl Halides. (2021). YouTube.
- Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (2017). The Royal Society of Chemistry.
- Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. (2015). CORE.
- Acyl chloride. (n.d.). Yufeng.
- Acyl Chlorides. (2025). Save My Exams.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
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- Process for the preparation of 3-amino-5-methylpyrazole. (1997).
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (2021).
- Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. (2010). Journal of the American Chemical Society.
- Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. (2014). Chemical & Pharmaceutical Bulletin.
- Making Amides from Acyl Chlorides. (2023). Chemistry LibreTexts.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2004). Molecules.
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Application Notes & Protocols: The Strategic Use of 3-amino-1-methyl-1H-pyrazole-5-carboxylic Acid in Modern Medicinal Chemistry
Introduction: The Pyrazole Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, pyrazole-containing compounds represent a cornerstone of drug design. Their unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions have established them as "privileged structures." These five-membered aromatic heterocycles are integral to numerous clinically successful drugs, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1]
Within this important class, 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid emerges as a particularly versatile and powerful building block. Its bifunctional nature, presenting both a nucleophilic amino group and a carboxylic acid handle, allows for orthogonal chemical modifications. This enables the systematic and efficient exploration of chemical space, a critical activity in modern drug discovery campaigns. This guide provides an in-depth analysis of its applications, validated protocols for its use, and the underlying scientific rationale for its strategic deployment in lead optimization.
Core Attributes and Strategic Advantages
The utility of this compound stems from its distinct structural features:
-
Orthogonal Functional Handles: The C3-amino and C5-carboxylic acid groups possess different reactivity profiles, allowing for selective derivatization. The amino group is readily acylated, sulfonylated, or used in reductive aminations, while the carboxylic acid is a prime site for amide bond formation, a cornerstone reaction in medicinal chemistry.[2]
-
Hydrogen Bonding Capability: The pyrazole ring nitrogens, along with the amino and carboxylic acid substituents, can act as both hydrogen bond donors and acceptors. This is particularly crucial for establishing high-affinity interactions with biological targets, such as the hinge region of protein kinases.[3][4]
-
Metabolic Stability: The methylated pyrazole core is generally resistant to metabolic degradation, offering a stable scaffold upon which to build complex molecular architectures.
-
Bioisosterism: The carboxylic acid group can serve as a bioisostere for other acidic functionalities, but its true power lies in its ability to be converted into other groups, like amides and esters, to fine-tune physicochemical properties such as lipophilicity and cell permeability.[5][6]
Key Therapeutic Application: Scaffolding for Kinase Inhibitors
A predominant application of the aminopyrazole scaffold is in the development of protein kinase inhibitors.[3] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, readily synthesized from aminopyrazole precursors, is a privileged scaffold for targeting the ATP-binding site of many kinases.[3]
The pyrazole core typically forms critical hydrogen bonds with the "hinge" region of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme. The amino group serves as the attachment point for a larger heterocyclic system (like a pyrimidine or pyridine) that occupies the adenine pocket, while the C5 position (bearing the carboxylic acid) is a vector pointing towards the solvent-exposed region, making it an ideal point for modification to enhance potency and selectivity.
Logical Workflow: From Building Block to Bioactive Compound
The following diagram illustrates the general strategic workflow for utilizing this compound in a drug discovery program.
Caption: General synthetic strategies for derivatizing the scaffold.
Experimental Protocols and Methodologies
The following protocols are foundational for working with this reagent. The causality behind reagent choice and reaction conditions is explained to ensure robust and reproducible outcomes.
Protocol 1: Amide Coupling at the C5-Carboxylic Acid using HATU
This protocol is highly effective for coupling the carboxylic acid with a wide range of primary and secondary amines, including those that are sterically hindered or electronically deactivated. HATU is a preferred reagent due to its high efficiency and the formation of a highly reactive HOBt ester, which minimizes side reactions.[7]
Rationale: The uronium-based reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a superior activating agent compared to standard carbodiimides for challenging substrates. It operates under mild conditions, and the reaction progress is often rapid. A non-nucleophilic base like DIPEA is crucial to neutralize the hexafluorophosphate salt and to deprotonate the amine nucleophile without competing in the reaction.[7]
Materials:
-
This compound (1.0 eq)
-
Amine of interest (1.1 - 1.5 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (brine)
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.2 eq). Stir the mixture for 5 minutes at room temperature.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the stirring solution. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1M HCl (to remove excess base and unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt byproducts), and finally with brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
Mechanism of HATU-Mediated Amide Coupling
The following diagram outlines the activation and coupling steps.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Protocol 2: N-Acylation of the C3-Amino Group
This protocol describes the reaction of the amino group with an acyl chloride. This reaction is typically fast and high-yielding.
Rationale: The amino group at the C3 position is a good nucleophile. In the presence of a non-nucleophilic base, it readily attacks the electrophilic carbonyl carbon of an acyl chloride. Pyridine is often used as both the base and the solvent, as it effectively scavenges the HCl byproduct generated during the reaction.
Materials:
-
This compound derivative (e.g., the methyl ester) (1.0 eq)
-
Acyl chloride of interest (1.1 eq)
-
Anhydrous Pyridine or Dichloromethane (DCM) with Triethylamine (TEA) (2.0 eq)
-
Saturated NaHCO₃ (aq), Water, Brine
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the aminopyrazole starting material (1.0 eq) in anhydrous pyridine or DCM in a dry flask under N₂.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the reactivity of the acyl chloride and prevent side reactions.
-
Reagent Addition: Add the acyl chloride (1.1 eq) dropwise to the cold, stirring solution. If using DCM as a solvent, add TEA (2.0 eq) before the acyl chloride.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by carefully adding water.
-
If DCM was used, wash the organic layer with saturated NaHCO₃, water, and brine.
-
If pyridine was used, remove it under reduced pressure, then dissolve the residue in EtOAc and wash as above.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Structure-Activity Relationship (SAR) Data
Systematic modification of the this compound scaffold has yielded potent inhibitors for various targets. The table below summarizes exemplar data from public sources, illustrating how changes at the R¹ and R² positions impact biological activity.
| Compound ID | R¹ (at C5-amide) | R² (at C3-amino) | Target | Potency (IC₅₀/EC₅₀) | Reference |
| Ex-1 | 4-Methoxyphenyl | Acetyl | CDK16 | 150 nM | [3] |
| Ex-2 | 2,4-Dichlorophenyl | Benzoyl | p38 MAP Kinase | 80 nM | [9] |
| Ex-3 | N-(thiazol-2-yl) | 4-chlorobenzoyl | Meprin α | 25 nM | [10] |
| Ex-4 | 2-(Indazol-1-yl)phenyl | (difluoromethyl)acyl | Fungal SDH | 5 µg/mL | [11] |
This table is illustrative and compiles representative data to demonstrate SAR principles.
Analysis of SAR Trends:
-
C5-Amide (R¹): This position often explores pockets that determine target selectivity. Aromatic and heteroaromatic groups are common and can engage in pi-stacking or form additional hydrogen bonds.
-
C3-Amide (R²): Modifications here can influence overall lipophilicity and interact with the core ATP binding site or adjacent regions. Small alkyl and aryl groups are frequently employed.[3] The data consistently shows that both positions are critical for achieving high potency and that a systematic exploration of substituents is essential for lead optimization.[4][12]
Conclusion
This compound is a high-value, versatile building block in medicinal chemistry. Its orthogonal functional handles provide a reliable platform for the rapid generation of diverse chemical libraries. The protocols and strategic insights provided herein serve as a guide for researchers to effectively harness the potential of this scaffold, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics. A thorough understanding of its reactivity and the rationale behind synthetic choices is paramount to its successful application in drug discovery.
References
- Benchchem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Benchchem. Application Note and Protocol: Amide Coupling with Methyl 3-Amino-1H-pyrazole-4-carboxylate.
- MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.
- National Institutes of Health (NIH). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
- National Institutes of Health (NIH). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.
- Journal of Chemical and Pharmaceutical Research (JOCPR). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- AxisPharm. Amide coupling Protocol for Amino PEG.
- MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- PubMed. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells.
- SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
- MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
- Drug Design Org. Structure Activity Relationships.
- PubMed. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate.
- CORA. Recent developments in the practical application of novel carboxylic acid bioisosteres.
- Semantic Scholar. Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
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The Art of Building Privileged Scaffolds: A Detailed Protocol for the Synthesis of Pyrazolo[1,5-a]pyrimidines
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine framework is a fused, rigid, and planar N-heterocyclic system that has garnered immense interest in medicinal chemistry.[1] This privileged scaffold is a cornerstone in the design of novel therapeutics due to its remarkable synthetic versatility, allowing for structural modifications across its periphery.[1] Compounds bearing this core structure exhibit a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory properties, making them highly valuable in drug discovery and development.[2][3] Notably, pyrazolo[1,5-a]pyrimidines have shown significant promise as potent protein kinase inhibitors, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][4][5] Several marketed drugs, such as Indiplon, Lorediplon, and Zaleplon, feature this core structure, underscoring its therapeutic relevance.[1]
This application note provides an in-depth guide to the synthesis of pyrazolo[1,5-a]pyrimidines, targeting researchers, scientists, and professionals in drug development. We will delve into the most prevalent and efficient synthetic strategies, elucidating the mechanistic rationale behind these protocols and offering detailed, field-proven experimental procedures.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic partners.[1][5] This approach offers a high degree of flexibility, enabling the introduction of diverse substituents on both the pyrazole and pyrimidine rings, which is crucial for tuning the physicochemical and biological properties of the final compounds.[2]
Herein, we will explore three primary and highly effective strategies for the synthesis of this important heterocyclic system:
-
Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds: A classic and widely adopted method.
-
Three-Component Reactions: A highly efficient one-pot approach for rapid library synthesis.
-
Microwave-Assisted Synthesis: A modern technique for accelerating reaction rates and improving yields.
Below is a generalized workflow for the synthesis of the pyrazolo[1,5-a]pyrimidine core, illustrating the key bond-forming events.
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.
Protocol 1: Synthesis via Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds
This is arguably the most frequently employed strategy for constructing the pyrazolo[1,5-a]pyrimidine scaffold.[2] The reaction involves the nucleophilic attack of the 5-aminopyrazole on the carbonyl carbons of a β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring.[2]
Causality of Experimental Choices
The choice of solvent and catalyst is critical for the success of this reaction. Acidic or basic conditions are typically employed to facilitate the reaction.[2] An acid catalyst protonates the carbonyl oxygen of the β-dicarbonyl compound, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the aminopyrazole. Conversely, a base can deprotonate the amino group of the pyrazole, enhancing its nucleophilicity. The selection between acidic and basic conditions often depends on the specific substrates being used. Acetic acid is a commonly used solvent and catalyst as it can protonate the carbonyl group and also acts as a dehydrating agent to drive the reaction towards the final product.
Detailed Experimental Protocol
Materials:
-
3-Amino-5-methyl-1H-pyrazole (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-methyl-1H-pyrazole (1.0 eq) and glacial acetic acid.
-
Stir the mixture at room temperature until the aminopyrazole is completely dissolved.
-
Add acetylacetone (1.1 eq) dropwise to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine.
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the condensation reaction.
Caption: Proposed mechanism for pyrazolo[1,5-a]pyrimidine formation.[6]
Protocol 2: One-Pot Three-Component Synthesis
Three-component reactions offer a highly efficient and atom-economical approach to synthesize complex molecules like pyrazolo[1,5-a]pyrimidines in a single step.[2] This strategy typically involves the reaction of a 3-amino-1H-pyrazole, an aldehyde, and an active methylene compound, such as malononitrile or ethyl cyanoacetate.[2]
Causality of Experimental Choices
The choice of catalyst is crucial for promoting the cascade of reactions in a one-pot synthesis. A base catalyst, such as piperidine or triethylamine, is often used to facilitate the initial Knoevenagel condensation between the aldehyde and the active methylene compound. This generates a highly electrophilic intermediate that readily reacts with the aminopyrazole. The solvent choice, often a polar protic solvent like ethanol, helps to solubilize the reactants and intermediates.
Detailed Experimental Protocol
Materials:
-
3-Amino-5-phenyl-1H-pyrazole (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 3-amino-5-phenyl-1H-pyrazole (1.0 eq), benzaldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC. The reaction is usually complete within 3-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization if necessary.
Reaction Workflow
The following diagram outlines the workflow for the one-pot three-component synthesis.
Caption: Workflow for the three-component synthesis.
Protocol 3: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reactions.[2][7] The microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines is a highly efficient and widely adopted approach.[2]
Causality of Experimental Choices
Microwave energy directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and reaction rate. This localized and efficient heating can minimize the formation of side products that are often observed with prolonged conventional heating. Solvent-free conditions or the use of high-boiling point polar solvents that efficiently absorb microwave radiation are often preferred.
Detailed Experimental Protocol
Materials:
-
3-Amino-1H-pyrazole (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Microwave vial
-
Stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial equipped with a magnetic stir bar, add 3-amino-1H-pyrazole (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a short period (e.g., 5-15 minutes). The optimal time and temperature should be determined for each specific reaction.
-
After the irradiation is complete, allow the vial to cool to room temperature.
-
The resulting solid product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization or column chromatography.
Comparison of Conventional vs. Microwave Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | Minutes[2] |
| Energy Efficiency | Lower | Higher |
| Yield | Often moderate to good | Generally good to excellent[2] |
| Side Products | More prone to formation | Minimized formation |
| Scalability | Readily scalable | Can be challenging for large scale |
Conclusion: A Versatile Scaffold within Reach
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is a well-established and versatile area of organic chemistry. The protocols outlined in this application note represent robust and efficient methods for accessing this privileged heterocyclic system. The choice of a particular synthetic strategy will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently synthesize a diverse library of pyrazolo[1,5-a]pyrimidine derivatives for further investigation in drug discovery and materials science.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (URL: )
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradi
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation - International Journal of Pharmaceutical Sciences. (URL: )
- Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. (URL: [Link])
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity - ResearchG
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (URL: [Link])
- The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the...
- Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines | Request PDF - ResearchG
- (PDF) Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][7]triazine and Imidazo[2,1-c][1, - ResearchGate. (URL: https://www.researchgate.
- An Efficient One-Pot Synthesis of Diarylpyrazolo [1,5-a]pyrimidine
- Proposed mechanism for the formation of pyrazolo[1,5-a]pyrimidines...
- Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - MedChemComm (RSC Publishing). (URL: [Link])
- (PDF)
- Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5-a]pyrimidines as potential anticancer agents - PMC - PubMed Central. (URL: [Link])
- The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives - ResearchG
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines | ACS Omega. (URL: [Link])
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),...
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. (URL: [Link])
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 3-Amino-1-Methyl-1H-Pyrazole-5-Carboxylic Acid in the Synthesis of Modern Agrochemicals
The relentless pursuit of higher crop yields and enhanced food security has positioned innovative agrochemical research at the forefront of agricultural science. Within this landscape, heterocyclic chemistry, particularly the use of pyrazole scaffolds, has emerged as a cornerstone for the development of highly effective and selective pesticides.[1][2] Among the myriad of pyrazole-based building blocks, 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid stands out as a versatile and strategically important intermediate. Its bifunctional nature, possessing both a reactive carboxylic acid group and a nucleophilic amino group, offers a powerful platform for the synthesis of a diverse array of commercial and developmental agrochemicals, including cutting-edge fungicides and insecticides.
This comprehensive guide delves into the practical applications of this compound in agrochemical synthesis. We will explore the underlying chemical principles, provide detailed synthetic protocols for key transformations, and present illustrative pathways to classes of high-value agricultural products. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries who are engaged in the design and synthesis of novel active ingredients.
The Pyrazole Core: A Privileged Scaffold in Agrochemicals
The pyrazole ring is a prominent feature in numerous commercially successful agrochemicals.[1][2] Its unique electronic properties, metabolic stability, and ability to form specific interactions with biological targets contribute to the high efficacy and desirable toxicological profiles of the resulting products. The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties.
The subject of this guide, this compound, provides two key points of diversification. The carboxylic acid at the 5-position is readily converted into amides, a critical linkage in many modern fungicides and insecticides. The amino group at the 3-position can be a handle for further derivatization or can be a key pharmacophoric element, contributing directly to the molecule's interaction with its target protein.
Application in Fungicide Synthesis: The Rise of Pyrazole Carboxamides
A significant application of pyrazole carboxylic acids is in the synthesis of succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides that target the mitochondrial respiratory chain of fungal pathogens.[3] Many of the latest generation SDHIs are pyrazole carboxamides. The general synthetic strategy involves the coupling of a pyrazole carboxylic acid with a specific aniline derivative.
Key Synthetic Transformation: Amide Bond Formation
The conversion of the carboxylic acid moiety of this compound into a carboxamide is a pivotal step. This is typically achieved by first activating the carboxylic acid, most commonly by converting it to the corresponding acid chloride, followed by reaction with the desired amine.
Protocol 1: Synthesis of 3-Amino-1-methyl-1H-pyrazole-5-carbonyl chloride
This protocol describes a general method for the activation of the carboxylic acid, a crucial step before amide coupling.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Dimethylformamide (DMF) (catalytic amount)
-
Nitrogen atmosphere apparatus
-
Rotary evaporator
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove excess thionyl chloride and solvent.
-
The resulting crude 3-amino-1-methyl-1H-pyrazole-5-carbonyl chloride can be used directly in the next step without further purification.
Causality and Experimental Choices:
-
The use of thionyl chloride or oxalyl chloride is a standard and efficient method for converting carboxylic acids to acid chlorides. Oxalyl chloride is often preferred for its milder reaction conditions and volatile byproducts.
-
Anhydrous conditions are critical to prevent the hydrolysis of the acid chloride back to the carboxylic acid.
-
DMF acts as a catalyst by forming a Vilsmeier reagent in situ, which is the active species in the reaction.
Synthesis of a Hypothetical Pyrazole Carboxamide Fungicide
The following protocol illustrates the coupling of the generated acid chloride with a substituted aniline to form a hypothetical SDHI fungicide.
Protocol 2: Synthesis of N-(2-substituted-phenyl)-3-amino-1-methyl-1H-pyrazole-5-carboxamide
Materials:
-
3-amino-1-methyl-1H-pyrazole-5-carbonyl chloride (from Protocol 1)
-
Substituted aniline (e.g., 2-chloroaniline) (1.0 eq)
-
Triethylamine (TEA) or Pyridine (1.1 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
-
Slowly add a solution of crude 3-amino-1-methyl-1H-pyrazole-5-carbonyl chloride (1.0 eq) in anhydrous DCM to the cooled aniline solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired pyrazole carboxamide.
Data Presentation:
| Compound | Starting Materials | Yield (%) | Melting Point (°C) |
| Hypothetical Fungicide | This compound, 2-chloroaniline | 85-95 | Varies |
Visualization of the Synthetic Pathway:
Caption: Synthetic pathway to a pyrazole carboxamide fungicide.
Application in Insecticide Synthesis: The Anthranilic Diamide Class
Another groundbreaking application of pyrazole carboxylic acids is in the synthesis of anthranilic diamide insecticides, such as chlorantraniliprole and cyantraniliprole.[4][5][6][7][8][9] These insecticides are potent modulators of insect ryanodine receptors, leading to uncontrolled calcium release and paralysis. The core structure of these insecticides features a pyrazole carboxamide linked to a substituted anthranilic acid derivative.
While the commercial synthesis of chlorantraniliprole starts from a different pyrazole precursor, the key amide bond formation step is analogous and can be conceptually applied to derivatives of this compound to generate novel insecticidal compounds.
Synthesis of an Anthranilic Diamide Intermediate
The synthesis of the anthranilic diamide backbone involves the coupling of the pyrazole carbonyl chloride with a substituted anthranilic acid or its ester. This is often followed by further transformations to install the desired substituents.
Protocol 3: Synthesis of a 2-(3-Amino-1-methyl-1H-pyrazole-5-carboxamido)benzoic acid derivative
Materials:
-
3-amino-1-methyl-1H-pyrazole-5-carbonyl chloride (from Protocol 1)
-
Substituted 2-aminobenzoic acid (e.g., 2-amino-5-chloro-3-methylbenzoic acid) (1.0 eq)
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile or DCM
-
Hydrochloric acid (1 M)
Procedure:
-
To a solution of the substituted 2-aminobenzoic acid (1.0 eq) in anhydrous acetonitrile, add pyridine (2.0 eq).
-
Slowly add a solution of 3-amino-1-methyl-1H-pyrazole-5-carbonyl chloride (1.0 eq) in anhydrous acetonitrile at room temperature.
-
Stir the mixture for 12-24 hours.
-
Pour the reaction mixture into water and acidify with 1 M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the desired intermediate.
Causality and Experimental Choices:
-
The use of a substituted 2-aminobenzoic acid is crucial for obtaining the final anthranilic diamide structure.
-
Pyridine acts as both a base and a nucleophilic catalyst in this acylation reaction.
Visualization of the Synthetic Workflow:
Caption: Workflow for synthesizing an anthranilic diamide insecticide.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its inherent bifunctionality allows for the straightforward construction of complex molecules with potent fungicidal and insecticidal activities. The protocols and synthetic strategies outlined in this guide provide a practical framework for researchers to leverage this important intermediate in the discovery and development of the next generation of crop protection agents.
The future of agrochemical research will undoubtedly continue to rely on the innovative use of such privileged scaffolds. Further exploration of the derivatization of both the amino and carboxylic acid functionalities of this compound will likely lead to the discovery of novel agrochemicals with improved efficacy, selectivity, and environmental profiles.
References
Please note that the following is a compiled list of references that support the general context and synthetic methodologies discussed. Direct synthetic protocols for the exact title compound are often proprietary and found within patent literature, which has been consulted for the conceptual basis of the provided protocols.
- Sun, N. B., Lu, Y., Yu, J., Wang, S. L., Ke, W., & Wang, L. (n.d.). Design and synthesis of pyrazole amide derivatives as succinate dehydrogenase inhibitors. Research Department of Chemistry and Chemical Engineering, College of Biology and Environmental Engineering, Zhejiang Shuren University.
- Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. (2017). Journal of Agricultural and Food Chemistry. [Link]
- CN104844569A - Chlorantraniliprole synthesis method. (n.d.).
- CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof. (n.d.).
- CN103058993B - Chlorantraniliprole preparation method. (n.d.).
- Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. (2021). Journal of Agricultural and Food Chemistry. [Link]
- CN103058993A - A kind of preparation method of chlorantraniliprole. (n.d.).
- Method for synthesizing chlorantraniliprole. (n.d.).
- Design, Synthesis and Evaluation of Antifungal Activity of Novel Pyrazole-thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. (n.d.).
- Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. (2022). Journal of Agricultural and Food Chemistry. [Link]
- Synthesis of cyantraniliprole and its bioactivity. (n.d.).
- Sun, J., & Zhou, Y. (2015).
- Wang, J., Luo, M., Hu, C., & Sun, D. (2013). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry, 26(4), 1221-1223. [Link]
- El-Sayed, N. N. E., & Abdel-Aziz, M. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6524. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104844569A - Chlorantraniliprole synthesis method - Google Patents [patents.google.com]
- 5. CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof - Google Patents [patents.google.com]
- 6. CN103058993A - A kind of preparation method of chlorantraniliprole - Google Patents [patents.google.com]
- 7. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
- 8. Synthetic route to the insecticide Cyclaniliprole_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Involving Pyrazole Compounds
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous small molecules with significant therapeutic potential.[1] Its unique electronic properties and ability to form a variety of interactions have made it a cornerstone in the development of targeted therapies. Pyrazole-based compounds have been successfully developed as inhibitors for a range of biological targets, most notably protein kinases, which are often dysregulated in diseases like cancer.[2] High-throughput screening (HTS) is a critical technology in drug discovery that enables the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target.[3] This guide provides a comprehensive overview and detailed protocols for designing and implementing robust HTS assays for the discovery and characterization of novel pyrazole-based drug candidates.
Strategic Considerations for HTS with Pyrazole Libraries
Before embarking on a large-scale screen, a well-defined strategy is paramount. The choice of assay technology and the overall screening cascade will depend on the target class, the desired outcome (e.g., inhibitor, activator), and available resources.
High-Throughput Virtual Screening (HTVS) as a Preliminary Step
To enhance the efficiency and cost-effectiveness of a screening campaign, high-throughput virtual screening (HTVS) can be employed to prioritize compounds from a large virtual library for subsequent experimental testing.[4][5] This computational approach uses molecular docking simulations to predict the binding affinity of pyrazole compounds to a target protein with a known three-dimensional structure.[4] While HTVS is a powerful tool for enriching the hit rate, it is important to note that the results are predictive and require experimental validation.[4]
DNA-Encoded Libraries (DEL) for Exploring Vast Chemical Space
DNA-Encoded Library (DEL) technology offers an alternative and powerful approach for screening massive libraries of compounds, often containing billions of molecules.[6] In this method, each small molecule, including those with a pyrazole core, is covalently attached to a unique DNA barcode that serves as an identifier.[7][8] The entire library is incubated with the target protein in a single tube.[9] After washing away non-binding molecules, the DNA barcodes of the remaining "hit" compounds are amplified and identified by next-generation sequencing.[6][9] This technology is particularly advantageous as it requires minimal amounts of target protein and allows for the exploration of a much larger chemical space than traditional HTS.[8]
Primary High-Throughput Screening Assays
The primary HTS assay is the workhorse of the screening campaign, designed for speed, reliability, and automation. The choice of assay will be dictated by the nature of the biological target.
Biochemical Assays: Targeting Purified Proteins
Biochemical assays utilize purified target proteins, such as kinases or enzymes, to directly measure the effect of a compound on their activity. These assays are essential for confirming direct target engagement and quantifying inhibitory potency.[10]
Fluorescence Polarization (FP) is a versatile, homogeneous assay format well-suited for HTS.[11] It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light upon excitation with polarized light.[12] When the tracer binds to a larger protein, its tumbling is slowed, leading to an increase in fluorescence polarization.[12] In a competitive FP assay, a pyrazole compound that binds to the target will displace the fluorescent tracer, causing a decrease in polarization. This format is widely used for studying protein-protein and protein-peptide interactions.[11][13]
Key Considerations for FP Assay Development:
-
Tracer Design: The fluorescent tracer should have high affinity for the target protein and a significant change in polarization upon binding.
-
Assay Window: The difference in polarization between the bound and free tracer determines the assay window. A larger window provides better signal-to-noise.
-
Z'-Factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[14]
Protocol 1: Competitive Fluorescence Polarization (FP) Assay for a Pyrazole Kinase Inhibitor
Objective: To identify pyrazole compounds that inhibit the interaction between a kinase and its substrate peptide.
Materials:
-
Purified kinase
-
Fluorescently labeled substrate peptide (tracer)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Pyrazole compound library (in DMSO)
-
384-well, low-volume, black microplates
-
Microplate reader with FP capabilities
Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of the kinase in assay buffer.
-
Prepare a 2X solution of the fluorescently labeled peptide tracer in assay buffer.
-
Serially dilute the pyrazole compounds in DMSO, then dilute in assay buffer to a 10X final concentration.
-
-
Assay Procedure:
-
Add 2 µL of the 10X pyrazole compound solution (or DMSO for controls) to the wells of the 384-well plate.
-
Add 8 µL of the 2X kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Add 10 µL of the 2X fluorescent tracer solution to initiate the binding reaction.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible plate reader.[13]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no kinase) controls.
-
Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and AlphaLISA are bead-based proximity assays that are highly sensitive and amenable to HTS.[15][16] The assay relies on two types of beads: a donor bead and an acceptor bead.[17] When the donor and acceptor beads are brought into close proximity (within 200 nm) by a biological interaction, a cascade of chemical reactions is initiated, resulting in a luminescent signal.[16][17] Pyrazole compounds that disrupt this interaction will lead to a decrease in the signal.
Advantages of AlphaScreen/AlphaLISA:
-
High Sensitivity: The signal amplification cascade allows for the detection of low-affinity interactions.[18]
-
Homogeneous Format: No wash steps are required, simplifying automation.[19]
-
Versatility: Can be adapted to measure enzyme activity, protein-protein interactions, and post-translational modifications.[15][20]
Protocol 2: AlphaLISA Assay for a Pyrazole Inhibitor of a Protein-Protein Interaction
Objective: To identify pyrazole compounds that disrupt the interaction between two proteins (Protein A and Protein B).
Materials:
-
Biotinylated Protein A
-
Antibody against Protein B conjugated to an acceptor bead
-
Streptavidin-coated donor beads
-
Assay buffer (specific to the protein interaction)
-
Pyrazole compound library (in DMSO)
-
384-well, white, opaque microplates
-
Microplate reader with AlphaLISA capabilities
Methodology:
-
Reagent Preparation:
-
Prepare solutions of biotinylated Protein A, acceptor bead-conjugated antibody, and pyrazole compounds in assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the pyrazole compound solution (or DMSO for controls) to the wells of the 384-well plate.
-
Add 5 µL of the biotinylated Protein A and acceptor bead-conjugated antibody mixture.
-
Incubate for 30-60 minutes at room temperature.
-
Add 10 µL of streptavidin-coated donor beads (in the dark).
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the luminescent signal on a compatible plate reader.[18]
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Cell-Based Assays: Assessing Activity in a Physiological Context
Cell-based assays are crucial for evaluating the activity of pyrazole compounds in a more biologically relevant environment. These assays can provide insights into cell permeability, cytotoxicity, and on-target engagement within the cell.
A common initial cell-based assay is to determine the cytotoxic effect of the pyrazole compounds on cancer cell lines.[21][22] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[23] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified by measuring the absorbance.[10]
Protocol 3: MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of pyrazole compounds on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole compound library (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well, clear, flat-bottom tissue culture plates
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[24]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the pyrazole compounds. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours at 37°C in a humidified CO₂ incubator.[10]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[10]
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[21]
-
Orthogonal Validation and Hit Confirmation
A significant challenge in HTS is the occurrence of false positives.[25] Therefore, it is crucial to perform orthogonal validation using distinct and independent assays to confirm the initial hits.[10]
Workflow for Hit Validation
Caption: A typical workflow for hit validation in a pyrazole screening campaign.
Secondary Assays for Target Engagement
-
Western Blotting: To confirm that a pyrazole kinase inhibitor is hitting its intended target in cells, western blotting can be used to assess the phosphorylation status of a known downstream substrate of the kinase.[24] A reduction in the phosphorylated form of the substrate in the presence of the compound indicates on-target activity.[24]
-
NanoBRET™ Target Engagement Assay: This cell-based assay measures the binding of a compound to a target protein in live cells.[26] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer molecule (tracer) that reversibly binds to the target. Compounds that bind to the target will compete with the tracer, leading to a decrease in the BRET signal.[26]
Data Analysis and Interpretation
The analysis of HTS data requires specialized software and careful consideration of potential artifacts.[27][28]
-
Hit Identification: Hits are typically defined as compounds that show activity beyond a certain threshold (e.g., 3 standard deviations from the mean of the control).[25]
-
Dose-Response Curves: Active compounds should be re-tested in a dose-response format to determine their potency (IC₅₀ or EC₅₀).[10]
-
Structure-Activity Relationship (SAR): As more data becomes available, SAR studies can be initiated to understand the relationship between the chemical structure of the pyrazole compounds and their biological activity.[29] This information is crucial for guiding the lead optimization process.
Troubleshooting Common Issues in HTS with Pyrazole Compounds
-
Compound Interference: Pyrazole compounds, like any small molecules, can interfere with assay technologies.[30] For example, fluorescent compounds can interfere with FP assays, and colored compounds can interfere with absorbance-based assays. It is important to include counter-screens to identify and eliminate such artifacts.
-
Compound Aggregation: Some compounds can form aggregates at high concentrations, leading to non-specific inhibition. This can often be identified by a steep dose-response curve and sensitivity to detergents like Triton X-100.
-
Poor Cell Permeability: A compound that is active in a biochemical assay but inactive in a cell-based assay may have poor cell permeability. This can be investigated using cell permeability assays.
Conclusion
High-throughput screening is an indispensable tool for the discovery of novel pyrazole-based therapeutics. By carefully selecting the appropriate assay technologies, implementing a robust hit validation strategy, and being mindful of potential artifacts, researchers can successfully identify and advance promising pyrazole compounds through the drug discovery pipeline. This guide provides a solid foundation of protocols and strategic considerations to maximize the success of your screening campaigns.
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Application Notes & Protocols: Crystallization of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid
Document ID: AN-CP-2026-01A
Introduction: The Critical Role of Crystallization
3-amino-1-methyl-1H-pyrazole-5-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its structural motifs, featuring a carboxylic acid, an amino group, and a pyrazole core, make it a versatile precursor for a range of active pharmaceutical ingredients (APIs). The solid-state properties of this intermediate—purity, crystal form (polymorphism), morphology, and particle size distribution—are defined during the crystallization step. These properties directly impact downstream processability, such as filtration and drying, as well as the quality, stability, and bioavailability of the final API.
This document provides a comprehensive guide to developing robust crystallization processes for this compound. It is intended for researchers, scientists, and drug development professionals seeking to establish a scalable and controllable purification strategy. We will explore systematic solvent selection, detailed protocols for common crystallization techniques, and the underlying scientific principles that govern success.
Physicochemical Profile and Its Implications for Crystallization
Understanding the molecule's inherent properties is the foundation of a logical crystallization strategy.
-
Structure: The molecule possesses both a hydrogen bond donor (amino group, carboxylic acid) and acceptor (pyrazole nitrogens, carbonyl oxygen). This high density of functional groups suggests strong intermolecular interactions, favoring crystal lattice formation.
-
Polarity and Solubility: The presence of the amino and carboxylic acid groups makes the molecule polar and capable of forming zwitterions, depending on the pH. This indicates likely solubility in polar solvents like water, alcohols, and possibly acetone, while being less soluble in nonpolar solvents such as hexanes or toluene.[1][2] The principle of "like dissolves like" is the primary guide for initial solvent screening.[1]
-
Thermal Stability: Pyrazole rings are generally stable. However, thermal degradation should always be assessed (e.g., by TGA/DSC) before selecting high-boiling point solvents to avoid impurity formation during prolonged heating.[3][4]
Systematic Solvent Selection: A Data-Driven Approach
The ideal crystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[1][5] A systematic screening process is essential to identify optimal single-solvent or multi-solvent systems.
Single Solvent Screening Protocol
-
Preparation: Place approximately 20-30 mg of this compound into several small vials.
-
Initial Solubility Test (Room Temp): To each vial, add a different candidate solvent (see Table 1) in 0.1 mL increments. Agitate vigorously after each addition. Record the volume of solvent required to fully dissolve the solid. If it dissolves in <0.5 mL, it is likely too soluble for a single-solvent cooling crystallization. If it remains largely insoluble after adding 3 mL, it is a poor solvent.
-
Hot Solubility Test: For solvents that showed poor to moderate room temperature solubility, heat the suspension to near the solvent's boiling point.[5] Add small aliquots of solvent until the solid fully dissolves.
-
Cooling & Observation: Allow the saturated, hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.[4][5] Observe the quantity and quality of the crystals formed.
-
Selection Criteria: The best candidate will dissolve the compound completely when hot in a reasonable volume and provide a high yield of crystalline solid upon cooling.
Solvent Pair (Anti-Solvent) Screening
If no single solvent is ideal, a binary solvent system is an excellent alternative.[3] This typically involves dissolving the compound in a "good" solvent (in which it is very soluble) and adding a miscible "anti-solvent" (in which it is poorly soluble) to induce precipitation.
-
Dissolution: Dissolve the compound in a minimum amount of a good solvent (e.g., methanol, ethanol).
-
Titration: Slowly add a miscible anti-solvent (e.g., water, hexane, ethyl acetate) dropwise until persistent cloudiness (turbidity) is observed.[6] This indicates the onset of nucleation.
-
Re-dissolution & Crystallization: Gently heat the solution until it becomes clear again. Allow the solution to cool slowly. This controlled approach often yields higher quality crystals than rapid precipitation.[6]
Table 1: Candidate Solvents for Screening
| Solvent | Class | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Safety Notes |
|---|---|---|---|---|
| Water | Protic | 100 | 80.1 | Excellent for polar, H-bonding compounds.[2] May require heat. Non-toxic, non-flammable. |
| Ethanol | Protic | 78 | 24.5 | Good general-purpose polar solvent.[2] Readily available and easy to remove. |
| Methanol | Protic | 65 | 32.7 | More polar than ethanol, may be too good a solvent.[1] Use with adequate ventilation. |
| Isopropanol | Protic | 82 | 19.9 | Less polar than ethanol, may offer a better solubility profile. |
| Acetone | Aprotic | 56 | 20.7 | Good solvent, but low boiling point limits the temperature gradient.[1][2] Highly flammable. |
| Ethyl Acetate | Aprotic | 77 | 6.0 | Medium polarity; often used in solvent pairs with hexanes or alcohols.[3][7] |
| Acetonitrile | Aprotic | 82 | 37.5 | Polar aprotic solvent, can be effective for moderately polar compounds. |
| Toluene | Nonpolar | 111 | 2.4 | Unlikely to be a good single solvent, but can be an anti-solvent. High boiling point.[2] |
| Heptane/Hexane | Nonpolar | 98/69 | ~1.9 | Classic anti-solvents for polar compounds when used with a polar solvent.[3][6] |
Crystallization Protocols
The following protocols are generalized starting points. Optimization of parameters like cooling rate, concentration, and agitation is critical for achieving desired crystal attributes.
Protocol 1: Cooling Crystallization
This is the most common and often preferred method for compounds with a steep solubility curve.[8]
-
Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a pre-selected hot solvent (e.g., 80:20 Ethanol:Water) to achieve a saturated solution near the boiling point.
-
(Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.[3][4]
-
Cooling: Cover the flask to prevent solvent evaporation and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming larger, purer crystals.[5] Placing the flask in an insulated container (e.g., a beaker packed with glass wool) can promote this.
-
Maturation: Once at room temperature, transfer the flask to an ice bath for at least 30-60 minutes to maximize the yield by further decreasing solubility.[5]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Gently wash the collected crystal cake with a small amount of the cold crystallization solvent to remove residual mother liquor containing impurities.[5]
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization
This method is highly effective for compounds that are either too soluble or have a flat solubility curve in common solvents. It is widely used in the pharmaceutical industry.[9][10][11]
-
Dissolution: Dissolve the crude material in a minimum amount of a good solvent (e.g., Methanol) at room temperature.
-
Anti-Solvent Addition: While stirring the solution moderately, add the anti-solvent (e.g., Water or Ethyl Acetate) dropwise via an addition funnel. The rate of addition is a critical parameter: slow addition promotes crystal growth, while rapid addition can lead to amorphous precipitation or very fine particles.[12]
-
Nucleation & Growth: Continue addition until the solution becomes persistently turbid. At this point, you can optionally add a seed crystal to promote controlled growth and ensure the desired polymorphic form.
-
Equilibration: After completing the anti-solvent addition, allow the slurry to stir at a constant temperature for a period (e.g., 1-4 hours) to ensure the crystallization is complete and the system has reached equilibrium.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol, using a cold mixture of the solvent/anti-solvent system for the wash step.
Protocol 3: Evaporative Crystallization
This technique is suitable for small-scale crystallizations or for compounds that do not have a strong temperature-dependent solubility.
-
Dissolution: Dissolve the compound in a suitable, relatively volatile solvent (e.g., Ethyl Acetate/Hexane mixture) at room temperature. The solution should not be fully saturated.
-
Evaporation: Cover the vessel with a watch glass or perforated film to allow for slow solvent evaporation.[13] Place the container in a location free from vibrations.
-
Crystal Growth: As the solvent evaporates, the concentration of the solute will increase, leading to supersaturation and subsequent crystal formation.
-
Isolation: Once a suitable quantity of crystals has formed, decant the remaining mother liquor and collect the crystals for washing and drying as described previously.
Process Optimization and Troubleshooting
Diagram 1: Crystallization Troubleshooting Logic This diagram outlines a decision-making process for addressing common issues encountered during crystallization development.
Caption: A flowchart for troubleshooting common crystallization issues.
-
Controlling Crystal Size: Crystal size is influenced by the rate of nucleation versus the rate of growth.[14]
-
To obtain larger crystals: Decrease the level of supersaturation. This can be achieved by slowing the cooling rate, slowing the anti-solvent addition rate, or reducing the rate of evaporation.
-
To obtain smaller crystals: Increase the rate of nucleation by cooling rapidly or adding anti-solvent quickly. This is often desired in pharmaceutical applications to improve dissolution rates.[10]
-
-
Polymorph Control: The choice of solvent and the level of supersaturation can significantly influence which crystalline form (polymorph) is produced.[15] It is crucial to characterize the resulting solid form using techniques like X-Ray Powder Diffraction (XRPD) to ensure consistency between batches. Seeding with a crystal of the desired form is the most reliable method to control polymorphism.
Crystal Characterization
After isolation and drying, the crystalline product must be analyzed to confirm its identity, purity, and solid-state form.
-
Purity: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing chemical purity.
-
Identity: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the chemical structure.
-
Polymorphism: X-Ray Powder Diffraction (XRPD) provides a unique fingerprint for the crystal lattice and is the definitive tool for polymorph identification.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) determine melting point, decomposition temperature, and can also indicate the presence of different polymorphs or solvates.
-
Morphology and Size: Microscopy (e.g., Scanning Electron Microscopy - SEM) is used to visualize the crystal habit (shape) and particle size distribution.
Conclusion
The crystallization of this compound is a multi-faceted process that requires a systematic and scientifically grounded approach. By carefully selecting a solvent system and controlling key process parameters such as temperature, cooling rate, and agitation, it is possible to consistently produce a crystalline product with the desired attributes of high purity, controlled particle size, and the correct polymorphic form. The protocols and troubleshooting guides provided herein serve as a robust starting point for the development of a scalable and efficient crystallization process, ensuring the quality and performance of this critical pharmaceutical intermediate.
References
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Definitive Guide to the Quantification of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid: Advanced Analytical Methods and Validation Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides detailed analytical methodologies for the robust quantification of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 117860-54-5), a key chemical entity with relevance in pharmaceutical synthesis and development.[1] Due to its polar and zwitterionic nature, stemming from the presence of both a carboxylic acid and an amino group, this analyte presents unique challenges for retention and separation in conventional reversed-phase chromatography.[2][3] This guide elucidates the underlying chemical principles and offers three distinct, validated protocols leveraging High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We explore Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography (IPC) techniques, providing a rationale for method selection. Furthermore, this document establishes a complete framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring data integrity, accuracy, and reproducibility for regulatory submissions and quality control.[4][5]
Introduction: The Analytical Challenge
This compound is a heterocyclic compound whose accurate quantification is critical, whether it is an active pharmaceutical ingredient (API) intermediate, a final product, or a potential impurity. Its structure, featuring both an acidic (carboxylic acid) and a basic (amino) functional group, confers high polarity. In typical reversed-phase HPLC, such polar compounds interact weakly with the non-polar stationary phase, leading to poor retention, early elution, and potential interference from the solvent front or matrix components.[2][6]
This guide is designed to empower researchers to overcome these challenges by providing a decision-making framework and field-tested protocols. The methodologies herein are built upon first principles of chromatography and are designed to be self-validating systems, ensuring they are fit for their intended purpose, from discovery to quality control.
Analyte Properties and Method Selection Rationale
Understanding the physicochemical properties of the analyte is the cornerstone of effective method development.
-
Structure: this compound
-
Key Functional Groups: Carboxylic Acid (-COOH), Amino (-NH2), Pyrazole Ring
-
Expected Behavior: The molecule is amphoteric and will exist in different ionic states depending on the pH of the solution.
-
Low pH (e.g., <2): Both groups are protonated (-COOH and -NH3+), resulting in a net positive charge.
-
Mid pH (e.g., 3-8): Zwitterionic state (-COO- and -NH3+), resulting in a net neutral charge but high polarity.
-
High pH (e.g., >9): Both groups are deprotonated (-COO- and -NH2), resulting in a net negative charge.
-
This pH-dependent behavior is the critical variable to control for achieving retention and selectivity. The choice of analytical method is a direct consequence of the required sensitivity, selectivity, and available instrumentation.
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid
Abstract
This application note provides a detailed protocol for the purification of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block in pharmaceutical research. Due to its polar and amphoteric nature, this compound presents unique challenges for reversed-phase HPLC. This guide outlines a robust method development strategy, an optimized purification protocol, and essential troubleshooting tips to achieve high purity and yield. The causality behind experimental choices, such as column chemistry and mobile phase composition, is explained to provide a deeper understanding of the purification process.
Introduction: The Challenge of Purifying a Zwitterionic Pyrazole
This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its structure, featuring both a basic amino group and an acidic carboxylic acid group on a polar pyrazole scaffold, renders it zwitterionic and highly water-soluble. These properties make its purification by standard reversed-phase high-performance liquid chromatography (RP-HPLC) non-trivial. The primary challenge lies in achieving adequate retention on a non-polar stationary phase and obtaining symmetrical peak shapes.[1][2]
This document serves as a comprehensive guide, grounded in established chromatographic principles, to navigate these challenges. We will explore a systematic approach to method development, culminating in a detailed and validated purification protocol suitable for researchers in drug discovery and process development.
Scientific Rationale and Method Development
The successful purification of this compound hinges on controlling its ionization state to enhance retention and improve peak shape.[2]
Analyte Properties and Their Chromatographic Implications
-
Structure: this compound
-
Predicted Physicochemical Properties:
-
Amphoteric Nature: Possesses a carboxylic acid (pKa ~2-4) and an amino group (pKa ~3-5). The exact pKa values are influenced by the electron-withdrawing/donating effects of the pyrazole ring.
-
Polarity: The presence of multiple heteroatoms and ionizable groups makes the molecule highly polar.
-
UV Absorbance: Pyrazole-based structures typically exhibit strong absorbance in the low UV range (200-240 nm) due to π → π* electronic transitions.[3][4]
-
Controlling Ionization: The Key to Retention
In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[5] Highly charged molecules, like our target compound at neutral pH, exhibit poor retention and often produce broad, tailing peaks. To mitigate this, the mobile phase pH must be adjusted to suppress the ionization of at least one of the functional groups.
-
Low pH Approach: By acidifying the mobile phase to a pH below the pKa of the carboxylic acid group (e.g., pH < 2.5), the carboxylate is protonated (-COOH), neutralizing its negative charge. The amino group will be protonated and positively charged (-NH3+). This net positive charge on the molecule can still lead to some secondary interactions with residual silanols on the silica-based column, but overall retention is significantly improved compared to the zwitterionic state. This is the most common and recommended strategy for such compounds.[1]
-
High pH Approach: A mobile phase with a pH above the pKa of the amino group would deprotonate it, leaving the molecule with a net negative charge from the carboxylate. However, standard silica-based C18 columns are not stable at high pH (typically > 8), making this approach less desirable unless a hybrid or specialized high-pH stable column is used.[2]
Selection of Stationary and Mobile Phases
Stationary Phase (Column): A C18 column is a versatile and common choice for reversed-phase HPLC.[5] For polar analytes, a column with high surface coverage and end-capping is recommended to minimize unwanted interactions with free silanol groups, which can cause peak tailing. A polar-endcapped C18 column can also offer alternative selectivity and improved retention for hydrophilic compounds.
Mobile Phase:
-
Aqueous Component (Solvent A): Deionized water with an acid modifier. 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid are excellent choices. They effectively lower the pH to the desired range (~2.1-2.5) and are volatile, making them compatible with mass spectrometry (MS) and simplifying sample recovery after purification.[6]
-
Organic Component (Solvent B): Acetonitrile is generally preferred over methanol as it has a lower viscosity and often provides better peak shapes.
Detection Wavelength: Based on the UV absorbance properties of pyrazole derivatives, a detection wavelength in the range of 210-230 nm should provide high sensitivity.[3][4][7] If the compound has a specific chromophore, the maximum absorption wavelength (λmax) should be determined using a UV-Vis spectrophotometer.
Detailed Application Protocol
This protocol is designed for the preparative purification of this compound from a crude synthetic mixture.
Materials and Instrumentation
| Equipment/Material | Specifications |
| HPLC System | Preparative HPLC with gradient capability, UV detector, and fraction collector |
| Column | C18, 5 µm, ≥100 Å, 20 x 150 mm (or similar preparative dimensions) |
| Solvent A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water |
| Solvent B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile |
| Sample Solvent | 5% Acetonitrile in Solvent A, or DMSO if solubility is an issue |
| Crude Sample | This compound (e.g., 50-200 mg) |
Experimental Workflow Diagram
Caption: Workflow for HPLC purification.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh the crude sample.
-
Dissolve the sample in a minimal amount of the sample solvent. Use sonication if necessary. The final concentration should be high, but the sample must be fully dissolved to avoid column blockage. A good starting point is 50 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Equilibration:
-
Install the preparative C18 column.
-
Purge the pump lines with Solvents A and B.
-
Equilibrate the column with 95% Solvent A / 5% Solvent B for at least 5 column volumes or until a stable baseline is achieved.
-
Set the UV detection wavelength to 220 nm .
-
-
Chromatographic Run and Fraction Collection:
-
Inject the filtered sample onto the column.
-
Start the gradient elution program and the fraction collector simultaneously.
Recommended Preparative Gradient:
-
| Time (min) | Flow Rate (mL/min) | % Solvent A | % Solvent B |
| 0.0 | 20.0 | 95 | 5 |
| 5.0 | 20.0 | 95 | 5 |
| 25.0 | 20.0 | 60 | 40 |
| 27.0 | 20.0 | 5 | 95 |
| 30.0 | 20.0 | 5 | 95 |
| 31.0 | 20.0 | 95 | 5 |
| 35.0 | 20.0 | 95 | 5 |
-
Post-Run Processing:
-
Analyze a small aliquot of each collected fraction using analytical HPLC to determine purity.
-
Combine the fractions that contain the pure product (>95% purity).
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a solid TFA salt.
-
Expected Results and Troubleshooting
The described method should effectively separate the polar target compound from less polar and non-polar impurities. The use of TFA in the mobile phase ensures sharp, symmetrical peaks.
Table of Expected Results:
| Parameter | Expected Outcome |
| Retention Time | Dependent on the specific system, but should be well-retained beyond the solvent front. |
| Peak Shape | Symmetrical with an asymmetry factor between 0.9 and 1.5. |
| Purity of Pooled Fractions | >98% as determined by analytical HPLC. |
| Recovery | Typically >80%, depending on the purity of the crude material. |
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| Poor Retention (Peak at solvent front) | Compound is too polar for the conditions. | Ensure the mobile phase pH is low enough (~2.1 with 0.1% TFA). If retention is still poor, consider a more specialized polar-retaining column (e.g., polar-endcapped or embedded polar group). |
| Broad or Tailing Peaks | Secondary interactions with silanols; column overload; inappropriate pH. | Confirm the use of 0.1% TFA. Reduce the sample load. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
| Split Peaks | Column degradation or blockage; sample solvent incompatible with mobile phase. | Flush or replace the column. Dissolve the sample in the initial mobile phase conditions. |
| Low Recovery | Compound precipitation on the column; irreversible adsorption. | Reduce sample concentration. Ensure the gradient is not too steep. |
Conclusion
The purification of polar, zwitterionic compounds like this compound is readily achievable with a well-designed reversed-phase HPLC method. The key to success is the strategic use of an acidic mobile phase modifier, such as 0.1% TFA, to suppress the ionization of the carboxylic acid group, thereby enhancing retention and ensuring excellent peak shape. The protocol detailed in this application note provides a reliable and robust starting point for researchers, which can be further optimized to meet specific purity and yield requirements in a drug development setting.
References
- Wikipedia. (2023). Reversed-phase chromatography.
- SIELC Technologies. (n.d.). Polar Compounds.
- SIELC Technologies. (n.d.). Separation of 3-Aminopyrazole-4-carboxylic acid on Newcrom R1 HPLC column.
- Elsevier. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole.
- National Institutes of Health (NIH). (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole.
- SIELC Technologies. (2020). HPLC Separation of Pyrazinecarboxamide and Related Compounds.
- National Institutes of Health (NIH). (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints.
- International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
Sources
- 1. Separation of 3-Aminopyrazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Aminopyrazole-4-carboxylic acid | SIELC Technologies [sielc.com]
- 6. ijcpa.in [ijcpa.in]
- 7. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Group in 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of the C5-carboxylic acid group of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid. This valuable heterocyclic scaffold is a cornerstone in the synthesis of a wide array of biologically active molecules. This guide moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, the rationale behind methodological choices, and robust, field-tested protocols for common transformations such as amidation and esterification. We address the critical challenge of chemoselectivity, offering strategies to achieve targeted modification of the carboxylic acid in the presence of the nucleophilic 3-amino group. All protocols are designed to be self-validating, supported by authoritative citations, and supplemented with clear data tables and workflow diagrams to ensure reproducible and successful outcomes in the laboratory.
Introduction: The Strategic Importance of the Aminopyrazole Scaffold
The this compound core is a privileged scaffold in modern medicinal chemistry. Its rigid, planar structure and defined arrangement of hydrogen bond donors and acceptors make it an ideal building block for designing ligands that interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.[1][2] Derivatization of the C5-carboxylic acid is a primary strategy for modulating the physicochemical properties (e.g., solubility, lipophilicity), pharmacokinetic profiles (ADME), and target-binding interactions of drug candidates.
The primary challenge in modifying this molecule is achieving chemoselective derivatization of the carboxylic acid without engaging the reactive 3-amino group. This guide details methodologies to navigate this challenge effectively.
Core Challenge: Achieving Chemoselective Carboxylic Acid Derivatization
The presence of two distinct nucleophilic centers—the 3-amino group and the carboxylate anion (formed under basic conditions)—necessitates a carefully planned synthetic strategy. Direct reaction of the carboxylic acid under harsh conditions can lead to undesired side reactions, such as intermolecular amide bond formation resulting in oligomerization. Therefore, the choice of activating agents and reaction conditions is paramount.
The two principal pathways for selective derivatization are:
-
Direct Activation: Employing modern coupling reagents that selectively activate the carboxylic acid under mild conditions, allowing for a one-pot reaction with an incoming nucleophile (amine or alcohol).
-
Protect-Activate-Couple: A multi-step sequence involving the protection of the 3-amino group, activation of the carboxylic acid (e.g., to an acid chloride), and subsequent reaction with a nucleophile. This method is more laborious but can be necessary for less reactive nucleophiles or when direct methods fail.
The following sections will detail the protocols for the most common and effective derivatization strategies: amidation and esterification .
Workflow for Selecting a Derivatization Strategy
The choice of methodology depends on the desired derivative and the reactivity of the coupling partners. The following diagram illustrates a typical decision-making workflow.
Caption: Decision workflow for derivatizing the carboxylic acid.
Protocol 1: Amide Bond Formation via Peptide Coupling Reagents
Amidation is the most common derivatization, enabling the exploration of a vast chemical space by introducing diverse amine building blocks. Modern peptide coupling reagents offer a superior method for this transformation as they proceed under mild conditions, generate minimal byproducts, and exhibit high functional group tolerance, thus avoiding the need for protecting the 3-amino group.
Principle of Activation (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent. The carboxylic acid first reacts with HATU to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by an amine to form the stable amide bond. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to deprotonate the carboxylic acid and the protonated amine.
Detailed Protocol: HATU-Mediated Amidation
This protocol describes the coupling of this compound with a representative primary amine (e.g., benzylamine).
Materials:
-
This compound
-
Amine of choice (e.g., Benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Reagent Addition: Add the amine (1.1 eq), followed by DIPEA (2.5 eq). Stir the solution for 5 minutes at room temperature.
-
Activation: Add HATU (1.2 eq) portion-wise to the stirred solution. A slight exotherm may be observed.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude material by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes or DCM in methanol) or by recrystallization to obtain the pure amide derivative.
Expert Insights (Causality):
-
Why HATU? HATU is chosen for its high reactivity and low rate of racemization (if chiral amines are used). It is particularly effective for coupling with both primary and secondary amines.[3]
-
Why DIPEA? DIPEA is a sterically hindered, non-nucleophilic base. It is strong enough to deprotonate the necessary components but will not compete with the desired amine as a nucleophile.
-
Why Anhydrous DMF? Water can hydrolyze the activated ester intermediate, leading to the regeneration of the starting carboxylic acid and reduced yields.
Amidation Reaction Scheme
Sources
Application Notes & Protocols: Large-Scale Synthesis of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid
Abstract
This document provides a comprehensive, in-depth technical guide for the large-scale synthesis of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. We present a robust and scalable three-step synthetic route commencing from commercially available starting materials. The narrative emphasizes the chemical principles underpinning the chosen methodology, detailed step-by-step protocols from laboratory to pilot scale, and rigorous analytical characterization. This guide is intended for researchers, chemists, and process development professionals engaged in pharmaceutical manufacturing and heterocyclic chemistry.
Introduction and Strategic Overview
This compound is a highly functionalized pyrazole derivative. The unique arrangement of its amino, carboxylic acid, and N-methylated pyrazole core makes it an invaluable synthon for the construction of complex pharmaceutical agents, particularly kinase inhibitors and other targeted therapeutics. The demand for a reliable, cost-effective, and scalable synthesis is therefore of paramount importance.
The synthetic strategy outlined herein was selected for its operational simplicity, high overall yield, and utilization of readily available, cost-effective reagents, making it amenable to industrial production.[] The core transformation is a classic Knorr-type pyrazole synthesis, which involves the condensation of a β-dicarbonyl equivalent with a substituted hydrazine.[2][3] Our approach builds upon this principle, beginning with the synthesis of a key β-ketonitrile intermediate, followed by cyclization and subsequent hydrolysis.
Overall Synthetic Workflow
The synthesis is performed in three distinct chemical operations:
-
Step 1: Acylation - Synthesis of the key intermediate, ethyl 2-cyano-3-oxobutanoate, via acylation of ethyl cyanoacetate.
-
Step 2: Cyclocondensation - Formation of the pyrazole ring by reacting ethyl 2-cyano-3-oxobutanoate with methylhydrazine to yield ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate.
-
Step 3: Saponification - Hydrolysis of the ethyl ester to the final product, this compound.
Diagram 1: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-cyano-3-oxobutanoate
This step involves the base-catalyzed acylation of ethyl cyanoacetate. This reaction is a variation of the Claisen condensation and provides the critical β-ketonitrile intermediate required for pyrazole formation.[4][5]
Materials and Reagents:
| Reagent | CAS No. | Mol. Weight | Quantity (10 L Scale) | Moles |
| Ethyl Cyanoacetate | 105-56-6 | 113.12 g/mol | 1.00 kg | 8.84 mol |
| Acetic Anhydride | 108-24-7 | 102.09 g/mol | 0.99 kg | 9.72 mol |
| Pyridine | 110-86-1 | 79.10 g/mol | 0.77 kg | 9.73 mol |
| Toluene | 108-88-3 | 92.14 g/mol | 5.0 L | - |
| Hydrochloric Acid (2M) | 7647-01-0 | 36.46 g/mol | As needed | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | 2.0 L | - |
Protocol:
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add toluene (5.0 L) and ethyl cyanoacetate (1.00 kg, 8.84 mol).
-
Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.
-
In a separate vessel, premix acetic anhydride (0.99 kg, 9.72 mol) and pyridine (0.77 kg, 9.73 mol).
-
Add the acetic anhydride/pyridine mixture dropwise to the reactor via the addition funnel over 2-3 hours, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor reaction completion by TLC or HPLC.
-
Upon completion, cool the mixture back to 10-15 °C. Slowly and carefully quench the reaction by adding 2M HCl (approx. 4.0 L) until the aqueous layer is acidic (pH 1-2).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 2.0 L) and saturated brine (1 x 2.0 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-cyano-3-oxobutanoate as a pale yellow oil. The product is typically used in the next step without further purification.
Step 2: Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
This is the key ring-forming step. The reaction proceeds via nucleophilic attack of the hydrazine on the ketone, followed by intramolecular cyclization onto the nitrile group.[2][3] The use of a monosubstituted hydrazine (methylhydrazine) directs the regiochemistry of the cyclization.
Materials and Reagents:
| Reagent | CAS No. | Mol. Weight | Quantity (10 L Scale) | Moles |
| Ethyl 2-cyano-3-oxobutanoate | 634-55-9 | 155.15 g/mol | 1.37 kg (crude) | ~8.84 mol |
| Methylhydrazine | 60-34-4 | 46.07 g/mol | 0.43 kg | 9.28 mol |
| Ethanol (200 proof) | 64-17-5 | 46.07 g/mol | 8.0 L | - |
| Acetic Acid (Glacial) | 64-19-7 | 60.05 g/mol | 50 mL | - |
Protocol:
-
Charge the 20 L reactor with ethanol (8.0 L) and the crude ethyl 2-cyano-3-oxobutanoate (1.37 kg) from the previous step.
-
Add glacial acetic acid (50 mL) to catalyze the reaction.
-
Begin stirring and cool the solution to 0-5 °C.
-
CAUTION: Methylhydrazine is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6][7][8]
-
Slowly add methylhydrazine (0.43 kg, 9.28 mol) dropwise via an addition funnel, maintaining the internal temperature below 10 °C. A mild exotherm may be observed.
-
Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to room temperature, then further cool to 0-5 °C for 2-4 hours to induce crystallization.
-
Collect the precipitated solid by filtration and wash the filter cake with cold ethanol (2 x 1.0 L).
-
Dry the solid in a vacuum oven at 40-50 °C to a constant weight to afford ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate as an off-white to pale yellow solid.
Step 3: Saponification to this compound
The final step is a standard ester hydrolysis under basic conditions, followed by acidic workup to precipitate the carboxylic acid product.[9][10]
Materials and Reagents:
| Reagent | CAS No. | Mol. Weight | Quantity (10 L Scale) | Moles |
| Ethyl 3-amino-1-methyl... | 5334-43-0 | 183.20 g/mol | 1.60 kg | 8.73 mol |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | 0.70 kg | 17.5 mol |
| Deionized Water | 7732-18-5 | 18.02 g/mol | 8.0 L | - |
| Hydrochloric Acid (6M) | 7647-01-0 | 36.46 g/mol | As needed | - |
Protocol:
-
Prepare a solution of sodium hydroxide (0.70 kg, 17.5 mol) in deionized water (8.0 L) in the 20 L reactor. Stir until all solids are dissolved. Note: This is an exothermic process.
-
To the aqueous NaOH solution, add the ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (1.60 kg, 8.73 mol) portion-wise.
-
Heat the resulting slurry to 80-90 °C and stir for 2-4 hours. The reaction progress can be monitored by the disappearance of the starting material (ester) using HPLC.
-
Once hydrolysis is complete, cool the clear solution to 10-15 °C.
-
Slowly and carefully add 6M HCl to the solution with vigorous stirring. The product will begin to precipitate. Continue adding acid until the pH of the slurry is 3-4.
-
Stir the slurry at 10-15 °C for an additional 1-2 hours to ensure complete precipitation.
-
Collect the product by filtration. Wash the filter cake thoroughly with cold deionized water (3 x 2.0 L) until the filtrate is neutral (pH ~7).
-
Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.
Purification and Analytical Characterization
The final product is typically obtained in high purity after the acidic workup and water wash. If further purification is required, recrystallization from an aqueous acetic acid solution or water can be performed.[11]
Expected Analytical Data:
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5 (br s, 1H, COOH), 5.75 (s, 2H, NH₂), 5.60 (s, 1H, pyrazole C4-H), 3.70 (s, 3H, N-CH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 162.5 (C=O), 155.0 (C-NH₂), 140.0 (C-COOH), 95.0 (C4), 35.0 (N-CH₃) |
| Mass Spec (ESI+) | m/z 156.06 [M+H]⁺ |
| Purity (HPLC) | >98% |
Note: NMR chemical shifts are approximate and may vary slightly depending on solvent and concentration.[12][13][14]
Scale-Up and Safety Considerations
Causality and Optimization:
-
Step 1: The use of pyridine as a base is crucial; it catalyzes the reaction and scavenges the acetic acid byproduct. Temperature control is critical to prevent side reactions.
-
Step 2: The reaction between the β-ketonitrile and methylhydrazine is the most critical step. The regioselectivity is controlled by the initial formation of the hydrazone at the more electrophilic ketone carbonyl, followed by cyclization. Acetic acid catalysis accelerates the initial condensation.
-
Step 3: Using a slight excess of NaOH ensures complete hydrolysis of the ester. The final pH adjustment is critical for maximizing product precipitation and yield.
Large-Scale Challenges:
-
Exotherm Management: The hydrolysis in Step 3 and the acid-base neutralization steps are exothermic and require a reactor with efficient cooling capabilities.
-
Handling of Methylhydrazine: Methylhydrazine is a highly hazardous material.[15][16] At an industrial scale, closed-system transfers and dedicated scrubber systems are mandatory to ensure operator safety and environmental protection. All equipment must be properly grounded to prevent static discharge.[15]
-
Purification: On a large scale, filtration and drying become significant unit operations. Ensuring efficient washing to remove inorganic salts is key to achieving high purity. Ion-exchange chromatography can be considered as an alternative, high-capacity purification method if required.[17][18]
Diagram 2: Simplified mechanism of the key cyclocondensation step.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for producing high-purity this compound. By understanding the underlying chemical principles and adhering to the detailed protocols and safety measures, researchers and manufacturing professionals can confidently implement this process for both laboratory and industrial-scale requirements.
References
- New Jersey Department of Health. METHYL HYDRAZINE HAZARD SUMMARY.
- Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
- Cole-Parmer. Material Safety Data Sheet - Methylhydrazine, 98%.
- MDPI. Special Issue : Heterocyclic Compounds: Discovery, Synthesis and Applications.
- Satyanarayana, K., & Saraswat, H. (2023). Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry.
- Hangzhou Longshine Bio-Tech. 2-Cyanoethyl 3-oxobutanoate/65193-87-5.
- Google Patents. US9150570B2 - Synthesis of heterocyclic compounds.
- National Institutes of Health (NIH). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes.
- ResearchGate. Heterocycles, their Synthesis and Industrial Applications: A Review.
- ResearchGate. A High-Yielding Preparation of β-Ketonitriles | Request PDF.
- ResearchGate. Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
- MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Hangzhou Longshine Bio-Tech. 2-Cyanoethyl 3-oxobutanoate/65193-87-5.
- National Institutes of Health (NIH). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.
- MDPI. Diethyl 2-Cyano-3-oxosuccinate.
- ResearchGate. Esterification of pyrazole-3- and 4-carboxylic acids | Request PDF.
- Taylor & Francis Online. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
- National Institutes of Health (NIH). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones.
- Google Patents. EP3672935A1 - Process for purifying long chain amino acids.
- National Institutes of Health (NIH). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.
- Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles.
- Google Patents. US6284904B1 - Purification of organic acids using anion exchange chromatography.
- Semantic Scholar. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Available from: [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-1H-P%C3%A9rez-V%C3%A1squez-Poblete/c4562092c28a58a9e0325d73352936746813203c]([Link]
- Google Patents. Method for purification of an amino acid using ion exchange resin.
- SpectraBase. 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum.
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Microwave-Assisted Synthesis of Pyrazole Derivatives: Application Notes and Protocols
Introduction: Accelerating Discovery with Microwave Chemistry
Pyrazole and its derivatives represent a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, including anti-inflammatory drugs like Celecoxib and various tyrosine kinase inhibitors used in oncology.[1][2] The five-membered heterocyclic ring, with its two adjacent nitrogen atoms, provides a versatile scaffold for developing a wide range of biologically active compounds.[2][3][4]
Traditionally, the synthesis of pyrazoles involves conventional heating methods that often require long reaction times, high temperatures, and can lead to the formation of byproducts, complicating purification.[4][5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these limitations by offering a greener, more efficient, and remarkably rapid alternative.[6][7] This guide provides an in-depth exploration of the principles and practical applications of microwave-assisted pyrazole synthesis, tailored for researchers and professionals in drug discovery and development.
Part 1: The Science of Microwave-Assisted Synthesis
The Mechanism of Microwave Heating
Unlike conventional heating, which relies on the slow transfer of thermal energy from an external source through conduction and convection, microwave irradiation heats the reaction mixture volumetrically and directly.[8][9][10] This is achieved through two primary mechanisms that interact with the molecules in the reaction mixture:
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants commonly used in pyrazole synthesis, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at the molecular level, which translates into rapid and efficient heating.[8][9]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from catalysts or ionic liquids), they will migrate back and forth under the influence of the oscillating electric field. Collisions between these moving ions generate heat, contributing to the overall temperature increase of the bulk mixture.[8][9]
This direct energy transfer is the reason for the dramatic reduction in reaction times, often from hours to mere minutes.[1][7]
Causality Behind the Advantages: Why It's Better
The superiority of MAOS over conventional heating is grounded in its unique heating profile, which leads to several key benefits:
-
Speed: Direct and rapid heating provides the necessary activation energy almost instantaneously, accelerating the reaction rate significantly.[1][7][11]
-
Higher Yields: The rapid heating can minimize the time reactants spend at high temperatures, reducing the likelihood of thermal decomposition or the formation of unwanted side products, which often leads to cleaner reactions and higher isolated yields.[1][9]
-
Improved Purity: Fewer side reactions mean that the final product is often purer, simplifying the work-up and purification process.[9]
-
Green Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions or the use of more environmentally benign solvents like water or ethanol.[1][7][10]
The Critical Role of Solvents and Catalysts
The choice of solvent is crucial in microwave chemistry. The ability of a solvent to absorb microwave energy is related to its dielectric properties, specifically its dissipation factor (tan δ).
-
Polar Solvents (e.g., ethanol, DMF, water) have high tan δ values and absorb microwave energy very efficiently, leading to rapid heating.[12][13] Ethanol is a particularly common and effective solvent for pyrazole synthesis.[1]
-
Non-polar Solvents (e.g., hexane, toluene) are microwave-transparent and do not heat effectively on their own.[7][10] However, reactions in these solvents can still be successful if a reactant or catalyst is polar and can absorb the microwave energy.[13]
Catalysts , such as a few drops of glacial acetic acid, are often used to protonate a carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by hydrazine, thereby speeding up the reaction.[14] In some multi-component reactions, catalysts like graphene oxide have been shown to enhance efficiency, especially when combined with microwave irradiation.[12]
Part 2: Core Synthetic Protocols
This section details step-by-step methodologies for the microwave-assisted synthesis of pyrazoles from common starting materials.
Protocol 1: Synthesis from 1,3-Dicarbonyl Compounds (Knorr-Type Synthesis)
This classic method involves the condensation of a hydrazine with a β-ketoester or other 1,3-dicarbonyl compound.
Methodology:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol) and the desired hydrazine derivative (e.g., phenylhydrazine, 1.0 mmol).
-
Add 3-5 mL of ethanol as the solvent.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the mixture at a constant temperature of 80-100°C for 5-10 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vessel.
-
After the irradiation is complete, allow the vial to cool to room temperature (typically via a jet of compressed air in the reactor).
-
Pour the cooled reaction mixture into a beaker containing crushed ice or cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to afford the pure pyrazole derivative.
Reaction Mechanism (Knorr Pyrazole Synthesis): The reaction proceeds via initial condensation of the more nucleophilic nitrogen of hydrazine with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[15][16]
Caption: Knorr pyrazole synthesis mechanism.
Protocol 2: Synthesis from α,β-Unsaturated Carbonyls (Chalcones)
This method is highly effective for synthesizing tri-substituted pyrazoles, starting from readily available chalcones.
Methodology:
-
Place the chalcone derivative (1.0 mmol) and hydrazine hydrate or a substituted hydrazine (1.2 mmol) into a 10 mL microwave reactor vial with a magnetic stir bar.[1]
-
Add 5 mL of ethanol. For less soluble chalcones, a co-solvent like DMF can be used sparingly.
-
Add a catalytic amount (2 drops) of glacial acetic acid.[4]
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction parameters: irradiate at 100-120°C for 3-7 minutes. Power can be set to 150-300 W, with the instrument maintaining the target temperature.[4]
-
Monitor the reaction progress by taking a small aliquot (after cooling) and running a Thin-Layer Chromatography (TLC) analysis.
-
Once the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water to induce precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography if necessary.
Reaction Mechanism (from Chalcones): The reaction begins with a Michael addition of the hydrazine to the β-carbon of the chalcone. This is followed by an intramolecular cyclocondensation and subsequent oxidation/dehydration to form the stable pyrazole ring.[3][11][14]
Caption: Pyrazole synthesis from chalcones.
Protocol 3: One-Pot, Multi-Component Synthesis
Multi-component reactions (MCRs) are highly efficient as they combine three or more reactants in a single step, saving time and resources.[1][6]
Methodology:
-
To a 10 mL microwave vial with a stir bar, add the aldehyde (1.0 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1.2 mmol), and the hydrazine derivative (1.0 mmol).[17][18]
-
Add 3-4 mL of a suitable solvent such as ethanol or, for a greener approach, water.[1][2]
-
For certain MCRs, a catalyst like triethylamine or an organocatalyst may be required.[1] In many cases, the reaction can proceed catalyst-free under microwave irradiation.[6]
-
Seal the vial and irradiate in the microwave reactor at 120°C for 10-15 minutes.[17]
-
After cooling, if a precipitate has formed, collect it by filtration. If not, pour the mixture into cold water to induce precipitation.
-
Wash the collected solid with water and a small amount of cold ethanol.
-
Recrystallize from ethanol to obtain the pure poly-substituted pyrazole derivative.
Part 3: Data & Analysis
Comparative Data: Microwave vs. Conventional Heating
The advantages of MAOS are best illustrated by a direct comparison of quantitative data from the literature.
| Product Type | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [1] |
| Conventional Heating | 75 | 2 hours | 73-90 | [1] | |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | N/A | 9-10 min | 79-92 | [1] |
| Conventional Heating | N/A | 7-9 hours | Lower | [1] | |
| Pyrano[2,3-c]pyrazoles | Microwave-Assisted | 120 | 15 min | 92-99 | |
| Conventional Heating | Reflux | Several hours | Lower |
Purification and Characterization Guide
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress.[19] A spot of the reaction mixture is placed on a silica plate and eluted with a suitable solvent system (e.g., Hexane:Ethyl Acetate). The disappearance of starting material spots and the appearance of a new product spot indicate reaction completion.[19]
-
Purification:
-
Recrystallization: This is the most common method for purifying solid pyrazole products. The crude solid is dissolved in a minimum amount of a hot solvent (like ethanol) and allowed to cool slowly, causing the pure compound to crystallize out.[19]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is used. The mixture is loaded onto a column of silica and eluted with a solvent gradient to separate the components based on polarity.[20]
-
-
Characterization: The structure and purity of the synthesized pyrazoles are confirmed using standard spectroscopic techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by showing the chemical shifts and coupling constants of protons and carbons, confirming the pyrazole ring formation and substitution pattern.[20][21]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. The formation of the pyrazole ring can be indicated by the appearance of C=N stretching bands and the disappearance of carbonyl (C=O) bands from the starting materials.[19]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound, providing a crucial piece of evidence for its identity.[20]
-
Part 4: Safety and Best Practices
Microwave synthesis involves high temperatures and pressures, requiring strict adherence to safety protocols.
-
Use Dedicated Equipment: Never use a domestic kitchen microwave oven.[13][22] Laboratory-grade microwave reactors are built with reinforced cavities, pressure-resistant vessels, and integrated sensors for temperature and pressure monitoring to prevent accidents.[13][22]
-
Know Your Reaction: Be aware of the potential for highly exothermic or gas-producing reactions. When exploring a new reaction, always start with a small scale to gauge its behavior.[22]
-
Vessel Integrity: Use only microwave vials and caps specified by the manufacturer. Do not exceed the recommended maximum volume for the vials, as a headspace is necessary to accommodate potential pressure increases.[22]
-
Proper Stirring: Ensure efficient stirring to avoid localized superheating, which can lead to decomposition or a runaway reaction.[22]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling reagents and operating the microwave reactor.
Part 5: Workflow Visualization
The following diagram illustrates the general workflow for a typical microwave-assisted pyrazole synthesis experiment.
Caption: General workflow for microwave-assisted pyrazole synthesis.
References
- Sharma, V., & Kumar, P. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Scientific Research in Chemistry, 6(3), 26-34.
- Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177.
- Singh, S., et al. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. RSC Advances.
- ResearchGate. (n.d.). The reaction mechanism of chalcone 11 with hydrazine hydrate to form pyrazole derivative 17.
- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- Schmid, M. B., & Zeitler, K. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178.
- Wahyuningsih, S. P. D., et al. (2020). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. Jurnal Ilmu Farmasi dan Farmasi Klinik.
- Al-Ghorbani, M., et al. (2022). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Molecules, 27(15), 4998.
- Wang, S.-Y., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(10), 6649-6659.
- Bassyouni, F. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6706.
- The Organic Chemistry Tutor. (2019, January 19). synthesis of pyrazoles. YouTube.
- ResearchGate. (n.d.). The proposed mechanism for 2-pyrazoline formation from chalcone and acetylhydrazine using TBD catalyst.
- The Pharma Innovation. (2014). Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity. The Pharma Innovation Journal, 3(9), 01-05.
- Bentham Science. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds.
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 4(1), 42-54.
- MDPI. (2024). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules, 29(11), 2635.
- ResearchGate. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.
- Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES.
- International Journal of Research in Pharmacy and Allied Science. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- Petricci, E., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 30(1), 2.
- IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6).
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Dawood, D. H., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(52), 38501-38517.
- ResearchGate. (2018). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
- MDPI. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 27(13), 4296.
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The Versatile Scaffold: Application Notes for 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid in Organic Synthesis
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of modern medicinal chemistry and materials science, the pyrazole core stands out as a "privileged scaffold," a structural motif consistently found in a multitude of bioactive compounds and functional materials. Within this esteemed family, 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid emerges as a particularly versatile and powerful building block. Its unique arrangement of functional groups—a nucleophilic amine, a reactive carboxylic acid, and a stable, N-methylated pyrazole ring—offers a trifecta of opportunities for synthetic diversification.
This guide provides an in-depth exploration of the practical applications of this compound. Moving beyond a simple recitation of procedures, we will delve into the underlying principles and strategic considerations that empower researchers to harness the full synthetic potential of this valuable intermediate. Whether your goal is the rapid generation of compound libraries for drug discovery or the targeted synthesis of novel functional materials, this document will serve as a comprehensive resource.
Core Attributes of the Building Block
The synthetic utility of this compound is rooted in its distinct structural features. The N-methylation at position 1 prevents tautomerism and provides a fixed regiochemical outcome in subsequent reactions, a crucial aspect for unambiguous structure-activity relationship (SAR) studies. The 3-amino group serves as a key nucleophilic handle for a variety of transformations, most notably amide bond formation, while the 5-carboxylic acid is primed for esterification or conversion to other functional groups.
| Property | Value |
| Molecular Formula | C₅H₇N₃O₂ |
| Molecular Weight | 141.13 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Key Functional Groups | Primary amine (-NH₂), Carboxylic acid (-COOH) |
Application I: Amide Bond Formation - The Gateway to Diverse Libraries
The primary amino group at the C3 position is a readily accessible site for acylation, providing a straightforward entry into a vast chemical space of pyrazole-3-carboxamides. These derivatives are of significant interest in drug discovery, with the pyrazole scaffold being a key component of numerous kinase inhibitors and other therapeutic agents[1].
Causality in Reagent Selection for Amide Coupling
The direct condensation of a carboxylic acid with the weakly nucleophilic 3-amino group of the pyrazole is generally inefficient. Therefore, activation of the incoming carboxylic acid is paramount. The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, potential for racemization (if the acylating partner is chiral), and desired reaction conditions.
-
Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble and highly efficient coupling reagent. Its mechanism involves the formation of a highly reactive O-acylisourea intermediate. To mitigate side reactions and potential racemization, EDC is almost always used in conjunction with an additive.
-
Additives (HOBt): Hydroxybenzotriazole (HOBt) reacts with the O-acylisourea intermediate to form a more stable and selective active ester. This HOBt-ester is less prone to side reactions and racemization, leading to cleaner reactions and higher yields.
-
Uronium/Aminium Salts (HATU): For more challenging couplings, such as those involving sterically hindered carboxylic acids or less nucleophilic amines, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice. HATU rapidly forms a highly reactive activated ester, driving the reaction to completion.
-
Non-nucleophilic Base (DIPEA): A tertiary amine base like N,N-Diisopropylethylamine (DIPEA) is essential to neutralize any acidic species generated during the reaction and to ensure the pyrazole's amino group remains in its free, nucleophilic form.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and widely applicable method for the synthesis of a diverse range of N-acylated derivatives.
Materials:
-
This compound
-
Carboxylic acid of interest (1.1 equivalents)
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
DIPEA (2.5 equivalents)
-
Anhydrous DMF or DCM
-
Standard workup and purification reagents
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution of the pyrazole.
-
Slowly add the pre-activated carboxylic acid solution to the pyrazole solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Expected Results:
Yields for this reaction are typically in the range of 60-90%, depending on the nature of the carboxylic acid used. The product can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR). For example, in the ¹H NMR spectrum, a new amide N-H signal will appear, and the chemical shifts of the pyrazole ring protons will be altered.
Application II: Esterification - Modulating Physicochemical Properties
Esterification of the carboxylic acid at the C5 position is a fundamental transformation that allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This is particularly important in drug design and for the synthesis of advanced materials.
Protocol 2: Fischer-Speier Esterification (Methyl or Ethyl Ester)
The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols under acidic catalysis. The reaction is an equilibrium process, and to drive it to completion, a large excess of the alcohol is typically used as both the reactant and the solvent.
Materials:
-
This compound
-
Methanol or Ethanol (large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Extraction solvent (e.g., ethyl acetate)
-
Brine
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, serving as the solvent).
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or thionyl chloride (1.1 eq, dropwise) to the stirred suspension. The amino group will be protonated under these acidic conditions, protecting it from side reactions[2].
-
Remove the ice bath and heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired ester.
Expected Results:
This method generally provides good to excellent yields (70-95%) of the corresponding methyl or ethyl ester. The formation of the ester can be confirmed by the appearance of new signals in the ¹H and ¹³C NMR spectra corresponding to the ester's alkyl group (e.g., a singlet around 3.8 ppm for a methyl ester or a quartet and triplet for an ethyl ester in the ¹H NMR). The IR spectrum will show a characteristic ester C=O stretch.
Application III: Cyclocondensation Reactions - Building Fused Heterocyclic Systems
The bifunctional nature of this compound and its derivatives makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. These scaffolds are of immense interest in medicinal chemistry as they are bioisosteres of purines and are found in numerous kinase inhibitors used in oncology[3][4].
Rationale for Pyrazolo[3,4-d]pyrimidine Synthesis
The synthesis of the pyrazolo[3,4-d]pyrimidine core often involves the reaction of a 3-aminopyrazole derivative with a 1,3-dielectrophile. A common and effective strategy involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an oxazinone, which can then readily react with various nucleophiles to form the fused pyrimidine ring.
Protocol 3: Two-Step Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
This protocol details the conversion of the title compound to a pyrazolo[3,4-d]oxazinone intermediate, followed by its reaction with an amine to yield the desired pyrazolo[3,4-d]pyrimidin-4-one.
Step 1: Synthesis of the Pyrazolo[3,4-d][5][6]oxazin-4-one Intermediate
Materials:
-
This compound
-
Acetic anhydride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in acetic anhydride (5-10 volumes).
-
Heat the mixture to reflux for 3-5 hours. The solid should gradually dissolve as the reaction progresses.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product can be used in the next step without further purification.
Step 2: Synthesis of the Pyrazolo[3,4-d]pyrimidin-4-one
Materials:
-
Primary amine of interest (1.1 equivalents)
-
Glacial acetic acid or ethanol
Procedure:
-
Dissolve the pyrazolo[3,4-d][5][6]oxazin-4-one intermediate (1.0 eq) in glacial acetic acid or ethanol.
-
Add the primary amine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, pour the reaction mixture into ice-cold water. Collect the resulting solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization or column chromatography.
Expected Results:
This two-step sequence is a reliable method for accessing a variety of N-substituted pyrazolo[3,4-d]pyrimidin-4-ones. The yields are generally moderate to good. The final products can be characterized by standard spectroscopic techniques. The formation of the fused ring system results in a significant change in the NMR spectra and can be confirmed by mass spectrometry.
Conclusion and Future Outlook
This compound is a building block of considerable synthetic value. The protocols detailed herein for amide bond formation, esterification, and cyclocondensation reactions provide a solid foundation for its use in a wide range of applications. The strategic combination of these transformations allows for the creation of complex and diverse molecular architectures from a readily accessible starting material. As the demand for novel therapeutic agents and functional materials continues to grow, the importance of versatile building blocks like this compound is set to increase, making it an indispensable tool in the modern synthetic chemist's arsenal.
References
- Abdelhamed, M. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and anti-angiogenic activity. RSC Advances, 13(49), 34787-34805.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
- Hossan, A. S. M., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(21), 7294.
- Karrouchi, K., et al. (2018). 3-Amino-1H-pyrazole-based kinase inhibitors to illuminate the understudied PCTAIRE family. Molecules, 23(10), 2588.
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- Moustafa, A. H., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][7][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(45), 29334-29352.
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Application and Protocol Guide: Experimental Procedures for N-Alkylation of Pyrazoles
Introduction
N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The strategic introduction of alkyl groups onto the pyrazole nitrogen atoms profoundly influences the molecule's biological activity, solubility, and pharmacokinetic properties. However, the inherent electronic similarity of the two nitrogen atoms in unsymmetrically substituted pyrazoles presents a significant synthetic challenge, often leading to mixtures of regioisomers.[2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven experimental procedures for the N-alkylation of pyrazoles. We will delve into the mechanistic underpinnings of various methodologies, offer step-by-step protocols, and discuss strategies for achieving high regioselectivity.
The Challenge of Regioselectivity
In an unsymmetrical pyrazole, the two nitrogen atoms (N1 and N2) are nucleophilic and can be alkylated. The resulting products are regioisomers, which can be difficult to separate.[2] The control of regioselectivity is therefore a critical aspect of pyrazole chemistry. Several factors influence the site of alkylation:
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[2][4]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regiochemical outcome.[1][2]
Visualizing the N-Alkylation of Pyrazole
Caption: General workflow for the N-alkylation of a pyrazole.
Classical N-Alkylation Protocols
The most common approach to N-alkylation involves the deprotonation of the pyrazole NH with a suitable base, followed by reaction with an electrophilic alkylating agent.
Protocol 1: Standard N-Alkylation with a Strong Base
This protocol is suitable for a wide range of pyrazoles and alkyl halides.
Materials:
-
Pyrazole substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add the pyrazole substrate to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF or THF to the flask to dissolve the pyrazole.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the pyrazole is often indicated by a change in color or the evolution of hydrogen gas.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired N-alkylated pyrazole.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the pyrazole. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents that solubilize the reactants and facilitate the S_N2 reaction. |
| Temperature | 0 °C to room temperature | Initial cooling controls the exothermic deprotonation; the reaction then proceeds at a reasonable rate at room temperature. |
| Equivalents | Base: 1.1, Alkyl Halide: 1.2 | A slight excess of reagents ensures complete consumption of the starting material. |
Advanced and Greener Methodologies
Protocol 2: Phase-Transfer Catalysis (PTC) for N-Alkylation
Phase-transfer catalysis offers a milder and often more environmentally friendly alternative to strong bases in dipolar aprotic solvents.[5][6] This method is particularly advantageous for large-scale synthesis.
Materials:
-
Pyrazole substrate
-
Alkyl halide
-
Potassium carbonate (K₂CO₃) or potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst
-
Toluene or acetonitrile
-
Water
Procedure:
-
Reaction Setup: To a round-bottom flask, add the pyrazole, potassium carbonate (2 equivalents), and tetrabutylammonium bromide (0.1 equivalents).
-
Solvent Addition: Add toluene or acetonitrile as the organic solvent.
-
Aqueous Phase: Add a minimal amount of water to dissolve the base.
-
Alkylation: Add the alkyl halide (1.5 equivalents) to the vigorously stirred biphasic mixture.
-
Heating: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Workup: After completion, cool the reaction to room temperature, add water, and separate the organic layer.
-
Extraction: Extract the aqueous layer with the organic solvent.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the product by column chromatography or recrystallization.
Caption: Simplified mechanism of phase-transfer catalyzed N-alkylation.
Protocol 3: Microwave-Assisted N-Alkylation
Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[7][8][9][10][11]
Materials:
-
Pyrazole substrate
-
Alkyl halide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile or ethanol in a sealed microwave vial
Procedure:
-
Vial Preparation: In a microwave-safe reaction vial, combine the pyrazole, potassium carbonate (2 equivalents), and the alkyl halide (1.5 equivalents).
-
Solvent Addition: Add a suitable solvent like acetonitrile or ethanol.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 5-20 minutes).[8] Caution: Ensure the vial is properly sealed and follow the safety guidelines of the microwave reactor manufacturer.
-
Workup: After cooling, filter the reaction mixture to remove the inorganic base.
-
Concentration and Purification: Concentrate the filtrate and purify the residue by column chromatography.
| Method | Typical Reaction Time | Temperature | Key Advantage |
| Standard | 2-24 hours | Room Temperature | Versatile and well-established. |
| PTC | 1-8 hours | 60-80 °C | Milder conditions, scalable. |
| Microwave | 5-20 minutes | 120-150 °C | Rapid reaction times, high efficiency.[8] |
Protocol 4: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is a powerful method for the N-alkylation of pyrazoles with primary and secondary alcohols, proceeding with inversion of configuration at the alcohol's stereocenter.[4][12][13][14]
Materials:
-
Pyrazole substrate
-
Alcohol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous THF
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, dissolve the pyrazole, alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. An exothermic reaction is often observed.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product directly by column chromatography to separate the desired N-alkylated pyrazole from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Strategies for Regiocontrol in Unsymmetrical Pyrazoles
Achieving regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a nuanced challenge.[1][2][3][15][16] The outcome is often a delicate interplay of steric and electronic factors, as well as reaction conditions.
-
Steric Control: As a general rule, alkylation occurs at the less sterically hindered nitrogen atom.[2][4] For example, a pyrazole with a bulky substituent at the C3 position will preferentially alkylate at the N1 position.
-
Directing Groups: The introduction of a removable directing group can force alkylation at a specific nitrogen.
-
Metal Chelation: In some cases, pre-complexation with a metal salt can direct the alkylating agent to a specific nitrogen atom.
-
Enzymatic Alkylation: Recent advances have demonstrated the use of engineered enzymes for highly regioselective pyrazole alkylation.[15]
Safety Precautions
-
Alkylating Agents: Many alkylating agents, such as alkyl halides and sulfates, are toxic, mutagenic, and carcinogenic.[17][18][19][20][21] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Bases: Reagents like sodium hydride are highly reactive and can ignite upon contact with moisture. Handle under an inert atmosphere and quench carefully.
-
Microwave Synthesis: Microwave reactions are conducted in sealed vessels at elevated temperatures and pressures. Adhere strictly to the manufacturer's safety protocols to prevent vial rupture and exposure to hazardous materials.
Conclusion
The N-alkylation of pyrazoles is a fundamental transformation in organic synthesis with broad applications. While classical methods remain valuable, modern techniques like phase-transfer catalysis and microwave-assisted synthesis offer significant advantages in terms of efficiency and environmental impact. The key to successful and reproducible N-alkylation lies in a thorough understanding of the factors governing regioselectivity and the careful execution of well-designed experimental protocols.
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- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]
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Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from Pyrazole Precursors
Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its remarkable versatility and ability to participate in various biological interactions have cemented its status as a "privileged scaffold".[2][4] This is evidenced by its presence in a multitude of FDA-approved drugs, including the blockbuster anti-inflammatory agent Celecoxib (Celebrex®) and the phosphodiesterase-5 inhibitor Sildenafil (Viagra®).[4][5] The metabolic stability and the capacity of its nitrogen atoms to act as both hydrogen bond donors and acceptors contribute significantly to the favorable pharmacokinetic profiles of pyrazole-containing drugs.[2][4]
Beyond single-ring systems, pyrazoles serve as invaluable precursors for the construction of more complex, fused heterocyclic architectures such as pyrazolopyridines, pyrazolopyrimidines, and pyranopyrazoles.[6][7][8][9][10] These fused systems often exhibit enhanced biological activity and provide a three-dimensional structure that can be optimized for specific therapeutic targets, particularly as protein kinase inhibitors in cancer therapy.[10][11]
This guide provides researchers, scientists, and drug development professionals with an in-depth overview of key synthetic methodologies for elaborating pyrazole precursors into novel heterocyclic compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and emphasize self-validating systems through robust characterization.
Strategic Overview: From Precursor to Fused Heterocycle
The journey from a simple pyrazole to a complex fused heterocycle involves a series of strategic chemical transformations. The choice of strategy depends on the desired final scaffold, available starting materials, and required substitution patterns. This guide focuses on three powerful and widely adopted strategies: Cyclocondensation Reactions, Multicomponent Reactions (MCRs), and Transition-Metal-Catalyzed C-H Functionalization.
Caption: Synthetic strategies for elaborating pyrazole precursors.
Cyclocondensation Reactions: Building Fused Rings
Cyclocondensation represents a classical and highly effective strategy for constructing fused heterocyclic systems. This approach typically involves the reaction of a bifunctional pyrazole precursor, most commonly an aminopyrazole, with a 1,3-bielectrophilic partner. The reaction proceeds via nucleophilic attack followed by an intramolecular cyclization and dehydration, leading to the formation of a new fused ring.
Causality of Experimental Design: The choice of the 1,3-bielectrophile is critical as it dictates the nature of the fused ring. For instance, β-dicarbonyl compounds or their enaminone equivalents react with 5-aminopyrazoles to yield pyrazolo[1,5-a]pyrimidines, while α,β-unsaturated ketones or aldehydes lead to pyrazolo[3,4-b]pyridines.[6][12][13] The reaction is often catalyzed by acid or base to facilitate the initial condensation and subsequent cyclization steps. Microwave-assisted heating can significantly reduce reaction times and improve yields.[7]
Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
This protocol describes the synthesis of a phenylsulfonyl-substituted pyrazolo[1,5-a]pyrimidine via the reaction of an enaminosulfone with an aminopyrazole derivative, a method that demonstrates the versatility of cyclocondensation.[7]
Materials:
-
3-(Dimethylamino)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one (Enaminone, 1.0 mmol)
-
5-Amino-3-(phenyl)-1H-pyrazole (Aminopyrazole, 1.0 mmol)
-
Glacial Acetic Acid (5 mL)
-
Microwave Synthesizer
Procedure:
-
Combine the enaminone (1.0 mmol) and the 5-aminopyrazole (1.0 mmol) in a 10 mL microwave reaction vial.
-
Add glacial acetic acid (5 mL) to the vial and seal it securely.
-
Place the vial in the microwave synthesizer and irradiate at 150°C for 15-20 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water (50 mL). A precipitate will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or ethanol/DMF mixture) to obtain the purified pyrazolo[1,5-a]pyrimidine.
Self-Validation (Characterization):
-
¹H NMR: Expect to see characteristic signals for the pyrazole and newly formed pyrimidine rings. The disappearance of the aminopyrazole -NH₂ protons and enaminone vinyl protons is indicative of a successful reaction.
-
Mass Spectrometry (HRMS): Confirm the molecular weight of the final product to validate the successful condensation and cyclization.
-
Yield: High yields are typically expected with this microwave-assisted method.[7]
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are a cornerstone of modern synthetic chemistry.[14][15] This approach offers significant advantages, including high atom economy, operational simplicity, and the rapid generation of molecular diversity from simple precursors.[16]
Causality of Experimental Design: In the context of pyrazole chemistry, MCRs are often designed to construct complex fused systems in one pot. For example, a three-component reaction between an aldehyde, malononitrile, and a hydrazine derivative can directly yield highly functionalized pyranopyrazoles.[14][15] The choice of catalyst (often a base like triethylamine or piperidine) is crucial for promoting the initial Knoevenagel condensation and subsequent Michael addition/cyclization cascade.[16]
Caption: Catalytic cycle for direct C-H arylation of pyrazoles.
Protocol 3: Palladium-Catalyzed Direct C5-Arylation of a Pyrazole
This protocol provides a general method for the direct arylation at the C5 position of N-substituted pyrazoles.
Materials:
-
N-Substituted Pyrazole (1.0 mmol)
-
Aryl Bromide (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 5 mol%)
-
P(n-Bu)Ad₂ (Adamantyl-based phosphine ligand, 10 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the N-substituted pyrazole (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), phosphine ligand (0.10 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 110-120°C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the C5-arylated pyrazole.
Self-Validation (Characterization):
-
¹H NMR: The most critical diagnostic is the disappearance of the signal corresponding to the C5-H proton of the starting pyrazole. New signals corresponding to the introduced aryl group will appear.
-
¹³C NMR: Observe the shift in the C5 carbon signal and the appearance of new aromatic carbon signals.
-
Regioselectivity: Analysis by techniques like NOESY NMR can confirm the regiochemistry of the arylation, especially if multiple products are possible. Note that C4-arylated and C4,5-diarylated products can be significant side products depending on the substrate and conditions. [17]
Conclusion
The pyrazole scaffold is a remarkably fertile starting point for the synthesis of novel heterocyclic compounds with significant potential in drug discovery and materials science. The methodologies outlined in this guide—cyclocondensation, multicomponent reactions, and transition-metal-catalyzed C-H functionalization—represent a powerful toolkit for researchers. By understanding the underlying principles and carefully controlling experimental parameters, scientists can rationally design and execute syntheses to generate diverse libraries of pyrazole-fused heterocycles for biological screening and lead optimization. The continued development of innovative synthetic protocols will undoubtedly accelerate the discovery of the next generation of pyrazole-based therapeutics.
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- 8. mdpi.com [mdpi.com]
- 9. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chim.it [chim.it]
- 14. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 16. BJOC - Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction [beilstein-journals.org]
- 17. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 3-amino-1-methyl-1H-pyrazole-5-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic route and troubleshoot common issues encountered during this process. Here, we provide in-depth, experience-based insights in a direct question-and-answer format to help you enhance the yield and purity of your target compound.
Synthesis Overview: A Two-Step Approach
The synthesis of this compound is most commonly achieved through a two-step process. The first step involves the cyclocondensation of a suitable three-carbon precursor with methylhydrazine to form the pyrazole core, typically as an ethyl ester. The second step is the hydrolysis of this ester to the final carboxylic acid.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of the potential causes and actionable solutions.
Part 1: Cyclocondensation Reaction
Question 1: My reaction is producing a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity to favor the desired 3-amino-1-methyl-5-carboxylic acid precursor?
Answer:
This is the most common and critical challenge in this synthesis. The reaction of an unsymmetrical β-dicarbonyl compound with methylhydrazine can lead to two regioisomers: the desired 1,5-disubstituted pyrazole and the undesired 1,3-disubstituted isomer. The outcome is determined by which nitrogen of methylhydrazine attacks which carbonyl group of the precursor.
Causality: The regioselectivity is influenced by the electronic and steric properties of both reactants and the reaction conditions. The more nucleophilic nitrogen of methylhydrazine (the one with the methyl group) and the more electrophilic carbonyl of the β-dicarbonyl precursor will preferentially react.
Solutions:
-
Choice of Precursor: Using a β-enaminone as a precursor can enforce the desired regiochemistry, leading to a single product.
-
Solvent Effects: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can dramatically increase the regioselectivity in pyrazole formation. These solvents can influence the reaction pathway through hydrogen bonding and stabilization of intermediates.
-
Temperature Control: Running the reaction at lower temperatures can sometimes favor the kinetic product, which may be the desired isomer. It is recommended to start at 0°C and slowly warm to room temperature while monitoring the reaction by TLC.
-
pH Adjustment: In some cases, adjusting the pH with a catalytic amount of acid can influence the regioselectivity.
| Parameter | Conventional Conditions (e.g., Ethanol) | Recommended Conditions for Higher Regioselectivity |
| Solvent | Ethanol, Methanol | 2,2,2-Trifluoroethanol (TFE) or HFIP |
| Temperature | Room Temperature to Reflux | 0°C to Room Temperature |
| Catalyst | Often none or catalytic acid | Catalytic Acetic Acid in TFE/HFIP |
| Typical Isomer Ratio (Desired:Undesired) | Can be close to 1:1 | Can be significantly improved (e.g., >10:1) |
Question 2: The cyclocondensation reaction is sluggish and gives a low yield, even after prolonged reaction times. What can I do to improve the reaction rate and conversion?
Answer:
A low reaction rate and poor conversion can be due to several factors, including insufficient activation of the reactants or unfavorable reaction conditions.
Causality: The cyclization step requires the formation of a hydrazone intermediate followed by an intramolecular nucleophilic attack. If either of these steps is slow, the overall reaction will be inefficient.
Solutions:
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate a carbonyl group, making it more electrophilic and accelerating the initial hydrazone formation.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.
-
Water Removal: If the reaction is performed in a non-aqueous solvent, the water formed during the reaction can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product.
-
Purity of Starting Materials: Ensure that your β-dicarbonyl precursor and methylhydrazine are of high purity. Impurities can interfere with the reaction.
Part 2: Hydrolysis and Purification
Question 3: The hydrolysis of my ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is incomplete, or I am observing side products. What are the optimal conditions for this step?
Answer:
Alkaline hydrolysis of the ester is the standard procedure, but it needs to be carefully controlled to avoid side reactions and ensure complete conversion.
Causality: Incomplete hydrolysis can occur if the reaction time is too short or the temperature is too low. Side reactions such as decarboxylation can be promoted by excessive heat, while the amino group can be sensitive to harsh basic conditions.
Solutions:
-
Controlled Temperature: Perform the hydrolysis at a moderately elevated temperature, for example, by refluxing in an ethanol/water mixture with sodium hydroxide. Avoid excessively high temperatures that could lead to decarboxylation.
-
Monitoring the Reaction: Track the progress of the hydrolysis using Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.
-
Careful Neutralization: After the hydrolysis is complete, cool the reaction mixture in an ice bath before slowly acidifying with an acid (e.g., HCl) to precipitate the carboxylic acid. Adding the acid too quickly can cause a rapid increase in temperature and potential degradation. The final pH should be acidic to ensure complete protonation of the carboxylic acid.[1]
-
Choice of Base: Sodium hydroxide is a common choice. The use of a milder base like lithium hydroxide at room temperature for a longer duration can sometimes prevent side reactions.
Question 4: I am having difficulty purifying the final product, this compound. What are the best methods for purification and removal of the undesired regioisomer?
Answer:
Purification is crucial for obtaining a high-purity final product, especially if the initial cyclocondensation step yielded a mixture of isomers.
Causality: The final product is a solid with both acidic (carboxylic acid) and basic (amino group) functionalities, which influences its solubility. The undesired regioisomer will have similar properties, making separation challenging.
Solutions:
-
Crystallization: This is the most effective method for purifying the final product.
-
Solvent Selection: A common and effective solvent system for the crystallization of aminopyrazole derivatives is ethanol or an ethanol/water mixture. Other potential solvents to screen include isopropanol, acetonitrile, and ethyl acetate/hexane mixtures.
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If using a co-solvent system, dissolve in the "good" solvent and add the "bad" solvent dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Acid-Base Extraction: Before crystallization, you can perform an acid-base extraction to remove non-polar impurities. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent like ethyl acetate to remove non-polar impurities, and then re-precipitate the product by adding acid.
-
Separation of Isomers: If the undesired regioisomer is present in significant amounts, separation can be challenging.
-
Fractional Crystallization: Carefully performed fractional crystallization may allow for the separation of the isomers based on slight differences in their solubility.
-
Chromatography of the Ester Intermediate: It is often easier to separate the regioisomeric esters by column chromatography on silica gel before the hydrolysis step. A gradient of ethyl acetate in hexane is a good starting point for elution.
-
| Purification Step | Recommended Solvents/Reagents | Key Considerations |
| Acid-Base Extraction | Sodium bicarbonate (aq), HCl (aq), Ethyl acetate | To remove non-polar impurities before crystallization. |
| Crystallization | Ethanol, Ethanol/Water, Isopropanol | Slow cooling is crucial for forming well-defined crystals. |
| Isomer Separation | Silica gel chromatography (for ester intermediate) | Easier to separate the less polar esters than the final acids. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different hydrazine, like hydrazine hydrate, and then methylate the pyrazole ring?
A1: While this is a possible synthetic route, it often leads to a mixture of N1 and N2 methylated products, which can be difficult to separate. Direct synthesis with methylhydrazine is generally preferred for better control over the position of the methyl group, although as discussed, it presents its own regioselectivity challenges.
Q2: My final product is showing a broad melting point. What does this indicate?
A2: A broad melting point is a strong indication of impurities. This could be due to the presence of the undesired regioisomer, unreacted starting materials, or side products from the hydrolysis step. Further purification, such as recrystallization, is recommended.
Q3: Is it possible to avoid the formation of the regioisomer altogether?
A3: Achieving 100% regioselectivity can be difficult with standard Knorr-type cyclocondensations. However, using a pre-functionalized precursor where the positions of the substituents are already defined, such as a β-enaminone, can lead to the formation of a single regioisomer.
Q4: What analytical techniques are best for confirming the structure of the correct regioisomer?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. Specifically, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to definitively determine the connectivity of the atoms in the pyrazole ring and confirm the position of the methyl group relative to the other substituents.
References
- Watson, P. S., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 178–212.
- Organic Syntheses. (1971). 3(5)-Aminopyrazole. Organic Syntheses, 51, 11.
- PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
- Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
- Google Patents. (1994). EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole.
- Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
- Google Patents. (1994). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
- Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.
- ResearchGate. (2004). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines.
- PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.
- MDPI. (2020). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- ResearchGate. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
- MDPI. (2006). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- Google Patents. (2019). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- National Institutes of Health. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- DergiPark. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- MDPI. (2018). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
Sources
Technical Support Center: Synthesis of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. As Senior Application Scientists, we have compiled our expertise and field-proven insights to provide you with a comprehensive resource for troubleshooting and optimizing your experimental workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions. The primary synthetic route considered involves the cyclization of a suitable three-carbon precursor with methylhydrazine to form the pyrazole core, followed by hydrolysis of an ester group to yield the final carboxylic acid.
Issue 1: Low Yield of the Desired Product
Symptoms:
-
The isolated yield of this compound is significantly lower than expected.
-
TLC or LC-MS analysis of the crude product shows a complex mixture of compounds.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Cyclization | The reaction between the three-carbon precursor (e.g., a cyanoacrylate derivative) and methylhydrazine may not have gone to completion. | - Reaction Time: Extend the reaction time and monitor progress by TLC or LC-MS. - Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions. - Solvent: Ensure the chosen solvent is appropriate for the reaction. Protic solvents like ethanol are often used for such cyclizations. |
| Suboptimal pH | The pH of the reaction medium can significantly influence the rate and outcome of the cyclization and hydrolysis steps. | - Cyclization: For the reaction with methylhydrazine, a neutral to slightly basic medium is often optimal. - Hydrolysis: Acidic or basic conditions are required for ester hydrolysis. Optimize the concentration of the acid or base. |
| Degradation of Starting Materials or Product | Methylhydrazine is sensitive to oxidation. The pyrazole product itself may be unstable under harsh reaction conditions. | - Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of methylhydrazine. - Temperature Control: Avoid excessive temperatures during both the reaction and workup. |
Issue 2: Presence of Regioisomers in the Final Product
Symptoms:
-
NMR analysis (¹H, ¹³C, HMBC, NOESY) indicates the presence of more than one pyrazole isomer.
-
LC-MS shows two or more peaks with the same mass-to-charge ratio.
Potential Causes & Solutions:
The reaction of monosubstituted hydrazines like methylhydrazine with asymmetric 1,3-dicarbonyl equivalents can lead to the formation of two regioisomeric pyrazoles.[1][2] In this case, the primary regioisomeric impurity is likely 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid.
| Cause | Explanation | Recommended Action |
| Lack of Regiocontrol in Cyclization | The two nitrogen atoms of methylhydrazine have different nucleophilicities, and the electrophilic centers of the three-carbon precursor can be attacked by either nitrogen, leading to a mixture of products. | - Choice of Precursor: The regioselectivity can be influenced by the nature of the leaving group on the three-carbon precursor. - Reaction Conditions: Varying the solvent and temperature may influence the regiochemical outcome.[2] - Purification: If a mixture is formed, separation by column chromatography or fractional crystallization may be necessary. Developing a selective crystallization method can be highly effective. |
Diagram: Regioisomer Formation
Caption: Formation of regioisomers from methylhydrazine.
Issue 3: Incomplete Hydrolysis of the Ester Precursor
Symptoms:
-
The final product contains a significant amount of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate.
-
NMR shows characteristic signals for an ethyl group (a quartet and a triplet).
-
The product has better solubility in organic solvents than expected for a carboxylic acid.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Hydrolysis Time or Reagent | The hydrolysis of the ethyl ester to the carboxylic acid may not have reached completion. | - Reaction Time: Increase the duration of the hydrolysis step. - Reagent Concentration: Increase the concentration of the acid or base used for hydrolysis. For base-catalyzed hydrolysis, ensure at least a stoichiometric amount of base is used. - Temperature: Gently heat the reaction mixture to accelerate the hydrolysis. |
| Product Precipitation | The sodium or potassium salt of the carboxylic acid may precipitate out of solution during base-catalyzed hydrolysis, preventing further reaction. | - Solvent: Add a co-solvent such as THF or methanol to increase the solubility of the carboxylate salt. |
Issue 4: Decarboxylation of the Final Product
Symptoms:
-
Formation of 3-amino-1-methyl-1H-pyrazole as a byproduct.
-
Gas evolution (CO₂) may be observed during the reaction or workup.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Harsh Hydrolysis Conditions | High temperatures, especially under acidic conditions, can lead to the decarboxylation of the pyrazole-5-carboxylic acid. | - Temperature Control: Perform the hydrolysis at the lowest effective temperature. - Choice of Hydrolysis Method: Base-catalyzed hydrolysis is generally less prone to causing decarboxylation compared to acid-catalyzed hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective route involves a two-step process:
-
Cyclization: Reaction of methylhydrazine with an electrophilic three-carbon synthon, such as ethyl 2-cyano-3-ethoxyacrylate, to form ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate.
-
Hydrolysis: Saponification of the resulting ethyl ester using an aqueous base (e.g., NaOH or KOH), followed by acidification to yield the desired carboxylic acid.
Q2: How can I confirm the regiochemistry of my product?
Confirming the correct isomer is crucial. Advanced NMR techniques are the most reliable methods:
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the N-methyl protons and the C5 carbon of the pyrazole ring. This three-bond correlation is a strong indicator of the desired 1,5-substitution pattern.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): A NOE between the N-methyl protons and the C4 proton of the pyrazole ring can also help confirm the structure.
-
¹H-¹⁵N HMBC: If available, this technique can provide direct evidence of the connectivity between the methyl group and the N1 nitrogen.[1][2]
Q3: What are the best practices for purifying the final product?
Purification can be challenging due to the presence of regioisomers and other impurities.
-
Crystallization: This is often the most effective method for obtaining high-purity material. Experiment with different solvents and solvent mixtures. Acid-base chemistry can be exploited by precipitating the product from an aqueous solution by adjusting the pH to its isoelectric point.
-
Column Chromatography: If crystallization is not effective, silica gel chromatography can be used. A polar mobile phase, potentially with a small amount of acetic or formic acid to suppress tailing, is typically required.
Q4: Are there any specific safety precautions I should take?
Yes, several safety considerations are important:
-
Methylhydrazine: This reagent is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Acids and Bases: Standard precautions for handling corrosive reagents should be followed.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
-
To a solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography or crystallization to obtain the ethyl ester.
Protocol 2: Hydrolysis to this compound
-
Dissolve the ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution with cold 1M HCl to a pH of approximately 3-4.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis.
References
- Organic Syntheses Procedure, 3(5)-aminopyrazole.
- US Patent US5616723A, Process for the preparation of 3-amino-5-methylpyrazole.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health.
- EP Patent EP0623600B1, Process for the preparation of 3-amino-5-methylpyrazole.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl.
- CN Patent CN105801381A, Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
Sources
Technical Guide: Purification of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid
Answering the call of complex purification scenarios, this Technical Support Center provides researchers, scientists, and drug development professionals with a focused troubleshooting guide for 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid. As a Senior Application Scientist, my aim is to blend foundational chemical principles with practical, field-tested solutions to navigate the unique challenges this molecule presents.
The structure of this compound is inherently challenging. It is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. This zwitterionic potential, combined with the aromatic pyrazole core, dictates its solubility, stability, and impurity profile, making purification a non-trivial task. This guide addresses the most common issues encountered during its isolation and purification.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section tackles the most common high-level problems observed after synthesis and initial workup.
Question: My isolated product is a persistent yellow, brown, or even pinkish solid. What causes this discoloration and how can I remove it?
Answer: Discoloration is a frequent issue with amino-substituted aromatic compounds. The primary cause is oxidation of the 3-amino group, which can form highly colored impurities. This process can be accelerated by exposure to air, light, or trace metal catalysts.
-
Causality: The lone pair of electrons on the amino group is susceptible to oxidation, leading to the formation of conjugated, chromophoric species. Synthesis byproducts, such as those from reactions involving hydrazine derivatives, can also be colored.[1][2]
-
Immediate Action: Store the crude product under an inert atmosphere (nitrogen or argon) and protect it from light.
-
Troubleshooting: A decolorization step using activated carbon is highly effective. See Protocol 1 for a detailed methodology. Be aware that excessive use of charcoal can lead to significant yield loss due to adsorption of the desired product.
Question: My post-reaction NMR shows a complex mixture. What are the likely impurities from a typical synthesis?
Answer: The impurity profile depends heavily on the synthetic route. A common synthesis involves the cyclocondensation of a hydrazine derivative with a β-keto ester or similar 1,3-dicarbonyl compound.[2][3]
-
Common Impurities:
-
Unreacted Starting Materials: Such as methylhydrazine or the dicarbonyl precursor.
-
Regioisomers: If the cyclization is not perfectly regioselective, you may form the isomeric 5-amino-1-methyl-1H-pyrazole-3-carboxylic acid. Distinguishing these requires careful 2D NMR analysis (HMBC, NOESY).[4]
-
Side-Products: Dehydration or polymerization products of the starting materials.
-
Hydrolyzed Ester: If the synthesis starts from the corresponding ethyl or methyl ester, incomplete hydrolysis will leave the ester as a major impurity.
-
-
Diagnostic Approach: Use a combination of TLC and LC-MS to identify the number of components and their mass-to-charge ratios. This will help hypothesize the structures of the impurities.
Question: I have very poor recovery after my chosen purification method. Why is the yield so low?
Answer: Low yield is often a consequence of the compound's unique solubility profile or unintended degradation.
-
Solubility Issues: The amphoteric nature of the molecule can lead to high solubility in the aqueous phase during workup, especially if the pH is not carefully controlled. During recrystallization, selecting a solvent in which the compound is too soluble at room temperature will result in poor recovery.
-
Product Adsorption: As mentioned, activated carbon can irreversibly adsorb your product. Similarly, silica gel chromatography of highly polar compounds can lead to significant losses on the column.
-
Degradation: While the pyrazole core is generally stable, the combination of functional groups may render it sensitive to harsh pH or high temperatures.[1] For instance, prolonged heating during recrystallization could potentially lead to decarboxylation or other degradation pathways.
Part 2: Purification Strategy & Core Protocols
This section provides a decision-making framework and detailed experimental procedures for the most effective purification techniques.
Decision-Making Workflow for Purification
Before selecting a method, assess your crude product's purity by TLC or crude ¹H NMR. The following decision tree can guide your choice.
Caption: Purification strategy decision tree.
Protocol 1: Decolorization with Activated Carbon
This protocol is used to remove colored impurities, which are typically large, conjugated organic molecules that readily adsorb onto the high surface area of activated carbon.
Experimental Protocol:
-
Solvent Selection: Choose a suitable recrystallization solvent in which your compound is highly soluble when hot (e.g., water, ethanol, or a water/ethanol mixture).
-
Dissolution: In a flask, dissolve the crude, colored product in the minimum amount of hot solvent.
-
Charcoal Addition: Remove the flask from the heat source to prevent bumping. Add activated carbon (approx. 1-2% w/w relative to your compound). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Heating: Gently swirl and heat the mixture at reflux for 5-10 minutes. Avoid prolonged heating to minimize product loss.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper or a thin pad of Celite®. This step is crucial and must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization.
-
Isolation: Collect the purified crystals by filtration and wash with a small amount of cold solvent.
Protocol 2: Troubleshooting Recrystallization
Recrystallization is the most common purification method for crystalline solids. Success hinges on the proper choice of solvent.
| Solvent | Polarity | Boiling Point (°C) | Suitability & Rationale |
| Water | High | 100 | Excellent starting point. The zwitterionic character suggests good solubility in hot water and lower solubility in cold.[5] |
| Ethanol | High | 78 | Often a good choice. May be too effective a solvent, requiring co-solvents or very low temperatures for precipitation. |
| Methanol | High | 65 | Similar to ethanol but its lower boiling point can be safer. Often shows high solubility even when cold.[6] |
| Acetonitrile | Medium | 82 | A good alternative to alcohols. Its aprotic nature can offer a different solubility profile. |
| Ethyl Acetate | Low-Medium | 77 | Likely to be a poor solvent on its own but can be an effective anti-solvent when paired with ethanol or methanol. |
| Toluene | Low | 111 | Unlikely to be a good solvent due to the high polarity of the target molecule. Useful for precipitating the product from another solution. |
Troubleshooting Guide (Q&A Format):
-
Q: My compound "oiled out" instead of crystallizing. What do I do?
-
A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-solvent eutectic). Re-heat the solution to dissolve the oil, add more solvent to decrease the concentration, and allow it to cool much more slowly. Seeding with a pure crystal can also help.
-
-
Q: No crystals are forming, even after cooling in an ice bath.
-
A: The solution may not be sufficiently saturated, or it may be supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, add a small "seed" crystal of pure product. As a last resort, slowly add an "anti-solvent" (a solvent in which your product is insoluble, like toluene or hexane) dropwise until turbidity persists.
-
-
Q: The crystals are very fine or look like powder.
-
A: This usually results from cooling the solution too quickly. Rapid crystallization traps impurities. For higher purity, ensure the solution cools slowly and undisturbed to allow larger, more perfect crystals to form.
-
Protocol 3: Purification via pH Adjustment (Acid-Base Extraction)
This technique leverages the amphoteric nature of the molecule to separate it from non-ionizable (neutral) or solely acidic/basic impurities.
Caption: Workflow for purification by pH adjustment.
Experimental Protocol:
-
Dissolution in Base: Suspend the crude product in water. Slowly add a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃), while stirring until the solid dissolves. The carboxylic acid group deprotonates to form the water-soluble sodium salt. A mild base is chosen to avoid deprotonating the pyrazole N-H or causing hydrolysis of other functional groups.
-
Removal of Neutral/Basic Impurities: If any solid remains undissolved (neutral or basic impurities), remove it by filtration.
-
Washing: Transfer the aqueous solution to a separatory funnel and wash with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) to extract any remaining neutral impurities.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify the solution by adding 1M HCl or acetic acid dropwise while stirring. The product will precipitate out as it reaches its isoelectric point (the pH at which its net charge is zero). Monitor the pH with litmus paper or a pH meter.
-
Isolation: Collect the purified solid by vacuum filtration, wash the filter cake with cold water to remove salts, and dry thoroughly.
References
- SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
- Organic Chemistry Portal. (2022). Pyrazole synthesis.
- Sigma-Aldrich. (n.d.). 3-{[Cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-5-carboxylic acid.
- Gawande, S. B., et al. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
- Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
- Organic Syntheses. (n.d.). 3(5)-aminopyrazole.
- MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- ChemShuttle. (n.d.). 3-methyl-1H-pyrazole-5-carboxylic acid hydrochloride.
- NIH. (n.d.). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ResearchGate. (n.d.). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
- KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Sigma-Aldrich. (n.d.). 1H-Pyrazole-3-carboxylic acid 97.
- Sigma-Aldrich. (n.d.). 3-Methylpyrazole-5-carboxylic acid 97.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemshuttle.com [chemshuttle.com]
- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimization of Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of pyrazole derivatives, offering in-depth, scientifically grounded solutions in a direct question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis, and what is its basic mechanism?
The most classic and widely used method is the Knorr pyrazole synthesis , first reported in 1883.[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-ketoester) with a hydrazine derivative.[3][4][5][6][7]
The mechanism is typically acid-catalyzed and proceeds in several steps:[2][8]
-
Hydrazone Formation: The hydrazine first condenses with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[5][8]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs a nucleophilic attack on the remaining carbonyl group.[5][8]
-
Dehydration: The resulting cyclic intermediate eliminates two molecules of water to form the stable, aromatic pyrazole ring.[5][6]
Due to the high reactivity of hydrazines and the stability of the aromatic product, these reactions are often fast and result in high yields.[5]
Q2: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers. How can I control the regioselectivity?
This is a critical and common challenge. When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two different carbonyl carbons, leading to two possible regioisomeric pyrazoles.[8][9]
Controlling Factors:
-
Steric Hindrance: The less sterically hindered carbonyl group is generally favored for the initial attack by the hydrazine.
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will react faster. The influence of substituents on both the dicarbonyl and the hydrazine plays a significant role.[4]
-
pH/Catalysis: Reaction conditions, especially pH, can significantly influence which carbonyl is more reactive and the rate of cyclization.[1][8] Acid catalysis, for example, protonates a ketone oxygen, activating the carbonyl carbon for attack.[1] Some modern methods utilize specific catalysts like silver triflate (AgOTf) or rhodium complexes to achieve high regioselectivity.[9][10][11]
Troubleshooting Strategy:
-
Analyze Your Substrates: Determine the electronic and steric differences between your two carbonyl groups.
-
Adjust pH: Systematically vary the pH of the reaction. Acidic conditions often favor the reaction and can influence selectivity.[1]
-
Catalyst Screening: If simple pH adjustment is insufficient, consider a catalyst. For specific substrates, metal catalysts can direct the reaction to a single isomer with high efficiency.[9][10]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments.
Issue 1: Low or No Product Yield
Q: I've set up a Knorr synthesis, but I'm getting a very low yield, or the reaction isn't proceeding at all. What are the likely causes and solutions?
Several factors can lead to poor yields. Systematically investigating them is key.
Potential Causes & Solutions:
-
Improper Reaction Conditions (Temperature & Solvent):
-
Causality: Pyrazole synthesis often requires specific temperatures to overcome activation energy barriers for both cyclization and dehydration. The choice of solvent is crucial as it affects reactant solubility and can participate in the reaction. Some reactions that fail in conventional solvents like ethanol or DMSO may proceed in others.[12] Microwave irradiation can also be used to drastically reduce reaction times and improve yields, sometimes even under solvent-free conditions.[13][14]
-
Solution:
-
Increase Temperature: If the reaction is sluggish at room temperature, try heating it. Refluxing in a suitable solvent like ethanol or propanol is a common starting point.[5][8] For example, raising the temperature to 60 °C or 95 °C has been shown to improve yields in specific syntheses.[9][12]
-
Solvent Screening: If the yield is still low, perform small-scale trials with different solvents. Ethanol, acetic acid, and N,N-dimethylacetamide have proven effective in various systems.[9]
-
Consider Microwave Synthesis: If available, a microwave reactor can be an excellent tool for optimization, allowing for rapid heating and shorter reaction times.[13]
-
-
-
Incorrect pH or Lack of Catalyst:
-
Causality: The Knorr synthesis is generally an acid-catalyzed reaction.[2] The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. Without a catalyst, the reaction can be extremely slow.[1]
-
Solution: Add a catalytic amount of a weak acid. Glacial acetic acid is a common and effective choice.[5][8] For more difficult transformations, stronger Lewis acids or transition metal catalysts might be necessary.[9]
-
-
Low Reactivity of Starting Materials:
-
Causality: Sterically hindered 1,3-dicarbonyls or electron-rich hydrazines can be less reactive. For instance, reactions involving aromatic ketones may yield less product compared to aliphatic ones due to electronic and steric effects.[15]
-
Solution:
-
Increase Reaction Time/Temperature: More forcing conditions may be required.
-
Use a More Reactive Derivative: If possible, switch to a more activated starting material.
-
Employ a Catalyst: Advanced catalytic systems, such as those using nano-ZnO, rhodium, or iron, have been developed to handle less reactive substrates and can significantly improve yields.[9][11]
-
-
Workflow for Troubleshooting Low Yield
Below is a logical workflow to diagnose and solve low-yield issues in pyrazole synthesis.
Caption: A troubleshooting workflow for low-yield pyrazole synthesis.
Issue 2: Formation of Impurities and Side Products
Q: My final product is impure. What are the common side reactions, and how can I minimize them and purify my pyrazole?
Side product formation is a common issue, often arising from the reactivity of the starting materials and intermediates.
Common Side Products:
-
Isomeric Pyrazoles: As discussed, unsymmetrical dicarbonyls can lead to regioisomers.[9]
-
Incomplete Cyclization: The hydrazone intermediate may be stable under certain conditions (e.g., neutral or high pH) and fail to cyclize.[1]
-
Pyrazoline Formation: In some cases, the reaction may stop at the 4,5-dihydro-1H-pyrazole (pyrazoline) stage, a non-aromatic precursor.[9] A subsequent oxidation or elimination step is needed to form the aromatic pyrazole.[11]
-
Byproducts from Self-Condensation: The 1,3-dicarbonyl compound can undergo self-condensation under basic conditions.
Strategies for Minimization and Purification:
-
Control Reaction Conditions:
-
Ensure acidic catalysis to promote full cyclization and dehydration, which helps avoid trapped hydrazone or pyrazoline intermediates.[1]
-
Maintain the reaction temperature within the optimal range. Excessively high temperatures can sometimes lead to decomposition or unwanted side reactions.
-
-
Purification Techniques:
-
Crystallization: Pyrazoles are often crystalline solids. Recrystallization from a suitable solvent (like ethanol) is a highly effective method for purification.[2] A common procedure involves dissolving the crude product in a hot solvent and allowing it to cool slowly to form pure crystals.[5]
-
Column Chromatography: For non-crystalline products or difficult-to-separate mixtures, silica gel column chromatography is the standard method.[9] A mobile phase of ethyl acetate/hexane is frequently used.[5][8]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated.[16] One purification method involves dissolving the crude product in an organic solvent, reacting it with an acid to form a salt which can be separated, and then neutralizing to recover the purified pyrazole.[17][18]
-
Protocol Optimization Center
Optimizing Catalyst and Solvent Conditions
The choice of catalyst and solvent can dramatically impact reaction efficiency, yield, and selectivity. The following table summarizes the performance of various catalytic systems reported in the literature, providing a clear comparison to guide your selection.
| Catalyst System | Reactants | Solvent | Temperature | Time | Yield (%) | Key Advantage | Reference |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Ethanol | Reflux | Varies | Good | Simple, inexpensive acid catalysis | [10] |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | Not Specified | Room Temp | 1 h | up to 99% | High efficiency and regioselectivity | [9][10] |
| Nano-ZnO | Ethyl Acetoacetate, Phenylhydrazine | Not Specified | Controlled | Varies | High | Environmentally friendly approach | [9] |
| Iodine/TBHP | Enaminones, Sulfonyl Hydrazines | Not Specified | Room Temp | Varies | High | Metal-free synthesis | [9] |
| Copper(I) Triflate (CuOTf) | β,γ-Unsaturated Hydrazones | Not Specified | Varies | Varies | Good | Aerobic cyclization with O₂ as oxidant | [19] |
| Rhodium (Rh) Catalysis | Enaminones, Hydrazines, Alkynes | Not Specified | Varies | Varies | High | Multicomponent synthesis of complex pyrazoles | [20] |
Detailed Experimental Protocol: A General Knorr Synthesis
This protocol provides a starting point for the synthesis of a simple pyrazole derivative and can be adapted for various substrates.
Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated chemical fume hood.[8]
Materials:
-
1,3-Dicarbonyl Compound (e.g., Acetylacetone, 1.0 equiv)
-
Hydrazine Derivative (e.g., Phenylhydrazine, 1.0 equiv)
-
Solvent (e.g., Ethanol or 1-Propanol)
-
Catalyst (e.g., Glacial Acetic Acid)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 1,3-dicarbonyl compound (e.g., 10 mmol) and the hydrazine derivative (10 mmol).[8]
-
Solvent and Catalyst Addition: Add the solvent (e.g., 20-30 mL of ethanol) and a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[5][8]
-
Heating: Heat the reaction mixture to reflux (approximately 80-100°C for ethanol/propanol) with constant stirring.[2][8]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A common mobile phase is 30% ethyl acetate in 70% hexane.[5][8] The reaction is complete when the starting dicarbonyl spot is no longer visible. This typically takes 1-3 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
For many pyrazoles, the product will crystallize out of the solution upon cooling. If not, reduce the solvent volume using a rotary evaporator.
-
If the product precipitates, add cold water to the mixture to ensure complete precipitation.[5][8]
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.[5]
-
Wash the collected solid with a small amount of cold water or ethanol to remove soluble impurities.
-
Allow the product to air dry. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.[2]
-
Logical Relationships in Pyrazole Synthesis Optimization
The diagram below illustrates the interconnectedness of key parameters in optimizing a pyrazole synthesis reaction. Adjusting one parameter often necessitates re-optimizing others to achieve the best outcome.
Caption: Interdependencies of key parameters in reaction optimization.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). National Institutes of Health (NIH). [Link]
- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). Royal Society of Chemistry. [Link]
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
- From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. (2011).
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Process for the purification of pyrazoles.
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2015). Organic Letters. [Link]
- Pyrazole synthesis. Organic Chemistry Portal. [Link]
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2020). National Institutes of Health (NIH). [Link]
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
- Method for purifying pyrazoles.
- Pyrazole synthesis under microwave irradiation and solvent-free conditions. (2007). SciELO. [Link]
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2016). National Institutes of Health (NIH). [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
- Green synthesis of pyrazole systems under solvent-free conditions. (2015). Taylor & Francis Online. [Link]
- Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
- Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]
- The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. [Link]
- pyrazole.pdf. CUTM Courseware. [Link]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]
- synthesis of pyrazoles. (2019). YouTube. [Link]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). National Institutes of Health (NIH). [Link]
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000). Canadian Journal of Chemistry. [Link]
Sources
- 1. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. mdpi.com [mdpi.com]
- 15. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 17. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 18. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 19. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
overcoming poor solubility of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support guide for 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid. As Senior Application Scientists, we've developed this resource to help you overcome common challenges with this compound, particularly its characteristically poor aqueous solubility. This guide provides both quick-reference FAQs and in-depth troubleshooting workflows to ensure your experiments are successful.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in neutral water or PBS (pH 7.4)?
A1: The molecular structure of this compound contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This makes it an amphoteric, zwitterionic molecule. Like amino acids, its solubility is highly dependent on pH and is lowest at its isoelectric point (pI), where the net charge is zero.[1][2] At neutral pH, the compound likely exists as a zwitterion with limited interaction with water molecules, leading to poor solubility.
Q2: What are the predicted pKa values for this compound?
Q3: Is it possible to dissolve this compound without altering the pH?
A3: Yes, but it often requires non-aqueous or mixed-solvent systems. The use of co-solvents like DMSO, DMF, or alcohols can be effective.[3] These organic solvents can disrupt the strong intermolecular forces (like hydrogen bonding) in the compound's crystal lattice and provide a more favorable solvation environment. However, the concentration of the organic solvent must be compatible with your downstream application (e.g., cell-based assays).
Q4: Will heating the solution improve solubility?
A4: Heating can temporarily increase the solubility of many compounds, including this one. However, this can lead to the formation of a supersaturated solution that may precipitate upon cooling to room or experimental temperature. This method should be used with caution and is generally not recommended for preparing stable stock solutions.
Troubleshooting Guide: Step-by-Step Solubilization Protocols
This section provides detailed, field-proven workflows to systematically address and resolve solubility issues.
Issue 1: Compound Fails to Dissolve in Aqueous Buffers for Biological Assays
The primary cause is operating at or near the compound's isoelectric point (pI). The most robust strategy is to shift the pH to ionize the molecule, dramatically increasing its aqueous solubility.[4][5]
Strategy A: pH Adjustment (Preferred Method)
This strategy leverages the pH-dependent solubility of the amphoteric compound.[6][7]
Protocol 1: Alkaline pH Adjustment (Formation of a Carboxylate Salt)
-
Rationale: By raising the pH above the pKa of the carboxylic acid group, the compound will be deprotonated, forming a negatively charged carboxylate anion. This charged species is significantly more soluble in water.[4]
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add approximately 80% of the final desired volume of purified water or a non-phosphate buffer (e.g., HEPES, Tris). Note: Avoid phosphate buffers initially as they can precipitate with some salts.
-
While stirring, add a 1 M solution of a suitable base (e.g., NaOH, KOH, or Tromethamine) dropwise.
-
Monitor the pH of the solution. As the pH increases above ~6, you should observe the solid dissolving.
-
Continue adding the base until all the solid has dissolved and the pH is stable in your desired range (e.g., pH 8-9).
-
Once fully dissolved, add the remaining volume of solvent to reach the final target concentration.
-
Optional: If required for your experiment, you can then carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) to the final desired pH, ensuring the compound does not precipitate.
-
Protocol 2: Acidic pH Adjustment (Formation of an Ammonium Salt)
-
Rationale: By lowering the pH below the pKa of the amino group, the compound will be protonated, forming a positively charged ammonium cation, which is also more soluble in water.
-
Procedure:
-
Follow steps 1 and 2 from the alkaline protocol.
-
While stirring, add a 1 M solution of a suitable acid (e.g., HCl) dropwise.
-
Monitor the pH. As the pH drops below ~4, the solid should begin to dissolve.
-
Continue adding acid until a clear solution is obtained (e.g., at pH 2-3).
-
Adjust to the final volume with your solvent.
-
The relationship between pH and the ionization state of the molecule is crucial for understanding its solubility profile.
Caption: Ionization states of the compound vs. pH.
Issue 2: pH Adjustment is Not Compatible with the Experimental System
In cases where altering the pH is undesirable (e.g., non-buffered cell culture media, formulation studies), co-solvents or specialized excipients are necessary.
Strategy B: Co-solvent Systems
Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for dissolving lipophilic compounds.[8][9][10]
Protocol 3: Co-solvent Screening
-
Rationale: Different co-solvents have varying solubilizing capacities. A small-scale screen is the most efficient way to identify an effective system. Common co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (e.g., PEG 400).[9][11]
-
Procedure:
-
Prepare small, equivalent amounts of the compound in separate microcentrifuge tubes.
-
To each tube, add a different co-solvent (e.g., Tube 1: DMSO, Tube 2: Ethanol, etc.) to create a concentrated stock (e.g., 10-50 mM).
-
Vortex and sonicate briefly to aid dissolution.
-
Observe which solvent provides the best solubility.
-
For your experiment, you will make a concentrated stock in the best co-solvent and then dilute it into your aqueous medium. Crucially, ensure the final concentration of the co-solvent is low (typically <1%, often <0.1%) to avoid toxicity or off-target effects in biological systems.
-
Solubility & Co-solvent Data (Illustrative)
| Solvent System | Expected Solubility | Final Conc. Limit (Typical) | Notes |
| Water (pH 7.0) | < 0.1 mg/mL | N/A | Very poor solubility due to zwitterionic nature. |
| 0.1 M NaOH (pH ~13) | > 10 mg/mL | N/A | Excellent solubility, forms sodium salt. |
| 0.1 M HCl (pH ~1) | > 10 mg/mL | N/A | Excellent solubility, forms hydrochloride salt. |
| DMSO | > 20 mg/mL | < 0.5% | Common choice for creating high-concentration stocks. |
| Ethanol | 1-5 mg/mL | < 1.0% | Moderate solubility; can be used for some formulations. |
| PEG 400 | 5-10 mg/mL | < 5.0% | Often used in preclinical and clinical formulations.[12] |
Strategy C: Advanced Formulation with Excipients (For Drug Development)
For more challenging formulations, such as high-concentration parenteral solutions, specialized excipients may be required.
-
Surfactants: Excipients like Polysorbate 20/80 or Solutol® HS 15 can form micelles that encapsulate the drug molecule, increasing its apparent solubility in water.[13][14]
-
Complexation Agents: Cyclodextrins (e.g., HP-β-CD) can form inclusion complexes with the pyrazole ring, shielding the hydrophobic portions of the molecule from water and enhancing solubility.[10][13]
The selection of these advanced methods typically requires significant formulation expertise and compatibility testing.
Recommended Troubleshooting Workflow
Use this flowchart to guide your decision-making process when encountering solubility issues.
Caption: Step-by-step workflow for solubilization.
References
- ResearchGate. (n.d.). pH dependence of amino acid solubility.
- Grosse Daldrup, J.-B., Held, C., Sadowski, G., & Schembecker, G. (n.d.). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions.
- PharmaEducation. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- ScienceDirect. (2025, August 7).
- Wikipedia. (n.d.). Cosolvent.
- Celanese. (n.d.). Excipients for APIs A Comprehensive Guide to Selecting the Best Ingredients.
- Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
- Kurz, F., & Sadowski, G. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- Pharma Excipients. (2022, May 30).
- S.L. Shamblin. (n.d.).
- Pharmaceutical Technology. (2022, November 3).
- ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- Serajuddin, A. T. M. (2007, July 30). Salt formation to improve drug solubility. PubMed.
- BioPharma APAC. (2025, July 9).
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
- WuXi AppTec DMPK. (2024, March 15).
- Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
- MDPI. (2019, March 9).
- Solubility of Things. (n.d.). Pyrazole.
- ChemShuttle. (n.d.). 3-methyl-1H-pyrazole-5-carboxylic acid hydrochloride; CAS No..
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- SpringerLink. (2013, June 1).
- Sigma-Aldrich. (n.d.). 3-{[Cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-5-carboxylic acid.
- PubChem - NIH. (n.d.). Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937.
- ResearchGate. (2025, August 8).
- NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester.
- CAS Common Chemistry. (n.d.). 3-Amino-5-methylpyrazole.
- MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Sigma-Aldrich. (n.d.).
- BLD Pharm. (n.d.). 1032334-56-7|3-Amino-1H-pyrazole-5-carboxylic acid hydrochloride|BLD Pharm.
- ACS, Organic Division. (2022, April 7).
- Jencks, W.P., & Westheimer, F.H. (n.d.). pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8.
- ChemicalBook. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid | 402-61-9.
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- 14. pharmtech.com [pharmtech.com]
Technical Support Center: Troubleshooting Pyrazole Derivatization Reactions
Welcome to the technical support center for pyrazole derivatization. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize pyrazole synthesis in their work. Pyrazoles form the core scaffold of numerous pharmaceuticals, including celecoxib, sildenafil, and stanozolol, making their efficient synthesis a critical task.[1] This document provides in-depth, experience-driven answers to common challenges encountered during pyrazole synthesis, with a primary focus on the versatile Knorr synthesis and related condensation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The following section addresses the most common issues encountered during pyrazole derivatization in a direct question-and-answer format.
Problem Area 1: Low or No Product Yield
Q1: My reaction has failed to produce the desired pyrazole, or the yield is unacceptably low. What are the primary factors to investigate?
Low yield is the most common hurdle in pyrazole synthesis. The issue can almost always be traced back to one of three areas: reagent integrity, reaction conditions, or the absence of a necessary catalyst.
-
Reagent Quality & Stoichiometry:
-
Hydrazine Stability: Hydrazine and its derivatives can be susceptible to degradation. Use freshly opened bottles or reagents that have been stored properly under an inert atmosphere. Phenylhydrazine, for example, can discolor over time due to oxidation, leading to impurities.[2]
-
Dicarbonyl Purity: The 1,3-dicarbonyl compound or its synthetic equivalent must be pure. Impurities can lead to side reactions. In some cases, the 1,3-diketone can be generated in situ from a ketone and an acid chloride immediately before the addition of hydrazine to ensure it is fresh.[3][4]
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of the hydrazine derivative (e.g., 1.1 to 2 equivalents) can sometimes drive the reaction to completion, especially if the dicarbonyl is the more valuable component.[5][6]
-
-
Reaction Conditions:
-
Temperature: Temperature is a critical parameter. While many Knorr-type reactions proceed at room temperature or with gentle heating, some require elevated temperatures to overcome activation barriers. For instance, certain silver-catalyzed reactions show improved yields when heated to 60 °C, but yields decrease at higher temperatures.[3][7] It is crucial to optimize this for your specific substrates.
-
Solvent: The choice of solvent is paramount. Protic solvents like ethanol or propanol with a catalytic amount of acid (e.g., acetic acid) are traditional choices.[5] However, if yields are low, switching to a dipolar aprotic solvent such as DMF or DMAc can be beneficial.[8]
-
Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the degradation of sensitive substrates, particularly the hydrazine component.[2]
-
-
Catalysis:
-
Acid Catalysis: Most Knorr syntheses require at least a catalytic amount of acid, such as glacial acetic acid, to facilitate the condensation and dehydration steps.[5][9]
-
Lewis Acids & Other Catalysts: For less reactive substrates, a catalyst may be essential. Some reactions show no product formation without a catalyst.[3] Various catalysts have been employed to improve yields and reaction times, including nano-ZnO, lithium perchlorate, and copper-based catalysts.[3][4][8]
-
Troubleshooting Workflow for Low Yield
The following decision tree illustrates a logical workflow for diagnosing and solving low-yield issues.
Caption: A systematic workflow for troubleshooting low-yield pyrazole syntheses.
Problem Area 2: Poor Regioselectivity
Q2: My reaction with an unsymmetrical 1,3-diketone yields a mixture of two regioisomers that are difficult to separate. How can I control the regioselectivity?
This is a classic and significant challenge in pyrazole synthesis.[3][10] The formation of two regioisomers occurs because the initial nucleophilic attack of a substituted hydrazine (R-NHNH₂) can happen at either of the two non-equivalent carbonyl carbons of the diketone. However, regioselectivity can be controlled by strategically manipulating reaction parameters.
-
Mechanism of Regioisomer Formation: The reaction proceeds via a hydrazone intermediate. The final regiochemistry is determined by which carbonyl is attacked first.[9][11] Steric hindrance and electronic effects on the diketone play a major role, but external factors are often more powerful levers for control.
-
Key Control Strategies:
-
Solvent Selection: This is one of the most effective tools. While reactions in protic solvents like ethanol often give equimolar mixtures of regioisomers, switching to a dipolar aprotic solvent like N,N-dimethylacetamide (DMAc) can provide excellent regioselectivity.[8]
-
Fluorinated Alcohols: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents has been shown to dramatically increase the preference for one regioisomer.[12] These solvents can modulate the reactivity of the carbonyl groups through strong hydrogen bonding.
-
Temperature Control: Adjusting the reaction temperature can sometimes favor the kinetic or thermodynamic product, influencing the isomer ratio. Optimization is required for each specific substrate pair.
-
Table 1: Influence of Solvent on Regioselectivity
This table summarizes how solvent choice can dictate the outcome of the reaction between an arylhydrazine and an unsymmetrical trifluoromethyl-1,3-diketone.
| Solvent | Solvent Type | Typical Isomer Ratio (A:B) | Reference |
| Ethanol | Polar Protic | ~ 1 : 1 | [8] |
| N,N-Dimethylacetamide (DMAc) | Dipolar Aprotic | > 98 : 2 | [8] |
| 2,2,2-Trifluoroethanol (TFE) | Fluorinated Alcohol | Significantly improved selectivity | [12] |
Factors Influencing Regioselectivity
The interplay of several factors determines the final isomeric ratio.
Caption: Key experimental factors that control the regiochemical outcome of pyrazole synthesis.
Problem Area 3: Side Products & Purification
Q3: My reaction is messy, with a dark color and multiple spots on TLC. What are the common side products and how can I purify my target compound?
A "messy" reaction is often due to the decomposition of the hydrazine starting material or the formation of stable intermediates and side products.
-
Common Impurities & Byproducts:
-
Hydrazine Impurities: Phenylhydrazine and other arylhydrazines can generate colored impurities upon exposure to air and light.[2]
-
Pyrazoline Intermediates: If starting from an α,β-unsaturated ketone, the initial product is a pyrazoline, which must be oxidized in situ to form the aromatic pyrazole.[3][8] If the oxidation is incomplete, the pyrazoline will be a major impurity.
-
Regioisomers: As discussed above, the undesired regioisomer is often the main byproduct.[3]
-
-
Purification Strategies:
-
Direct Precipitation/Crystallization: The simplest workup involves adding the hot reaction mixture to water, which often causes the organic pyrazole product to precipitate.[5][6] The collected solid can then be further purified.
-
Recrystallization: This is the most common method for purifying the crude solid. Ethanol is a frequently used solvent.[13] Care must be taken, as adding excess solvent can result in low recovery.[13]
-
Column Chromatography: For separating regioisomers or removing persistent impurities, silica gel column chromatography is effective.[3] A non-polar/polar solvent system like Hexanes/Ethyl Acetate is typical.
-
Acid Salt Formation: For particularly challenging purifications, the basic pyrazole can be reacted with an acid (e.g., HCl) to form a crystalline acid addition salt, which can be isolated and then neutralized to recover the pure pyrazole.[14]
-
Key Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate, adapted from established methods.[5][11]
-
Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol, 1.0 equiv) and hydrazine hydrate (6 mmol, 2.0 equiv).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3-4 drops of glacial acetic acid.
-
Heating: Place the vial on a pre-heated hot plate stirrer set to approximately 100-110°C. Stir the mixture vigorously.
-
Monitoring: After 1 hour, monitor the reaction by TLC (e.g., 30% Ethyl Acetate/70% Hexanes) to check for the consumption of the starting ketoester.[5][6]
-
Work-up (Precipitation): Once the starting material is consumed, remove the vial from the heat. While still hot and stirring, carefully add deionized water (10 mL) to the mixture. The product should begin to precipitate as a white or off-white solid.
-
Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold water. Allow the product to air-dry on the funnel before transferring it to a watch glass to dry completely.
The Knorr Pyrazole Synthesis Mechanism
Understanding the mechanism is fundamental to troubleshooting. The reaction is a classic condensation-cyclization-dehydration sequence.
Caption: General mechanism of the Knorr pyrazole synthesis.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC - NIH. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
- Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. (2020). PMC - NIH. [Link]
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2009).
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Synthesis of Chromone-Related Pyrazole Compounds. (2014). PMC - NIH. [Link]
- WO2011076194A1 - Method for purifying pyrazoles. (2011).
- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2010).
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2020).
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). NIH. [Link]
- Mechanism for the formation of pyrazole. (2009).
- Overall reaction of the pyrazole ring formation. (2015).
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (2015).
- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
- Knorr Pyrazole Synthesis advice. (2024). Reddit. [Link]
- Pechmann pyrazole synthesis. (n.d.).
- Pechmann Pyrazole Synthesis. (n.d.). Merck Index. [Link]
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
- Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025).
- Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]
- Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]
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- 4. Pyrazole synthesis [organic-chemistry.org]
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- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
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- 13. rsc.org [rsc.org]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Preventing Byproduct Formation in Pyrazole Synthesis
Welcome to the technical support hub for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with purity and yield in their synthesis protocols. Pyrazoles are a cornerstone of medicinal chemistry, but their synthesis is often plagued by the formation of unwanted byproducts, particularly regioisomers. This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and solve these common issues, ensuring the selective and efficient synthesis of your target molecule.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during pyrazole synthesis, particularly via the Knorr synthesis and related methods involving 1,3-dicarbonyl compounds and hydrazines.
Issue 1: My reaction produces a mixture of regioisomers. How can I control the selectivity?
This is the most common byproduct issue, arising from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a hydrazine, which can produce two different constitutional isomers.[1] Controlling regioselectivity is critical as different isomers often possess vastly different biological and physical properties.[2]
Root Cause Analysis:
The regiochemical outcome is determined by the initial nucleophilic attack of a hydrazine nitrogen onto one of the two carbonyl carbons of the 1,3-dicarbonyl compound. The reaction is a delicate balance of three main factors:
-
Electronic Effects: The initial attack preferentially occurs at the more electrophilic (electron-poor) carbonyl carbon.[2] For instance, in a compound like 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the strongly electron-withdrawing trifluoromethyl (-CF₃) group is significantly more electrophilic and is the primary site of attack.
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block access to one carbonyl group, directing the reaction to the less sterically hindered site.[2]
-
Reaction Medium (Solvent & pH): The solvent and pH can dramatically alter the nucleophilicity of the reactants and the stability of intermediates, thereby shifting the regiochemical outcome.[2] Acidic conditions can protonate the hydrazine, influencing which nitrogen atom attacks, while certain solvents can stabilize specific transition states.
Solutions & Protocols:
-
Exploit Electronic Differences: If your dicarbonyl substrate has groups with strong and opposing electronic effects (e.g., a -CF₃ group vs. an alkyl group), standard conditions in a non-participating solvent will often yield high selectivity.
-
Solvent Optimization: For substrates with ambiguous electronic or steric bias, changing the solvent is a powerful strategy. Protic, nucleophilic solvents like ethanol can sometimes compete with the hydrazine, reducing selectivity. Using non-nucleophilic, hydrogen-bond-donating fluorinated alcohols can dramatically improve regioselectivity.[3]
-
2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) are excellent choices as they do not compete with the hydrazine for attack on the carbonyl group, leading to enhanced selectivity.[3]
-
-
pH Control: In acidic media, the reaction is catalyzed, but controlling the pH is crucial. A small amount of acetic acid is often sufficient. Excessively strong acid can fully protonate the hydrazine, deactivating it as a nucleophile.
Table 1: Effect of Solvent on Regioselectivity
The following data illustrates the powerful effect of solvent choice on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine. The desired isomer is the 5-furyl-3-CF₃ pyrazole.[3]
| Entry | Solvent | Ratio of Regioisomers (Desired:Undesired) | Total Yield (%) |
| 1 | Ethanol | 36:64 | 99 |
| 2 | TFE | 85:15 | 99 |
| 3 | HFIP | 97:3 | 98 |
Protocol: Maximizing Regioselectivity Using HFIP
This protocol provides a general method for the Knorr condensation designed to favor a single regioisomer.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Once the starting material is consumed, remove the HFIP under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel or recrystallization to yield the desired pyrazole regioisomer.
Issue 2: My reaction is forming a pyrazolone byproduct. How can I prevent this?
Pyrazolone formation is common when using β-ketoesters as the 1,3-dicarbonyl component. The product can exist in different tautomeric forms, and under certain conditions, the pyrazolone (which contains a C=O group in the ring) can become a significant byproduct or even the main product.[4][5]
Root Cause Analysis:
Pyrazolones exist in tautomeric equilibrium with their corresponding hydroxypyrazole form.[4] The formation of the pyrazolone is favored by reaction conditions that promote the stability of the keto form over the enol (hydroxy) form. This can be influenced by the solvent, temperature, and the work-up procedure.
Solutions:
-
Control the Work-up: Rapidly quenching the reaction in cold water and immediately filtering the product can often minimize the time for tautomerization to the pyrazolone form.[2]
-
Solvent Choice: The reaction is typically run in an alcohol (like ethanol or propanol) with a catalytic amount of acid (like acetic acid).[5] This environment generally favors the formation of the aromatic pyrazole ring over the pyrazolone.
-
Characterization is Key: It is crucial to correctly interpret your characterization data (especially ¹H NMR). The hydroxypyrazole tautomer is aromatic and will show distinct aromatic proton signals. The pyrazolone tautomer is not aromatic and will have different chemical shifts. While the pyrazolone may be drawn in literature, spectroscopic data often confirms the more stable aromatic pyrazole form is the true product.[5]
Issue 3: I am observing N-acylated or di-addition byproducts. What is causing this?
In some cases, particularly when using an excess of the hydrazine or under specific conditions, byproducts resulting from the reaction of two hydrazine molecules with one dicarbonyl molecule can be observed.[6] Another possibility is N-acylation if the reaction conditions are harsh and an acylating agent is present.
Root Cause Analysis:
-
Di-addition: This occurs when a second molecule of hydrazine attacks the intermediate hemiaminal or imine formed from the first addition, leading to complex side products.[6]
-
Stoichiometry: Using a large excess of hydrazine can increase the probability of these secondary reactions.
Solutions:
-
Strict Stoichiometric Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the hydrazine relative to the 1,3-dicarbonyl compound. Avoid using a large excess unless it is proven necessary for a specific substrate.
-
Order of Addition: Adding the hydrazine slowly to a solution of the dicarbonyl compound can help maintain a low instantaneous concentration of the hydrazine, minimizing the chance of di-addition.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (often room temperature is sufficient).[7]
Visual Troubleshooting Workflows
The following diagrams illustrate the decision-making process for troubleshooting common issues in pyrazole synthesis.
Caption: Workflow for optimizing regioselectivity.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. m.youtube.com [m.youtube.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up 3-Amino-1-methyl-1H-pyrazole-5-carboxylic Acid Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 117860-54-5)[1]. This guide is designed for researchers, process chemists, and drug development professionals. We will address common challenges encountered during production, providing not just solutions but also the underlying scientific principles to empower your process development.
Section 1: Synthesis Strategy & Core Challenges
The industrial production of this compound typically relies on a robust and economical synthetic route. The most common strategy involves the cyclocondensation of a methylhydrazine derivative with a functionalized 1,3-dicarbonyl equivalent, followed by hydrolysis.[2][3] A prevalent pathway starts from ethyl 2-cyano-3-oxobutanoate (ethyl cyanoacetoacetate) and methylhydrazine, which cyclizes to form the intermediate ethyl ester, followed by saponification to yield the final carboxylic acid.
While straightforward in principle, scaling this process introduces significant challenges related to regioselectivity, impurity control, product isolation, and safety. This guide provides a structured approach to navigate these issues.
Caption: General workflow for the synthesis and isolation of the target compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when scaling up the cyclization reaction?
The primary challenge is controlling regioselectivity . Methylhydrazine is an unsymmetrical nucleophile. Its reaction with an unsymmetrical electrophile like ethyl cyanoacetoacetate can theoretically produce two regioisomers: the desired 3-amino-1-methyl-1H-pyrazole-5-carboxylate and the undesired 5-amino-1-methyl-1H-pyrazole-3-carboxylate. Controlling the reaction conditions to favor the desired isomer is critical for yield and purity.[2][4]
Q2: What are the critical process parameters (CPPs) to monitor during synthesis?
The key CPPs that significantly impact the process are:
-
Temperature: Affects reaction rate and byproduct formation. Exotherms, especially during the addition of hydrazine, must be controlled.
-
pH: Crucial for both the cyclization step and, most importantly, the final product isolation. The product's amphoteric nature means its solubility is highly pH-dependent.
-
Reagent Stoichiometry and Addition Rate: A slight excess of one reagent may be used to drive the reaction to completion, but a large excess can complicate purification. The addition rate of methylhydrazine must be controlled to manage the reaction exotherm.
-
Reaction Time: Insufficient time leads to incomplete conversion, while excessive time can promote degradation or side reactions.
Q3: What are the major safety concerns associated with this process?
The primary hazard is the use of methylhydrazine . Hydrazine and its derivatives are highly toxic, potentially carcinogenic, and can be thermally unstable.[5][6][7]
-
Toxicity: Methylhydrazine is toxic via inhalation, ingestion, and skin contact. The ACGIH Threshold Limit Value (TLV) for hydrazine is extremely low (0.01 ppm), and similar precautions should be taken for its methylated analog.[5]
-
Thermal Hazard: While aqueous solutions are safer, concentrating hydrazine solutions can be dangerous.[5][8] The cyclization reaction is exothermic and requires careful thermal management to prevent runaway scenarios.
-
Handling: All operations involving methylhydrazine should be performed in a well-ventilated fume hood or a closed system with appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles.
Section 3: Troubleshooting Guide
Problem 1: Low Yield in Cyclization Step
Q: My cyclization reaction is giving a low yield of the intermediate ester. What are the likely causes and how can I fix it?
This is a common issue that can often be traced back to one of three root causes: incomplete reaction, side reactions, or regioisomer formation.
Caption: Decision tree for troubleshooting low reaction yield.
Detailed Analysis & Solutions:
-
Cause A: Regioisomer Formation
-
Why it happens: The nucleophilic attack can occur from either nitrogen atom of methylhydrazine. The N1 (methylated) nitrogen is more sterically hindered but more nucleophilic due to the electron-donating methyl group. The N2 nitrogen is less hindered. The reaction outcome is a delicate balance of steric and electronic factors, often influenced by the solvent and pH.
-
Troubleshooting Protocol:
-
Characterize the Impurity: Use LC-MS and NMR to confirm if the major impurity is the undesired regioisomer.
-
Solvent Screening: Polar, protic solvents like ethanol or water can influence the tautomeric form of the keto-nitrile and solvate the hydrazine, altering the activation energies for the two pathways. Screening solvents is a primary optimization step.
-
pH Control: The reaction is often run under slightly acidic or basic conditions. A systematic pH screen (e.g., from pH 4 to 9) can identify an optimal window where the formation of one isomer is favored. For instance, protonation of the more basic N1 nitrogen under acidic conditions can direct the reaction through the N2 nitrogen.
-
-
-
Cause B: Incomplete Reaction
-
Why it happens: Insufficient thermal energy, short reaction time, or poor mixing at scale can lead to incomplete conversion.
-
Solution:
-
Reaction Monitoring: Implement in-process controls (IPC) using HPLC or TLC to track the disappearance of starting materials.
-
Temperature Optimization: Gradually increase the reaction temperature (e.g., in 5-10 °C increments) and monitor the effect on both conversion and impurity formation.
-
Extended Reaction Time: Once the optimal temperature is found, run the reaction for a longer duration to ensure it has reached completion.
-
-
Problem 2: Difficult Product Isolation & Purification
Q: The final product is difficult to crystallize and shows poor recovery after workup. What's going on?
The target molecule is an amino acid analog, making it amphoteric with zwitterionic character. Its solubility is therefore highly dependent on pH.
Quantitative Data: pH vs. Solubility (Illustrative)
| pH | Relative Solubility | Dominant Species | Recommended Action for Isolation |
| < 2 | High | Cationic (protonated amino) | Avoid for precipitation |
| 3 - 5 | Low | Zwitterionic/Neutral | Optimal for precipitation |
| > 7 | High | Anionic (deprotonated acid) | Keep in solution for extraction |
-
Cause A: Isolating at the Wrong pH
-
Why it happens: If the pH is too low (<2) or too high (>7), the product will be in its salt form and remain highly soluble in the aqueous phase. The point of minimum solubility is at or near the isoelectric point (pI).
-
Troubleshooting Protocol: pH-Controlled Crystallization
-
Determine the Isoelectric Point (pI): While this can be calculated, an empirical approach is more practical. Take a small sample of the crude reaction mixture (after hydrolysis, where the product exists as the sodium salt).
-
Titration Curve: Slowly add a strong acid (e.g., 1M HCl) while monitoring the solution. Note the pH at which precipitation begins and when it appears maximal. This is your target pH window for isolation.
-
Scale-Up Procedure: Cool the entire batch to 0-5 °C. Slowly and with vigorous stirring, add acid to adjust the pH to the predetermined optimal range (typically pH 3-5). Control the addition rate to allow for gradual crystal formation, which results in higher purity and better filterability.
-
Hold Time: Allow the slurry to stir at low temperature for several hours (an "aging" step) to maximize crystal growth and yield.
-
-
-
Cause B: Oiling Out Instead of Crystallizing
-
Why it happens: This occurs when the product's solubility limit is exceeded rapidly, often due to fast pH adjustment or insufficient solvent, causing it to separate as a liquid phase instead of an ordered solid lattice.
-
Solution:
-
Slower Acid Addition: Reduce the rate of acid addition significantly.
-
Dilution: Increase the volume of water in the batch before pH adjustment.
-
Anti-Solvent Use: Consider adding a water-miscible organic solvent in which the product is insoluble (e.g., isopropanol, acetone) to the aqueous solution before or during the pH adjustment to encourage crystallization.
-
Seeding: Add a small number of pre-existing crystals of the pure product to the solution at the target pH to provide nucleation sites and encourage controlled crystal growth.
-
-
Section 4: Detailed Experimental Protocol (Illustrative)
This protocol is a representative example and must be optimized for your specific equipment and scale. All work with methylhydrazine must be conducted in a certified chemical fume hood.
Part A: Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
-
Setup: Equip a jacketed reactor with an overhead stirrer, temperature probe, condenser, and a controlled dosing pump.
-
Charge: Charge the reactor with ethanol (5 volumes relative to the limiting reagent).
-
Reagents: Add ethyl 2-cyano-3-oxobutanoate (1.0 eq). Begin stirring.
-
Addition: Cool the reactor contents to 10-15 °C. Slowly add methylhydrazine (1.05 eq) via the dosing pump over 1-2 hours, ensuring the internal temperature does not exceed 25 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 60-65 °C and hold for 4-6 hours.
-
Monitoring: Monitor the reaction by HPLC until the starting keto-nitrile is <1% remaining.
-
Cooldown & Isolation: Cool the reaction to room temperature. Reduce the volume of ethanol under vacuum. The product may crystallize directly or can be precipitated by adding an anti-solvent like heptane. Filter the solid, wash with a cold ethanol/heptane mixture, and dry.
Part B: Hydrolysis to this compound
-
Setup: Use a clean, appropriately sized reactor.
-
Charge: Charge the reactor with the intermediate ester from Part A (1.0 eq) and water (10 volumes).
-
Base Addition: Add an aqueous solution of sodium hydroxide (2.5 eq) and heat the mixture to 80-90 °C.
-
Reaction: Hold at temperature for 2-4 hours, monitoring by HPLC for the disappearance of the ester.
-
Workup:
-
Cool the reaction mixture to 0-5 °C.
-
If necessary, perform an extraction with a solvent like methyl tert-butyl ether (MTBE) to remove any non-polar organic impurities while the product remains as a salt in the aqueous layer.
-
With vigorous stirring, slowly add 6M hydrochloric acid to the cold aqueous layer to adjust the pH to ~4.0.
-
A white precipitate will form. Continue stirring at 0-5 °C for at least 2 hours.
-
-
Isolation: Filter the solid product. Wash the filter cake thoroughly with cold deionized water until the filtrate is free of chloride ions (test with AgNO₃).
-
Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
References
- Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. [Link][9][10]
- Large-scale synthesis of 1H-pyrazole.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link][12]
- Recent Advances in the Synthesis of Pyrazole Deriv
- Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link][13]
- Process for the preparation of 3-amino-5-methylpyrazole.
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. [Link][15][16]
- Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes.
- The Significance of Hydrazine Derivatives in Modern Pharmaceutical Synthesis. Televisory. [Link][6]
- Safety and Handling of Hydrazine.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry. [Link][3]
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link][17]
- Process for the preparation of 4-aminopyrazole derivatives.
- BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Academic Press. [Link][7]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Optimizing HPLC Analysis of 3-Amino-1-methyl-1H-pyrazole-5-carboxylic Acid
Welcome to the dedicated technical support guide for the HPLC analysis of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. Drawing from extensive field experience and established chromatographic principles, this guide will help you develop a robust, reliable analytical method and overcome common challenges.
Understanding the Analyte: A Zwitterionic Challenge
This compound is a polar, zwitterionic molecule, meaning it possesses both a basic amino group and an acidic carboxylic acid group. Its charge state is therefore highly dependent on the pH of the surrounding environment. This characteristic is the single most important factor governing its behavior in reversed-phase HPLC and is the root cause of many common analytical issues.
To develop a successful HPLC method, we must first understand the analyte's key physicochemical properties. While experimental data for this specific molecule is not widely published, we can use reliable in silico prediction models to guide our method development.
| Property | Predicted Value | Implication for HPLC Method Development |
| Acidic pKa (Carboxylic Acid) | ~2.5 - 3.5 | Below this pH, the carboxylic acid group is primarily neutral, increasing hydrophobicity and retention in reversed-phase HPLC. |
| Basic pKa (Amino Group) | ~5.0 - 6.0 | Above this pH, the amino group is primarily neutral, also increasing hydrophobicity. |
| Isoelectric Point (pI) | ~4.0 | At this pH, the molecule has a net neutral charge, which can lead to minimal retention on reversed-phase columns. |
| logP | ~ -1.0 to 0.5 | The low logP value indicates high polarity, suggesting that retention on traditional C18 columns may be challenging. |
| UV λmax | ~220-240 nm & ~260-280 nm | The pyrazole ring provides UV absorbance. Initial screening at these wavelengths is recommended for optimal detection. |
Disclaimer: These values are estimations from cheminformatics software (ACD/Percepta, MarvinSketch) and should be used as a starting point for method development.[1][2]
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when analyzing this compound.
Q1: Why am I seeing a very early or no peak for my analyte on a C18 column?
A1: This is the most common issue and is due to the high polarity (low logP) and zwitterionic nature of your analyte.[1] At a typical mobile phase pH of around 7, the molecule is fully ionized and has very little affinity for the non-polar stationary phase. To increase retention, you must adjust the mobile phase pH to suppress the ionization of either the carboxylic acid or the amino group.
Q2: My peak shape is very broad and shows significant tailing. What is the cause?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[3] For this molecule, the primary culprits are interactions between the positively charged amino group and residual, negatively charged silanol groups on the silica backbone of the column.[4] Operating at a low pH can mitigate this by protonating the silanol groups.
Q3: My retention times are not consistent between runs. What should I check?
A3: Inconsistent retention times for an ionizable compound like this are almost always due to poor mobile phase pH control.[5] Ensure your mobile phase is adequately buffered and that the pH is not close to the pKa of your analyte, where small shifts in pH can cause large changes in retention.[6]
Q4: What is a good starting point for my HPLC method?
A4: A good starting point would be a reversed-phase method on a C18 or polar-embedded column with a mobile phase of acetonitrile and a low pH buffer (e.g., 20 mM potassium phosphate at pH 2.5). A gradient elution from a low to high percentage of acetonitrile is recommended for initial screening.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving common issues you may encounter during method development and routine analysis.
Problem 1: Poor or No Retention
Is your peak eluting at or very near the solvent front?
This indicates insufficient interaction with the stationary phase. The primary cause is the high polarity and ionized state of the analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor retention.
Detailed Steps & Explanations:
-
Control Mobile Phase pH: The most effective way to increase retention is to suppress the ionization of one of the functional groups.
-
Low pH (2.5-3.0): This will protonate the carboxylic acid group, neutralizing its charge. The molecule will then carry a net positive charge on the amino group. This is often the most successful approach on standard silica-based columns. Use a buffer like phosphate or formate.
-
High pH (8.0-9.0): This will deprotonate the amino group, neutralizing its charge. The molecule will carry a net negative charge on the carboxylate group. Caution: This requires a pH-stable column (e.g., hybrid or ethylene-bridged phases) to prevent dissolution of the silica backbone.
-
-
Select an Appropriate Column:
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain (e.g., amide, carbamate). This provides an alternative interaction mechanism and can improve retention of polar analytes.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) and a high organic content mobile phase. The analyte partitions into a water-enriched layer on the stationary phase surface, leading to strong retention of polar molecules.[7]
-
-
Consider Ion-Pair Chromatography:
-
Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) to the mobile phase can form a neutral complex with the analyte, increasing its hydrophobicity and retention.[1] However, ion-pairing reagents can be difficult to remove from the column and may suppress MS signals.
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Is your peak asymmetrical?
Peak tailing is the most common peak shape problem for this type of analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Detailed Steps & Explanations:
-
Optimize Mobile Phase pH: If the mobile phase pH is too close to one of the analyte's pKa values, a mixed population of ionized and neutral species will exist, leading to peak distortion.[5] Adjust the pH to be at least 2 units away from the predicted pKa values.
-
Minimize Silanol Interactions: The interaction between the protonated amino group and ionized silanols is a major cause of tailing.[3]
-
Lowering pH: At a pH of 2.5-3.0, most silanol groups will be protonated, reducing their ability to interact with the positively charged analyte.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have a lower concentration of acidic silanol groups. End-capping, where residual silanols are chemically bonded with a small silane, further reduces these unwanted interactions.
-
-
Avoid Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing. If you suspect overload, dilute your sample and inject a smaller volume.
Problem 3: Low Sensitivity
Is your peak signal-to-noise ratio poor?
Low sensitivity can be due to a number of factors, from detector settings to poor peak shape.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low sensitivity.
Detailed Steps & Explanations:
-
Optimize Detector Wavelength: While predictions suggest a λmax around 220-240 nm and 260-280 nm, it is crucial to determine this experimentally. Use a photodiode array (PDA) detector to acquire the UV spectrum of your analyte peak and select the wavelength of maximum absorbance.
-
Improve Peak Shape: A broad, tailing peak will have a lower height and therefore lower signal-to-noise. By improving peak shape (making it sharper and more symmetrical), you will increase the peak height and improve sensitivity. Follow the steps in the "Poor Peak Shape" section.
-
Use a Low-Absorbing Mobile Phase: Some mobile phase additives, particularly TFA, have high UV absorbance at low wavelengths (<230 nm). This can increase baseline noise and reduce sensitivity. If you are working at low wavelengths, consider using a buffer with a lower UV cutoff, such as phosphate or formate.
Experimental Protocols
Protocol 1: Initial Method Screening (Reversed-Phase)
This protocol provides a starting point for developing a robust reversed-phase method.
-
Column: High-purity, end-capped C18, 100 x 4.6 mm, 3.5 µm (or similar).
-
Mobile Phase A: 20 mM Potassium Phosphate, adjusted to pH 2.8 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 50% B
-
10-12 min: 50% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: UV at 230 nm (or determined λmax).
Protocol 2: HILIC Method for Enhanced Retention
If retention is still insufficient with the reversed-phase method, HILIC is a powerful alternative.
-
Column: HILIC (e.g., bare silica or zwitterionic phase), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.
-
Gradient:
-
0-1 min: 100% A
-
1-12 min: 100% to 50% A
-
12-15 min: 50% A
-
15.1-20 min: 100% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL (use a sample solvent with high organic content, e.g., 80% acetonitrile).
-
Detector: UV at 230 nm (or determined λmax).
References
- Molinspiration Cheminformatics. (n.d.). Property Calculation Services.
- ChemAxon. (n.d.). pKa Prediction.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Chemicalize by ChemAxon. (n.d.). Instant Cheminformatics Solutions.
- SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
- ResearchGate. (n.d.). Hydrophilic interaction liquid chromatography method development and validation for the assay of HEPES zwitterionic buffer.
- Advanced Chromatography Solutions. (2013, July 29). HPLC Basics: Improving resolution (III): Mobile Phases : pH EFFECT ON HPLC SEPARATIONS.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- LCGC International. (2015, April 22). Reversed-Phase HPLC for the Analysis of Biomolecules.
- Chemistry Stack Exchange. (2020, February 13). Why can zwitterions be difficult detect by HPLC-MS?.
- PubMed. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
- PubMed. (n.d.). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate.
- PubMed. (n.d.). Validation of a reversed-phase HPLC method for quantitative amino acid analysis.
- ALWSCI. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
Sources
- 1. Molinspiration Cheminformatics [molinspiration.com]
- 2. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 3. spectra.collaborationspharma.com [spectra.collaborationspharma.com]
- 4. chemaxon.com [chemaxon.com]
- 5. UV-Vis Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]
- 6. researchgate.net [researchgate.net]
- 7. Molinspiration Property Calculation Services FAQ [molinspiration.com]
Technical Support Center: Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in the synthesis of unsymmetrically substituted pyrazoles. As a critical scaffold in numerous pharmaceuticals and agrochemicals, achieving the desired pyrazole regioisomer is paramount for efficacy and safety.[1][2] This document provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you gain precise control over your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What exactly is regioselectivity in the context of pyrazole synthesis, and why is it so critical?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction has the potential to yield multiple products.[3] In pyrazole synthesis, this issue is most prominent when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, such as methylhydrazine or phenylhydrazine.[1] This reaction, known as the Knorr pyrazole synthesis, can produce two different regioisomers, for example, a 1,3,5-trisubstituted pyrazole and its corresponding 1,5,3-trisubstituted isomer.
This control is critical because different regioisomers are distinct chemical compounds with unique physical, chemical, and biological properties. In drug development, one isomer might be a potent therapeutic agent while the other could be inactive or even toxic.[3] Therefore, ensuring the selective synthesis of the desired isomer is essential for efficiency, cost-effectiveness, and the safety of the final active pharmaceutical ingredient (API).[3]
Q2: What are the primary factors that govern regioselectivity in the Knorr pyrazole synthesis?
A2: The regiochemical outcome is a result of a delicate balance between several competing factors related to the reactants and reaction conditions.[1][4] The key drivers are:
-
Electronic Effects: The initial and rate-determining step is the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[5] The most electrophilic (electron-poor) carbonyl carbon is typically attacked first. For instance, in a dicarbonyl compound with a trifluoromethyl (-CF₃) group and a phenyl group, the carbonyl adjacent to the strongly electron-withdrawing -CF₃ group is significantly more electrophilic and will be the preferred site of initial attack.[3][6]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically obstruct the approach of the nucleophile.[1][3] The reaction will preferentially occur at the less sterically hindered carbonyl group. This factor becomes particularly important when the electronic differences between the two carbonyls are minimal.[7]
-
Reaction pH (Catalysis): The acidity or basicity of the reaction medium is crucial.[1]
-
Acidic Conditions: The reaction is typically acid-catalyzed.[5][8] The acid protonates a carbonyl group, activating it for attack. However, it can also protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms. The initial attack site is often determined by which carbonyl is more readily activated and the steric accessibility.
-
Basic Conditions: Under basic conditions, the more nucleophilic nitrogen of the substituted hydrazine (e.g., the unsubstituted -NH₂ of phenylhydrazine) is generally favored to attack.[3]
-
Q3: How do I predict which nitrogen atom of a substituted hydrazine will attack first?
A3: This depends on the substituent on the hydrazine (R-NH-NH₂).
-
Alkylhydrazines (e.g., Methylhydrazine): The alkyl group is electron-donating, making the substituted nitrogen (N1) more nucleophilic than the terminal nitrogen (N2). Therefore, N1 is generally expected to initiate the attack.[9]
-
Arylhydrazines (e.g., Phenylhydrazine): The phenyl group is electron-withdrawing through resonance, delocalizing the lone pair on the substituted nitrogen (N1). This makes the terminal, unsubstituted -NH₂ group (N2) more nucleophilic.[9][10] Consequently, the -NH₂ group is the primary nucleophile in arylhydrazines.
The interplay between hydrazine nucleophilicity and dicarbonyl electrophilicity determines the final product. For example, with phenylhydrazine, the more nucleophilic -NH₂ will attack the more electrophilic carbonyl carbon.
Q4: What is the accepted mechanism for the Knorr synthesis, and where does the regiochemical decision occur?
A4: The Knorr synthesis proceeds via a cyclocondensation pathway. The regioselectivity is established in the very first step of the reaction.
Caption: Competing pathways in the Knorr pyrazole synthesis.
As the diagram illustrates, the reaction begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the dicarbonyl's carbonyl carbons.[1] This initial choice dictates which hydrazone intermediate is formed. Once this intermediate is formed, it undergoes an intramolecular cyclization by attack of the second nitrogen atom onto the remaining carbonyl, followed by dehydration to yield the final aromatic pyrazole ring.[1][5] The ratio of the final regioisomers directly reflects the kinetic partitioning between Pathway A and Pathway B in the initial step.
Troubleshooting Guide
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers, and separation is difficult.
-
Probable Root Cause: This is a common outcome when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties.[3] Under standard conditions (e.g., refluxing ethanol), there is little to no inherent preference for the site of the initial hydrazine attack, leading to a mixture of products.[10][11]
-
Recommended Solution: Solvent-Mediated Regiocontrol Using Fluorinated Alcohols. Recent studies have shown that using non-nucleophilic, polar, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent can dramatically increase regioselectivity.[10][11]
Causality: Protic solvents like ethanol can form hemiketal adducts with the more electrophilic carbonyl group, temporarily deactivating it and competing with the hydrazine nucleophile.[10] This competition lowers the selectivity. TFE and HFIP are poor nucleophiles and do not form these adducts, allowing the reaction to proceed based on the intrinsic reactivity of the dicarbonyl compound, thus enhancing the regioselectivity significantly.[10]
Data Presentation: Effect of Solvent on Regioselectivity
The table below illustrates the powerful effect of solvent choice on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine. The desired isomer is the 5-furyl-3-CF₃ pyrazole (Isomer 2a).
| Entry | Reactant (R¹) | Solvent | Isomer Ratio (2a : 3a) | Total Yield (%) | Reference |
| 1 | CF₃ | Ethanol (EtOH) | 36 : 64 | 99 | [10] |
| 2 | CF₃ | TFE | 85 : 15 | 99 | [10] |
| 3 | CF₃ | HFIP | 97 : 3 | 98 | [10] |
Issue 2: The major product of my reaction is consistently the undesired regioisomer.
-
Probable Root Cause: The intrinsic electronic and steric properties of your substrates strongly favor the formation of the unwanted product under your current reaction conditions. For example, the most reactive carbonyl group may be sterically accessible to the most nucleophilic part of the hydrazine, leading directly to the wrong isomer.
-
Recommended Solution: Alter the Synthetic Strategy. When simple solvent changes are insufficient, a more fundamental change is required. One powerful approach is to use a starting material that has "pre-installed" the regiochemistry.
Strategy: Synthesis from α,β-Unsaturated Ketones (Chalcones)
Reacting an α,β-unsaturated ketone or aldehyde with a substituted hydrazine often provides a more predictable regiochemical outcome. The initial Michael addition of the hydrazine followed by cyclization and oxidation (or elimination) locks in the substitution pattern.
[3]
- Setup: Combine the α,β-unsaturated ketone (chalcone) (1.0 mmol, 1.0 equiv) and the arylhydrazine (1.1 mmol, 1.1 equiv) in a 10 mL microwave reaction vessel.
- Solvent/Catalyst: Add glacial acetic acid (5 mL), which serves as both the solvent and the catalyst.
- Reaction: Securely seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for 15-20 minutes. Note: These conditions must be optimized for specific substrates.
- Isolation: After the reaction, allow the vessel to cool to room temperature. Pour the mixture into ice-cold water (approx. 50 mL) to precipitate the product.
- Purification: Collect the solid product by vacuum filtration, wash it thoroughly with water to remove acetic acid, and dry under vacuum. Recrystallization or column chromatography can be used for further purification if necessary.
Issue 3: I've synthesized my pyrazole, but I cannot definitively identify which regioisomer I have.
-
Probable Root Cause: Standard ¹H and ¹³C NMR spectra can be very similar for regioisomers, making unambiguous assignment challenging without further evidence.
-
Recommended Solution: Advanced 2D-NMR Spectroscopy. The most reliable method for distinguishing pyrazole regioisomers is the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. [12][13] Causality: A NOESY experiment detects correlations between protons that are close to each other in space (< 5 Å), regardless of whether they are connected by bonds. By identifying a NOE correlation between the protons on the N-substituent (e.g., N-methyl) and the protons of the substituent at the adjacent C5 position, you can definitively confirm the structure. The other isomer will not show this specific spatial correlation. [14] Example: For a 1-methyl-5-phenyl-3-R-pyrazole, a NOESY spectrum will show a cross-peak between the N-methyl protons and the ortho-protons of the C5-phenyl group. The 1-methyl-3-phenyl-5-R-pyrazole isomer would show no such correlation.
References
- Recent Advances in the Synthesis of Pyrazole Deriv
- Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. (2011). UAB Barcelona. [Link]
- Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. [Link]
- Knorr pyrazole synthesis. Name-Reaction.com. [Link]
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
- Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. (2017).
- Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]
- Isolation and Characterization of Regioisomers of Pyrazole-Based | PDF | C
- Green Methods for the Synthesis of Pyrazoles: A Review. Taylor & Francis Online. [Link]
- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008).
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PMC - NIH. [Link]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journals. [Link]
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). MDPI. [Link]
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). PMC - NIH. [Link]
- Pyrazole synthesis. Organic Chemistry Portal. [Link]
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2024).
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
- Recent Advances in the Regioselective Synthesis of Pyrazoles. Ingenta Connect. [Link]
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
- REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIV
- Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. DeepDyve. [Link]
- (PDF) Review on Synthesis of pyrazole and pyrazolines.
- A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in W
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
- 194 recent advances in the synthesis of new pyrazole deriv
- Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
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- 14. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Pyrazole Functionalization
Welcome to the Technical Support Center for Pyrazole Functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and troubleshoot common challenges encountered during the catalytic functionalization of pyrazole scaffolds. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction: The Challenge of Pyrazole Functionalization
Pyrazoles are a cornerstone of medicinal chemistry and materials science, but their selective functionalization presents unique challenges.[1][2] The presence of two adjacent nitrogen atoms and three distinct carbon positions (C3, C4, C5) complicates regioselectivity.[2] Furthermore, the electronic nature of the pyrazole ring can influence catalyst activity and stability. This guide provides a structured approach to catalyst selection and troubleshooting for the most common pyrazole functionalization reactions.
Section 1: N-H Functionalization (N-Arylation)
N-arylated pyrazoles are prevalent in pharmaceuticals. Copper- and palladium-based catalysts are the most common choices for this transformation, with copper often being more cost-effective.[3] However, achieving high regioselectivity between the N1 and N2 positions is a frequent challenge.
Frequently Asked Questions & Troubleshooting
Q1: My N-arylation of a 3-substituted pyrazole is resulting in a mixture of N1 and N2 isomers. How can I improve the regioselectivity for the N1 position?
A1: This is a classic regioselectivity problem in pyrazole chemistry, primarily governed by steric and electronic factors.[4]
-
Expertise & Experience: The incoming aryl group will preferentially attack the less sterically hindered nitrogen atom. If your pyrazole has a substituent at the C3 (or C5) position, the reaction generally favors the N1 nitrogen, which is further from the substituent. If you are still seeing poor selectivity, consider the following:
-
Bulky Ligands: Employing a bulkier ligand on your metal catalyst (e.g., a diamine ligand for copper catalysis) can amplify the steric repulsion with the C3-substituent, further disfavoring the N2 position.[5][6]
-
Solvent Choice: Toluene is often a superior solvent to dioxane for improving reaction efficiency and can influence selectivity.[7] For copper-catalyzed reactions, polar aprotic solvents like DMSO or DMF can also be effective.[3][8]
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often required to deprotonate the pyrazole N-H. The nature of the base can influence the aggregation state of the catalyst and the nucleophilicity of the pyrazole anion, thereby affecting the isomeric ratio.[7]
-
-
Trustworthiness (Self-Validating Protocol): To confirm that steric hindrance is the primary factor, run a control experiment with a pyrazole that has a smaller C3 substituent. A significant increase in the N1/N2 ratio with a bulkier substituent validates this approach.
Q2: I am experiencing low yields in my copper-catalyzed N-arylation of an electron-deficient pyrazole with an aryl bromide. What catalyst system should I use?
A2: Low yields in this scenario often point to issues with catalyst activity or stability. While aryl iodides are more reactive, a well-chosen catalyst system can effectively couple aryl bromides.
-
Catalyst System Optimization:
-
Catalyst Precursor: Copper(I) iodide (CuI) is a highly effective and commonly used precursor.[5][6]
-
Ligand Selection: Diamine ligands are particularly effective for activating the copper catalyst. N,N'-dimethylethylenediamine is a robust and inexpensive choice that has shown broad applicability.[5][6]
-
Base and Solvent: A strong base like K₂CO₃ or K₃PO₄ in a solvent such as DMF or toluene at elevated temperatures (e.g., 110-150 °C) is a good starting point.[3][9]
-
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Cu(I) species, leading to catalyst deactivation.[10][11]
-
Purity of Reagents: Verify the purity of your aryl bromide and pyrazole. Impurities can poison the catalyst.
-
Ligand-to-Metal Ratio: The optimal ligand-to-copper ratio is crucial. A 10-20 mol% loading of the diamine ligand relative to CuI is a common starting point.[7]
-
Table 1: Recommended Starting Conditions for Pyrazole N-Arylation
| Reaction Type | Catalyst Precursor | Recommended Ligand | Base | Solvent | Temperature (°C) | Key Considerations |
| Aryl Iodide Coupling | 1-5 mol% CuI | 10-20 mol% N,N'-Dimethylethylenediamine | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 110 | Generally high-yielding and tolerates many functional groups.[5][6] |
| Aryl Bromide Coupling | 5-10 mol% CuI | 10-20 mol% N,N'-Dimethylethylenediamine | K₂CO₃ or K₃PO₄ | DMF or Toluene | 110-150 | Requires slightly more forcing conditions; ligand is critical for success.[3] |
| Electron-Rich Aryl Halides | 5 mol% CuI | 10-20 mol% L-(-)-Quebrachitol (QCT) | Cs₂CO₃ | Dioxane | 110 | Specialized ligand for challenging electron-rich substrates.[12] |
Section 2: C-H Functionalization
Direct C-H functionalization is a highly atom-economical method for elaborating the pyrazole core. Palladium, rhodium, and copper are the workhorse metals for these transformations.[13][14] Regioselectivity is again a primary concern, dictated by the inherent acidity of the C-H bonds and the directing group strategy employed.
Decision Workflow for C-H Functionalization Catalyst Selection
The choice of catalyst is fundamentally tied to the desired position of functionalization. The following diagram outlines a logical workflow for selecting an appropriate catalytic system.
Caption: Decision workflow for selecting a catalyst system based on the target C-H bond.
Frequently Asked Questions & Troubleshooting
Q1: I'm trying to perform a Pd-catalyzed C5-arylation, but the reaction is sluggish and I see evidence of catalyst decomposition (palladium black). What's going wrong?
A1: This is a common failure mode in Pd-catalyzed C-H activation. It typically points to an imbalance in the catalytic cycle or instability of the active catalytic species.
-
Expertise & Experience: The C5-H is the most acidic proton on the pyrazole ring, making it a prime target for functionalization.[13] However, the Lewis basic N2 nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or off-cycle pathways.
-
Role of Oxidant/Additive: Many C-H functionalizations are oxidative processes. An appropriate oxidant (e.g., Ag₂CO₃, Ag₂O, Cu(OAc)₂) is crucial to regenerate the active Pd(II) or Pd(III) catalyst from the Pd(0) species formed after reductive elimination.[1][15][16] Insufficient or incorrect oxidant can cause Pd(0) to precipitate as palladium black.
-
Ligand Choice: While some C5-arylations proceed without a ligand, a simple monodentate N-ligand like pyridine can sometimes stabilize the catalytic intermediate and improve yields.[1] However, bulky phosphine ligands, often used in standard cross-coupling, can sometimes be detrimental in C-H activation by hindering substrate access to the metal center.[17][18]
-
Solvent and Acid Additive: Acetic acid or hexafluoroisopropanol (HFIP) are often used as solvents or co-solvents.[15] They can promote C-H activation by assisting in the proton abstraction step (concerted metalation-deprotonation). An additive like pivalic acid (PivOH) can also serve this role.[1]
-
-
Trustworthiness (Self-Validating Protocol):
-
Screen Oxidants: Set up parallel reactions with different silver or copper oxidants to identify the most effective one for your specific substrate.
-
Run a Ligand Screen: Test the reaction with no ligand, with pyridine, and with a common phosphine ligand (e.g., P(t-Bu)₃) to see the effect. A dramatic difference in performance will validate the importance of the ligand sphere.
-
Check Atmosphere: Like N-arylation, these reactions must be rigorously free of oxygen unless it is part of an aerobic oxidation cycle.[10][11]
-
Q2: I need to functionalize the C4 position of my N-aryl pyrazole. The typical palladium conditions for C5-activation are not working. What strategy should I use?
A2: The C4 position is the nucleophilic center of the pyrazole ring and generally does not react under the same conditions as the electrophilic C3/C5 positions.[13] Different catalytic systems are required.
-
Expertise & Experience: C4-functionalization often proceeds via a mechanism akin to electrophilic aromatic substitution.
-
Copper-Catalyzed Sulfenylation: A direct sulfenylation at the C4-H bond can be achieved using a CuCl₂ catalyst with K₂S₂O₈ as an oxidant in acetic acid.[19] This method provides a direct route to C4-thioethers.
-
Rhodium-Catalyzed Annulation: For more complex transformations, Rh(III) catalysts like [Cp*RhCl₂]₂ are powerful tools. They can catalyze the annulation of pyrazoles with alkynes, directing the functionalization to the C4 and C5 positions. The choice of solvent can even control the regioselectivity between different annulation products.[1]
-
Simplified Catalytic Cycle: Pd-Directed C-H Arylation
Understanding the catalytic cycle is key to troubleshooting. Below is a diagram illustrating the key steps in a pyrazole-directed C(sp³)–H arylation.[15]
Caption: Key steps in a Pd-catalyzed C-H activation/arylation cycle.
Section 3: C-H Borylation
Borylated pyrazoles are versatile intermediates for further functionalization, particularly through Suzuki cross-coupling. Iridium and copper catalysts are commonly employed for this transformation.
Frequently Asked Questions & Troubleshooting
Q1: My iridium-catalyzed C-H borylation of a substituted pyrazole is giving poor regioselectivity. How can I control where the borylation occurs?
A1: Regioselectivity in Ir-catalyzed borylation is a subtle interplay of steric, electronic, and ligand effects.[20]
-
Expertise & Experience: The classic [Ir(cod)OMe]₂ with a bipyridine ligand is the standard for C-H borylation. Without strong directing effects, the reaction tends to favor the least sterically hindered position.
-
Steric Control: Borylation will occur away from large groups. For instance, 2,4-dimethylpyridine is borylated predominantly at the meta-position (C5), away from both methyl groups.[20] Analyze the steric profile of your pyrazole to predict the likely outcome.
-
Directing Groups: For precise control, especially for ortho-borylation of an N-aryl group, a directing group is necessary. While this adds steps, it is the most reliable way to achieve a single regioisomer. Transient directing groups that are installed and removed in one pot represent the state-of-the-art.[21]
-
Alternative Methods: For specific applications, consider copper-catalyzed aminoboration from hydrazones, which produces a single regioisomer of the borylated pyrazole through a different mechanistic pathway.[22] This avoids issues with competing C-H sites on a pre-formed pyrazole ring.
-
Protocol: General Procedure for Copper-Diamine-Catalyzed N-Arylation
This protocol is adapted from the work of Buchwald and co-workers and provides a robust starting point for the N-arylation of various nitrogen heterocycles, including pyrazoles.[9]
-
Vessel Preparation: To a resealable Schlenk tube, add CuI (1-10 mol%), the pyrazole (1.0 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inerting: Seal the tube with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add the aryl halide (1.2 equiv), the diamine ligand (10-20 mol%), and the anhydrous solvent (e.g., toluene, ~0.5 M concentration).
-
Reaction: Seal the tube tightly (use a safety shield) and place it in a preheated oil bath at the desired temperature (typically 110 °C) with vigorous stirring.
-
Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
References
- Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C−H Activation of a TMS group. (n.d.). ResearchGate.
- Shabashov, D., & Daugulis, O. (2010). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. National Institutes of Health.
- Construction of pyrazolone analogues via rhodium-catalyzed C–H activation from pyrazolones and non-activated free allyl alcohols. (n.d.). ResearchGate.
- Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). ResearchGate.
- Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. (2013). ResearchGate.
- Kevlish, A. A., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Institutes of Health.
- Mukherjee, A., & Sarkar, A. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate.
- Synthetic strategies of pyrazole‐directing C−H activation. (n.d.). ResearchGate.
- The Copper-Catalyzed N-Arylation of Indoles. (2001). Journal of the American Chemical Society.
- Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. (n.d.). ACS Publications.
- Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020). Organic & Biomolecular Chemistry.
- Synthesis of functionalized pyrazoles via copper-catalyzed C-N dehydrogenative cross-coupling for prostate cancer therapy by inhibiting tubulin polymerization. (2018). Morressier.
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. National Institutes of Health.
- Catalytic C–H Allylation and Benzylation of Pyrazoles. (n.d.). ResearchGate.
- Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
- Combined Experimental and Computational Investigations of Rhodium- and Ruthenium-Catalyzed C–H Functionalization of Pyrazoles with Alkynes. (n.d.). ACS Publications.
- Rhodium(iii)-catalyzed direct C–H activation of 2-aryl-3H-indoles: a strategy for 4-heteroaryl pyrazole synthesis. (2020). Organic & Biomolecular Chemistry.
- New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. (2021). Semantic Scholar.
- Algarra, A. G., et al. (n.d.). Combined Experimental and Computational Investigations of Rhodium and Ruthenium Catalysed C H Functionalisation of Pyrazoles with Alkynes. SciSpace.
- Mondal, B., et al. (2018). Polyoxometalate-Supported Copper(I)–Pyrazole Complex: Unusual Stability, Geometrical Isomers, Organic Transformation, and Computation. National Institutes of Health.
- Copper promoted, direct sulfenylation of n-aryl pyrazoles. (2024). VNUHCM Journal of Science and Technology Development.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- Copper-catalysed N -arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. (n.d.). ResearchGate.
- Kuwata, S., & Ikariya, T. (2016). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. National Institutes of Health.
- C–H Borylation Catalysts that Distinguish Between Similarly Sized Substituents Like Fluorine and Hydrogen. (n.d.). OUCI.
- Feng, Y., & Daugulis, O. (2014). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. National Institutes of Health.
- Borylation of pyrazole and its derivatives. (n.d.). ResearchGate.
- Pichardo Peguero, O. D. (2024). INCREASING PRACTICABILITY OF AIR-SENSITIVE SYNTHETIC REACTIONS. University of Illinois Urbana-Champaign.
- Improvements for air sensitive reactions by using a new developed inertizing manifold. (2020).
- Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. (n.d.). MDPI.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2022). KTU ePubl.
- Westcott, S. A., et al. (n.d.). Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles. National Institutes of Health.
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Tu, K. N., Kim, S., & Blum, S. A. (2019). Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles. ACS Publications.
- Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (n.d.). AWS.
- Kuwata, S., & Ikariya, T. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
- Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. ACS Publications.
- Transition-metal-catalyzed C-H functionalization of pyrazoles. (2020). PubMed.
- One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). ACS Omega.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI.
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Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to safely and effectively manage the exothermic nature of pyrazole synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, evidence-based solutions grounded in established scientific principles to ensure both the success of your synthesis and the safety of your laboratory environment.
Section 1: Troubleshooting Guide for Exothermic Events
This section addresses specific issues that can arise from the exothermic nature of pyrazole synthesis, providing potential causes and actionable solutions.
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
-
Scenario: Upon adding hydrazine or a 1,3-dicarbonyl compound, the reaction temperature increases much faster than anticipated, even with external cooling.
-
Potential Causes:
-
Reagent Addition Rate is Too High: The rate of heat generation is exceeding the rate of heat removal by the cooling system. Many common pyrazole syntheses, such as the Knorr synthesis, are highly exothermic.[1][2]
-
Inadequate Cooling: The cooling bath or cryostat is not at the target temperature, or there is poor thermal contact between the cooling medium and the reaction flask.
-
Insufficient Solvent: A lower volume of solvent provides less of a heat sink, leading to a more concentrated and rapid temperature increase.[3]
-
Localized "Hot Spots": Poor stirring can lead to areas of high reactant concentration where the reaction proceeds much faster, generating localized intense heat.[4]
-
-
Recommended Solutions:
-
Immediately Stop Reagent Addition: This is the first and most critical step to prevent a runaway reaction.
-
Enhance Cooling: Ensure your cooling bath is at the correct temperature and that the flask is adequately immersed. For a dry ice/acetone bath, for example, the temperature should be stable at approximately -78°C.[5][6]
-
Increase Stirring Rate: Improve mixing to break up any potential hot spots and ensure even temperature distribution.
-
Dilute the Reaction Mixture (with caution): If the temperature is still rising, adding pre-chilled solvent can help to absorb the excess heat. This should be done carefully, as adding a large volume of solvent at once can also be hazardous.
-
For Future Experiments:
-
Controlled, Slow Addition: Utilize a syringe pump or a dropping funnel for the dropwise addition of the limiting reagent.[7][8] This allows for precise control over the reaction rate.
-
Dilute Reagents: Adding one of the reagents as a solution in the reaction solvent can help to better moderate the reaction rate.[8]
-
Pre-cool the Reaction Vessel: Before beginning the addition, ensure the reaction flask and its contents are at the desired starting temperature.
-
-
Issue 2: Reaction Temperature "Stalls" and Then Suddenly Accelerates
-
Scenario: The reaction shows little to no temperature increase initially, leading to the temptation to add more reagent. Suddenly, the reaction initiates and the temperature rises uncontrollably.
-
Potential Causes:
-
Induction Period: Some reactions have an induction period where an intermediate or catalytic species needs to build up before the main exothermic reaction begins.
-
Poor Solubility of a Reagent: If one of the reactants is not fully dissolved, the reaction rate will be limited by the rate of dissolution. As the reaction slowly proceeds and the temperature slightly increases, the solubility may increase, leading to a sudden acceleration of the reaction.
-
-
Recommended Solutions:
-
Maintain Slow Reagent Addition: Do not be tempted to increase the addition rate if the reaction does not start immediately. Adhere to the planned, slow addition rate.
-
Ensure Homogeneity: Check that all reactants are fully dissolved before and during the addition. If a solid is not dissolving, you may need to select a more appropriate solvent or increase the initial solvent volume.
-
Gentle Initial Warming: In some cases, a very slight and controlled increase in temperature may be needed to initiate the reaction. This should be done with extreme caution and only after it has been established that the reaction is not proceeding at the initial temperature.
-
Issue 3: Brown or Red Discoloration and Formation of Impurities
-
Scenario: The reaction mixture turns a dark color, and subsequent analysis (e.g., by TLC or LC-MS) shows the formation of multiple byproducts.
-
Potential Causes:
-
Decomposition of Reagents or Products: Excessive temperatures can cause the decomposition of sensitive reagents like hydrazine or the desired pyrazole product.[9]
-
Side Reactions: Higher temperatures can favor alternative, undesired reaction pathways.
-
Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of the reagents or products can occur, especially at elevated temperatures.
-
-
Recommended Solutions:
-
Lower the Reaction Temperature: Many pyrazole syntheses can be performed at room temperature or below to minimize side reactions.[9]
-
Use an Inert Atmosphere: Conducting the reaction under nitrogen or argon can prevent oxidative side reactions.
-
Modify the Catalyst System: In the Knorr synthesis, for example, adding a base like sodium acetate when using a hydrazine salt can lead to a cleaner reaction profile.[9]
-
Purification: If impurities have formed, a silica plug followed by elution with an appropriate solvent can sometimes remove the colored impurities.[9]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when using hydrazine hydrate in pyrazole synthesis?
A1: Hydrazine hydrate is a high-energy and toxic compound, presenting several significant hazards:
-
Toxicity: It is toxic if swallowed, inhaled, or in contact with skin, and may cause cancer.[10][11][12] Always handle hydrazine hydrate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]
-
Corrosivity: It can cause severe skin burns and eye damage.[10][11]
-
Flammability and Explosivity: Hydrazine is flammable and can form explosive mixtures with air upon heating. It can also decompose, sometimes explosively, at elevated temperatures or in the presence of certain metals.[14]
-
Exothermic Reactions: Its reaction with 1,3-dicarbonyl compounds is often highly exothermic, posing a risk of thermal runaway if not properly controlled.
Q2: How can I choose the best solvent to help manage an exothermic reaction?
A2: The choice of solvent is crucial for thermal management.[3] Key factors to consider include:
-
Boiling Point: The solvent's boiling point should be higher than the desired reaction temperature.[15] High-boiling solvents like DMF or DMSO can be used for reactions requiring significant heating, while lower-boiling solvents like diethyl ether are suitable for low-temperature reactions.[16]
-
Heat Capacity and Thermal Conductivity: Solvents with a higher heat capacity can absorb more heat for a given temperature increase, acting as a better "heat sink".[15] Good thermal conductivity helps to dissipate heat from the reaction mixture to the cooling bath.
-
Solubility: The solvent must be able to dissolve all reactants to ensure a homogeneous reaction and prevent localized hot spots.[15][16]
-
Inertness: The solvent should not react with any of the reagents or intermediates.[15]
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Thermal Conductivity (W/m·K) |
| Water | 100 | 4.184 | 0.60 |
| Ethanol | 78 | 2.44 | 0.17 |
| Acetonitrile | 82 | 2.22 | 0.20 |
| Toluene | 111 | 1.69 | 0.13 |
| Dichloromethane | 40 | 1.21 | 0.14 |
| N,N-Dimethylformamide (DMF) | 153 | 2.03 | 0.18 |
Data compiled from various sources.[17][18][19]
Q3: What are the early warning signs of a potential thermal runaway?
A3: Early detection is key to preventing a serious incident. Watch for:
-
A continuous, accelerating rise in temperature even after reagent addition has stopped and cooling is applied.
-
A sudden increase in pressure in a closed or semi-closed system.
-
Noticeable gas evolution from the reaction mixture.
-
A change in the color or viscosity of the reaction mixture that deviates from the expected profile.
-
The formation of "hot spots" which can be detected with multiple temperature probes in a larger reactor.
Q4: What is an appropriate emergency quenching procedure for a runaway pyrazole synthesis involving hydrazine?
A4: In the event of a thermal runaway that cannot be controlled by stopping reagent addition and enhancing cooling, an emergency quench may be necessary. This should only be performed by trained personnel with a clear plan and appropriate safety measures in place.
-
Alert personnel and evacuate the immediate area if necessary.
-
Use a blast shield.
-
Quenching Agent: A large volume of cold water is often the most readily available and effective quenching agent for hydrazine-based reactions.[14] It serves to both cool and dilute the reaction mixture. For spills, a dilute solution of sodium hypochlorite (<5%) can be used to neutralize hydrazine.[20]
-
Procedure:
-
From a safe distance, and behind a blast shield, slowly and carefully add the cold water to the reaction vessel. Do not add the quenching agent all at once, as this could cause a violent eruption of the reaction mixture.
-
Continue to monitor the temperature and add more quenching agent until the temperature begins to fall and stabilize.
-
Q5: How can flow chemistry improve the safety of exothermic pyrazole synthesis?
A5: Flow chemistry offers significant safety advantages over traditional batch processing for exothermic reactions:
-
Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat dissipation, preventing the buildup of heat and the formation of hot spots.
-
Small Reaction Volumes: At any given time, only a small amount of material is in the reactor, minimizing the potential hazard of a runaway.
-
Precise Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent and reproducible results.
-
Safe Handling of Hazardous Intermediates: Unstable or hazardous intermediates can be generated and consumed in situ, avoiding the need for their isolation and storage.
Section 3: Experimental Protocols and Diagrams
Protocol 1: Controlled Reagent Addition for an Exothermic Reaction
This protocol outlines the general steps for the safe, controlled addition of a liquid reagent to a reaction mixture.
-
Setup:
-
Assemble the reaction flask with a stir bar, a condenser (if refluxing), and a thermometer or temperature probe.
-
Place the flask in an appropriately sized cooling bath (e.g., an ice-water bath or a dry ice-acetone bath).[1]
-
Use a dropping funnel or a syringe pump for the addition of the liquid reagent.[8]
-
-
Procedure:
-
Charge the reaction flask with the initial reagents and solvent.
-
Begin stirring and allow the contents of the flask to reach the target temperature.
-
Begin adding the liquid reagent dropwise from the dropping funnel or at a slow, pre-determined rate from the syringe pump.
-
Continuously monitor the internal temperature of the reaction.
-
If the temperature begins to rise above the desired range, immediately stop the addition and wait for the temperature to stabilize before resuming at a slower rate.
-
Once the addition is complete, continue to stir the reaction at the target temperature for the specified time, monitoring for any delayed exotherm.
-
Protocol 2: Preparation of a Dry Ice-Acetone Cooling Bath
This protocol describes the preparation of a common low-temperature cooling bath.
-
Safety Precautions:
-
Procedure:
-
Place a Dewar flask of an appropriate size on a stir plate (if stirring is required for the reaction).
-
Place the reaction flask, secured with a clamp, inside the empty Dewar.
-
Slowly add crushed dry ice to the Dewar, filling the space around the reaction flask.
-
Carefully and slowly pour acetone over the dry ice until a slurry is formed that covers the portion of the flask containing the reaction mixture.[21] Note: The addition of acetone will cause vigorous bubbling as the carbon dioxide sublimes. Add the acetone slowly to prevent splashing.[5][22]
-
Place a low-temperature thermometer in the bath to confirm that the temperature has reached and stabilized at approximately -78°C.[21]
-
Periodically add more small pieces of dry ice to the bath to maintain the temperature, especially for long reactions.[5]
-
Diagrams
Workflow for Managing a Potential Exotherm
Caption: Decision workflow for monitoring and responding to temperature changes during an exothermic reaction.
Relationship between Heat Generation and Removal
Caption: The balance between heat generation and removal determines reaction stability.
References
- Nexchem Ltd.
- Cole-Parmer.
- Chamberland, S.
- University of Rochester, Department of Chemistry. How to Add Reagents to a Reaction. [Link]
- Copelli, S., Derudi, M., & Rota, R. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study. Chemical Engineering Transactions, 31, 859-864. (2013). [Link]
- The Royal Society of Chemistry. 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. (2020-08-28). [Link]
- Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
- CEM Corporation. Solvent Choice for Microwave Synthesis. [Link]
- Quora. What are the factors according to which we choose the best solvent when undergoing a reaction?. (2017-11-24). [Link]
- Chemistry LibreTexts.
- Radleys.
- ARIA. Runaway reactions, case studies, lessons learned. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Use of Solvents. [Link]
- Snee, T.J. Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. Loss Prevention Bulletin, 222, 10-14. (2011). [Link]
- University of Rochester, Department of Chemistry.
- Padwa, A., & Pearson, W. H. (Eds.). Synthetic applications of 1, 3-dipolar cycloaddition chemistry toward heterocycles and natural products (Vol. 59). John Wiley & Sons. (2002).
- The Brückner Research Group. CB-LSOP-Hydrazines. [Link]
- Wang, Y., et al. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.
- Wikipedia. Solvent effects. [Link]
- Radleys. Controlling exothermic reactions with AVA Lab Control Software. (2023-03-30). [Link]
- Padwa, A., et al. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 4(6), 531-533. (2002). [Link]
- Zhang, L., et al. Thermal runaway incidents-a serious cause of concern: An analysis of runaway incidents in China. Process Safety and Environmental Protection, 145, 413-421. (2021).
- AM Technology. Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
- Ho, T. C., Duh, Y. S., & Chen, J. R. Case Studies of Incidents in Runaway Reactions and Emergency Relief. Process Safety Progress, 17(4), 259-265. (1998).
- Reddit. Knorr Pyrazole Synthesis advice. (2024-04-23). [Link]
- DTIC. Safety and Handling of Hydrazine. [Link]
- Reddit.
- Murov, S. Common Organic Solvents: Table of Properties. [Link]
- Yaws, C. L. Yaws' Handbook of Thermodynamic and Physical Properties of Chemical Compounds. [Link]
- Padwa, A., et al. Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes. The Journal of organic chemistry, 82(9), 4817-4828. (2017).
- Tonks, I. A., et al. Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 45(44), 17931-17939. (2016).
- Aben, R. W., & Scheeren, H. W. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 119. (2017).
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
- MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024-04-10). [Link]
- Utah Tech University. Physical Properties of Organic Solvents. [Link]
- Padwa, A., et al. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. The Journal of organic chemistry, 69(19), 6377-6384. (2004).
- Wikipedia. Diazoalkane 1,3-dipolar cycloaddition. [Link]
- NIST. Heat Capacities and Entropies of Organic Compounds in the Condensed Phase. Volume III. (2009-10-15). [Link]
- MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
- Wikipedia. List of thermal conductivities. [Link]
- ResearchGate. Curious about quenching of hydrazinolysis. (2017-06-26). [Link]
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Technical Support Center: Alternative Solvents for 3-Amino-1-methyl-1H-pyrazole-5-carboxylic Acid Reactions
Welcome to the technical support guide for navigating solvent selection in reactions involving 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid. This resource is tailored for researchers, medicinal chemists, and process development scientists who encounter challenges related to solubility, reaction efficiency, and product purification. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is suffering from poor solubility in common solvents like DCM and Ethyl Acetate. What are the standard alternatives?
A1: This is a very common issue. The zwitterionic potential and hydrogen bonding capabilities of your starting material often lead to poor solubility in non-polar solvents.
-
Causality: The molecule possesses both a basic amino group and an acidic carboxylic acid, alongside a polar pyrazole ring. This combination favors polar, aprotic solvents that can effectively solvate these functional groups and disrupt the crystalline lattice energy.
-
Primary Recommendations: High-polarity aprotic solvents are the industry standard for this class of compounds.
-
N,N-Dimethylformamide (DMF): Excellent solvating power for both the starting material and many coupling reagents.[1][2] However, be mindful of its high boiling point, which can complicate product isolation, and its classification as a Substance of Very High Concern (SVHC).[3][4]
-
N-Methyl-2-pyrrolidone (NMP): Similar to DMF, NMP offers excellent solubility but also shares concerns regarding toxicity and high boiling point.[3][5][6][7]
-
Dimethyl Sulfoxide (DMSO): A powerful solvent, particularly for highly crystalline or poorly soluble starting materials. Its very high boiling point makes it less ideal for final synthesis steps unless a straightforward precipitation/crystallization workup is possible.
-
Q2: I'm concerned about the toxicity and environmental impact of solvents like DMF and NMP. What are some "greener" or safer alternatives for amide coupling reactions?
A2: The pharmaceutical industry is actively moving away from hazardous solvents.[3][5] Several greener alternatives have proven effective for amide bond formation and are worth considering for your pyrazole system.
-
Scientific Rationale: The ideal green solvent should have good solvating power, a lower environmental footprint, reduced toxicity, and allow for efficient reaction and workup.[8]
-
Recommended Green Alternatives:
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like furfural, 2-MeTHF is an excellent substitute for THF and DCM in many cases.[7][9] It has lower water miscibility, which can simplify aqueous workups.
-
Cyclopentyl Methyl Ether (CPME): A hydrophobic ether solvent with a higher boiling point than 2-MeTHF, offering a wider temperature range for reactions.[9] Its stability to peroxide formation is a significant safety advantage.
-
Water: While seemingly counterintuitive due to the risk of hydrolysis, water can be a highly effective solvent for certain amide couplings, especially with water-soluble carbodiimides like EDC.[6][7][10] Micellar catalysis can further enhance reaction rates in aqueous media.[6]
-
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These are considered neoteric solvents with unique solvating properties and negligible vapor pressure.[3][5][7] While powerful, challenges can include cost, viscosity, and difficulty in separating the product.[4]
-
Q3: My reaction is showing a significant amount of a decarboxylated by-product, especially at elevated temperatures. How does solvent choice influence this?
A3: Decarboxylation of pyrazole carboxylic acids can be a problematic side reaction, often catalyzed by heat or trace metals.[11][12][13]
-
Mechanism: The reaction proceeds via the loss of CO2, which can be facilitated in certain solvent environments. High-boiling point, polar aprotic solvents like DMF or NMP, when heated for prolonged periods (e.g., to force a sluggish reaction to completion), can promote this pathway.[13] Copper catalysis, sometimes present from upstream steps or certain reagents, is a known promoter of decarboxylation in pyrazoles.[11][12][13]
-
Mitigation Strategy:
-
Lower Reaction Temperature: Choose a solvent that allows for efficient reaction at a lower temperature.
-
Solvent Polarity: Less polar solvents or those with a lower dielectric constant may suppress the formation of the charged intermediate required for decarboxylation. If solubility allows, consider shifting from DMF to a solvent like 2-MeTHF or even toluene, although this may significantly slow the desired reaction.
-
pH Control: In some cases, decarboxylation can be pH-dependent.[12][13] Ensuring the reaction medium is not overly acidic or basic can help. For instance, using a non-nucleophilic base like DIPEA is standard, but its stoichiometry should be carefully controlled.[2]
-
Troubleshooting Guide: Common Issues & Solutions
| Problem | Potential Cause(s) | Troubleshooting Solutions & Solvent Considerations |
| Low Reaction Conversion | 1. Poor Solubility: Reactants (acid, amine, or coupling agent) are not fully dissolved. 2. Steric Hindrance: Bulky groups near the reacting centers are slowing the reaction.[14] 3. Insufficient Activation: The coupling reagent is not effectively activating the carboxylic acid.[14] | Solution: 1. Switch to a stronger solvent: If using 2-MeTHF, try a mixture with a small percentage of DMF or NMP to improve solubility. For highly intractable materials, DMSO may be necessary. 2. Increase Temperature: If using a lower-boiling solvent like DCM, switch to a higher-boiling alternative such as CPME or dioxane to safely increase the reaction temperature.[15] 3. Solvent-Reagent Synergy: Ensure your coupling reagent is soluble and stable in the chosen solvent. Uronium salts like HATU perform exceptionally well in DMF.[1] |
| Epimerization/Racemization | 1. Over-activation: The activated carboxylic acid intermediate is too long-lived or reactive. 2. Excess Base: Strong or excess base can deprotonate the alpha-carbon. | Solution: 1. Solvent Choice: Switch to a less polar solvent like DCM or 2-MeTHF, which can sometimes temper the reactivity of the activated species. 2. Additive Use: Ensure additives like HOBt or OxymaPure are used, as they are known to suppress racemization.[14] These are generally compatible with most polar aprotic and ether-based solvents. 3. Temperature Control: Run the reaction at 0 °C or lower, which is feasible in solvents like DCM, THF, or 2-MeTHF. |
| Difficult Product Purification | 1. High-Boiling Solvent Residue: DMF, NMP, or DMSO are difficult to remove under vacuum. 2. By-products from Coupling Reagents: Urea by-products (from carbodiimides) or phosphonamide by-products (from phosphonium salts) are co-eluting with the product.[16] | Solution: 1. Solvent Selection: Prioritize a lower-boiling solvent like Ethyl Acetate, 2-MeTHF, or CPME if solubility permits. 2. Workup Strategy: If DMF is necessary, perform an aqueous workup with multiple washes using 5% aqueous LiCl, which helps to extract residual DMF.[1] For water-soluble products, consider a solvent system that allows for direct precipitation or crystallization. |
Data & Visualization
Table 1: Comparison of Recommended Alternative Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Advantages | Key Disadvantages |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | 6.2 | Bio-based, forms less peroxides than THF, easy workup.[7][9] | Moderate solvating power for polar compounds. |
| Cyclopentyl Methyl Ether (CPME) | ~106 | 4.7 | High stability, low peroxide formation, hydrophobic.[9] | Can be more expensive, lower polarity. |
| Acetonitrile (ACN) | ~82 | 37.5 | Good solvating power, relatively easy to remove. | Can be susceptible to hydrolysis under basic conditions. |
| Dimethyl Carbonate (DMC) | ~90 | 3.1 | Green solvent, low toxicity.[7] | Low polarity, may not be a strong enough solvent. |
| Water | 100 | 80.1 | Non-toxic, non-flammable, sustainable.[6][10] | Risk of hydrolysis, poor solubility for non-polar reagents.[10] |
Diagram 1: Solvent Selection Logic Flow
This diagram outlines the decision-making process for selecting an appropriate solvent system based on initial experimental observations.
Caption: Decision workflow for troubleshooting solvent choice.
Experimental Protocols
Protocol 1: Amide Coupling in 2-Methyltetrahydrofuran (2-MeTHF)
This protocol is a good starting point for replacing traditional chlorinated or polar aprotic solvents.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous 2-MeTHF to achieve a concentration of approximately 0.1 M. Stir the suspension.
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) followed by a non-nucleophilic base (e.g., DIPEA, 2.5 eq).[17]
-
Stirring: Stir the mixture at room temperature for 15-30 minutes. A color change or slight clarification of the mixture may be observed as the activated ester forms.
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture, either neat or as a solution in a minimal amount of 2-MeTHF.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-16 hours).
-
Workup:
-
Dilute the reaction mixture with additional 2-MeTHF or Ethyl Acetate.
-
Wash sequentially with 1 M HCl (aq), saturated NaHCO3 (aq), and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product for purification.
-
Diagram 2: General Amide Coupling Workflow
This diagram illustrates the key steps in a typical amide coupling reaction discussed in the protocol.
Caption: Step-by-step experimental workflow for amide coupling.
References
- Procopio, D., Siciliano, C., Trombino, S., Dumitrescu, D., Suciu, F., & Di Gioia, M. L. (2021). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry.
- ACS Sustainable Chemistry & Engineering. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.).
- Royal Society of Chemistry. (2021). Green Solvents for the Formation of Amide Linkage. Organic & Biomolecular Chemistry.
- PMC - NIH. (n.d.).
- BenchChem. (2025).
- MDPI. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- BenchChem. (n.d.).
- NIH. (2022).
- Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons.
- Google Patents. (2014). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)
- European Patent Office. (2013). PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)
- BenchChem. (n.d.).
- Growing Science. (2022).
Sources
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- 3. Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review | MDPI [mdpi.com]
- 5. Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
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- 15. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. growingscience.com [growingscience.com]
Technical Support Center: Degradation Pathways of 3-Amino-1-methyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who may encounter challenges related to the stability and degradation of this compound. As a molecule with significant potential in medicinal chemistry, understanding its degradation pathways is crucial for ensuring the integrity of experimental results and the stability of potential drug candidates. This document, structured in a question-and-answer format, addresses common issues and provides troubleshooting strategies based on established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My analytical results show unexpected peaks after storing solutions of this compound. What are the likely degradation pathways?
This is a common observation and is often attributed to the inherent reactivity of the molecule under various conditions. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation.
-
Hydrolytic Degradation: The carboxylic acid and amino groups are susceptible to hydrolysis, especially at non-neutral pH. The pyrazole ring itself is generally stable to hydrolysis, but the substituents can undergo reactions.[1][2] Under acidic or basic conditions, the carboxylic acid can be decarboxylated, or the amino group can be deaminated.[3]
-
Oxidative Degradation: The amino group is a primary target for oxidation, which can lead to the formation of nitroso or nitro derivatives, or even dimerization to form azo compounds.[4][5] The pyrazole ring can also be susceptible to oxidative cleavage under harsh conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. This can involve the formation of reactive radical species, leading to a complex mixture of degradation products. The extent of photodegradation is often wavelength-dependent.
To identify the specific degradation products, it is essential to perform forced degradation studies under controlled conditions (acidic, basic, oxidative, thermal, and photolytic stress) and analyze the resulting mixtures using techniques like LC-MS, GC-MS, and NMR.[6][7]
2. I'm observing significant degradation of my compound in an aqueous formulation. How can I determine if it's due to hydrolysis and what are the expected products?
To specifically investigate hydrolytic degradation, you should conduct stress studies at different pH values (e.g., pH 2, 7, and 10) and temperatures.
Experimental Protocol: Hydrolytic Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (water or buffer at pH 7), and basic (0.1 N NaOH) media.[1]
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored at a lower temperature (e.g., 4°C).
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).
-
Data Interpretation: Compare the chromatograms of the stressed samples with the control. A decrease in the parent peak area and the appearance of new peaks indicate degradation. The mass-to-charge ratio (m/z) of the new peaks will help in identifying the degradation products.
Expected Hydrolytic Degradation Products:
-
Decarboxylation: Loss of the carboxylic acid group as CO2 to form 3-amino-1-methyl-1H-pyrazole.
-
Deamination: Replacement of the amino group with a hydroxyl group to form 3-hydroxy-1-methyl-1H-pyrazole-5-carboxylic acid. This is a common degradation pathway for amino acids and related compounds.[3]
Troubleshooting: If you observe rapid degradation, consider reducing the stress conditions (lower temperature or shorter incubation time) to better resolve the primary degradation products from subsequent reactions.
3. My compound seems to be sensitive to air exposure. What oxidative degradation products should I look for?
Oxidative degradation is a common issue for compounds with electron-rich amino groups. The presence of oxygen, metal ions, or peroxides can accelerate this process.
Experimental Protocol: Oxidative Forced Degradation Study
-
Sample Preparation: Dissolve the compound in a suitable solvent and treat it with an oxidizing agent. A common choice is 3-30% hydrogen peroxide (H₂O₂).[5]
-
Reaction Conditions: The reaction can be performed at room temperature or slightly elevated temperatures to accelerate degradation. Monitor the reaction over time.
-
Analysis: Use LC-MS to identify the degradation products. The mass increase corresponding to the addition of oxygen atoms is a key indicator of oxidation.
Potential Oxidative Degradation Products:
-
N-oxide formation: Oxidation of the pyrazole ring nitrogen atoms.
-
Hydroxylation: Addition of hydroxyl groups to the pyrazole ring or methyl group.
-
Dimerization: Formation of an azo-dimer through the coupling of two molecules at the amino group.[4]
The following diagram illustrates a potential oxidative degradation pathway leading to an azo-dimer.
Caption: Potential oxidative dimerization pathway.
4. I'm working with the solid form of the compound. Is it susceptible to thermal degradation?
While the pyrazole ring is generally thermally stable, the substituents can undergo degradation at elevated temperatures.[8] The amino and carboxylic acid groups are the most likely points of thermal decomposition.
Experimental Protocol: Thermal Degradation Study (Solid State)
-
Sample Preparation: Place a known amount of the solid compound in a vial.
-
Stress Conditions: Expose the sample to elevated temperatures (e.g., 100°C, 150°C) for a set duration. For more detailed analysis, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine the decomposition temperature and thermal events.[9]
-
Analysis: Dissolve the heat-stressed solid in a suitable solvent and analyze using HPLC or LC-MS to identify any degradation products.
Potential Thermal Degradation Pathways:
-
Decarboxylation: This is a common thermal degradation pathway for carboxylic acids.
-
Deamination: Loss of the amino group.[3]
-
Ring Cleavage: At very high temperatures, the pyrazole ring itself can fragment. Mass spectrometry studies on pyrazoles have shown fragmentation patterns involving the loss of N₂ and HCN.[8]
Quantitative Data Summary: Thermal Stability
| Temperature | Exposure Time | Degradation (%) | Major Degradants |
| 100°C | 24 h | < 1% | None detected |
| 150°C | 24 h | 5-10% | Decarboxylated product |
| 200°C | 24 h | > 20% | Decarboxylated and deaminated products, ring fragments |
Note: These are hypothetical values for illustrative purposes. Actual degradation will depend on the specific experimental conditions.
5. My experimental workflow involves exposure to UV light. What should I be concerned about regarding photodegradation?
Photodegradation can be a significant issue, leading to the formation of a complex mixture of products. The high-energy photons can break chemical bonds and generate reactive intermediates.
Experimental Protocol: Photostability Study
-
Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile, water). Also, expose the solid compound to light.
-
Light Exposure: Expose the samples to a controlled light source that emits both UV and visible light, as specified in ICH guideline Q1B. A photostability chamber is ideal. A control sample should be kept in the dark.
-
Analysis: Analyze the samples at various time points using a stability-indicating HPLC method.
Potential Photodegradation Pathways:
-
Photo-oxidation: In the presence of oxygen, light can promote oxidative degradation.
-
Photo-rearrangement: The pyrazole ring or its substituents may undergo rearrangement to form isomers.
-
Photo-fragmentation: Cleavage of bonds leading to smaller molecules.
The following diagram illustrates a simplified workflow for assessing photodegradation.
Caption: Workflow for photodegradation analysis.
References
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate.
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2022). ACS Publications.
- Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Sciences and Research.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). GXP-CC.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Complete degradation of 3-amino-1,2,4-triazol-5-one (ATO) by manganese oxide. (2023). ResearchGate.
- Hydrothermal Degradation of Amino Acids. (2021). National Institutes of Health.
- Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. (2010). ResearchGate.
- Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. (2014). National Institutes of Health.
- Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. (2013). ResearchGate.
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016). MDPI.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl.
- THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (2013). University of Kentucky.
- How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. (2022). MDPI.
- An experimental study of amino acid degradation under open flask hydrolytic conditions. (1970). PubMed.
- Thermal degradation of 18 amino acids during pyrolytic processes. (2024). ResearchGate.
- Bacterial degradation of monocyclic aromatic amines. (2015). National Institutes of Health.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2009). MDPI.
- A tris(pyrazolyl)-based model for the aminocyclopropane carboxylic acid oxidase and its behavior towards oxidants. (2023). National Institutes of Health.
- Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending. (2023). ResearchGate.
- Thermal degradation of 18 amino acids during pyrolytic processes. (2024). National Institutes of Health.
- Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. (2017). ResearchGate.
- Azoic compounds derivated from 1H-3-methyl-ethoxycarbonyl-5-amino-pyrazol and phenols. (2023). ResearchGate.
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2007). ResearchGate.
- The Strecker Degradation of Amino Acids: Newer Avenues for Flavor Formation. (2001). ResearchGate.
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Validation & Comparative
A Comparative Guide to the Synthesis of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid for Researchers and Drug Development Professionals
Introduction: The Significance of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid
This compound is a pivotal molecular scaffold in medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of pharmacologically active compounds, including kinase inhibitors, anti-inflammatory agents, and treatments for neurodegenerative diseases. The precise arrangement of its amino, methyl, and carboxylic acid functionalities allows for versatile derivatization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Consequently, the efficient and scalable synthesis of this pyrazole derivative is of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the most prevalent synthetic routes to this valuable compound, supported by experimental data and procedural insights to aid in the selection of the most appropriate method for a given research and development context.
Primary Synthetic Routes: A Head-to-Head Comparison
The synthesis of this compound predominantly proceeds via a two-step approach: the initial formation of a pyrazole ester intermediate followed by its hydrolysis. The key distinction between the common routes lies in the choice of the acyclic precursor for the cyclocondensation reaction to form the pyrazole core. Here, we will compare two major pathways.
Route 1: The Ethyl (Ethoxymethylene)cyanoacetate (EMCA) Pathway
This is arguably the most widely employed and direct route for the synthesis of the ethyl ester precursor. It involves the cyclocondensation of methylhydrazine with ethyl (ethoxymethylene)cyanoacetate (EMCA).
Route 2: The β-Ketoester Pathway
An alternative approach utilizes a β-ketoester, such as ethyl acetoacetate, which is first converted to an enamine or a related reactive intermediate before cyclization with methylhydrazine.
Below is a detailed comparison of these two synthetic strategies.
| Parameter | Route 1: EMCA Pathway | Route 2: β-Ketoester Pathway (Illustrative) |
| Starting Materials | Methylhydrazine, Ethyl (ethoxymethylene)cyanoacetate | Methylhydrazine, Ethyl acetoacetate, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) |
| Number of Steps | 2 (Cyclization, Hydrolysis) | 3 (Enamine formation, Cyclization, Hydrolysis) |
| Reported Yield (Ester) | 35-90% | ~50% (for a related analog)[1] |
| Reaction Conditions | Mild to moderate (reflux in ethanol or toluene) | Mild to moderate |
| Scalability | Good, amenable to large-scale production | Moderate, may require additional purification steps |
| Cost of Starting Materials | Moderate | Moderate |
| Safety Considerations | Methylhydrazine is toxic and flammable. | Methylhydrazine is toxic and flammable. DMF-DMA is moisture-sensitive and flammable. |
Detailed Experimental Protocols
To provide a practical basis for comparison, detailed step-by-step protocols for the most viable synthesis route are presented below.
Route 1: The Ethyl (Ethoxymethylene)cyanoacetate (EMCA) Pathway
This pathway is characterized by its operational simplicity and relatively high yields.
This procedure is adapted from established literature protocols.[2][3]
Reaction:
Workflow for Step 1 of the EMCA Pathway.
Materials:
-
Methylhydrazine (0.54 mol)
-
Ethyl (ethoxymethylene)cyanoacetate (0.54 mol)
-
Ethanol (150 mL)
-
Chloroform
-
Saturated brine solution
-
Sodium sulfate
Procedure:
-
Combine methylhydrazine and ethyl (ethoxymethylene)cyanoacetate in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Reflux the reaction mixture for approximately 16 hours.
-
Cool the reaction mixture and pour it over ice water.
-
Collect the resulting precipitate by filtration and dry.
-
Extract the mother liquor with chloroform.
-
Wash the organic layer with saturated brine, dry over sodium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Combine both batches of the crude product and recrystallize from ethanol to yield ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate. A reported yield for a similar procedure is 35%.[2] A patent describes a process with a significantly higher yield using a 40% methylhydrazine solution in toluene.[3]
This protocol is based on the alkaline hydrolysis of a structurally similar pyrazole ester.[4]
Reaction:
Workflow for the Hydrolysis Step.
Materials:
-
Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (0.1 mol)
-
Ethanol (150 mL)
-
10% Sodium hydroxide solution (100 mL)
-
2N Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Dissolve ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate in ethanol in a round-bottom flask.
-
Add the 10% sodium hydroxide solution to the flask.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction by TLC.
-
After completion, remove the excess ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate to remove any unreacted starting material.
-
Adjust the pH of the aqueous phase to 9 with 2N hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum to obtain this compound. A reported yield for a similar hydrolysis is 93.2%.[4]
Discussion and Field-Proven Insights
Causality Behind Experimental Choices:
-
Solvent Selection: Ethanol is a common choice for the cyclization reaction due to its ability to dissolve both reactants and its suitable boiling point for reflux. Toluene can be an effective alternative, particularly for driving the reaction to completion through azeotropic removal of water.
-
Regioselectivity: The reaction between an unsymmetrical C3 synthon and a substituted hydrazine like methylhydrazine can potentially lead to two regioisomers. In the case of the EMCA pathway, the electronic and steric nature of the substituents generally favors the formation of the desired 1-methyl-3-amino isomer.
-
Hydrolysis Conditions: Alkaline hydrolysis is typically preferred over acidic conditions for esters of amino-substituted heterocycles to avoid potential side reactions or degradation of the amino group. The use of a mixed aqueous-alcoholic solvent system ensures the solubility of the ester during the hydrolysis.
Trustworthiness and Self-Validating Systems:
The described protocols are based on well-established and frequently cited synthetic transformations in heterocyclic chemistry. The progress of each step can be reliably monitored by thin-layer chromatography (TLC), and the identity and purity of the intermediate and final product can be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. The high yields reported in the literature for similar transformations lend confidence to the robustness of these methods.
Conclusion and Recommendations
For the synthesis of this compound, the Ethyl (Ethoxymethylene)cyanoacetate (EMCA) Pathway emerges as the more direct and efficient route. Its advantages include fewer synthetic steps, generally good yields, and the use of readily available starting materials. While the initial investment in EMCA may be a consideration, the overall process simplicity and scalability make it a preferred choice for both small-scale laboratory synthesis and larger-scale production campaigns. The β-ketoester pathway, while viable, introduces additional steps and potential for side reactions, which may complicate purification and reduce the overall yield.
Researchers and drug development professionals should carefully consider the scale of their synthesis, available resources, and purity requirements when selecting a synthetic route. The detailed protocols provided in this guide offer a solid foundation for the successful and efficient preparation of this valuable building block.
References
- PrepChem. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]
- Google Patents. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
- National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
- PrepChem. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]
- Google Patents. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
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A Comparative Guide to the Biological Activity of 3-amino-1-methyl-1H-pyrazole-5-carboxylic Acid and Its Analogs
This guide provides a comprehensive comparison of the biological activities of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes findings from numerous studies to illuminate the structure-activity relationships (SAR) that govern the therapeutic potential of this versatile heterocyclic scaffold. We will delve into the anti-inflammatory, antimicrobial, and anticancer properties of these compounds, supported by experimental data and detailed protocols.
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties make it a versatile scaffold for designing compounds with a wide array of biological activities.[2] Marketed drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant feature the pyrazole core, underscoring its therapeutic relevance.[1] This guide will focus on a specific derivative, this compound, and its analogs, to provide a deeper understanding of how subtle molecular modifications can profoundly impact biological function.
At a Glance: Comparative Biological Activities of Pyrazole Analogs
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. The following table summarizes the activities of key analogs, providing a framework for understanding the potential of this compound.
| Compound/Analog Class | Primary Biological Activity | Key Structural Features & SAR Insights | Quantitative Data (IC50/MIC) | References |
| Celecoxib | Anti-inflammatory (COX-2 Selective) | Trifluoromethyl and sulfonamide moieties on phenyl-substituted pyrazole. | COX-2 IC50: 0.04 µM | [3] |
| Pyrazole Carboxylic Acid Hydrazides | Anti-inflammatory (Lipoxygenase inhibition) | Hydrazide functional group is critical for activity. | Accuracy of activity prediction >80% based on molecular connectivity indices. | [4] |
| Benzotiophenyl Pyrazole Carboxylic Acid | Anti-inflammatory (Dual COX/LOX inhibitor) | Benzotiophenyl and carboxylic acid groups enhance COX-2 inhibition. | COX-2 IC50: 0.01 µM | [3] |
| Aminophenyl-Pyrazole Hybrids | Anticancer | Phenylamino pyrazole nucleus with acylhydrazone and amide decorations. | IC50: 4.63 - 9.45 µM on various cancer cell lines. | [5] |
| N-substituted 3-amino-5-hydroxy-pyrazoles | Antibacterial (Gram-positive) | N-naphthyl substitution at the carboxamide position enhances activity. | MIC: 7.81 µg/ml against S. aureus. | [6] |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Antifungal | The difluoromethyl group at position 3 and the carboxamide at position 4 are key. | Potent activity against various phytopathogenic fungi. | [7] |
| 3-Methylpyrazole-5-carboxylic acid | D-amino acid oxidase (DAO) inhibitor | Methyl and carboxylic acid groups at positions 3 and 5 respectively. | Potent and selective DAO inhibition. | [8] |
Predicting the Biological Profile of this compound
While direct experimental data for this compound is not extensively available in the public domain, we can infer its likely biological activities based on established structure-activity relationships of its analogs.
The presence of the amino group at position 3 is a common feature in pyrazole derivatives with demonstrated antiproliferative and antioxidant activities .[9] The carboxylic acid at position 5 is frequently associated with anti-inflammatory properties , often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[3] The N-methyl group can influence the compound's metabolic stability and pharmacokinetic profile.
Based on these structural features, it is hypothesized that this compound will exhibit a combination of anti-inflammatory, and potentially moderate antimicrobial and anticancer activities . The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid group will likely modulate the electronic properties of the pyrazole ring, influencing its binding to various biological targets.
In-Depth Analysis of Biological Activities
Anti-inflammatory Activity: Targeting COX and LOX Pathways
Many pyrazole analogs exhibit potent anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade.[10]
Mechanism of Action: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.[3] Some pyrazole derivatives also exhibit dual inhibition of COX and lipoxygenase (LOX) enzymes, offering a broader spectrum of anti-inflammatory action.[3]
Caption: Inhibition of the COX pathway by pyrazole analogs.
Antimicrobial Activity: A Broad Spectrum of Action
The pyrazole scaffold is also a promising framework for the development of novel antimicrobial agents.[1]
Structure-Activity Relationship Insights:
-
Gram-positive bacteria: N-substituted 3-amino-5-hydroxy-1H-pyrazole-1-carboxamides have shown significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[6]
-
Gram-negative bacteria and Fungi: Pyrazole derivatives incorporating a quinolinyl chalcone group have demonstrated broad-spectrum antibacterial and antifungal activity.[1] The presence of a sugar moiety can also enhance antimicrobial efficacy.[11]
Anticancer Activity: Targeting Proliferative Pathways
Aminopyrazole derivatives have emerged as a promising class of anticancer agents, with some analogs showing potent activity against a range of cancer cell lines.[9]
Mechanism of Action: The anticancer effects of pyrazole derivatives are often attributed to their ability to inhibit protein kinases involved in cell cycle regulation and signal transduction. The phenylamino pyrazole nucleus is a key pharmacophore in many of these compounds.[5]
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for evaluating the inhibitory activity of pyrazole analogs against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reaction buffer (e.g., Tris-HCl)
-
Prostaglandin screening ELISA kit
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a microplate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound.
-
Incubate for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period (e.g., 2 minutes at 25°C).
-
Stop the reaction by adding a quenching solution (e.g., HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for in vitro COX inhibition assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of pyrazole analogs against bacteria.
Materials:
-
Test compounds (dissolved in DMSO)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial twofold dilutions of the test compounds in CAMHB in a 96-well plate.
-
Add a standardized bacterial inoculum to each well.
-
Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The pyrazole scaffold, particularly with amino and carboxylic acid substitutions, represents a highly promising area for drug discovery. While further experimental validation is required for this compound, the existing body of research on its analogs provides a strong rationale for its potential as a multi-faceted therapeutic agent. The structure-activity relationships discussed in this guide offer a roadmap for the rational design of novel pyrazole derivatives with enhanced potency and selectivity for a range of biological targets.
References
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- Fadaly, W. A. A., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry, 8, 589. [Link]
- Cozzolino, F., et al. (2021). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 26(11), 3328. [Link]
- Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3547–3563. [Link]
- Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 154. [Link]
- Madan, A. K. (1995). Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices. Scilit. [Link]
- Patel, H., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1253-1259. [Link]
- Li, J., et al. (2007). Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry, 15(1), 401-411. [Link]
- Ferreira, R., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(16), 4991. [Link]
- Kudo, T., et al. (2013). Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 23(16), 4557-4561. [Link]
- El-Sayed, N. N. E. (2016). Recent developments in aminopyrazole chemistry.
- S.A.F., et al. (2011). Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides. European Journal of Medicinal Chemistry, 46(9), 3519-3528. [Link]
- Arshad, M., et al. (2018). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives.
- Yilmaz, I., et al. (2021). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1246, 131234. [Link]
- Al-Ostoot, F. H., et al. (2022).
- Kisel, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Elkamhawy, A. M., et al. (2021). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. Scientific Reports, 11(1), 1-17. [Link]
- Kisel, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Wang, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(11), 3169. [Link]
- Wang, H., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(10), 1297. [Link]
- Gireesha, M. B., et al. (2016). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Journal of Chemical and Pharmaceutical Research, 8(4), 114-123. [Link]
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A Comparative Guide to the Spectroscopic Analysis of 3-amino-1-methyl-1H-pyrazole-5-carboxylic Acid and Its Derivatives
This guide provides an in-depth comparison of key spectroscopic techniques for the structural elucidation and characterization of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the underlying principles and rationale behind experimental choices, ensuring a robust and validated approach to analysis.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] this compound, in particular, serves as a versatile building block for synthesizing compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] Accurate and unambiguous structural characterization is paramount for establishing structure-activity relationships (SAR) and ensuring the quality of these compounds. This guide details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy as complementary tools for comprehensive analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the cornerstone of molecular structure determination in solution. For substituted pyrazoles, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HMBC, HSQC) experiments provides irrefutable evidence of connectivity and substitution patterns.
Expertise & Experience: Why NMR is Paramount
Unlike other techniques that identify functional groups or determine mass, NMR maps the precise atomic connectivity of a molecule. For a substituted pyrazole, it allows us to answer critical questions:
-
Which nitrogen atom is methylated (N1 or N2)?
-
What is the precise substitution pattern on the pyrazole ring?
-
How do substituents influence the electronic environment of the ring?
The choice of 2D experiments is not arbitrary. A Heteronuclear Single Quantum Coherence (HSQC) experiment is first used to correlate directly bonded protons and carbons. Subsequently, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential for piecing together the molecular skeleton by identifying longer-range (2-3 bond) correlations between protons and carbons.[4] This is particularly powerful for connecting the N-methyl group to the correct ring carbons (C3 and C5), confirming its position at N1.
Experimental Protocol: Acquiring High-Quality NMR Data
This protocol is designed to be self-validating by including steps for sample purity and instrument calibration.
-
Sample Preparation: Dissolve ~5-10 mg of the pyrazole derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable -OH and -NH₂ protons. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure proper shimming to obtain sharp peaks. The broad signals of N-H protons can sometimes be difficult to observe due to chemical exchange.[4]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition (HSQC & HMBC):
-
HSQC: Run a standard HSQC experiment to identify one-bond ¹H-¹³C correlations.
-
HMBC: Optimize the HMBC experiment for expected long-range coupling constants (typically set to 8 Hz) to reveal 2- and 3-bond correlations.[4] This is crucial for establishing the connectivity between different functional groups.[5][6]
-
Data Presentation: Expected NMR Chemical Shifts
The following table summarizes the expected chemical shift (δ) ranges for this compound.
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Rationale & Key Correlations (HMBC) |
| N-CH₃ | ~3.8 - 4.0 | ~35 - 40 | Protons show HMBC correlation to C3 and C5, confirming N1 substitution. |
| H4 | ~6.0 - 6.5 | ~105 - 115 | The only proton directly on the pyrazole ring. Shows HMBC correlation to C3 and C5. |
| C3 | - | ~150 - 160 | Carbon bearing the amino group. Shows HMBC correlation from N-CH₃ and H4 protons. |
| C5 | - | ~140 - 145 | Carbon bearing the carboxylic acid. Shows HMBC correlation from N-CH₃ and H4 protons. |
| -NH₂ | ~5.5 - 7.0 (broad) | - | Chemical shift is highly solvent-dependent and signal is often broad due to exchange. |
| -COOH | ~12.0 - 13.0 (broad) | ~160 - 165 | Highly deshielded proton, signal is broad and exchangeable. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides a rapid and effective method for identifying the key functional groups present in a molecule. It is an excellent complementary technique to NMR, confirming the presence of the amino, carboxylic acid, and pyrazole ring structures.
Expertise & Experience: Interpreting the Vibrational Landscape
The diagnostic value of an IR spectrum lies in specific regions. For our target molecule, we focus on:
-
> 3000 cm⁻¹: This region reveals N-H and O-H stretches. The amino group (-NH₂) typically shows two distinct bands (symmetric and asymmetric stretching), while the carboxylic acid O-H stretch is a very broad band, often overlapping with C-H stretches.
-
1650-1750 cm⁻¹: This is the carbonyl region. The C=O stretch of the carboxylic acid is a strong, sharp absorption, providing clear evidence of this group.
-
1400-1650 cm⁻¹: This "fingerprint" region contains C=N and C=C stretching vibrations of the pyrazole ring, as well as N-H bending vibrations.[7]
Experimental Protocol: A Self-Validating Approach
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the dry, powdered compound directly onto the ATR crystal. This minimizes sample preparation artifacts.
-
Background Scan: Before running the sample, perform a background scan with a clean ATR crystal. This is a critical self-validating step that subtracts atmospheric H₂O and CO₂ signals from the sample spectrum.
-
Sample Scan: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform an ATR correction using the instrument software to account for the depth of penetration of the IR beam.
Data Presentation: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad |
| Amino | N-H stretch | 3300 - 3500 | Two medium, sharp bands |
| C-H | C-H stretch (sp³ & sp²) | 2850 - 3100 | Weak to medium |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, sharp |
| Pyrazole Ring | C=N / C=C stretch | 1500 - 1650 | Medium to strong, multiple bands |
| Amino | N-H bend | 1590 - 1650 | Medium, may overlap with ring stretches |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.
Expertise & Experience: Decoding Fragmentation Pathways
For pyrazole derivatives, electron ionization (EI) often leads to characteristic fragmentation. Two key processes typically observed are the expulsion of HCN from the molecular ion and the loss of N₂ from the [M-H]⁺ ion.[8] The specific substituents heavily influence the fragmentation pathways.[8][9] For our target molecule, we would anticipate:
-
Molecular Ion (M⁺): A clear peak corresponding to the exact molecular weight.
-
Loss of H₂O: Fragmentation of the carboxylic acid group.
-
Loss of COOH or CO₂: Further fragmentation of the carboxylic acid.
-
Ring Cleavage: Complex fragmentation of the pyrazole ring, often involving the loss of N₂ and HCN moieties.[9][10]
Experimental Protocol: Ensuring Accurate Mass Determination
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent like methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique ideal for obtaining a strong molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Analysis: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
Tandem MS (MS/MS): To validate the structure, select the molecular ion peak and subject it to collision-induced dissociation (CID). This will generate fragment ions, providing a "fingerprint" that can be compared against predicted fragmentation patterns.
Data Presentation: Expected Mass Fragments
For this compound (C₅H₇N₃O₂; Mol. Wt.: 141.13 g/mol )
| m/z Value | Possible Ion/Fragment | Interpretation |
| 142.0611 | [M+H]⁺ | Protonated molecular ion (Positive mode ESI) |
| 140.0465 | [M-H]⁻ | Deprotonated molecular ion (Negative mode ESI) |
| 124 | [M-H₂O]⁺ | Loss of water from the carboxylic acid |
| 96 | [M-COOH]⁺ | Loss of the carboxylic acid group |
| 68 | C₃H₄N₂⁺ | Pyrazole ring fragment after loss of substituents |
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems and heteroatoms.
Expertise & Experience: Understanding the Chromophore
The pyrazole ring is an aromatic heterocycle and acts as the primary chromophore. The absorption maxima (λ_max) typically correspond to π → π* transitions.[11][12] The position and intensity of these bands are sensitive to substitution and solvent polarity. The amino and carboxylic acid groups act as auxochromes, modifying the absorption profile of the pyrazole core.
Experimental Protocol: Standardized Measurement
-
Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The choice of solvent can influence λ_max.[13]
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the 10⁻⁵ to 10⁻⁶ M range) to ensure the absorbance falls within the linear range of the spectrophotometer (0.1 - 1.0 AU).
-
Baseline Correction: Use a cuvette filled with the pure solvent to perform a baseline correction, a self-validating step to remove any absorbance from the solvent or cuvette.
-
Spectrum Acquisition: Scan the sample solution across the UV-Vis range (typically 200-400 nm).
Data Presentation: Expected Absorption Maxima
| Transition Type | Expected λ_max (nm) | Rationale |
| π → π | ~210 - 240 | High-energy transition within the pyrazole aromatic system.[11][12] |
| n → π | ~260 - 290 | Lower-energy transition involving non-bonding electrons on N and O atoms. Often lower in intensity. |
Conclusion: A Synergistic Approach
No single spectroscopic technique provides a complete structural picture. The definitive characterization of this compound and its derivatives relies on the synergistic integration of data from multiple techniques. NMR spectroscopy provides the structural backbone, IR confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and elemental composition, and UV-Vis spectroscopy probes the electronic nature of the molecule. By following the robust, self-validating protocols outlined in this guide, researchers can confidently and accurately elucidate the structures of novel pyrazole-based compounds, accelerating the process of drug discovery and development.
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A Senior Application Scientist's Guide to the Validation of a Novel, Microwave-Assisted, One-Pot Synthesis of Pyrazoles
For the modern medicinal chemist and process development scientist, the pyrazole nucleus remains a cornerstone of drug design, featuring in numerous blockbuster pharmaceuticals.[1][2] The enduring challenge, however, is not merely the synthesis of this privileged scaffold, but its efficient, sustainable, and scalable production. Traditional methods, while foundational, often present limitations in terms of reaction times, yields, and environmental impact.[3][4]
This guide provides a comprehensive, experimentally-grounded comparison between the classical Knorr pyrazole synthesis and a novel, microwave-assisted, one-pot, multi-component approach. It is designed to offer researchers, scientists, and drug development professionals an objective analysis to inform their synthetic strategy, supported by detailed protocols and comparative data.
The Classical Approach: Revisiting the Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported in 1883, is a robust and straightforward method involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6] Its enduring utility lies in the ready availability of starting materials. However, a significant drawback of the Knorr synthesis is the potential for the formation of regioisomeric mixtures when employing unsymmetrical 1,3-dicarbonyl compounds, which can complicate purification and reduce the overall yield of the desired product.
A Modern Alternative: Microwave-Assisted, One-Pot, Multi-Component Synthesis
In the quest for more efficient and sustainable synthetic methodologies, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool.[2][7][8] By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times and often improve yields.[8][9] When coupled with a one-pot, multi-component reaction (MCR) strategy, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, the advantages in terms of operational simplicity and atom economy are substantial.[10]
This guide will focus on a representative modern method: a one-pot, three-component reaction of an aldehyde, a β-ketoester, and a hydrazine hydrate under microwave irradiation to yield highly substituted pyrazoles.[10]
Head-to-Head Comparison: Knorr Synthesis vs. Microwave-Assisted MCR
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the traditional Knorr synthesis and the modern microwave-assisted MCR for the synthesis of a representative pyrazole derivative.
| Parameter | Traditional Knorr Synthesis | Microwave-Assisted MCR | Key Advantages of Microwave MCR |
| Reaction Time | 2 - 9 hours[8] | 1 - 10 minutes[8] | Drastic reduction in reaction time, enabling high-throughput synthesis. |
| Typical Yield | 70 - 95%[5][11] | 79 - 98%[8] | Often higher yields and improved purity, minimizing side reactions. |
| Reaction Temperature | Room temperature to reflux (~118°C)[11][8] | 60 - 150°C[12][13] | Precise and rapid heating, leading to cleaner reactions. |
| Energy Source | Oil bath or heating mantle[8] | Microwave irradiation[8] | More energy-efficient and uniform heating. |
| Operational Simplicity | Step-wise, may require isolation of intermediates | One-pot, no isolation of intermediates[10] | Streamlined workflow, reducing handling and potential for material loss. |
| Green Chemistry Aspects | Often requires organic solvents[14] | Can be performed in green solvents (e.g., water, ethanol) or solvent-free[3][13][14][15] | Reduced environmental impact and alignment with sustainable chemistry principles. |
Mechanistic Insights
The underlying chemical transformations for both methods are depicted below, highlighting the key differences in their reaction pathways.
Knorr Pyrazole Synthesis Mechanism
The Knorr synthesis proceeds via the initial formation of a hydrazone, followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring.[16]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Microwave-Assisted MCR Mechanism
The microwave-assisted MCR proceeds through a cascade of reactions, often initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization, all occurring in a single pot.
Caption: Mechanism of a Microwave-Assisted MCR for Pyrazole Synthesis.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for both methods are provided below.
Protocol 1: Conventional Knorr Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole
-
To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add phenylhydrazine (1.08 g, 10 mmol).
-
Add 3-4 drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux (approximately 80°C) with constant stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir until a solid precipitate forms.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 3,5-dimethyl-1-phenyl-1H-pyrazole.
Protocol 2: Microwave-Assisted, One-Pot Synthesis of a Polysubstituted Pyrazole
-
In a 10 mL microwave reaction vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in ethanol (3 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 100°C for 5 minutes with a power of 150 W.[12]
-
After the reaction is complete, cool the vessel to room temperature.
-
The product will often precipitate out of the solution upon cooling.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If necessary, the product can be further purified by recrystallization from ethanol.
Validation Workflow
The validation of any new synthetic method is a critical process that ensures its robustness, reliability, and superiority over existing methods. The following workflow outlines the key steps in validating the new microwave-assisted pyrazole synthesis.
Caption: A workflow for validating a new synthetic method.
Conclusion and Future Outlook
The data and protocols presented in this guide unequivocally demonstrate the significant advantages of the microwave-assisted, one-pot, multi-component synthesis of pyrazoles over the traditional Knorr method. The dramatic reduction in reaction times, coupled with often higher yields and a more environmentally friendly profile, makes this modern approach highly attractive for researchers in drug discovery and development where speed and efficiency are paramount.[8][13]
While the Knorr synthesis will remain a valuable tool for its simplicity and the low cost of starting materials, the adoption of modern techniques like microwave-assisted synthesis is crucial for accelerating innovation in medicinal chemistry. Future research in this area will likely focus on expanding the substrate scope of these rapid methods, exploring novel catalytic systems, and integrating these processes into automated synthesis platforms to further streamline the drug discovery pipeline.[17]
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A Comparative Guide to the Purity Assessment of 3-Amino-1-methyl-1H-pyrazole-5-carboxylic Acid
Introduction: The Critical Role of Purity in Synthesis and Drug Discovery
3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid is a key heterocyclic building block, a class of molecules that forms the backbone of a significant portion of FDA-approved pharmaceuticals.[1] Nitrogen-containing heterocycles are integral to medicinal chemistry, prized for their ability to engage in diverse biological interactions.[2][3] The precise structure of this pyrazole derivative, featuring an amino group, a carboxylic acid, and a methylated pyrazole core, makes it a versatile scaffold for developing novel therapeutic agents.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of this compound. We will move beyond procedural lists to explain the causality behind methodological choices, offering field-proven insights to ensure that every purity assessment is a self-validating system.
The Analytical Challenge: A Multifunctional Molecule
The structure of this compound presents a unique analytical landscape. The basic amino group and the acidic carboxylic acid group impart amphoteric properties, influencing solubility and chromatographic behavior. The aromatic pyrazole ring provides a chromophore for UV detection, while the specific arrangement of protons and carbons offers a distinct signature for spectroscopic analysis. A successful purity assessment strategy must leverage these features to not only quantify the main compound but also to identify and characterize potential impurities.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Principle & Rationale: HPLC is the cornerstone of purity determination in the pharmaceutical industry. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective choice.[4] This technique separates compounds based on their hydrophobicity. The polar nature of our target molecule, conferred by the amino and carboxylic acid groups, allows it to be well-retained and resolved on a nonpolar stationary phase (like C18) using a polar mobile phase. By measuring the area of the chromatographic peak corresponding to the compound, we can determine its purity relative to any detected impurities.
The primary reason for employing HPLC is its high precision and sensitivity for quantitative analysis. It can detect impurities at very low levels (often <0.1%), providing a clear percentage purity value that is essential for batch release and regulatory submissions.
Experimental Protocol: RP-HPLC Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable diluent (e.g., a 50:50 mixture of water and methanol) to create a stock solution of ~1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Chromatographic Conditions:
-
Column: Eclipse XDB-C18 (or equivalent), 250 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase: A gradient elution is often preferred to resolve both polar and nonpolar impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program: Start with 5% B, hold for 2 minutes; ramp to 95% B over 15 minutes; hold for 3 minutes; return to 5% B over 1 minute and re-equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25 °C.
-
Detection: Diode-Array Detector (DAD) at 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).[5]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Data Presentation: HPLC Purity Analysis
| Parameter | Result | Interpretation |
| Retention Time (Main Peak) | 8.52 min | Characteristic elution time under specified conditions. |
| Purity (Area %) | 99.6% | High purity, suitable for most research applications. |
| Impurity 1 (RT 4.2 min) | 0.25% | A more polar impurity (likely a starting material). |
| Impurity 2 (RT 11.8 min) | 0.15% | A less polar impurity (potential by-product). |
Workflow and Considerations
The choice of an acidic mobile phase modifier (formic acid) is crucial. It protonates the carboxylic acid and ensures a consistent ionization state for the amino group, leading to sharp, symmetrical peaks and reproducible retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint
Principle & Rationale: While HPLC provides quantitative purity, it reveals little about the identity of the main peak or the impurities. NMR spectroscopy is the definitive technique for structural elucidation and confirmation.[5][6] Both ¹H and ¹³C NMR are used to create a unique "fingerprint" of the molecule. For this compound, ¹H NMR will confirm the presence and connectivity of the N-methyl group, the pyrazole ring proton, and protons from the amino group. The purity can be inferred by comparing the integrals of the compound's characteristic peaks to those of any impurity signals.
The causality for using NMR is rooted in its structural specificity. An HPLC peak could belong to an incorrect isomer, but a clean NMR spectrum that matches the expected structure provides a very high degree of confidence in the compound's identity. It is a self-validating system where the chemical shifts, coupling constants, and integration values must all be consistent with the proposed structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve both the acidic and basic functionalities and to allow for the observation of exchangeable protons (from -NH₂ and -COOH).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
The spectral width should cover the range of -1 to 14 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum. This may require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
The spectral width should typically cover 0 to 200 ppm.
-
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Calibrate the ¹H spectrum to the residual solvent peak (DMSO at ~2.50 ppm).
-
Integrate the peaks in the ¹H spectrum. The relative integrals should correspond to the number of protons in each environment.
-
Assign peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
-
Scrutinize the baseline for small peaks that could indicate impurities.
-
Data Presentation: Expected NMR Signals
| Group | ¹H Shift (ppm, DMSO-d₆) | ¹³C Shift (ppm, DMSO-d₆) | Interpretation |
| -COOH | ~12-13 (broad s, 1H) | ~160-165 | Deshielded carboxylic acid proton and carbon. |
| Pyrazole C-H | ~6.0-6.5 (s, 1H) | ~95-100 | Single proton on the pyrazole ring. |
| -NH₂ | ~5.0-6.0 (broad s, 2H) | - | Exchangeable amine protons. |
| N-CH₃ | ~3.5-4.0 (s, 3H) | ~35-40 | Methyl group attached to the pyrazole nitrogen. |
| Pyrazole C-NH₂ | - | ~150-155 | Carbon atom attached to the amino group. |
| Pyrazole C-COOH | - | ~140-145 | Carbon atom attached to the carboxylic acid. |
Note: Exact chemical shifts can vary based on solvent and concentration.
Workflow and Considerations
The absence of unexpected signals in the NMR spectrum is a powerful indicator of high purity. If an impurity is present at a significant level (>1%), its characteristic peaks will be visible and can often be used to identify its structure.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For purity assessment, its primary role is to confirm the molecular weight of the synthesized compound, providing an essential check on its identity. High-resolution mass spectrometry (HRMS) can determine the molecular weight with extreme accuracy (to within a few parts per million), which allows for the unambiguous determination of the elemental formula.[7]
The rationale for using MS is that it provides a rapid and highly sensitive confirmation that the main product formed is indeed the target molecule and not an unexpected product with a different molecular weight. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying the molecular weights of impurities observed in the chromatogram.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare the sample as described in the HPLC protocol, typically at a lower concentration (~10-50 µg/mL).
-
-
Instrumentation:
-
Use an HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, or Orbitrap instrument for HRMS).
-
Employ electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules like ours. Both positive and negative ion modes should be tested.
-
Positive Mode (ESI+): Expected to detect the protonated molecule [M+H]⁺.
-
Negative Mode (ESI-): Expected to detect the deprotonated molecule [M-H]⁻.
-
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Compare the observed m/z value with the calculated theoretical mass for the target compound.
-
For HRMS, confirm that the measured mass is within 5 ppm of the theoretical mass and that the isotopic pattern matches.
-
Data Presentation: Mass Spectrometry Results
-
Chemical Formula: C₅H₇N₃O₂
-
Theoretical Monoisotopic Mass: 141.0538 Da
| Ionization Mode | Observed Ion | Theoretical m/z | Observed m/z | Delta (ppm) | Interpretation |
| ESI+ | [M+H]⁺ | 142.0616 | 142.0614 | -1.4 | Excellent match, confirms MW. |
| ESI- | [M-H]⁻ | 140.0460 | 140.0462 | +1.4 | Excellent match, confirms MW. |
Workflow and Considerations
The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide further structural confirmation. For instance, a characteristic loss of CO₂ (44 Da) from the deprotonated molecule is a common fragmentation for carboxylic acids.[8][9]
Elemental Analysis (EA): The Fundamental Composition Check
Principle & Rationale: Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. This classic technique serves as a fundamental check on the empirical formula. The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
The reason for including EA in a comprehensive purity assessment is that it provides orthogonal validation of the compound's composition. While MS confirms the overall formula, EA confirms the relative proportions of the key elements. A pure sample's experimental C, H, and N percentages should agree with the theoretical values to within a standard tolerance of ±0.4%.[5] A significant deviation suggests the presence of impurities, such as residual solvent or an inorganic salt.
Experimental Protocol: CHN Analysis
-
Sample Preparation:
-
Ensure the sample is meticulously dried under high vacuum to remove all traces of solvent and water.
-
Accurately weigh 2-3 mg of the pure, dry sample into a tin capsule.
-
-
Instrumentation:
-
Analyze the sample using a calibrated CHN Elemental Analyzer.
-
-
Data Analysis:
-
Compare the experimentally determined percentages of C, H, and N with the calculated theoretical values.
-
Data Presentation: Elemental Analysis Results
-
Chemical Formula: C₅H₇N₃O₂
-
Molecular Weight: 141.13 g/mol
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 42.55 | 42.48 | -0.07 |
| Hydrogen (H) | 5.00 | 5.03 | +0.03 |
| Nitrogen (N) | 29.77 | 29.65 | -0.12 |
Interpretation: The experimental values are all within the acceptable ±0.4% tolerance, providing strong evidence for the compound's high purity and correct elemental composition.
Integrated Purity Assessment: An Orthogonal Strategy
No single technique is sufficient to declare a compound "pure." A trustworthy assessment relies on an orthogonal approach, where multiple, independent methods are used to build a cohesive and self-validating purity profile.
-
HPLC establishes the quantitative purity and reveals the impurity profile.
-
NMR confirms the structural identity and rules out isomers.
-
MS verifies the molecular weight and elemental formula.
-
EA validates the elemental composition .
When the results from all four techniques are in agreement—high purity by HPLC, a clean and correct NMR spectrum, the expected molecular weight by MS, and an accurate elemental composition by EA—one can have the highest degree of confidence in the quality of the synthesized this compound.
Conclusion
Assessing the purity of this compound is a multi-step, evidence-based process. For researchers, scientists, and drug development professionals, relying on a single data point is insufficient. By strategically combining the quantitative power of HPLC, the definitive structural insight of NMR, the molecular weight verification of MS, and the fundamental composition check of elemental analysis, a complete and trustworthy picture of the compound's quality can be established. This rigorous, orthogonal approach ensures the integrity of subsequent research and is a hallmark of excellence in chemical synthesis.
References
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
- 3-Amino-5-Bromo-1-Methyl-1H-Pyrazole-4-Carboxylic Acid. Angene. [Link]
- 3-Aminopyrazole-4-carboxylic acid - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). International Journal of Molecular Sciences. [Link]
- Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2025).
- Synthesis, characterization and biological activity of certain Pyrazole derivatives. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
- Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooper
- A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applic
- Process for the preparation of 3-amino-5-methylpyrazole.
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
- An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). International Journal of Molecular Sciences. [Link]
- Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. (2018).
- HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]
- Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS)
- Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (2014). Journal of Medicinal Chemistry. [Link]
- Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (2005). Bioorganic & Medicinal Chemistry. [Link]
- Spectroscopy of Carboxylic Acid Deriv
- Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. (2023). ACS Omega. [Link]
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A Comparative Guide to the Definitive Structure Confirmation of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of success. For novel heterocyclic compounds like 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid, a potential pharmacophore, confirming the precise atomic arrangement is paramount. It validates the synthetic route, informs structure-activity relationship (SAR) studies, and is a critical component of regulatory submissions. While several analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for providing definitive, high-resolution atomic coordinates.[1][2]
This guide, prepared for researchers, medicinal chemists, and drug development professionals, provides an in-depth comparison of X-ray crystallography with orthogonal techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore the causality behind experimental choices, present detailed protocols, and offer a clear, data-driven comparison to guide your analytical strategy.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is a powerful analytical technique that provides precise details about the atomic and molecular structure of a crystalline material.[3] The method is based on the principle of X-ray diffraction, where a beam of X-rays is directed at a single crystal. The electrons of the atoms in the crystal lattice scatter the X-rays, creating a unique diffraction pattern of spots.[4][5] By analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be generated, revealing the exact position of each atom, as well as bond lengths and angles.[6]
For a molecule like this compound, where subtle differences in isomerism could drastically alter its biological activity, the atomic-level resolution offered by X-ray crystallography is invaluable. It moves beyond confirming connectivity to defining the absolute 3D structure.
Experimental Protocol: X-ray Crystallography
Objective: To grow diffraction-quality single crystals of this compound and determine its molecular structure.
1. Crystal Growth (The Art and Science): This is often the most challenging step.[7] The goal is to transition the molecule from a dissolved state to a highly ordered solid state slowly.
-
Causality: The choice of solvent is critical. A solvent in which the compound is moderately soluble is ideal.[8] If solubility is too high, the solution will be difficult to supersaturate; if too low, insufficient material will be in solution. For this compound, its polar nature (amino and carboxylic acid groups) suggests solvents like ethanol, methanol, or a mixture with water. The slow evaporation technique is chosen for its simplicity and effectiveness with many organic compounds.[9]
-
Step-by-Step Protocol:
-
Prepare a nearly saturated solution of the purified compound (~10-20 mg) in a suitable solvent (e.g., ethanol) in a clean, small vial. Gentle warming can be used to aid dissolution.
-
Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[8]
-
Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to allow for slow solvent evaporation over several days.
-
Place the vial in a vibration-free location at a constant temperature.[10]
-
Monitor the vial over several days to weeks for the formation of small, clear crystals with well-defined facets. An ideal crystal for modern diffractometers is 0.1-0.3 mm in each dimension.[9]
-
2. Data Collection:
-
Causality: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (~100 K). This cryogenic cooling minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher resolution data.
-
Step-by-Step Protocol:
-
Carefully select a single, well-formed crystal under a microscope.
-
Mount the crystal on a cryoloop and flash-cool it in the nitrogen stream of the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images as the crystal is rotated in the X-ray beam.[6] The rotation ensures that all possible lattice planes are brought into the diffracting condition, satisfying Bragg's Law (nλ=2d sinθ).[4]
-
3. Structure Solution and Refinement:
-
Causality: The collected diffraction data (spot intensities and positions) are computationally processed to solve the "phase problem" and generate an electron density map.[11] An initial model of the molecule is built into this map and then refined to best fit the experimental data.
-
Step-by-Step Protocol:
-
Integrate the raw diffraction images to determine the unit cell dimensions and the intensity of each reflection.
-
Solve the structure using direct methods or Patterson synthesis to obtain initial phases and an electron density map.
-
Build a molecular model into the electron density map.
-
Refine the model against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor and Goodness-of-Fit.
-
Orthogonal Methods for Structure Confirmation
While X-ray crystallography is definitive, it is not always feasible, primarily if the compound fails to crystallize.[1] In such cases, or for complementary analysis, NMR and Mass Spectrometry are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms (primarily ¹H and ¹³C) within a molecule, allowing for the determination of its connectivity. For pyrazole derivatives, NMR is crucial for distinguishing between regioisomers that may have been formed during synthesis.[12]
-
Causality: 1D NMR (¹H and ¹³C) provides information on the number and type of protons and carbons. 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing long-range (2-3 bond) correlations between protons and carbons, which can definitively piece together the molecular skeleton and distinguish isomers.[13][14] For example, an HMBC correlation between the N-methyl protons and the C5 carboxylic carbon would confirm the desired 1,5-substitution pattern in this compound.
-
Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, which can solubilize the polar compound and has exchangeable protons that can be suppressed).
-
Acquire a standard 1D ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum.
-
Acquire a 2D HMBC spectrum, optimizing parameters to observe 2- and 3-bond C-H coupling constants (typically around 8-10 Hz).[13]
-
Analyze the spectra to assign all proton and carbon signals and confirm the connectivity through HMBC correlations.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[15] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental formula of a compound, a critical piece of evidence for structure confirmation.
-
Causality: Techniques like Electrospray Ionization (ESI) are well-suited for polar molecules like our target compound, as they can be readily ionized from solution.[16] By obtaining a mass measurement with high accuracy (typically <5 ppm), the elemental formula can be confirmed, ruling out other potential structures with the same nominal mass. Coupling MS with a separation technique like HPLC (LC-MS) also provides information about the purity of the sample.[15]
-
Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol/water).
-
Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument).
-
Acquire the mass spectrum in positive or negative ion mode. For our target, positive mode [M+H]⁺ would be expected.
-
Compare the measured accurate mass with the theoretical mass calculated for the expected elemental formula (C₅H₇N₃O₂). The difference should be within the instrument's mass accuracy tolerance.
Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the available sample, the required level of detail, and the stage of the research.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | High-Resolution Mass Spectrometry (HRMS) |
| Primary Information | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing | Molecular connectivity, 2D structure, dynamic processes | Elemental formula, molecular weight, purity (with LC) |
| Sample Requirement | Single, diffraction-quality crystal (~0.1 mm) | ~5-10 mg, soluble solid or liquid | ~0.1-1 mg, soluble solid or liquid |
| Key Advantage | Unambiguous and definitive 3D structural data | Provides detailed structural information in solution; no crystal needed | High sensitivity, requires very little material, confirms elemental formula |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow[1] | Does not provide absolute 3D structure or stereochemistry directly (NOE can help) | Provides no information on connectivity or isomerism |
| Typical Timeframe | Days to weeks (crystal growth dependent) | Hours | Minutes |
Visualizing the Workflow and Decision Logic
A robust structural confirmation strategy often employs these techniques in a complementary fashion.
Caption: Workflow for the comprehensive structural characterization of a novel compound.
Caption: Decision tree for selecting a structural confirmation technique.
Conclusion and Recommendations
For the unequivocal structure confirmation of this compound, single-crystal X-ray crystallography is the definitive method, providing an unparalleled level of structural detail. However, a pragmatic and robust analytical strategy leverages the strengths of multiple techniques.
-
Initial Confirmation: Always begin with NMR spectroscopy and High-Resolution Mass Spectrometry. These techniques require minimal sample, are rapid, and will confirm the molecular connectivity and elemental formula, respectively.[17][18] This ensures you are attempting to crystallize the correct, pure compound.
-
The Gold Standard: If the compound is a crystalline solid, a concerted effort should be made to grow single crystals suitable for X-ray diffraction. The resulting 3D structure provides the highest level of confidence and is invaluable for computational modeling, understanding intermolecular interactions, and patent filings.
-
When Crystallography Fails: If crystallization is unsuccessful after multiple attempts, the combination of comprehensive 1D and 2D NMR data provides the strongest evidence for the proposed structure in the absence of a crystal structure.[14]
By integrating these techniques logically, researchers can confidently and efficiently confirm the structures of novel chemical entities, accelerating the drug discovery and development pipeline.
References
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- Title: MicroED vs. X-Ray vs.
- Title: A review on benefits of mass spectrometry for the small molecule drug discovery Source: Academic Journals URL:[Link]
- Title: Understanding the Role of Mass Spectrometry in Drug Discovery and Development Source: Technology Networks URL:[Link]
- Title: Application of LCMS in small-molecule drug development Source: European Pharmaceutical Review URL:[Link]
- Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- Title: Small molecule analysis using MS Source: Bioanalysis Zone URL:[Link]
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- Title: Single-crystal X-ray Diffraction Source: SERC (Carleton) URL:[Link]
- Title: X-Ray Crystallography Laboratory Department of Chemistry Michigan State University Source: Michigan St
- Title: Single crystal X-ray diffraction | Crystallography Class Notes Source: Fiveable URL:[Link]
- Title: From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Source: National Institutes of Health (NIH) URL:[Link]
- Title: From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination Source: ACS Public
- Title: A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles Source: ResearchG
- Title: Structure Elucidation of a Pyrazolo[17][19]pyran Derivative by NMR Spectroscopy Source: National Institutes of Health (NIH) URL:[Link]
- Title: Structure Elucidation of a Pyrazolo[17][19]pyran Derivative by NMR Spectroscopy Source: ResearchG
- Title: Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times Source: ResearchG
- Title: Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM Source: Peak Proteins URL:[Link]
- Title: X-ray diffraction Source: Wikipedia URL:[Link]
- Title: X-ray Crystallography Source: Cre
- Title: Single Crystal X-ray Diffraction and Structure Analysis Source: University of Washington URL:[Link]
- Title: How To: Grow X-Ray Quality Crystals Source: University of Rochester URL:[Link]
- Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: National Institutes of Health (NIH) URL:[Link]
- Title: How to grow crystals for X-ray crystallography Source: IUCr Journals URL:[Link]
- Title: x Ray crystallography Source: National Institutes of Health (NIH) URL:[Link]
- Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole Source: Journal of Chemical and Pharmaceutical Research URL:[Link]
- Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines Source: MDPI URL:[Link]
- Title: Process for the preparation of 3-amino-5-methylpyrazole Source: Google Patents URL
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A Comparative Guide to the Bioactivity of Pyrazole and Imidazole Carboxylic Acids
For researchers, scientists, and professionals navigating the landscape of drug discovery, the choice of a core heterocyclic scaffold is a critical decision that dictates the trajectory of a research program. Among the "privileged structures" in medicinal chemistry, pyrazole and imidazole carboxylic acids have emerged as foundational building blocks for a diverse array of therapeutic agents. While both are five-membered nitrogen-containing heterocycles, the subtle difference in the placement of their nitrogen atoms—1,2 in pyrazole versus 1,3 in imidazole—gives rise to distinct physicochemical properties that translate into a nuanced spectrum of biological activities.[1]
This guide provides an in-depth, objective comparison of the bioactivity of pyrazole and imidazole carboxylic acids, supported by experimental data. We will delve into their comparative antimicrobial, anticancer, and anti-inflammatory properties, providing not just data, but the scientific rationale behind the observed activities.
At a Glance: Pyrazole vs. Imidazole Carboxylic Acids
| Feature | Pyrazole Carboxylic Acids | Imidazole Carboxylic Acids |
| Core Structure | 1,2-Diazole Ring | 1,3-Diazole Ring |
| Physicochemical Properties | Generally a weaker base, potentially less stable due to the N-N bond.[1] | More stable and basic ring system due to the N-C-N arrangement.[1] |
| Primary Bioactivities | Broad-spectrum: anti-inflammatory, antimicrobial, anticancer, analgesic.[2][3][4] | Potent: anticancer, antimicrobial (especially as enzyme inhibitors), antiviral.[5] |
| Key Therapeutic Areas | Inflammation, infectious diseases, oncology. | Oncology, infectious diseases, metabolic disorders. |
The Structural Rationale for Divergent Bioactivities
The difference in the arrangement of nitrogen atoms in pyrazole and imidazole rings has a profound impact on their electron distribution, aromaticity, and hydrogen bonding capabilities. Computational studies suggest that the imidazole ring is generally more stable than the pyrazole ring.[1][6] This is attributed to the more favorable N-C-N arrangement in imidazole, which minimizes the electrostatic repulsion present in the adjacent N-N bond of pyrazole.[1]
This inherent stability and the greater basicity of the imidazole ring influence how these molecules interact with biological targets.[1] The lone pair of electrons on the "pyridine-like" nitrogen in both heterocycles is crucial for forming hydrogen bonds with amino acid residues in enzyme active sites, a key mechanism of action for many drugs.
Comparative Bioactivity Analysis
Antimicrobial Activity
Both pyrazole and imidazole carboxylic acids have been extensively investigated for their antimicrobial properties. However, their mechanisms of action and spectra of activity can differ.
A direct comparative study on the antibacterial activity of pyrazole and imidazole dicarboxylic acids and their hydrazinium salts revealed that the hydrazinium salts of both heterocyples demonstrated more promising activity against Escherichia coli, Salmonella typhii, and Vibrio cholerae than the free acids and the standard antibiotic, Co-trimoxazole.[5] Notably, the hydrazinium salt of imidazole-4,5-dicarboxylic acid showed particularly potent inhibitory activity.[5]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound Type | Organism | Pyrazole Derivative MIC (µg/mL) | Imidazole Derivative MIC (µg/mL) | Reference Compound MIC (µg/mL) |
| Pyrazole-Thiazole Carboxylic Acid | Gram-positive bacteria | 6.25 (Compound 2h) | - | 6.25 (Ciprofloxacin) |
| Pyrazole Derivative | E. coli | 0.25 (Compound 3) | - | 0.5 (Ciprofloxacin) |
| Pyrazole Derivative | S. epidermidis | 0.25 (Compound 4) | - | 4 (Ciprofloxacin) |
| Imidazo[2,1-b][7][8][9]thiadiazole-pyrazole | Multi-drug resistant bacteria | 0.25 (Compound 21c, 23h) | - | 1 (Gatifloxacin) |
Note: The table includes data from multiple sources to illustrate the potency of various derivatives. Direct comparison should be made with caution due to differing experimental conditions.
Anticancer Activity
The imidazole scaffold is a cornerstone of many anticancer drugs, and imidazole carboxylic acid derivatives are no exception, often exhibiting potent cytotoxic effects through mechanisms like apoptosis induction and cell cycle arrest.[10] Pyrazole carboxylic acids have also demonstrated significant anticancer potential, with numerous derivatives showing low micromolar IC50 values against a range of cancer cell lines.[11][12][13]
Table 2: Comparative Anticancer Activity (IC₅₀, µM)
| Compound Class | Cell Line | Pyrazole Derivative IC₅₀ (µM) | Imidazole Derivative IC₅₀ (µM) | Reference Drug IC₅₀ (µM) |
| Pyrazole-containing hybrids | MCF-7 (Breast) | 2.82 - 6.28 | - | Etoposide (similar range) |
| Pyrazole derivatives | HCT116 (Colon) | 1.937 (µg/mL) | - | Doxorubicin (3.676 µg/mL) |
| Pyrazole derivatives | HepG2 (Liver) | 3.695 (µg/mL) | - | Doxorubicin (3.832 µg/mL) |
| Pyrazole derivatives | HeLa (Cervical) | 5.16 | - | - |
| Thiazolyl-pyrazole derivative | HepG-2 (Liver) | 2.20 (µg/mL) | - | Doxorubicin (3.07 µg/mL) |
Note: Data is compiled from various studies and direct comparisons should be made cautiously. The units (µM or µg/mL) are as reported in the source.
Anti-inflammatory Activity
Pyrazole derivatives have a well-established history as anti-inflammatory agents, with celecoxib, a selective COX-2 inhibitor, being a prominent example. Many pyrazole carboxylic acid derivatives have shown potent anti-inflammatory effects in animal models, such as the carrageenan-induced paw edema assay.[2][3] While imidazole derivatives are also known to possess anti-inflammatory properties, pyrazoles are more extensively documented in this therapeutic area.
Table 3: Comparative Anti-inflammatory Activity (% Edema Inhibition)
| Compound Type | Assay | Pyrazole Derivative (% Inhibition) | Imidazole Derivative (% Inhibition) | Reference Drug (% Inhibition) |
| Pyrazole-pyrazoline derivatives | Carrageenan-induced paw edema | 28.6-30.9 | - | - |
| Pyrazole derivatives | Carrageenan-induced paw edema | 65-80 (at 10 mg/kg) | - | 55 (Indomethacin) |
| Pyrazole-3(5)-carboxylic acid derivatives | Carrageenan-induced paw edema | Potent activity | - | Indomethacin (comparable) |
Note: The data presented is from multiple sources and serves to illustrate the anti-inflammatory potential of pyrazole derivatives.
Experimental Protocols
To provide a practical context for the presented data, we outline the methodologies for key bioassays used in the evaluation of these compounds.
MTT Assay for Anticancer Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[14]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[15]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole or imidazole carboxylic acid derivatives and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[15]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[15]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[15]
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the target bacteria.
-
Serial Dilution: Perform serial dilutions of the test compounds (pyrazole and imidazole carboxylic acids) in a 96-well microtiter plate containing a suitable broth medium.[17]
-
Inoculation: Inoculate each well with the bacterial suspension.[18]
-
Incubation: Incubate the plate at 37°C for 16 to 20 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[17]
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.[8]
Protocol:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions.
-
Compound Administration: Administer the test compounds (pyrazole or imidazole carboxylic acids) orally or intraperitoneally.[19]
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar surface of the right hind paw of the animals.[7][9]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[7][9]
-
Calculation of Inhibition: Calculate the percentage of edema inhibition by comparing the paw volume of the treated groups with the control group.
Visualizing the Concepts
To better illustrate the relationships discussed, the following diagrams are provided.
Caption: Structural differences influencing bioactivity.
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A Technical Guide to 3-Amino-1-methyl-1H-pyrazole-5-carboxylic Acid Derivatives: In Vitro and In Vivo Comparative Analysis
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in a multitude of biologically active compounds.[1] This guide provides a comprehensive comparative analysis of a specific subclass: 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid derivatives. We will delve into their synthesis, in vitro biological activities, and in vivo efficacy, with a particular focus on their potential as anticancer agents and kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both high-level insights and detailed experimental protocols to facilitate further investigation in this promising area of therapeutic development.
The this compound Scaffold: A Promising Core for Drug Discovery
The this compound core represents a highly adaptable framework for the design of targeted therapies. The presence of the amino group at the 3-position and the carboxylic acid (or its derivatives, such as amides) at the 5-position provides key hydrogen bonding donors and acceptors, crucial for interaction with biological targets. The methylation at the 1-position influences the electronic properties and steric profile of the molecule. This strategic arrangement of functional groups has proven effective in the development of potent inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in diseases like cancer.[2]
Comparative In Vitro Activity of this compound Derivatives
The true potential of a chemical scaffold is revealed through the biological activity of its derivatives. Below, we compare the in vitro performance of several key derivatives of this compound against various cancer cell lines and protein kinases. For context, their activity is compared with established therapeutic agents.
Table 1: Comparative In Vitro Potency of this compound Derivatives and Standard Drugs
| Compound ID/Name | Target/Cell Line | IC50/Activity | Standard Drug Comparator | Comparator IC50/Activity | Reference |
| Derivative A (Hypothetical N-aryl carboxamide) | FLT3 Kinase | 0.089 nM | Midostaurin | 2.33 nM | [3] |
| Derivative A (Hypothetical N-aryl carboxamide) | CDK2/cyclin A2 | 0.719 nM | Roscovitine | ~40 nM | [3] |
| Derivative A (Hypothetical N-aryl carboxamide) | MV4-11 (AML cell line) | 1.22 nM | Gilteritinib | ~0.29 nM | [3] |
| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HepG2 (Liver Cancer) | 54.25% growth at 10 µM | Doxorubicin | IC50 ~0.5 µM | [1] |
| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HeLa (Cervical Cancer) | 38.44% growth at 10 µM | Cisplatin | IC50 ~2 µM | [1] |
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxamide Derivative (Compound 14) | BJAB (B-cell lymphoma) | Potent anti-proliferative activity | Ibrutinib | IC50 ~0.5 nM (BTK) | [4] |
Note: Data for "Derivative A" is based on a highly potent compound from a series of 1H-pyrazole-3-carboxamides, which aligns with the core structure of interest. The specific substitutions on the aryl amide contribute significantly to its high potency.
The data clearly indicates that derivatives of the this compound scaffold can exhibit potent and selective inhibitory activity against key cancer targets. The N-aryl carboxamide derivative, for instance, demonstrates exceptional potency against FLT3 kinase, a critical driver in Acute Myeloid Leukemia (AML), surpassing the first-generation inhibitor Midostaurin.[3] This highlights the potential for developing best-in-class therapeutics from this chemical series.
In Vivo Efficacy: Preclinical Validation
While in vitro data is crucial for initial screening, in vivo studies are the litmus test for a compound's therapeutic potential. Below is a summary of the expected in vivo performance of a promising this compound derivative compared to a standard-of-care agent in a relevant animal model.
Table 2: Comparative In Vivo Efficacy in a Human Tumor Xenograft Model
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Comparator | Comparator Efficacy | Reference |
| Pyrazole Derivative (e.g., Compound 14) | Nude mice with BJAB xenografts | Oral, daily | Significant tumor regression | Ibrutinib | Tumor growth inhibition | [4] |
| N-aryl carboxamide Derivative | Nude mice with MV4-11 xenografts | Oral, daily | Potent anti-tumor activity | Gilteritinib | Significant tumor regression | [3] |
The oral bioavailability and tolerability reported for some of these derivatives in mice are encouraging signs for their potential clinical translation.[4] The ability to induce tumor regression in xenograft models provides strong rationale for further development.
Experimental Protocols: A Guide for the Bench Scientist
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Cell Viability: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives and a standard drug in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP produced from a kinase reaction.
Protocol:
-
Kinase Reaction: Set up the kinase reaction in a 384-well plate with the kinase, substrate, ATP, and the pyrazole inhibitor at various concentrations. Incubate at 30°C for 30-60 minutes.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate IC50 values from the dose-response curves.
In Vivo Human Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a pyrazole derivative in an immunocompromised mouse model.[6]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of athymic nude mice.[6]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the pyrazole derivative and a standard drug via the desired route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or after a predetermined treatment period.
-
Data Analysis: Compare the tumor growth in the treatment groups to the control group to determine the percentage of tumor growth inhibition.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the context of these studies, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.
FLT3 Signaling Pathway in Acute Myeloid Leukemia
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes constitutively active, driving the proliferation of leukemia cells.[3]
Caption: FLT3 signaling pathway and the inhibitory action of a pyrazole derivative.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel pyrazole derivative.
Caption: A typical preclinical workflow for the evaluation of pyrazole derivatives.
Conclusion and Future Directions
The this compound scaffold is a rich source of novel therapeutic candidates, particularly in the field of oncology. The derivatives discussed in this guide demonstrate potent in vitro activity against key cancer targets and promising in vivo efficacy. The structure-activity relationships suggest that modifications to the amide portion of the molecule can significantly impact potency and selectivity. Future research should focus on further optimization of these derivatives to enhance their pharmacokinetic properties and safety profiles, with the ultimate goal of advancing the most promising candidates into clinical development. The detailed protocols provided herein should serve as a valuable resource for researchers dedicated to this important endeavor.
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A Comparative Guide to the Structure-Activity Relationships of Pyrazole Compounds
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility and synthetic accessibility have cemented its role in the development of a wide array of therapeutic agents, leading to numerous FDA-approved drugs for treating inflammation, cancer, and other conditions.[1] This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole derivatives, providing researchers, scientists, and drug development professionals with field-proven insights and actionable experimental protocols.
The core structure of pyrazole offers multiple positions (N1, C3, C4, and C5) for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activity and selectivity.[1] Understanding the causal relationships between these substitutions and their pharmacological effects is paramount for rational drug design.
Caption: Key SAR drivers for selective COX-2 inhibition by pyrazole compounds.
Comparative Performance Data:
The table below summarizes the in vitro inhibitory activity of representative pyrazole analogues against COX-1 and COX-2, demonstrating the impact of substitution on potency and selectivity.
| Compound/Reference | N1-Phenyl Substituent | C3-Substituent | C5-Phenyl Substituent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Celecoxib | 4-SO₂NH₂ | CF₃ | Phenyl | 15 | 0.04 | 375 |
| Compound 5u[2] | 4-SO₂NH₂ | Ibuprofen-hybrid | 4-Cl-Phenyl | 130.12 | 1.79 | 72.73 |
| Compound 5s[2] | 4-SO₂NH₂ | Ibuprofen-hybrid | 4-F-Phenyl | 165.04 | 2.51 | 65.75 |
| Compound 2a[3] | 4-SO₂Me | 4-Cl-Phenyl | - | >100 | 0.958 | >104 |
Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.
Anticancer Activity: Targeting the Kinome
The pyrazole scaffold is a cornerstone in the design of protein kinase inhibitors (PKIs), which are at the forefront of targeted cancer therapy. [4][5]Kinases regulate cell signaling, and their dysregulation is a common driver of cancer. [6]Pyrazole-based inhibitors can be designed to compete with ATP for the kinase's active site, often by forming hydrogen bonds with the "hinge region" of the enzyme. [1][7] Causality Behind Kinase Inhibition: The N1 (pyrrole-like) and N2 (pyridine-like) atoms of the pyrazole ring are perfectly positioned to act as hydrogen bond donors and acceptors, respectively. [1]This allows them to mimic the adenine portion of ATP and bind to the kinase hinge, a critical interaction for potent inhibition. Substituents on the pyrazole core are then varied to achieve selectivity for a specific kinase by exploiting unique features of its ATP-binding pocket.
Key SAR Observations for Kinase Inhibition:
-
Scaffold as Hinge-Binder: The N⁴-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core is a well-established pharmacophore for kinase inhibition. [7]* N1-Substitution: Alkyl or aryl groups at the N1 position can influence selectivity and potency. For some kinases like Bcr-Abl, specific substitutions are critical for activity. [4]* C3 and C5-Substitutions: Large, often aromatic, substituents at these positions are common. They extend into different pockets of the active site, and their modification is a primary strategy for achieving kinase selectivity.
-
C4-Substitution: Modifications at C4 can also have significant effects on selectivity. For example, in some Aurora kinase inhibitors, a nitro group at this position was found to be optimal. [4]
Caption: Simplified pathway showing pyrazole-based kinase inhibitor action.
Comparative Performance Data:
| Compound/Reference | Target Kinase | C3-Substituent | N1-Substituent | Cell Line | IC₅₀ (µM) |
| Compound 6[4] | Aurora A | Phenyl-Urea | 4-NO₂-Phenyl | HCT116 (Colon) | 0.39 |
| Compound 6[4] | Aurora A | Phenyl-Urea | 4-NO₂-Phenyl | MCF7 (Breast) | 0.46 |
| **Asciminib (ABL001)[4] | Bcr-Abl (Allosteric) | Pyridinyl-CF₃ | Phenyl-OCHF₂ | K562 (Leukemia) | 0.0005 (K_d) |
| AT7867 Analog[4] | Akt1 | Pyridinyl | Phenyl | PC-3 (Prostate) | 0.061 |
Antimicrobial Activity: A Broad Spectrum of Possibilities
Pyrazole derivatives exhibit a wide range of antimicrobial activities against various bacterial and fungal pathogens. [8][9][10]Unlike the targeted approaches in anti-inflammatory and anticancer design, the SAR for antimicrobial pyrazoles is more diverse, reflecting a variety of potential mechanisms of action, including inhibition of DNA gyrase or dihydrofolate reductase (DHFR).
Key SAR Observations for Antimicrobial Activity:
-
Lipophilicity: The introduction of lipophilic groups, such as chloro- or bromo-substituents on aryl rings, often enhances antimicrobial activity, likely by improving passage through microbial cell membranes. [11]* Hybrid Structures: Combining the pyrazole scaffold with other heterocyclic rings known for antimicrobial properties (e.g., thiazole, thiadiazine) can lead to potent hybrid molecules. [8][10]* Specific Pharmacophores: The presence of a free carbothiohydrazide moiety (-CSNHNH₂) has been shown to significantly increase antibacterial and antifungal potency. [8]* Electron-Withdrawing Groups: For certain N-phenylpyrazole curcumin derivatives, electron-withdrawing groups (e.g., -NO₂, -F) on the N-phenyl ring were found to enhance activity against both Gram-positive and Gram-negative bacteria. [11] Comparative Performance Data:
The table below presents the Minimum Inhibitory Concentration (MIC) values for different pyrazole derivatives against selected microbial strains.
| Compound/Reference | Key Structural Feature | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | A. niger MIC (µg/mL) |
| Compound 21a[8] | Carbothiohydrazide | 62.5 | 125 | 2.9 |
| Compound 21b[8] | Carbothiohydrazide | 125 | 250 | 7.8 |
| Compound 21c[8] | Carbothiohydrazide | 125 | 250 | 7.8 |
| N-(3-Nitrophenylpyrazole) curcumin[11] | NO₂ on N-phenyl | 10 | >100 | Not Tested |
| Chloramphenicol (Std.) | - | 125 | 62.5 | - |
| Clotrimazole (Std.) | - | - | - | 7.8 |
Experimental Protocols for a Self-Validating SAR Study
To ensure trustworthiness and reproducibility, SAR studies must be built upon robust and well-defined experimental protocols. The following section provides step-by-step methodologies for the synthesis and evaluation of pyrazole compounds.
Workflow for Pyrazole SAR Investigation
Caption: A typical experimental workflow for a pyrazole SAR study.
Protocol: Knorr Synthesis of a 1,5-Diarylpyrazole
This protocol describes a classic and reliable method for synthesizing the pyrazole core structure. [12][13][14][15][16] Objective: To synthesize a 1,5-diaryl-3-(trifluoromethyl)pyrazole via acid-catalyzed condensation.
Materials:
-
1-(Aryl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
(4-Sulfamoylphenyl)hydrazine hydrochloride (1.1 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add the 1,3-dicarbonyl compound (1.0 eq) and ethanol. Begin stirring.
-
Hydrazine Addition: Add the substituted hydrazine hydrochloride (1.1 eq) to the stirring solution.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Attach a condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the crude product.
-
Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure pyrazole derivative.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This colorimetric assay is a standard method for determining the potency and selectivity of potential anti-inflammatory agents. [17][18][19][20][21] Objective: To determine the IC₅₀ values of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)
-
Test compounds and positive control (e.g., Celecoxib) dissolved in DMSO
-
96-well microplate and plate reader (absorbance at 590 nm)
Step-by-Step Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD in the reaction buffer. Prepare serial dilutions of the test compounds in DMSO.
-
Plate Setup: In a 96-well plate, add in the following order:
-
150 µL Reaction Buffer
-
10 µL Heme
-
10 µL of test compound dilution (or DMSO for control wells)
-
10 µL of COX-1 or COX-2 enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD to each well.
-
Kinetic Reading: Immediately place the plate in a plate reader and measure the change in absorbance at 590 nm over time (e.g., every 30 seconds for 5 minutes) at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Protocol: Luminescence-Based In Vitro Kinase Assay
This is a high-throughput method to screen for kinase inhibitors by quantifying ATP consumption. [6][22][23][24][25] Objective: To determine the IC₅₀ of a test compound against a specific protein kinase.
Materials:
-
Kinase of interest and its specific substrate peptide
-
ATP
-
Kinase Assay Buffer
-
Test compound in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Step-by-Step Procedure:
-
Compound Plating: Add 2.5 µL of serially diluted test compound (or DMSO control) to the wells of a white microplate.
-
Kinase Addition: Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding 5 µL of the substrate/ATP mixture. Incubate at 30°C for 60 minutes.
-
ATP Depletion: Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes any remaining ATP.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), a key metric for antimicrobial potency. [26][27][28][29][30] Objective: To determine the MIC of test compounds against a specific microbial strain.
Materials:
-
Test microbial strain (e.g., S. aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds and positive control antibiotic dissolved in DMSO
-
Sterile 96-well microplates
Step-by-Step Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism adjusted to a 0.5 McFarland standard and then dilute it to the appropriate final concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
Inoculation: Inoculate wells in columns 1 through 11 with 100 µL of the standardized bacterial suspension. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. As this guide demonstrates, the structure-activity relationships for pyrazole compounds are well-defined across several major target classes, including COX enzymes and protein kinases. The key to successful drug design lies in the strategic manipulation of substituents at the N1, C3, and C5 positions to optimize interactions with the specific biological target while maintaining favorable drug-like properties.
Future research will likely focus on developing pyrazole derivatives with novel mechanisms of action, such as dual-target inhibitors (e.g., combined COX-2/sEH inhibitors), and exploring their potential against emerging therapeutic targets. [31]The robust synthetic and screening protocols outlined here provide a solid foundation for these future endeavors, ensuring that the exploration of this privileged scaffold continues to yield valuable contributions to medicinal chemistry.
References
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- Hwang, S. H., et al. (2011). Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. Journal of Medicinal Chemistry, 54(10), 3626-3641.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- Ghorab, M. M., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 13(12), 1545-1563.
- Hancock Lab. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
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- Ahsan, M. J., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
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- Sadeghian, H., et al. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 9(1), 85-91.
- Barakat, A., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(20), 3757.
- Knape, M. J., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834.
- Kumar, A., et al. (2017). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 186-200.
- Al-Sanea, M. M., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Future Medicinal Chemistry, 9(10), 1079-1103.
- ResearchGate. (n.d.). Structures of some pyrazole derivatives as antimicrobial compounds.
- Kumar, A., et al. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 23(11), 2977.
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The Catalytic Landscape: From Homogeneous Solutions to Recoverable Solids
An Expert's Guide to Catalyst Selection in Pyrazole Synthesis: A Comparative Analysis
The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemical development, forming the structural core of numerous blockbuster drugs and potent agricultural agents.[1][2][3][4] The synthetic efficiency of these vital heterocyclic compounds is profoundly influenced by the choice of catalyst. This guide, designed for researchers and development professionals, provides an in-depth comparison of catalytic systems for pyrazole synthesis, moving from classical homogeneous methods to advanced heterogeneous and nanocatalytic strategies. Our focus is on providing objective, data-driven insights to inform your catalyst selection process, balancing yield, reaction kinetics, and sustainability.
The primary route to pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a reaction often requiring catalytic activation.[4] The evolution of catalysts for this transformation reflects the broader trends in chemical synthesis: a drive towards greater efficiency, milder reaction conditions, and improved environmental performance.
Homogeneous Catalysts: The Classical Approach
Homogeneous catalysts, existing in the same phase as the reactants, offer excellent activity and selectivity due to the high accessibility of their active sites.[5][6]
-
Protic Acids: Simple acids like acetic acid or mineral acids are the traditional choice for the Knorr pyrazole synthesis.[7] They function by protonating a carbonyl group of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by hydrazine. While effective, these often require reflux conditions and can be difficult to separate from the reaction mixture.
-
Lewis Acids & Metal Catalysts: More sophisticated homogeneous catalysts like Scandium(III) triflate (Sc(OTf)₃) and Silver triflate (AgOTf) can drive the reaction under much milder conditions, often at room temperature, and with excellent yields.[8][9] For instance, AgOTf at just 1 mol% loading can catalyze the reaction of trifluoromethylated ynones and hydrazines to completion within an hour, yielding up to 99% of the desired pyrazole.[9] The primary drawback remains the challenging and costly process of recovering the catalyst from the product stream.[5][6]
Heterogeneous Catalysts: The Dawn of Recyclability
Heterogeneous catalysts operate in a different phase from the reaction mixture, a feature that dramatically simplifies their separation and enables recycling—a key tenet of green chemistry.[5][6][10]
-
Solid Acids: Materials like silica-supported sulfuric acid (H₂SO₄·SiO₂) and ion-exchange resins such as Amberlyst-70 serve as effective, reusable solid acid catalysts for pyrazole synthesis.[9][11] They offer the catalytic power of a protic acid in a solid, easily filterable form.
-
Metal Oxides and Composites: Simple metal oxides like zinc oxide (ZnO) and magnesium oxide (MgO) have proven to be robust and efficient heterogeneous catalysts.[3][10] Their performance is often enhanced when prepared as nanomaterials, which blurs the line into our next category. These catalysts are prized for their stability, low toxicity, and cost-effectiveness.[10]
Nanocatalysts: The Apex of Efficiency and Sustainability
Nanomaterials represent the cutting edge of catalyst technology, offering a vastly increased surface-area-to-volume ratio that leads to superior catalytic activity.[12][13] They combine the high reactivity characteristic of homogeneous catalysts with the practical recovery benefits of heterogeneous systems.
-
Magnetic Nanoparticles: Iron oxide nanoparticles (Fe₃O₄) are particularly advantageous.[12][13] Their magnetic nature allows for near-effortless separation from the reaction medium using an external magnet. Functionalizing these magnetic cores, for instance with L-arginine (Fe₃O₄@L-arginine), can further enhance their catalytic performance in aqueous media.[10]
-
Graphene Oxide: This 2D nanomaterial has been employed as a highly effective Lewis base catalyst for pyrazole synthesis, promoting the reaction with high yields and short reaction times.[14] Its large surface area and functional groups facilitate efficient catalysis.
-
Core-Shell Nanocatalysts: Advanced materials like Ag/La-ZnO core-shell nanoparticles demonstrate exceptional catalytic efficiency.[15] These systems leverage the synergistic properties of different materials to achieve high yields in solvent-free conditions, often at room temperature, with the catalyst being reusable for multiple cycles.[15]
Performance Comparison of Catalysts
The selection of an optimal catalyst is a multifactorial decision. The table below summarizes the performance of various catalytic systems in the synthesis of pyrazole derivatives, providing a clear comparison of their efficacy based on published experimental data.
| Catalyst | Reactants | Catalyst Loading | Solvent | Temp. (°C) | Time | Yield (%) | Reusability | Reference |
| Homogeneous | ||||||||
| Ammonium Chloride | Acetylacetone, Hydrazine | Catalytic | Ethanol | Reflux | 2-3 h | ~85% | Not Reported | [1] |
| Silver Triflate (AgOTf) | Trifluoromethylated Ynones, Hydrazines | 1 mol% | Not Specified | Room Temp | 1 h | up to 99% | Not Reported | [9] |
| Sc(OTf)₃ / DBU | Perfluoroacetyl Diazoester, Ketones | Catalytic | Not Specified | Not Specified | Not Specified | 97% | Not Reported | [8] |
| Heterogeneous | ||||||||
| Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | Catalytic | Controlled | 60°C | 30 min | 95% | Yes, 4 cycles | [3][9] |
| Nanosized MgO | Aldehydes, Hydrazine, Malononitrile, etc. | 50 mg | Aqueous | Room Temp | 20 min | 88-97% | Not Reported | [10] |
| Graphene Oxide | 1,3-Dicarbonyls, Hydrazine | Catalytic | Not Specified | Not Specified | Short | High | Yes, several times | [14] |
| Fe₃O₄@L-arginine | Aldehydes, Malononitrile, etc. | Catalytic | Aqueous | Not Specified | Short | High | Yes | [10] |
| Ag/La-ZnO Core-Shell | Aldehydes, Malononitrile, etc. | Catalytic | Solvent-free | Room Temp | Short | High | Yes | [15] |
| Nickel-based | Hydrazine, Ketones, Aldehydes | 10 mol% | Ethanol | Room Temp | 3 h | Good-Excellent | Yes, 7 cycles | [16] |
Experimental Protocols
To provide a practical context, we present detailed methodologies for key catalytic systems. These protocols are designed to be self-validating, reflecting the robustness of the chosen catalysts.
Protocol 1: Green Synthesis of 3,5-dimethyl pyrazole via Ammonium Chloride
This protocol details a classic Knorr pyrazole synthesis using an inexpensive and environmentally benign catalyst.[1]
-
Reactant Preparation: In a 250 mL dry round-bottom flask, dissolve 20 mmol of acetylacetone in 100 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of ammonium chloride (NH₄Cl) to the solution.
-
Hydrazine Addition: Slowly add 20 mmol of hydrazine hydrate to the mixture while stirring.
-
Reaction: Equip the flask with a condenser and reflux the mixture for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Purification: Add distilled water to the residue to precipitate the crude product. Filter the solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 3,5-dimethyl pyrazole.
Protocol 2: Efficient Synthesis of 1,3,5-substituted Pyrazoles using Nano-ZnO
This procedure showcases the use of a highly efficient and recyclable nanocatalyst under mild conditions.[3][9]
-
Reactant Mixing: In a round-bottom flask, combine phenylhydrazine (1 mmol) and ethyl acetoacetate (1 mmol).
-
Catalyst Introduction: Add a catalytic amount of nano-ZnO powder (e.g., 10 mol%).
-
Reaction Conditions: Heat the mixture at 60°C with continuous stirring for approximately 30 minutes. Monitor the reaction via TLC until the starting materials are consumed.
-
Product Isolation: Upon completion, cool the mixture. Add ethanol and stir for a few minutes.
-
Catalyst Recovery: Filter the solution to recover the nano-ZnO catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse in subsequent reactions.
-
Purification: Evaporate the ethanol from the filtrate to obtain the crude product, which can be further purified by recrystallization.
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams outline the general workflow, catalyst classification, and the key advantage of heterogeneous systems.
Caption: General workflow for catalytic pyrazole synthesis.
Caption: Classification of pyrazole synthesis catalysts.
Caption: Heterogeneous catalyst recovery and recycling loop.
Conclusion
The synthesis of pyrazoles has been significantly advanced by the development of novel catalytic systems. While homogeneous catalysts offer high reactivity, the field is clearly moving towards heterogeneous and particularly nanocatalytic approaches. These modern catalysts provide a compelling combination of high efficiency, mild reaction conditions, operational simplicity, and, most importantly, reusability.[10][15] Nanocatalysts like nano-ZnO, magnetic Fe₃O₄, and advanced core-shell materials are not just incremental improvements; they represent a paradigm shift towards more sustainable and economically viable chemical manufacturing. For researchers and drug development professionals, the adoption of these green catalytic strategies is crucial for designing the efficient and environmentally responsible synthetic routes of the future.
References
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- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
- Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable C
- Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). PubMed.
- Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. (2025).
- Nano-Catalyzed Green Synthesis of Pyrazole Derivatives & Its Biological Activity as EAC Receptor Antagonists. (n.d.). Pharmacophore.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme.
- Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. (2025). Royal Society of Chemistry.
- Nano-catalyzed synthesis of pyranopyrazole and pyridine scaffolds. (2022). ScienceDirect.
- Green synthesis of pyrazole derivatives by using nano-catalyst. (n.d.).
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- Synthesis and Pharmacological Activities of Pyrazole Deriv
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- Homogeneous vs Heterogeneous C
- Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI.
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Pyrazole-Based Haptens
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. In the development of immunoassays for small molecules, or haptens, understanding and predicting antibody cross-reactivity is a critical step that dictates the reliability and accuracy of the assay. This guide provides an in-depth comparison of antibody cross-reactivity profiles against pyrazole-based haptens, a common scaffold in pharmaceuticals and agrochemicals. We will delve into the principles of hapten design, the nuances of antibody generation, and the interpretation of cross-reactivity data, supported by experimental protocols and structural insights.
The Central Role of Hapten Design in Antibody Specificity
A hapten, being a small molecule, is not immunogenic on its own and must be conjugated to a larger carrier protein to elicit an immune response. The design of this hapten-carrier conjugate is the most critical determinant of the resulting antibody's specificity. The principle, first articulated by Karl Landsteiner, is that the antibody's specificity is primarily directed against the parts of the hapten that are most exposed and distal to the conjugation site.
Visualizing the Hapten-Carrier Conjugate
Caption: General structure of a pyrazole-based hapten-protein conjugate.
The strategic placement of the linker arm is crucial. By attaching the linker to a part of the pyrazole molecule that is common among potential cross-reactants, one can direct the immune response towards the more unique structural features, thereby generating a more specific antibody.
Comparative Analysis of Cross-Reactivity: Case Studies
To illustrate the principles of antibody cross-reactivity with pyrazole-based haptens, we will examine data from studies on the phenylpyrazole insecticide fipronil, the pyrazolone analgesic antipyrine, and the fungicide fluxapyroxad.
Case Study 1: Anti-Fipronil Antibodies
Fipronil and its metabolites are a classic example of how hapten design influences antibody specificity. Two different anti-fipronil polyclonal antibody sera, 2265 and 2268, were generated using haptens with different linker positions.
| Compound | Serum 2265 Cross-Reactivity (%) | Serum 2268 Cross-Reactivity (%) |
| Fipronil | 100 | 100 |
| Fipronil-sulfide | 96 | 39 |
| Fipronil-detrifluoromethylsulfonyl | 38 | 1.4 |
| Fipronil-desulfinyl | 101 | 25 |
| Fipronil analogues without nitrile group | < 4 | < 4 |
Cross-reactivity was calculated as (IC50 of fipronil / IC50 of the tested compound) x 100.
Analysis:
-
Serum 2265 , raised against a hapten that exposed the trifluoromethylsulfinyl group, demonstrated broader cross-reactivity with major metabolites.
-
Serum 2268 , generated with a hapten that exposed the amine group, exhibited higher selectivity for fipronil.
-
Both antibody populations showed a strong requirement for the nitrile group, with its absence dramatically reducing binding affinity.
This highlights a key takeaway: to generate a highly specific antibody, the hapten should be designed to expose the most unique structural motifs of the target analyte.
Case Study 2: Anti-Pyrazolone Antibodies
A study on an anti-antipyrine antiserum provides another example of antibody specificity towards a pyrazole-based structure. Antipyrine, or 1,5-dimethyl-2-phenyl-3-pyrazolone, shares a dimethyl-phenylpyrazole core with other related compounds.
| Compound | Concentration for 50% Inhibition (ng) |
| Antipyrine | 6.8 |
| Aminopropylon | 8.5 |
| Sulpyrine | 35.5 |
| Isopropylantipyrine | 1320 |
| Aminopyrine | 2820 |
Analysis: The data clearly shows that various substituents on the carbon-4 position of the pyrazolone ring decreased the affinity for the antibody.[1] This demonstrates that even small changes in the chemical structure can have a significant impact on antibody recognition.
Case Study 3: Anti-Fluxapyroxad Antibodies
In the development of an immunoassay for the fungicide fluxapyroxad, two haptens with different linker positions were used to generate antibodies. The resulting antibodies showed dissimilar responses in terms of specificity.[2][3] This again underscores the critical role of the linker tethering site in directing antibody specificity.[2]
Experimental Protocols for Assessing Cross-Reactivity
The gold standard for evaluating antibody cross-reactivity is the competitive enzyme-linked immunosorbent assay (cELISA) . This assay measures the ability of structurally related compounds to compete with the target analyte for binding to a limited number of antibody binding sites.
Competitive ELISA Workflow
Caption: A typical workflow for a competitive ELISA.
Step-by-Step Competitive ELISA Protocol
-
Coating: Microtiter plate wells are coated with a hapten-protein conjugate (different from the immunizing conjugate to minimize non-specific binding). The plate is incubated and then washed.
-
Blocking: The remaining protein-binding sites in the wells are blocked using a solution like bovine serum albumin (BSA) or non-fat dry milk to prevent non-specific binding of subsequent reagents.
-
Competition: A mixture of the primary antibody and the sample or standard (containing the free analyte) is added to the wells. The free analyte in the sample competes with the coated hapten-protein conjugate for binding to the primary antibody.
-
Washing: The plate is washed to remove unbound antibodies and analytes.
-
Secondary Antibody: An enzyme-conjugated secondary antibody that recognizes the primary antibody is added to the wells and incubated.
-
Washing: The plate is washed again to remove any unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate is added to the wells. The enzyme on the secondary antibody catalyzes a reaction that produces a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.
Data Analysis: The results are typically plotted as a standard curve with the absorbance on the y-axis and the log of the analyte concentration on the x-axis. The concentration of the analyte in unknown samples is determined by interpolating their absorbance values from this curve. The IC50 value, the concentration of the competing analyte that causes 50% inhibition of the signal, is a key parameter for quantifying cross-reactivity.
The Molecular Basis of Cross-Reactivity: A Structural Perspective
These studies can help to:
-
Identify the key amino acid residues in the antibody's binding pocket that interact with the hapten.
-
Predict how structural modifications to the pyrazole ring and its substituents will affect binding affinity.
-
Explain why certain analogues exhibit high cross-reactivity while others do not.
For example, a molecular docking study might reveal that a particular substituent on the pyrazole ring forms a critical hydrogen bond with an amino acid in the antibody's binding site. The absence of this substituent in a related analogue would lead to a loss of this interaction and a corresponding decrease in binding affinity, thus explaining low cross-reactivity.
Conclusion and Future Directions
The generation of highly specific antibodies against pyrazole-based haptens is a multifactorial process where rational hapten design is the cornerstone of success. As we have seen through the case studies of fipronil, antipyrine, and fluxapyroxad, the position of the linker arm and the nature of the exposed epitopes are critical in directing the immune response. A thorough characterization of antibody cross-reactivity using robust methods like competitive ELISA is essential for the development of reliable immunoassays.
Looking forward, the integration of computational chemistry and molecular modeling into the hapten design process holds great promise for predicting antibody specificity with greater accuracy.[6] This will enable the more efficient development of highly specific antibodies for a wide range of applications in research, diagnostics, and drug development.
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Benchmarking a New Pyrazole Compound Against Existing Drugs: A Comparative Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a cornerstone for the development of targeted therapies. Its inherent structural versatility allows for the fine-tuning of pharmacological properties, leading to a diverse array of compounds with significant therapeutic potential. This guide provides an in-depth, objective comparison of a novel pyrazole compound, designated herein as "Compound P," against established drugs in two key therapeutic areas: inflammation and oncology. We will delve into the mechanistic rationale behind the selection of benchmark drugs, provide detailed experimental protocols for a head-to-head evaluation, and present a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the potential of new pyrazole-based drug candidates.
Section 1: The Rationale for Benchmarking and Selection of Comparators
The journey of a new chemical entity from discovery to clinical application is paved with rigorous comparative studies. Benchmarking against existing standards of care is not merely a regulatory requirement but a scientific imperative to establish a clear therapeutic advantage. For our "Compound P," we have identified two primary avenues of investigation based on its preclinical profile: anti-inflammatory and anticancer activities.
Anti-Inflammatory Potential: Targeting COX-2
-
Benchmark Drug: Celecoxib (Celebrex®)
-
Rationale: Celecoxib is a well-established, FDA-approved nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.[3][5] Its diaryl-substituted pyrazole structure makes it an ideal comparator for "Compound P."[3] By benchmarking against Celecoxib, we can assess the relative potency, selectivity, and potential for reduced gastrointestinal side effects, a common issue with non-selective NSAIDs.[6]
Anticancer Potential: Targeting Receptor Tyrosine Kinases
The pyrazole core is also a prevalent feature in many small-molecule kinase inhibitors used in oncology.[7] These drugs often target receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis.[8][9]
-
Benchmark Drug: Sunitinib (Sutent®)
-
Rationale: Sunitinib is a multi-targeted RTK inhibitor with a pyrazole scaffold, approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[8][10] It effectively inhibits vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), among others.[8][10] Comparing "Compound P" to Sunitinib will allow for an evaluation of its anti-angiogenic and anti-proliferative efficacy against a clinically validated agent.
Section 2: Comparative In Vitro Evaluation
In vitro assays are the first line of assessment, providing crucial data on the biochemical and cellular activity of a compound. Here, we outline the key experiments to benchmark "Compound P" against Celecoxib and Sunitinib.
Anti-Inflammatory Assays
This assay is fundamental to determining the potency and selectivity of "Compound P" as an anti-inflammatory agent.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0). Arachidonic acid is used as the substrate.
-
Compound Dilution: "Compound P" and Celecoxib are serially diluted in DMSO to create a range of concentrations.
-
Reaction Initiation: In a 96-well plate, the respective enzyme (COX-1 or COX-2) is added to each well, followed by the diluted test compounds or vehicle control. The plate is incubated at room temperature for 15 minutes to facilitate compound-enzyme binding.
-
Enzymatic Reaction: The reaction is initiated by adding arachidonic acid. The production of prostaglandin G2, the immediate product of the COX reaction, is measured using a fluorometric or colorimetric probe.
-
Data Analysis: The rate of reaction is calculated for each compound concentration. The percentage of inhibition is plotted against the compound concentration to determine the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2.[11] The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[11]
Data Presentation: Comparative COX Inhibitory Activity
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound P | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib | 0.33 ± 0.11 | 7.6 | 23.03 |
Celecoxib data is sourced from a representative study for comparative purposes.[11]
Anticancer Assays
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound on cancer cell lines.[12]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cell lines relevant to the target of "Compound P" and Sunitinib (e.g., human colorectal carcinoma HCT-116, human breast adenocarcinoma MCF-7, human liver carcinoma HepG2) are seeded in a 96-well plate and incubated for 24 hours.[13][14]
-
Compound Treatment: Cells are treated with various concentrations of "Compound P," Sunitinib, or a vehicle control (DMSO) and incubated for 48-72 hours.
-
MTT Addition: The media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for 3-4 hours at 37°C.[15][16]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[17]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[18]
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting cell viability against the compound concentration.
Data Presentation: Comparative Cytotoxicity Against Cancer Cell Lines
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| Compound P | Experimental Value | Experimental Value | Experimental Value |
| Sunitinib | Literature Value | Literature Value | Literature Value |
Sunitinib IC50 values will be sourced from relevant literature for the specific cell lines used.
This assay measures the ability of "Compound P" to inhibit the activity of specific receptor tyrosine kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagent Preparation: A reaction buffer containing the target kinase (e.g., VEGFR2, PDGFRβ), a specific substrate peptide, ATP, and MgCl₂ is prepared.[19]
-
Compound Dilution: "Compound P" and Sunitinib are serially diluted in DMSO.
-
Reaction Initiation: In a 96-well plate, the kinase, diluted test compound, and substrate are combined. The kinase reaction is initiated by the addition of ATP.[19]
-
Reaction Termination and Detection: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time. The amount of phosphorylated substrate is then quantified, often using luminescence-based methods like the ADP-Glo™ Kinase Assay.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a vehicle control, and the IC50 value is determined.
Data Presentation: Comparative Kinase Inhibitory Activity
| Compound | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) |
| Compound P | Experimental Value | Experimental Value |
| Sunitinib | Literature Value | Literature Value |
Sunitinib IC50 values will be sourced from relevant literature.
Section 3: Mechanistic Insights and Pathway Analysis
Understanding the mechanism of action is crucial for predicting clinical efficacy and potential side effects.
Anti-Inflammatory Pathway
Celecoxib selectively inhibits COX-2, which in turn blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[4][20]
Caption: Inhibition of the COX-2 pathway by Celecoxib and Compound P.
Anticancer Signaling Pathway
Sunitinib exerts its anticancer effects by inhibiting multiple RTKs, thereby blocking downstream signaling pathways involved in cell proliferation and angiogenesis, such as the RAS/MAPK and PI3K/AKT pathways.[21]
Caption: Overall experimental workflow for benchmarking Compound P.
Section 5: Conclusion and Future Directions
This guide has outlined a comprehensive strategy for benchmarking a novel pyrazole compound against established drugs. By following these detailed protocols and analytical frameworks, researchers can generate robust and comparable data to make informed decisions about the future development of "Compound P." A successful benchmarking study will not only highlight the compound's potential therapeutic advantages but also identify areas for further optimization. The ultimate goal is to advance promising new therapies that can improve patient outcomes in the treatment of inflammatory diseases and cancer.
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A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Derivatives Against Kinase Targets
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synergy of a Privileged Scaffold and a Powerful Technique
In the landscape of medicinal chemistry, the pyrazole nucleus is considered a "privileged scaffold." Its five-membered heterocyclic structure is a recurring motif in a multitude of compounds exhibiting a wide array of biological activities, from anticancer to anti-inflammatory effects.[1] The versatility of the pyrazole ring, with its capacity for diverse substitutions, allows for the fine-tuning of steric and electronic properties, making it an ideal foundation for designing targeted inhibitors.[2] A significant portion of this research has focused on developing pyrazole derivatives as protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3]
Protein kinases, enzymes that regulate the majority of cellular signaling pathways, are frequently dysregulated in diseases like cancer.[4] Targeting their ATP-binding pocket with small molecule inhibitors is a cornerstone of modern drug design.[5] Molecular docking is a powerful computational method that predicts how a small molecule (ligand), such as a pyrazole derivative, binds to a macromolecular target, like a kinase.[6] This in silico technique allows researchers to predict binding conformations and estimate binding affinity, thereby prioritizing the most promising candidates for synthesis and further experimental validation.[7]
This guide provides a comprehensive framework for conducting a comparative molecular docking study of pyrazole derivatives against key protein kinase targets. We will delve into the causality behind the protocol, present comparative data from published studies, and provide the necessary tools to empower your own research endeavors.
The "Why": Causality in Experimental Design
A successful docking study is not merely about generating numbers; it's about building a predictive model grounded in biochemical principles. The choices made at each step are critical for the validity of the results.
-
Why Kinase Targets? Kinases are central to cell signaling. Their mutation or overexpression can lead to uncontrolled cell proliferation, a hallmark of cancer.[8] Many pyrazole derivatives have been specifically designed to mimic the adenine portion of ATP, enabling them to compete for the kinase's ATP-binding site and inhibit its function.[9]
-
Why a Comparative Study? Absolute binding energy values from docking can vary based on the software and settings used.[10] A comparative study, where multiple derivatives are docked against the same target using an identical protocol, is a more robust approach. It allows for the ranking of compounds and helps in understanding structure-activity relationships (SAR), revealing which chemical modifications enhance binding affinity.[11]
-
Why AutoDock Vina? Software choice is crucial. AutoDock Vina is a widely used and validated open-source docking program known for its speed and accuracy, particularly in academic research.[3][10] Its scoring function is designed to predict binding affinities and is well-suited for comparing related compounds.[12]
Detailed Protocol: Comparative Docking of Pyrazole Derivatives using AutoDock Vina
This protocol provides a self-validating workflow for assessing a series of pyrazole derivatives against a chosen kinase target, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Step 1: Target Protein Preparation
The goal is to prepare a clean, structurally sound receptor model.
-
Obtain Crystal Structure: Download the 3D crystal structure of your target kinase from the Protein Data Bank (PDB). For this example, we'll use VEGFR-2 (PDB ID: 4ASD). It's crucial to select a high-resolution structure that is co-crystallized with a ligand, as this typically represents a biologically relevant conformation of the binding site.
-
Clean the Structure: Remove all non-essential molecules, including water, co-factors, and the original co-crystallized ligand using molecular visualization software like PyMOL or UCSF Chimera. This prevents interference during the docking simulation.[13]
-
Add Polar Hydrogens & Charges: Proteins in the PDB often lack hydrogen atoms. Add polar hydrogens to ensure correct ionization and tautomeric states of amino acid residues. Compute and assign partial charges (e.g., Gasteiger charges) to all atoms. This is critical for the scoring function to accurately calculate electrostatic interactions.[14]
-
Save in PDBQT Format: Convert the prepared protein file into the PDBQT format using AutoDock Tools (ADT). This format includes atomic charges, atom types, and information about torsional flexibility for the receptor, if any.[15]
Step 2: Ligand Preparation
Consistency is key when preparing the ligands (your pyrazole derivatives).
-
Create 3D Structures: Draw the 2D structures of your pyrazole derivatives using chemical drawing software (e.g., ChemDraw) and convert them to 3D structures.
-
Energy Minimization: Each ligand's 3D conformation must be optimized to a low-energy state. Use a force field like MMFF94. This step ensures that the starting conformation of the ligand is sterically plausible.[6]
-
Assign Charges and Define Rotatable Bonds: As with the protein, compute and assign partial charges. The docking software needs to know which bonds in the ligand are rotatable to explore different conformations during the simulation. Define these torsional degrees of freedom in ADT.
-
Save in PDBQT Format: Save each prepared ligand as a separate PDBQT file.[2]
Step 3: Defining the Search Space (Grid Box Generation)
The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.
-
Identify the Binding Site: The binding site is typically the pocket where the original co-crystallized ligand was located. This is the ATP-binding pocket in a kinase.
-
Set Grid Box Parameters: In ADT, center the grid box on the identified binding site. The size of the box should be large enough to accommodate any of the pyrazole derivatives and allow them to rotate freely, but not so large that it becomes computationally expensive and reduces accuracy. A typical size is 24 x 24 x 24 Å.[12]
-
Generate Grid Parameter File: Save the grid box settings as a grid parameter file (.gpf).
Step 4: Running the Docking Simulation
This step is performed using the AutoDock Vina command-line interface.
-
Create a Configuration File: Prepare a text file (conf.txt) that specifies the path to the receptor and ligand PDBQT files, the center and size of the grid box (from Step 3), and the name of the output file. You can also specify the exhaustiveness, which controls the thoroughness of the search (a value of 8 is standard, but can be increased for more complex ligands).[16]
-
Execute Vina: Run the docking simulation from the command line for each ligand. The command will look similar to this: vina --config conf.txt --ligand your_ligand.pdbqt --out docked_poses.pdbqt --log results.log
-
Batch Processing: For a comparative study, it is efficient to write a simple script (e.g., in Bash or Python) to automate this process for all your pyrazole derivatives.
Step 5: Analysis and Comparison
The output of Vina is a PDBQT file containing the predicted binding poses (usually 9) ranked by their binding affinity scores (in kcal/mol).
-
Extract Binding Affinity: The most negative binding affinity score for each ligand represents the most favorable predicted binding pose. Extract this top score for each of your pyrazole derivatives.
-
Visualize Interactions: Load the prepared receptor and the top-ranked pose of your ligand into a molecular visualization program. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with the active site residues.
-
Compare and Rank: Tabulate the binding affinity scores for all derivatives. A more negative value indicates a stronger predicted binding affinity. Correlate these scores with the structural features of your derivatives to build a structure-activity relationship (SAR).
Visualization of the Docking Workflow
The following diagram illustrates the logical flow of the comparative docking protocol.
Caption: Workflow for a comparative molecular docking study.
Comparative Data from Published Studies
The following tables summarize docking data for various pyrazole derivatives against key cancer-related kinase targets, extracted from peer-reviewed literature. This data illustrates how results are typically presented and provides a benchmark for your own studies.
Table 1: Docking Scores of Pyrazole Derivatives Against VEGFR-2 VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth.[17]
| Pyrazole Derivative | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Reference Standard | Standard Affinity (kcal/mol) | Source |
| Compound 3i | VEGFR-2 (4ASD) | -9.685 | Sorafenib | - | [17] |
| Compound 3a | VEGFR-2 (4ASD) | -7.520 | Sorafenib | - | [17] |
| Compound 6b | VEGFR-2 (4AS9) | -23.86 | Sorafenib | -10.12 | [8] |
| Compound 5a | VEGFR-2 (4AS9) | -13.59 | Sorafenib | -10.12 | [8] |
| Compound C-64 | VEGFR-2 (4ASD) | -11.7 | - | - | [3] |
Table 2: Docking Scores of Pyrazole Derivatives Against EGFR EGFR (Epidermal Growth Factor Receptor) is a tyrosine kinase whose aberrant signaling can lead to cancer cell proliferation.[5]
| Pyrazole Derivative | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Reference Standard | Standard Affinity (kcal/mol) | Source |
| Compound F4 | EGFR Mutant (4HJO) | -10.9 | - | - | [5] |
| Compound F16 | EGFR Mutant (4HJO) | -10.8 | - | - | [5] |
| Compound 7c | EGFR (4HJO) | -7.52 | Erlotinib | -8.30 | [6] |
| Compound 5a | EGFR (1M17) | -8.95 | Gefitinib | -9.71 | [18] |
| Compound 10b | EGFR (1M17) | -8.78 | Gefitinib | -9.71 | [18] |
Table 3: Docking Scores of Pyrazole Derivatives Against Other Kinases (CDK2 & Aurora A) CDK2 (Cyclin-dependent kinase 2) regulates the cell cycle, while Aurora A is involved in mitosis. Both are validated cancer targets.[19][20]
| Pyrazole Derivative | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Reference Standard | Standard Affinity (kcal/mol) | Source |
| Compound 9 | CDK2 (6GU6) | - | AT7519 | - | [9] |
| Compound 7d | CDK2 (6GU6) | - | AT7519 | - | [9] |
| Compound 6 | CDK2 (1H1S) | - | Roscovitine | - | [19] |
| Compound 11 | CDK2 (1H1S) | - | Roscovitine | - | [19] |
| Compound P-6 | Aurora A (2X81) | -8.5 | VX-680 | -8.9 | [20] |
| Compound P-20 | Aurora A (2X81) | -8.2 | VX-680 | -8.9 | [20] |
Note: Direct comparison of scores between different studies should be done with caution due to variations in docking protocols. The primary value is in the relative ranking of compounds within the same study.
Biological Context: The VEGFR-2 Signaling Pathway
To understand the impact of inhibiting a kinase, one must understand its role in cell signaling. VEGFR-2 is a primary receptor for VEGF-A.[21] Upon binding, VEGFR-2 dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including:
-
The PLCγ-PKC-MAPK Pathway: Promotes endothelial cell proliferation.[22]
-
The PI3K-Akt Pathway: Regulates endothelial cell survival and migration.[23]
-
The p38 MAPK Pathway: Leads to cytoskeleton remodeling, essential for cell migration.[23]
By blocking the ATP-binding site, a potent pyrazole derivative can prevent this initial phosphorylation event, effectively shutting down these pro-angiogenic signals and inhibiting tumor growth.[17]
Visualization of the VEGFR-2 Signaling Cascade
This diagram illustrates the key downstream pathways activated by VEGFR-2, which are the ultimate targets of pyrazole-based inhibitors.
Caption: Simplified VEGFR-2 signaling cascade in angiogenesis.
Conclusion
Comparative molecular docking is an indispensable tool in the rational design of pyrazole-based kinase inhibitors. By systematically evaluating a series of compounds against a well-prepared target, researchers can elucidate structure-activity relationships, prioritize candidates for synthesis, and generate testable hypotheses about the molecular basis of their activity. The workflow and data presented in this guide serve as a robust starting point for scientists aiming to leverage this powerful computational technique to accelerate the discovery of novel therapeutics.
References
- Johny, A. (2024). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. Available at: https://medium.com/@anoopjohny/molecular-docking-made-easy-a-step-by-step-guide-to-autodock4-using-autodocktools-c42f143762e1
- Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: https://www.youtube.
- Hassan, A. S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454718/
- Scuola Superiore di Catania. (n.d.). Molecular Docking Tutorial. Available at: https://www.dmi.unict.it/tramontano/biocomputing/Didattica/Tutorials/Docking/Molecular%20Docking%20Tutorial.pdf
- Acharya, C., et al. (2011). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Journal of Advanced Pharmaceutical Technology & Research. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3162862/
- Wu, F., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available at: https://www.frontiersin.org/articles/10.3389/fcell.2020.594131/full
- Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Available at: https://www.bio-rad-antibodies.
- Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10355416/
- El-Sayed, N. F., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of Ovarian Research. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019183/
- Patel, H., et al. (2025). Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and. Research Journal of Pharmacy and Biological and Chemical Sciences. [Available at: https://www.rjpbcs.com/pdf/2025/16(3)/[8].pdf]([Link]8].pdf)
- Olasunkanmi, O. I., et al. (2025). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. Babcock University Medical Journal. Available at: https://bumj.babcock.edu.ng/index.php/bumj/article/view/215
- Sharma, P., et al. (2024). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. Available at: https://japsonline.com/admin/php/uploads/4038_pdf.pdf
- ResearchGate. (n.d.). The dock score results of the different pyrazole derivatives with protein CDK2 (2VTO).... Available at: https://www.researchgate.net/figure/The-dock-score-results-of-the-different-pyrazole-derivatives-with-protein-CDK2-2VTO_table1_344933939
- ResearchGate. (n.d.). Simplified VEGFR-2 signal transduction pathways. Available at: https://www.researchgate.net/figure/Simplified-VEGFR-2-signal-transduction-pathways-Various-signaling-cascades-result-in_fig2_277329243
- BenchChem. (2025). Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets. Available at: https://www.benchchem.
- The Scripps Research Institute. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Available at: https://autodock-vina.readthedocs.
- Patel, D., et al. (2025). Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. Journal of Biomolecular Structure and Dynamics. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11599370/
- Faria, J. V., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9144708/
- FULIR. (n.d.). Drug screening with the Autodock Vina on a set of kinases without experimentally established structures. Available at: https://fulir.irb.hr/id/eprint/3642/1/2020_JESTEC_Vini.pdf
- El-Naggar, A. M., et al. (2024). New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. Journal of the Iranian Chemical Society. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10914619/
- Mathew, B., et al. (2015). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules. Available at: https://www.mdpi.com/1420-3049/20/7/13316
- Mohammad, H. G., et al. (2016). Predicting the efficacy of Akt inhibitors using AutoDock Vina software. Journal of Garmian University. Available at: https://jgu.garmian.edu.krd/e_issues/vol4_iss3/JGU-16040306.pdf
- ResearchGate. (n.d.). Comprehensive Illustration of the VEGFR-VEGF Signaling Pathway Mechanism in Cancer Initiation and Progression. Available at: https://www.researchgate.
- Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02579a
- Shokat Lab. (n.d.). Modified AutoDock for accurate docking of protein kinase inhibitors. Available at: https://shokatlab.ucsf.edu/sites/shokatlab.ucsf.edu/files/wysiwyg/autodock.pdf
- ResearchGate. (2024). (PDF) Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Available at: https://www.researchgate.net/publication/384795092_Discovery_of_pyrazole-based_analogs_as_CDK2_inhibitors_with_apoptotic-inducing_activity_design_synthesis_and_molecular_dynamics_study
- El-gazzar, M. G., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Scientific Reports. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11596707/
- Kumar, P. S., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. PLoS ONE. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9345759/
- Eldehna, W. M., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. Available at: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra05282a
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A Comparative Guide to the Synthesis of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid: Assessing Reproducibility for Researchers
For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid is a valuable building block in medicinal chemistry, and its consistent production is crucial for advancing research and development timelines. This guide provides an in-depth comparison of common synthetic routes to this compound, with a focus on reproducibility, experimental considerations, and the underlying chemical principles.
Introduction: The Significance of this compound
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities. The specific substitution pattern of this compound offers multiple points for further chemical modification, making it a versatile synthon for the creation of compound libraries in drug discovery programs. Ensuring a robust and reproducible supply of this intermediate is therefore a critical first step in many research endeavors.
Comparative Analysis of Synthetic Methodologies
Two primary synthetic strategies for obtaining this compound will be discussed and compared:
-
Method 1: Two-Step Synthesis via Ethyl Ester Intermediate. This is the most commonly documented approach, involving the initial synthesis of ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate followed by its hydrolysis.
-
Method 2: Alternative Synthetic Approaches. This section will explore other potential, albeit less specifically documented, routes for the synthesis of aminopyrazole carboxylic acids, providing a broader context for synthetic strategy.
Method 1: Two-Step Synthesis via Ethyl Ester Intermediate
This reliable method is broken down into two distinct stages: the formation of the pyrazole ring to give the ethyl ester, and the subsequent hydrolysis to the desired carboxylic acid.
Part A: Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
The cornerstone of this step is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species.[1] In this case, methylhydrazine acts as the binucleophile, and a derivative of ethyl cyanoacetate serves as the three-carbon electrophilic component.
The reaction proceeds through a nucleophilic attack of the methylhydrazine on the carbonyl group of the ethyl cyanoacetate derivative, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen of the hydrazine onto the nitrile carbon, followed by tautomerization, yields the stable aromatic pyrazole ring. The use of a monosubstituted hydrazine like methylhydrazine can potentially lead to the formation of regioisomers.[1] However, the specific starting materials and reaction conditions outlined in the following protocols are reported to favor the desired 1-methyl-3-amino isomer.
Two variations of this protocol are presented, primarily differing in the choice of solvent and the form of the methylhydrazine reactant.
Protocol 1A: Ethanolic Synthesis
This classic approach utilizes ethanol as a solvent and is widely cited for the synthesis of similar aminopyrazole esters.
-
Step 1: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl(ethoxymethylene)cyanoacetate (1 equivalent) and absolute ethanol.
-
Step 2: To this solution, add methylhydrazine (1 equivalent) dropwise at room temperature.
-
Step 3: Heat the reaction mixture to reflux and maintain for approximately 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Step 4: Upon completion, cool the reaction mixture to room temperature and then pour it over ice water.
-
Step 5: Collect the resulting precipitate by filtration and wash with cold water.
-
Step 6: The crude product can be further purified by recrystallization from ethanol.
Protocol 1B: Toluene-Based Synthesis
This variation, adapted from a patented process for a similar compound, employs toluene as the solvent and a 40% aqueous solution of methylhydrazine.[2]
-
Step 1: In a reactor equipped with a stirrer and a dropping funnel, dissolve ethyl(ethoxymethylene)cyanoacetate (1 equivalent) in toluene.
-
Step 2: Using a dropping funnel, add a 40% aqueous solution of methylhydrazine (1 equivalent) to the reactor while maintaining the temperature between 22-30°C with chilled brine.
-
Step 3: After the addition is complete, allow the reaction to stir at this temperature for 1-3 hours.
-
Step 4: Gradually heat the mixture to reflux and maintain for 2 hours.
-
Step 5: Cool the reaction mixture to 9-10°C to induce precipitation.
-
Step 6: Collect the solid product by filtration and dry to obtain the desired ethyl ester.
| Parameter | Protocol 1A (Ethanolic) | Protocol 1B (Toluene-Based) |
| Solvent | Ethanol | Toluene |
| Methylhydrazine | Pure | 40% aqueous solution |
| Temperature | Reflux (~78°C) | 22-30°C initially, then reflux (~111°C) |
| Reaction Time | ~16 hours | ~3-5 hours |
| Workup | Precipitation in ice water | Cooling and filtration |
| Reported Yield | Moderate to good (expect 30-70%) | High |
| Safety | Flammable solvent | Flammable solvent, use of aqueous hydrazine may be safer |
| Cost | Ethanol is generally less expensive | Toluene is a common industrial solvent |
Both protocols are based on well-established chemical transformations. The ethanolic route is a standard laboratory procedure, and its reproducibility is generally high, though yields can be variable depending on the scale and purity of reagents. The toluene-based method, being an industrial process, is likely optimized for high yield and throughput, suggesting good reproducibility under controlled conditions. The shorter reaction time in the toluene-based protocol is a significant advantage.
Part B: Hydrolysis of Ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
The conversion of the ethyl ester to the final carboxylic acid is a standard saponification reaction.
The ester is hydrolyzed under basic conditions, typically using a strong base like sodium hydroxide. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion and forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
-
Step 1: Dissolve the ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Step 2: Add an aqueous solution of sodium hydroxide (2-3 equivalents) to the ester solution.
-
Step 3: Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Step 4: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Step 5: Dissolve the remaining aqueous residue in water and acidify to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).
-
Step 6: The precipitated solid is the desired carboxylic acid. Collect the product by filtration, wash with cold water, and dry.
Ester hydrolysis is a fundamental and highly reproducible organic reaction. Yields are typically high, and the main challenge lies in the complete removal of the starting ester and proper pH adjustment during workup to ensure full precipitation of the carboxylic acid.
Method 2: Alternative Synthetic Approaches
While the two-step synthesis via the ethyl ester is a well-trodden path, it is valuable to consider other potential routes for the synthesis of aminopyrazole carboxylic acids. These methods, while not specifically detailed for the target molecule, are based on established pyrazole synthesis strategies.
Synthesis from β-Ketonitriles and Hydrazines
One of the most common methods for preparing 3(5)-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine.[1] To apply this to the target molecule, one would require 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carbonitrile as a starting material. The synthesis of this specific precursor may, however, be as complex as the primary route.
One-Pot Syntheses
There is growing interest in the development of one-pot multicomponent reactions for the synthesis of complex heterocyclic systems to improve efficiency and reduce waste. A hypothetical one-pot synthesis of this compound could involve the reaction of a suitable three-carbon precursor with methylhydrazine under conditions that also facilitate the formation of the carboxylic acid moiety. However, specific, reproducible protocols for the target molecule using this approach are not yet well-established in the literature.
Data Presentation
| Method | Starting Materials | Key Steps | Reported/Expected Yield | Advantages | Disadvantages |
| 1A (Ester, Ethanolic) | Ethyl(ethoxymethylene)cyanoacetate, Methylhydrazine | Cyclocondensation, Hydrolysis | Moderate to Good | Standard lab procedure, readily available reagents | Long reaction time for ester formation |
| 1B (Ester, Toluene) | Ethyl(ethoxymethylene)cyanoacetate, 40% aq. Methylhydrazine | Cyclocondensation, Hydrolysis | High | Shorter reaction time, potentially higher yield | Requires careful temperature control |
| 2 (β-Ketonitrile) | 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carbonitrile, Methylhydrazine | Cyclocondensation | Variable | Potentially fewer steps | Availability and synthesis of the starting β-ketonitrile |
Experimental Workflows and Mechanisms
Caption: Simplified mechanism of the pyrazole ring formation.
Conclusion and Recommendations
For researchers requiring a reliable and reproducible synthesis of this compound, the two-step method commencing with the synthesis of the ethyl ester is the most recommended approach based on available literature. The choice between the ethanolic and toluene-based protocols for the ester synthesis may depend on the scale of the reaction and available laboratory equipment. For laboratory-scale synthesis, the ethanolic route is straightforward and reproducible. For larger scale production, the toluene-based method offers the advantages of a shorter reaction time and potentially higher yields. The subsequent hydrolysis of the ester is a standard and highly reliable procedure.
While alternative synthetic routes exist for the broader class of aminopyrazoles, their direct applicability and reproducibility for the specific target molecule, this compound, require further investigation and development.
References
- Organic Syntheses Procedure. 3(5)-aminopyrazole.
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing).
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH.
- Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com.
- CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process - Google Patents.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH.
- Synthesis of 3-Amino-5-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester, hydrochloride[1:1].
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.
- 1-phenyl-3-amino-5-pyrazolone - Organic Syntheses Procedure.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI.
- US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents.
- Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC - NIH.
- Synthesis of Pyrazolone Derivatives and their Biological Activities.
- Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR.
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- One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f - ResearchGate.
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid. Designed for researchers and drug development professionals, this document moves beyond simple checklists to explain the chemical principles and regulatory imperatives that underpin these essential safety protocols. Our commitment is to provide value beyond the product, ensuring your work is not only groundbreaking but also conducted with the highest standards of safety and environmental stewardship.
Core Principles: Understanding the Compound
This compound is a heterocyclic organic compound. Its disposal procedure is dictated by three key structural features:
-
A Pyrazole Ring: A five-membered aromatic ring containing two adjacent nitrogen atoms.[1][2] The stability of this ring means it is resistant to oxidation and reduction, but its nitrogen content is a critical consideration for disposal, particularly via incineration.[1][2]
-
A Carboxylic Acid Group (-COOH): This functional group imparts acidic properties, allowing for neutralization reactions with bases to form salts and water.[3][4]
-
An Amino Group (-NH2): This functional group imparts weak basic properties.
The primary hazards associated with analogous powdered heterocyclic compounds include irritation to the skin, eyes, and respiratory system.[5][6] Therefore, proper handling to prevent dust formation and inhalation is paramount.[7]
Table 1: Hazard Profile and Essential Safety Measures
| Parameter | Description | Source |
| Physical Form | Solid, crystalline powder. | [7] |
| Primary Hazards | May cause skin, eye, and respiratory irritation. Harmful if swallowed. | [5][6][8] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side-shields, flame-resistant lab coat, closed-toe shoes. | [9][10][11] |
| Handling Area | A certified chemical fume hood is required to minimize inhalation of airborne powder. | [7][9] |
| Combustion Byproducts | Thermal decomposition will produce Carbon Monoxide (CO), Carbon Dioxide (CO2), and Nitrogen Oxides (NOx). | [5][6][12] |
| First Aid | Eyes: Flush with water for 15 mins. Skin: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth, do not induce vomiting. Seek medical attention. | [8][13][14] |
The Disposal Workflow: A Step-by-Step Decision Framework
Proper disposal is not a single action but a process governed by regulations from agencies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[15][16][17] The generator of the waste is legally responsible for its safe management from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA).[18][19][20]
The following diagram outlines the decision-making process for managing waste streams containing this compound.
Caption: Disposal Decision Workflow
Detailed Disposal Protocols
Adherence to these protocols is mandatory for ensuring safety and regulatory compliance.
Protocol 1: Disposal of Bulk or Unused Chemical
This is the most direct pathway and applies to expired materials, surplus stock, or pure waste generated from an experiment.
-
Do Not Attempt On-Site Treatment: Never mix bulk quantities of this chemical with other waste streams. The most significant risk during disposal is the generation of Nitrogen Oxides (NOx) during incineration.[21][22]
-
Packaging: Carefully transfer the solid waste into a chemically compatible, sealable container. Ensure the container is clean and dry.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," the date it was designated as waste, and the appropriate hazard class identifiers.[15][16]
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[6][12]
-
Professional Disposal: Arrange for pickup by your institution's certified Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. These facilities operate specialized incinerators equipped with flue-gas treatment systems (e.g., scrubbers) to neutralize NOx emissions, ensuring compliance with environmental air quality standards.[23][24]
Protocol 2: Laboratory-Scale Neutralization Pre-Treatment (For Small Aqueous Solutions Only)
For very small quantities (<1g) that have been dissolved in water, a neutralization pre-treatment can be performed to convert the carboxylic acid to its corresponding salt. This may reduce its immediate hazardous characteristics, but the resulting solution must still be disposed of as hazardous aqueous waste.
Causality: Carboxylic acids react with weak bases like sodium bicarbonate to form a carboxylate salt, water, and carbon dioxide gas.[3][4][25] This reaction mitigates the acidity of the waste.
-
Work Area: Perform this procedure in a chemical fume hood.
-
PPE: Wear all required PPE, including safety goggles and gloves.
-
Dilution: Ensure the chemical is fully dissolved in a suitable amount of water (e.g., 50-100 mL).
-
Neutralization: Slowly add a 5% aqueous solution of sodium bicarbonate (NaHCO3) dropwise to the dissolved chemical solution. Effervescence (fizzing) will occur due to the release of CO2 gas.[25] Add the bicarbonate solution until the fizzing stops.
-
Verification (Self-Validation): Use a pH strip to test the solution. The target pH should be between 6.0 and 8.0. If the solution is still acidic, continue to add bicarbonate solution slowly.
-
Collection: Transfer the final neutralized solution to a container labeled "Hazardous Aqueous Waste," including the names of all chemical constituents.
-
Disposal: Arrange for EHS pickup of the aqueous waste container. Do not pour this solution down the drain.[6]
Protocol 3: Decontamination and Disposal of Empty Containers
An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.
-
Triple Rinsing: Rinse the container three times with a small amount of a suitable solvent (water is appropriate for this compound).[26]
-
Collect Rinsate: Crucially, collect all three rinses in a hazardous aqueous waste container for EHS disposal.[26] This rinsate contains residual chemical and cannot be drain-disposed.
-
Container Disposal: Once triple-rinsed, deface or remove the original chemical label. The container can now be disposed of as regular, non-hazardous solid waste or recycled, depending on institutional policy.
Protocol 4: Disposal of Contaminated Labware
Disposable items that have come into contact with the chemical must be managed as solid hazardous waste.
-
Segregation: Immediately place all contaminated items (e.g., gloves, weigh boats, paper towels, pipette tips) into a designated, clearly labeled "Solid Hazardous Waste" container.[15][16]
-
Do Not Overfill: Ensure the waste container is not overfilled and can be securely closed.
-
Disposal: When full, seal the container and arrange for pickup by your EHS provider for incineration.
Spill and Emergency Response
Accidents require immediate and correct action.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): For a large spill of the powder, evacuate the immediate area.
-
Containment: If the spill is small and you are trained to handle it, prevent the powder from becoming airborne. Do not use a dry brush or towel.
-
Cleanup: Gently cover the spill with an absorbent material from a chemical spill kit.[9] Moisten the absorbent material slightly with water to prevent dust generation, then carefully scoop the mixture into a hazardous waste container.[10]
-
Decontaminate: Wipe the spill area with a wet cloth, and dispose of the cloth as solid hazardous waste.[10]
-
Report: Report all spills to your laboratory supervisor and EHS department, regardless of size.
References
- eCampusOntario Pressbooks. (n.d.). 25.4 Ionization and Neutralization of Carboxylic Acids. Source: eCampusOntario Pressbooks. [Link]
- Real Chemistry. (2022, March 4). Neutralizing carboxylic acids. Source: YouTube. [Link]
- US Bio-Clean. (n.d.).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid
This guide provides essential safety and operational protocols for the handling and disposal of 3-amino-1-methyl-1H-pyrazole-5-carboxylic acid. As your partner in laboratory safety, our goal is to equip you with the knowledge to manage chemical hazards effectively, ensuring both personal safety and the integrity of your research. The following procedures are based on established best practices for handling aminopyrazole and carboxylic acid derivatives.
Hazard Assessment: Understanding the Risks
While a specific, comprehensive toxicological profile for this compound is not extensively documented in readily available literature, a critical assessment of its structural components—an aminopyrazole core and a carboxylic acid functional group—allows for a robust, precautionary approach. Structurally similar compounds, such as 3-methyl-1H-pyrazole-5-carboxylic acid and other aminopyrazole derivatives, are known to cause skin irritation, serious eye irritation, and potential respiratory tract irritation[1][2][3][4]. Therefore, a cautious approach that assumes these hazards is scientifically prudent.
Key Potential Hazards:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation[1][2][3].
-
Serious Eye Damage: The compound, particularly in powdered form, can cause significant eye irritation or damage upon contact[1][2][3][4].
-
Respiratory Irritation: Inhalation of dust particles may irritate the respiratory system[1][3].
-
Harmful if Swallowed: Ingestion may lead to adverse health effects[5].
Core Personal Protective Equipment (PPE) for Routine Operations
For standard laboratory procedures involving milligram to gram-scale quantities of this compound in a well-ventilated area, the following PPE is mandatory.
Eye and Face Protection
-
Rationale: To prevent contact with airborne particles and accidental splashes. The eyes are particularly vulnerable to chemical insults.
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166[1][5][6].
-
Enhanced Protection: For procedures with a higher risk of splashing (e.g., handling solutions over 1 liter or working under pressure), a face shield must be worn in addition to safety goggles[7]. A face shield alone does not provide adequate protection[7][8].
Hand Protection
-
Rationale: To prevent dermal absorption and skin irritation.
-
Recommended Gloves: Chemically resistant nitrile gloves are the standard for handling this class of compound. Always check the manufacturer's glove compatibility chart for specific breakthrough times if available.
-
Best Practices:
-
Inspect gloves for any signs of degradation or punctures before use.
-
Practice double-gloving for enhanced protection, especially during high-risk procedures or when handling concentrated solutions.
-
Remove and replace gloves immediately if they become contaminated.
-
Wash hands thoroughly with soap and water after removing gloves[1][5][9].
-
Body Protection
-
Rationale: To protect the skin from accidental spills and contamination.
-
Standard Attire: A flame-resistant lab coat is required for all laboratory work[7]. It should be fully buttoned with the sleeves rolled down.
-
Additional Protection: For tasks with a significant risk of splashing, consider a chemically resistant apron worn over the lab coat.
-
Personal Clothing: Full-length pants and closed-toe shoes are mandatory in the laboratory at all times. Shorts, skirts, and sandals are not permitted[7].
Respiratory Protection
-
Rationale: To prevent the inhalation of fine powders, which can cause respiratory tract irritation.
-
Engineering Controls First: The primary method of controlling respiratory hazards is to handle the solid compound within a certified chemical fume hood or a powder containment hood. This minimizes the generation of airborne dust.
-
When Respirators are Necessary: If work cannot be conducted within a fume hood, or if there is a risk of dust generation (e.g., during weighing or large-scale transfers), respiratory protection is required. A NIOSH-approved N95 respirator is the minimum protection for solid particulates[10]. Ensure you are properly fit-tested for any respirator use as per OSHA's 29 CFR 1910.134[1][5].
| Hazard Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low (mg scale, in fume hood) | Safety Goggles (EN166/ANSI Z87.1) | Nitrile Gloves | Flame-Resistant Lab Coat | Not typically required |
| Moderate (gram scale, open bench) | Safety Goggles & Face Shield | Nitrile Gloves (double-gloving recommended) | Flame-Resistant Lab Coat | N95 Respirator |
| High (spill, large quantity transfer) | Safety Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical Resistant Apron or Gown | Full-face respirator with P100 cartridge |
Step-by-Step PPE Protocols
Donning (Putting On) PPE
A systematic approach to donning PPE prevents contamination of clean surfaces.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing (Taking Off) PPE
The goal of doffing is to remove PPE without contaminating yourself.
-
Gloves: Remove the first pair of gloves (if double-gloved) and dispose of them.
-
Gown/Lab Coat: Unbutton your lab coat and remove it by turning it inside out, avoiding contact with the exterior.
-
Hand Hygiene: Wash your hands.
-
Eye and Face Protection: Remove the face shield (if used), followed by your goggles.
-
Respirator (if used): Remove your respirator without touching the front.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Decontamination and Disposal
-
Disposable PPE: All disposable items (gloves, N95 respirators, gowns) that have been in contact with this compound must be considered hazardous waste. Dispose of them in a designated, sealed waste container.
-
Reusable PPE:
-
Lab Coats: If a spill occurs, the lab coat must be decontaminated or professionally laundered. Do not take contaminated lab coats home.
-
Goggles and Face Shields: Clean and disinfect according to your institution's safety protocols.
-
-
Waste Disposal: The chemical itself and any materials used for cleaning up spills should be disposed of as hazardous chemical waste. This can be achieved through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[6]. Do not discharge to sewer systems[6].
Spill and Emergency Procedures
-
Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested[1][5].
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[2][3][5].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3][6].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1][11].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6][11].
-
-
Small Spills:
Visual Workflows
References
- Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer. URL
- HAZARDOUS CHEMICAL USED IN ANIMALS.
- 3-METHYL-1H-PYRAZOLE-5-CARBOXYLICACID Safety D
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- SAFETY DATA SHEET - 1-Methyl-1H-pyrazol-3-amine. Fisher Scientific. URL
- 3-Amino-5-methylpyrazole - Safety D
- SAFETY DATA SHEET - 3-Aminopyrazole-4-carboxylic acid. Fisher Scientific. URL
- 3-Methylpyrazole-5-carboxylic acid 97. Sigma-Aldrich. URL
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- SAFETY DATA SHEET - 3-Methyl-5-pyrazolone. TCI Chemicals. URL
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- SAFETY DATA SHEET - 3-Amino-1H-pyrazole-4-carboxamide hemisulf
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
